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  • Product: methyl (4R)-4-aminopentanoate hydrochloride
  • CAS: 123993-04-4

Core Science & Biosynthesis

Foundational

methyl (4R)-4-aminopentanoate hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of Methyl (4R)-4-aminopentanoate Hydrochloride Introduction Methyl (4R)-4-aminopentanoate hydrochloride is a chiral amino acid ester hydrochloride, a class of compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Methyl (4R)-4-aminopentanoate Hydrochloride

Introduction

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral amino acid ester hydrochloride, a class of compounds that serve as crucial intermediates in organic synthesis. The stability and enhanced solubility of the hydrochloride salt make it a preferred form for handling and storage compared to the free base. This guide provides a comprehensive overview of its physical properties, synthesis, characterization, and safe handling protocols, designed for researchers and professionals in drug development and medicinal chemistry. Understanding these fundamental characteristics is paramount for its effective application as a building block in the synthesis of complex molecules, including novel antibacterial agents.[1]

Chemical Identity and Structure

The structural integrity and identity of a chemical compound are the foundation of its application in research and development. The following data provides the key identifiers for methyl (4R)-4-aminopentanoate hydrochloride.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 123993-04-4[2][3]
Molecular Formula C₆H₁₄ClNO₂[2][3][4]
Molecular Weight 167.63 g/mol [2][3][4]
InChI Code 1S/C6H13NO2.ClH/c1-5(7)3-4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
InChI Key GLGDQRWTKGJGRE-NUBCRITNSA-N
Canonical SMILES CCCC(OC)=O.Cl[2]

Core Physical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and purification methods. As a hydrochloride salt, this compound exhibits properties typical of an organic salt, such as higher water solubility compared to its free amine form.[5]

Table 2: Physical Property Summary

PropertyValueNotes
Physical Form Powder
Appearance White crystalline powderSimilar to related amino acid hydrochlorides.[6]
Melting Point Data not availableThe melting point for the related compound, methyl 4-aminobutyrate hydrochloride, is 120-125 °C.[6]
Boiling Point Data not availableBoiling point for related compounds is often undetermined as they may decompose at high temperatures.[7]
Solubility Soluble in waterThe hydrochloride salt form generally enhances solubility in aqueous solutions.[5] Related compounds are also soluble in chloroform and ether.[5]

Spectroscopic and Analytical Characterization

Structural verification is a critical step to ensure the purity and identity of the material. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. While specific spectral data for the title compound is not publicly available, the ¹H NMR data for the closely related methyl 4-aminobutyrate hydrochloride provides a valuable reference for the expected chemical shifts and splitting patterns.[6]

Example ¹H NMR Data (400 MHz, D₂O) for Methyl 4-aminobutyrate hydrochloride: [6]

  • δ 3.46 (s, 3H): Corresponds to the methyl ester protons (-OCH₃).

  • δ 2.79 (t, J = 7.6 Hz, 2H): Represents the methylene protons adjacent to the amine group (-CH₂-NH₃⁺).

  • δ 2.28 (t, J = 7.3 Hz, 2H): Represents the methylene protons adjacent to the carbonyl group (O=C-CH₂-).

  • δ 1.77-1.67 (m, 2H): Corresponds to the central methylene protons (-CH₂-CH₂-CH₂-).

For methyl (4R)-4-aminopentanoate hydrochloride, one would expect to see signals corresponding to the methyl ester, the methine proton at the chiral center, the adjacent methyl group, and the two methylene groups, with characteristic splitting patterns.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Methyl (4R)-4-aminopentanoate HCl Dissolve Dissolve in Deuterated Solvent (e.g., D₂O) Sample->Dissolve NMR ¹H NMR Spectroscopy Dissolve->NMR Analyze MS Mass Spectrometry (ESI-MS) Dissolve->MS Analyze IR FT-IR Spectroscopy Dissolve->IR Analyze Structure Structural Verification NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Caption: General workflow for analytical characterization.

Synthesis and Purification

Amino acid methyl ester hydrochlorides are typically synthesized via esterification of the corresponding amino acid. A common and effective method involves the use of thionyl chloride in methanol, which serves as both the solvent and the esterifying agent, while simultaneously forming the hydrochloride salt.[6] An alternative modern approach utilizes a trimethylchlorosilane/methanol system.[8]

G Start (4R)-4-Aminopentanoic Acid (Starting Material) Reaction Reaction under Ice Bath Conditions, then at Room Temp. Start->Reaction Reagents Methanol (Solvent) Thionyl Chloride (Esterification Agent) Reagents->Reaction Evaporation Solvent Removal (Rotary Evaporator) Reaction->Evaporation Product Crude Methyl (4R)-4-aminopentanoate HCl Evaporation->Product Purification Crystallization / Washing Product->Purification Final Pure Product Purification->Final

Caption: General synthesis workflow for amino acid methyl ester hydrochlorides.

Experimental Protocol: General Synthesis

This protocol is adapted from a general method for the synthesis of amino acid methyl ester hydrochlorides.[6]

  • Reaction Setup: Suspend the starting amino acid (e.g., (4R)-4-aminopentanoic acid) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Workup: Remove the solvent by rotary evaporation to yield the crude product as a solid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) or by washing with a solvent in which the product is sparingly soluble (e.g., cold chloroform or ether) to remove impurities.[9] The purified product is then dried under vacuum.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. The following information is derived from safety data sheets for the compound and its close analogs.[10]

Table 3: GHS Hazard Information

CategoryInformation
Pictogram alt text
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10]
Safe Handling Protocols
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[10]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[10][11]

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

  • First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

  • First Aid (Inhalation): If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

Storage Recommendations
  • Conditions: Store in a dry, well-ventilated place.[2][10] The recommended temperature is 2-8°C.[2]

  • Container: Keep the container tightly closed.[10]

  • Atmosphere: The compound is potentially hygroscopic; storage under an inert atmosphere is recommended.[10] Store locked up.[10]

Conclusion

References

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from Organic Syntheses website. [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • MDPI. (2025, May 5). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from MDPI website. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl (4R)-4-aminopentanoate hydrochloride

CAS Number: 123993-04-4 For: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of methyl (4R)-4-aminopentanoate hydrochloride, a chiral building b...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 123993-04-4

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of methyl (4R)-4-aminopentanoate hydrochloride, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. Despite its utility, detailed synthetic and analytical information is not widely consolidated. This document aims to fill that gap by presenting a logical synthesis strategy, a detailed mechanistic explanation, and a thorough characterization profile. The guide is structured to provide not just protocols, but also the scientific rationale behind the methodologies, empowering researchers to confidently utilize this compound in their synthetic endeavors.

Introduction and Significance

Methyl (4R)-4-aminopentanoate hydrochloride is the hydrochloride salt of the methyl ester of (4R)-4-aminopentanoic acid. The parent amino acid, a derivative of γ-aminobutyric acid (GABA), is a valuable chiral intermediate in the synthesis of various biologically active molecules. The (R)-enantiomer, in particular, serves as a crucial component in the development of novel therapeutics. For instance, (R)-4-aminopentanoic acid is an important intermediate for the synthesis of psychotropic drugs and muscarinic M4 receptor agonists[1][2]. The ester and hydrochloride forms of this molecule offer distinct advantages in synthetic chemistry. The methyl ester group protects the carboxylic acid functionality, preventing its participation in unwanted side reactions, while the hydrochloride salt enhances the compound's stability and improves its handling characteristics as a solid. This guide will delve into the essential technical aspects of this compound, from its synthesis to its application.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. The key properties of methyl (4R)-4-aminopentanoate hydrochloride are summarized in the table below.

PropertyValueSource(s)
CAS Number 123993-04-4[3][4]
Molecular Formula C₆H₁₄ClNO₂[4][5]
Molecular Weight 167.63 g/mol [4][5]
Appearance White to off-white powder[3]
SMILES CCCC(OC)=O.Cl[4][5]
InChI Key GLGDQRWTKGJGRE-NUBCRITNSA-N[3]

Synthesis and Mechanism

Synthesis of the Precursor: (4R)-4-Aminopentanoic Acid

The enantiomerically pure precursor, (4R)-4-aminopentanoic acid, can be synthesized from levulinic acid, a bio-based platform chemical. This transformation can be achieved with high stereoselectivity using enzymatic methods, such as reductive amination catalyzed by engineered glutamate dehydrogenase[1][2]. This biocatalytic approach is environmentally friendly and produces the desired (R)-enantiomer with high optical purity[1][2].

Fischer Esterification of (4R)-4-Aminopentanoic Acid

The conversion of the carboxylic acid to its methyl ester is efficiently accomplished via Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[6][7][8][9]

Materials:

  • (4R)-4-aminopentanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (4R)-4-aminopentanoic acid in anhydrous methanol. A significant excess of methanol is used to drive the equilibrium towards the product.

  • Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride or concentrated sulfuric acid dropwise to the stirred suspension. This step is exothermic and generates the acid catalyst in situ.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TCC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. The crude product, methyl (4R)-4-aminopentanoate hydrochloride, will be a solid or a viscous oil.

  • Purification: Triturate the crude product with anhydrous diethyl ether to induce crystallization and to wash away any non-polar impurities. Filter the resulting white solid and dry it under vacuum to yield the pure product.

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.

Fischer_Esterification RCOOH R-COOH ((4R)-4-aminopentanoic acid) Protonated_RCOOH R-C(=O+H)OH RCOOH->Protonated_RCOOH + H+ MeOH CH3OH (Methanol) H_plus H+ Tetrahedral_Intermediate1 R-C(OH)(O+H-CH3)OH Protonated_RCOOH->Tetrahedral_Intermediate1 + CH3OH Tetrahedral_Intermediate2 R-C(OH)2(OCH3) Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 - H+ Protonated_Ester R-C(=O+H)OCH3 Tetrahedral_Intermediate2->Protonated_Ester + H+ Water H2O Ester R-COOCH3 (Methyl (4R)-4-aminopentanoate) Protonated_Ester->Ester - H+ Protonated_Ester->Water - H2O

Caption: Mechanism of Fischer Esterification.

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: A base (such as another molecule of methanol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

The amino group of the starting material is protonated by the acidic conditions to form an ammonium salt, which protects it from acting as a nucleophile and participating in side reactions.

Analytical Characterization

While specific experimental spectra for methyl (4R)-4-aminopentanoate hydrochloride are not available in the public domain, a predicted ¹H NMR spectrum can be outlined based on the chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectroscopy

The expected proton NMR signals for methyl (4R)-4-aminopentanoate hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are as follows:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.7Singlet3HO-CH
~ 3.3 - 3.5Multiplet1HCH (NH₃⁺)
~ 2.4 - 2.6Triplet2HCH ₂-COOCH₃
~ 1.8 - 2.0Multiplet2HCH ₂-CH(NH₃⁺)
~ 1.3Doublet3HCH ₃-CH(NH₃⁺)

Rationale for Predicted Shifts:

  • The O-CH₃ protons of the methyl ester will appear as a sharp singlet at around 3.7 ppm.

  • The methine proton (CH) alpha to the protonated amino group will be a multiplet due to coupling with the adjacent methyl and methylene protons, appearing downfield due to the electron-withdrawing effect of the -NH₃⁺ group.

  • The methylene protons (CH₂) adjacent to the ester carbonyl will appear as a triplet due to coupling with the neighboring methylene group.

  • The other methylene protons (CH₂) adjacent to the chiral center will be a multiplet, likely overlapping with other signals.

  • The methyl protons (CH₃) on the chiral center will be a doublet due to coupling with the methine proton.

  • The protons of the ammonium group (NH₃⁺) will likely be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Applications in Research and Drug Development

Methyl (4R)-4-aminopentanoate hydrochloride is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a protected and activated intermediate. The ester functionality allows for modifications at the amino group without interference from the carboxylic acid. The hydrochloride salt form ensures stability and ease of handling. It can be used in the synthesis of:

  • Peptidomimetics: The γ-amino acid scaffold can be incorporated into peptide chains to introduce conformational constraints and improve metabolic stability.

  • Heterocyclic Compounds: The amino and ester groups can be utilized in cyclization reactions to form various heterocyclic systems, which are common motifs in drug molecules.

  • Novel Therapeutics: As an analogue of GABA, it can serve as a starting point for the development of new central nervous system (CNS) active agents.

Applications Topic Methyl (4R)-4-aminopentanoate Hydrochloride Peptidomimetics Peptidomimetics Topic->Peptidomimetics Incorporation into peptide backbone Heterocycles Heterocyclic Scaffolds Topic->Heterocycles Cyclization Reactions CNS_Agents CNS-Active Agents Topic->CNS_Agents GABA Analogue Drug_Discovery Drug Discovery Lead Optimization Peptidomimetics->Drug_Discovery Heterocycles->Drug_Discovery CNS_Agents->Drug_Discovery

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Methyl (4R)-4-aminopentanoate Hydrochloride

Abstract This technical guide provides a comprehensive overview of the principal synthesis pathways for methyl (4R)-4-aminopentanoate hydrochloride, a chiral building block of significant interest in the pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathways for methyl (4R)-4-aminopentanoate hydrochloride, a chiral building block of significant interest in the pharmaceutical industry. Addressing researchers, scientists, and drug development professionals, this document delves into four core synthetic strategies: biocatalytic reductive amination of levulinic acid, asymmetric hydrogenation of prochiral precursors, stereoselective reduction of β-enamino esters, and synthesis from the chiral pool starting with L-pyroglutamic acid. Each pathway is examined through the lens of scientific integrity and practical applicability, with an emphasis on the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of their respective strengths and limitations. The guide is supported by in-text citations to authoritative sources and includes visual diagrams to elucidate key transformations and workflows, culminating in a comprehensive reference list for further investigation.

Introduction: The Significance of Methyl (4R)-4-aminopentanoate Hydrochloride

Methyl (4R)-4-aminopentanoate hydrochloride is a crucial chiral intermediate in the synthesis of various pharmaceutically active compounds. Its stereochemically defined structure makes it an invaluable component for the development of drugs that require precise molecular recognition for their therapeutic effect. The (R)-enantiomer, in particular, serves as a key building block for a novel class of pharmaceutical agents for the treatment of central nervous system injuries and neurodegenerative diseases.[1][2] The growing demand for enantiomerically pure compounds has driven the development of diverse and innovative synthetic strategies to access this valuable molecule efficiently and with high stereochemical control. This guide aims to provide a detailed technical overview of the most prominent and scientifically robust methods for its synthesis, empowering researchers to select and optimize the most suitable pathway for their specific needs.

Biocatalytic Reductive Amination: A Sustainable and Highly Selective Approach

The enzymatic synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical, represents a highly sustainable and efficient route.[3][4] This method utilizes an engineered glutamate dehydrogenase (GDH) in a dual-enzyme system, offering exceptional stereoselectivity and high atom economy.[2][3]

Causality of Experimental Choices

The choice of an engineered glutamate dehydrogenase from Escherichia coli (EcGDH) is pivotal. Wild-type GDH does not efficiently catalyze the reductive amination of levulinic acid. Through structure-guided protein engineering, specific residues in the active site (e.g., K116 and N348) are mutated to accommodate the smaller levulinic acid substrate in a conformation that leads to the desired (R)-enantiomer.[3]

A cofactor regeneration system is essential for the economic viability of this process. Formate dehydrogenase (FDH) is commonly employed to regenerate the NADPH consumed by the GDH, using inexpensive sodium formate as the ultimate reductant. This coupled-enzyme system allows for high conversion with only a catalytic amount of the expensive cofactor.[2][3] The reaction is performed in an aqueous buffer at a slightly alkaline pH (around 8.0) and a moderately elevated temperature (around 45°C) to ensure optimal enzyme activity and stability.[5]

Experimental Protocol: Biocatalytic Synthesis of (R)-4-Aminopentanoic Acid

This protocol is adapted from the work of Zhou et al. (2022).[3][5]

Enzyme Preparation:

  • Express the engineered EcGDH and Bacillus subtilis formate dehydrogenase (BsFDH) in a suitable E. coli expression host.

  • Purify the enzymes using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).[5]

Reductive Amination Reaction:

  • Prepare a reaction mixture (e.g., 10 mL) containing:

    • Ammonium formate buffer (3.2 M, pH 8.0)

    • Levulinic acid (400 mM)

    • NADP+ (1 mM)

    • Purified engineered EcGDH (e.g., 1.51 mg/mL)

    • Purified BsFDH (e.g., 0.20 mg/mL)

  • Incubate the reaction mixture at 45°C with gentle agitation for approximately 11 hours.[5]

  • Monitor the conversion of levulinic acid and the formation of (R)-4-aminopentanoic acid by HPLC.[5]

Product Analysis:

  • Determine the concentration of (R)-4-aminopentanoic acid using HPLC after derivatization with a chiral derivatizing agent such as 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) to resolve the enantiomers.[5]

Data Presentation
ParameterValueReference
SubstrateLevulinic Acid[3][5]
Enzyme SystemEngineered EcGDH / BsFDH[3][5]
Conversion>97%[3][5]
Enantiomeric Excess (ee)>99% (R)[3][5]
Reaction Time11 hours[3][5]
Workflow Diagram

Biocatalytic_Synthesis cluster_cofactor Cofactor Regeneration cluster_main Main Reaction Levulinic_Acid Levulinic Acid R_4_APA (R)-4-Aminopentanoic Acid Levulinic_Acid:e->R_4_APA:w Reductive Amination Engineered_GDH Engineered GDH (e.g., EcGDHK116Q/N348M) Ammonia Ammonia (from Ammonium Formate) Ammonia:s->R_4_APA:n NADPH NADPH NADPH:s->R_4_APA:n Cofactor NADP NADP+ NADP->NADPH Regeneration Formate Formate CO2 CO2 Formate->CO2 FDH Formate Dehydrogenase (e.g., BsFDH)

Caption: Biocatalytic synthesis of (R)-4-aminopentanoic acid.

Asymmetric Hydrogenation: A Cornerstone of Enantioselective Synthesis

Asymmetric hydrogenation is a powerful and widely utilized method for the synthesis of chiral molecules, including β-amino esters.[6] This approach typically involves the use of a chiral transition metal catalyst, such as rhodium, ruthenium, or iridium, complexed with a chiral phosphine ligand to stereoselectively reduce a prochiral substrate.[3][7]

Causality of Experimental Choices

The choice of catalyst system is critical for achieving high enantioselectivity. Josiphos-type ligands in complex with rhodium have been shown to be highly effective for the asymmetric hydrogenation of unprotected β-enamino esters.[6] The reaction solvent also plays a crucial role, with 2,2,2-trifluoroethanol (TFE) often being the solvent of choice for enamine ester hydrogenation due to its ability to promote high reactivity and selectivity.[6] The hydrogenation is typically carried out under a pressurized hydrogen atmosphere, with the pressure and temperature optimized to balance reaction rate and selectivity.

Experimental Protocol: Asymmetric Hydrogenation of a β-Enamino Ester

This protocol is a general representation based on the work of Li et al. (2004) for the synthesis of β-amino esters.[6]

Preparation of the β-Enamino Ester:

  • React the corresponding β-keto ester with ammonium acetate in a suitable solvent such as methanol.

  • Isolate the resulting (Z)-β-enamino ester, often by direct crystallization.[6]

Asymmetric Hydrogenation:

  • In an inert atmosphere glovebox, charge a pressure reactor with the β-enamino ester substrate, a rhodium precursor (e.g., [(COD)RhCl]₂), and a chiral Josiphos-type ligand in a solvent like 2,2,2-trifluoroethanol (TFE).

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the reactor with hydrogen gas (e.g., 90-100 psig) and heat the reaction mixture to a specified temperature (e.g., 50°C).[6]

  • Stir the reaction mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC or HPLC).

  • After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting β-amino ester by chromatography or crystallization.

Data Presentation
ParameterValueReference
CatalystRh-Josiphos complex[6]
Substrateβ-Enamino ester[6]
SolventTFE[6]
H₂ Pressure90-100 psig[6]
Temperature50°C[6]
Enantiomeric Excess (ee)93-97%[6]
Workflow Diagram

Asymmetric_Hydrogenation Prochiral_Substrate Prochiral Substrate (e.g., β-Enamino Ester) Chiral_Product Chiral Product (e.g., (R)-β-Amino Ester) Prochiral_Substrate:e->Chiral_Product:w Asymmetric Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., [Rh(Josiphos)]+) H2 H₂ (gas) H2:s->Chiral_Product:n

Caption: Asymmetric hydrogenation workflow.

Synthesis from L-Pyroglutamic Acid: A Chiral Pool Approach

L-pyroglutamic acid, a readily available and inexpensive chiral starting material derived from L-glutamic acid, serves as a versatile precursor for the synthesis of various chiral compounds, including (4R)-4-aminopentanoate derivatives.[8][9] This approach leverages the inherent stereochemistry of the starting material to control the configuration of the final product.

Causality of Experimental Choices

The synthesis from L-pyroglutamic acid involves a multi-step sequence. The initial steps typically involve protection of the amine and activation of the lactam ring for subsequent transformations. Ring-opening of the pyroglutamate ring is a key step, which can be followed by functional group manipulations to introduce the desired side chain and ester functionality. The stereochemistry at the C4 position of the final product is dictated by the stereocenter present in the starting L-pyroglutamic acid.

Experimental Protocol: Synthesis from L-Pyroglutamic Acid (Illustrative)
  • N-Protection and Esterification: Protect the secondary amine of L-pyroglutamic acid (e.g., with a Boc group) and esterify the carboxylic acid to form the corresponding methyl ester.

  • Lactam Reduction: Reduce the lactam carbonyl to a hydroxyl group, which can then be converted to a suitable leaving group.

  • Ring Opening and Side-Chain Introduction: Open the pyroglutamate ring and introduce the C1 methyl group.

  • Functional Group Interconversion and Deprotection: Convert the functional groups to the desired amine and methyl ester, followed by deprotection to yield the target molecule.

Data Presentation

Due to the multi-step nature and variability of this approach, a standardized data table is not feasible. The overall yield and stereochemical purity would depend on the efficiency of each individual step.

Workflow Diagram

Pyroglutamic_Acid_Route Pyroglutamic_Acid L-Pyroglutamic Acid Protected_Ester N-Protected Methyl Pyroglutamate Pyroglutamic_Acid->Protected_Ester Protection & Esterification Intermediate_1 Ring-Opened Intermediate Protected_Ester->Intermediate_1 Lactam Ring Opening Intermediate_2 Functionalized Intermediate Intermediate_1->Intermediate_2 Side-Chain Modification Target_Molecule Methyl (4R)-4-aminopentanoate Intermediate_2->Target_Molecule Deprotection

Caption: General synthetic scheme from L-pyroglutamic acid.

Stereoselective Reduction of β-Enamino Esters: A Versatile Chemical Approach

The stereoselective reduction of β-enamino esters provides a flexible and efficient chemical route to β-amino esters.[6][11] This method involves the preparation of a β-enamino ester intermediate, which is then reduced with a variety of reducing agents to afford the target β-amino ester.

Causality of Experimental Choices

The key to this approach lies in the stereoselective reduction of the enamine double bond. This can be achieved through several methods, including catalytic hydrogenation with a chiral catalyst (as discussed in Section 3) or by using chiral reducing agents. The choice of the nitrogen substituent on the enamine can also influence the stereochemical outcome of the reduction. The preparation of the β-enamino ester is typically straightforward, involving the condensation of a β-keto ester with an amine or ammonia source.[6][12]

Experimental Protocol: Stereoselective Reduction of a β-Enamino Ester

This protocol is a general representation and would require optimization for a specific substrate and desired stereoisomer.

Preparation of the β-Enamino Ester:

  • Condense a suitable β-keto ester (e.g., methyl 4-oxopentanoate) with a chiral amine (e.g., (R)-1-phenylethylamine) or ammonia in the presence of a catalyst if necessary.[12]

  • Purify the resulting chiral or prochiral β-enamino ester.

Stereoselective Reduction:

  • Dissolve the β-enamino ester in a suitable solvent.

  • Perform the reduction using one of the following methods:

    • Asymmetric Hydrogenation: Use a chiral transition metal catalyst and hydrogen gas as described in Section 3.2.

    • Diastereoselective Reduction: If a chiral β-enamino ester was prepared, use a standard reducing agent (e.g., NaBH₄, H₂/Pd-C). The inherent chirality of the molecule will direct the stereochemical outcome.

  • Work up the reaction and purify the resulting β-amino ester.

  • If a chiral auxiliary was used, remove it in a subsequent step.

Data Presentation

The yield and stereoselectivity of this method are highly dependent on the specific substrate, chiral auxiliary or catalyst, and reducing agent used.

MethodReducing Agent/CatalystTypical Diastereoselectivity/EnantioselectivityReference
Asymmetric HydrogenationChiral Rh or Ru complexesHigh ee (>90%)[6][13]
Diastereoselective ReductionAchiral reducing agents on chiral substratesVariable (dependent on substrate)[2]
Workflow Diagram

Enamino_Ester_Reduction Keto_Ester β-Keto Ester Enamino_Ester β-Enamino Ester Keto_Ester->Enamino_Ester Condensation Amine Amine/Ammonia Amine->Enamino_Ester Amino_Ester β-Amino Ester Enamino_Ester->Amino_Ester Stereoselective Reduction Reducing_Agent Reducing Agent (e.g., H₂, Chiral Catalyst) Reducing_Agent->Amino_Ester

Caption: Synthesis via stereoselective reduction of a β-enamino ester.

Final Conversion to Methyl (4R)-4-aminopentanoate Hydrochloride

The synthetic routes described above typically yield either the (R)-4-aminopentanoic acid or its corresponding methyl ester as a free base. The final step involves the formation of the hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.

Esterification of (R)-4-Aminopentanoic Acid

If the synthesis yields the amino acid, it must first be esterified. A common method is the Fischer esterification.

Protocol:

  • Suspend (R)-4-aminopentanoic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, or use a reagent system like trimethylchlorosilane in methanol.[14][15]

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize the acid.

  • Extract the methyl ester and purify as necessary.[16]

Hydrochloride Salt Formation

Protocol:

  • Dissolve the purified methyl (4R)-4-aminopentanoate free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The hydrochloride salt will typically precipitate from the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield methyl (4R)-4-aminopentanoate hydrochloride as a crystalline solid.[17][18]

Comparative Analysis and Conclusion

Each of the described synthetic pathways offers distinct advantages and disadvantages, making the optimal choice dependent on factors such as scalability, cost, desired stereopurity, and available resources.

Synthesis PathwayAdvantagesDisadvantages
Biocatalytic Reductive Amination Highly sustainable (uses biomass-derived substrate), exceptional enantioselectivity (>99% ee), mild reaction conditions, high atom economy.[2][3]Requires specialized enzymes and fermentation/purification infrastructure, may not be as readily scalable as some chemical routes.
Asymmetric Hydrogenation High enantioselectivity, well-established and versatile methodology, applicable to a wide range of substrates.[6][7]Requires expensive and often air-sensitive transition metal catalysts and chiral ligands, high-pressure equipment may be necessary.
Synthesis from L-Pyroglutamic Acid Utilizes an inexpensive and readily available chiral starting material, leverages inherent stereochemistry.[8][9]Multi-step synthesis can lead to lower overall yields, may require extensive protecting group chemistry.
Stereoselective Reduction of β-Enamino Esters Versatile chemical approach, can be tailored through the choice of chiral auxiliary or catalyst.[6][11]Stereoselectivity can be highly dependent on the specific substrate and reaction conditions, may require additional steps for auxiliary removal.

References

  • Li, W., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9916-9917. [Link]

  • Zhou, F., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 770302. [Link]

  • Zhou, F., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central, PMC8784811. [Link]

  • Trotter, B. W., et al. (2005). Synthesis and biological evaluation of novel dipeptide mimetics as orally active GPE analogues. Bioorganic & Medicinal Chemistry Letters, 15(1), 125-128.
  • Jiang, B., et al. (2015). Asymmetric Synthesis of (R)-4-Aminopentanoic Acid by Biocatalytic Reductive Amination of Levulinic Acid. Applied Biochemistry and Biotechnology, 176(8), 2221-2233.
  • Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(14), 5424-5430. [Link]

  • Gotor-Fernández, V., & Lavandera, I. (2022). Enzymatic Reduction of a Chloroketone as a Key Step in the Synthesis of a Chiral Chlorohydrin. Organic & Biomolecular Chemistry, 20, 9650.
  • Zhang, X., et al. (1999). Highly Enantioselective Rh-Catalyzed Hydrogenations of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

  • Reddy, L. H., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 25-28. [Link]

  • Brainly. (2023). Convert methyl 4-oxopentanoate to methyl 4-hydroxypentanoate. [Link]

  • Pintea, B. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]

  • Palmieri, G., & Cimarelli, C. (2005). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ResearchGate. [Link]

  • Lázaro, N., et al. (2019). Continuous-Flow Hydrogenation of Methyl Levulinate Promoted by Zr-Based Mesoporous Materials. MDPI. [Link]

  • Zhang, X., et al. (2023). Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes. Organic Letters, 25(13), 2269-2274. [Link]

  • Zhou, F., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. ResearchGate. [Link]

  • Wang, A. W. (2006). U.S. Patent No. 7,247,745. Washington, DC: U.S.
  • diggafromdover. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness.org. [Link]

  • Zhang, X. (2015).
  • Serra Mortes, J. M., et al. (1998). U.S. Patent No. 5,789,597. Washington, DC: U.S.
  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • Serra Mortes, J. M., et al. (2000). U.S. Patent No. 6,111,129. Washington, DC: U.S.
  • Zhang, X. (2013).
  • Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles, 89(8), 1803-1828. [Link]

  • Zhang, X. (2018).
  • Zhang, X. (2022).
  • Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]

  • Zhang, X. (1998).
  • Zhang, X. (2024).
  • DSM IP Assets B.V. (2010). U.S.
  • Zhang, X. (2021).
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  • Zhang, X. (2019).

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Exploratory

literature review on methyl (4R)-4-aminopentanoate hydrochloride

An In-depth Technical Guide to Methyl (4R)-4-aminopentanoate Hydrochloride: Synthesis, Characterization, and Applications Introduction: A Key Chiral Building Block Methyl (4R)-4-aminopentanoate hydrochloride is a chiral...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl (4R)-4-aminopentanoate Hydrochloride: Synthesis, Characterization, and Applications

Introduction: A Key Chiral Building Block

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral molecule of significant interest in the pharmaceutical and chemical research sectors. As a derivative of (R)-4-aminopentanoic acid, a γ-amino acid, it serves as a valuable intermediate in the synthesis of complex, biologically active molecules.[1] Chiral γ-amino acids are crucial components in the development of peptidomimetics, enhancing the in vivo stability and structural diversity of peptide-based drugs.[1] Specifically, the (R)-4-aminopentanoic acid moiety is a key precursor for novel pharmaceutical agents aimed at treating central nervous system (CNS) injuries and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols for researchers and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of methyl (4R)-4-aminopentanoate hydrochloride is essential for its effective use in a laboratory or manufacturing setting.

PropertyValueSource
CAS Number 123993-04-4[2]
Molecular Formula C₆H₁₄ClNO₂[2][3]
Molecular Weight 167.63 g/mol [2][3]
Appearance Powder
Purity Typically ≥95%[2]
Storage Sealed in dry, 2-8°C[2]
SMILES CCCC(OC)=O.Cl[2]
InChI Key GLGDQRWTKGJGRE-NUBCRITNSA-N

Computational Data:

ParameterValueSource
Topological Polar Surface Area (TPSA) 52.32 Ų[2]
LogP 0.7086[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]

Synthesis and Manufacturing: From Biomass to Chiral Intermediate

The synthesis of methyl (4R)-4-aminopentanoate hydrochloride is a multi-step process that often prioritizes stereoselectivity and sustainability. A common and attractive route begins with levulinic acid (LA), a platform chemical derivable from biomass.[1][4]

Step 1: Enantioselective Reductive Amination of Levulinic Acid

Traditional chemical synthesis of (R)-4-aminopentanoic acid from levulinic acid often results in poor stereoselectivity.[1][4] Therefore, enzymatic methods are preferred for their high enantioselectivity and environmentally friendly conditions.[1][4] Engineered glutamate dehydrogenase (GDH) has been successfully employed to catalyze the reductive amination of levulinic acid.[1][4] This biocatalytic approach uses inexpensive ammonia as the amino donor and generates water as the primary byproduct, representing a sustainable pathway to the chiral acid precursor.[4] Studies have shown that engineered E. coli GDH can convert levulinic acid to (R)-4-aminopentanoic acid with over 97% conversion and an enantiomeric excess (>99% ee).[1][4]

Step 2: Fischer Esterification

The resulting (R)-4-aminopentanoic acid is then converted to its methyl ester hydrochloride via a Fischer esterification. This acid-catalyzed reaction involves treating the amino acid with methanol in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][6] The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol. The use of HCl is particularly efficient as it also serves to form the final hydrochloride salt, which often aids in purification and improves the stability of the final product.

Synthesis_Pathway Levulinic_Acid Levulinic Acid (from Biomass) R_4_APA (R)-4-Aminopentanoic Acid Levulinic_Acid->R_4_APA Engineered GDH, NH₃, Cofactor Recycle Product Methyl (4R)-4-aminopentanoate Hydrochloride R_4_APA->Product Fischer Esterification, Methanol, HCl

Figure 1: General synthesis pathway from levulinic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is critical to confirm the identity, purity, and stereochemical integrity of methyl (4R)-4-aminopentanoate hydrochloride.

Analytical_Workflow cluster_0 Identity & Structure cluster_1 Purity Assessment cluster_2 Final Validation NMR NMR Spectroscopy (¹H, ¹³C) Chiral_HPLC Chiral HPLC (Enantiomeric Purity, %ee) NMR->Chiral_HPLC MS Mass Spectrometry (Confirm MW) GC_MS GC-MS (Impurity Profile, requires derivatization) MS->GC_MS COA Certificate of Analysis (CoA) (Documentation) Chiral_HPLC->COA GC_MS->COA

Figure 2: Workflow for analytical characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl ester protons (-OCH₃), the protons on the aliphatic chain (-CH₂-CH₂-), the methine proton adjacent to the amine (-CH(NH₂)-), and the terminal methyl group protons (-CH₃).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of six unique carbon atoms, including the carbonyl carbon of the ester, the methoxy carbon, and the four carbons of the pentane backbone.[7]

2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining enantiomeric purity (% ee).[7]

  • Principle: A chiral stationary phase (CSP) is used to differentiate between the (R) and (S) enantiomers, resulting in different retention times.

  • Protocol Consideration: Since the molecule lacks a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection.[7]

Protocol: Determination of Enantiomeric Purity by Chiral HPLC
  • Sample Preparation: Accurately weigh and dissolve a sample of methyl (4R)-4-aminopentanoate hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic System:

    • Column: Chiral Stationary Phase column (e.g., a vancomycin-based selector column, which has shown efficacy in resolving aromatic amino acids and can be adapted).[8]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., isopropanol or acetonitrile). The exact ratio should be optimized for best resolution.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector (if derivatized) or ELSD/CAD.

  • Analysis: Inject the sample and a racemic standard of methyl 4-aminopentanoate hydrochloride.

  • Data Interpretation: Identify the peaks corresponding to the (R) and (S) enantiomers from the standard run. Calculate the enantiomeric excess (% ee) of the sample using the peak areas: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess purity and identify volatile impurities. Due to the polar nature and low volatility of the amino ester hydrochloride, derivatization is required.[7] A common procedure involves acylation (e.g., with trifluoroacetic anhydride, TFAA) to convert the amine to a less polar, more volatile amide.[7]

Applications in Research and Drug Development

The primary value of methyl (4R)-4-aminopentanoate hydrochloride lies in its role as a chiral building block for synthesizing high-value pharmaceutical compounds.

1. Precursor for Neuro-therapeutics: The parent acid, (R)-4-aminopentanoic acid (4APA), is a critical intermediate for synthesizing analogues of Gly-Pro-Glu-OH (GPE), which are investigated for treating CNS injuries and neurodegenerative diseases.[1] Furthermore, it is a building block for muscarinic M4 receptor agonists.[1]

2. False GABAergic Neurotransmitter Research: Research has shown that the enantiomers of 4-aminopentanoic acid (4APA) are active in the brain.[9] The (R)-enantiomer, in particular, exhibits greater uptake into cerebral synaptosomes and is suggested to act as a novel false neurotransmitter of GABA, the primary inhibitory neurotransmitter in the brain.[9] This opens avenues for its use in studying GABAergic pathways and developing modulators for neurological disorders.

3. The "Magic Methyl" Advantage: The methyl group, while small, can have a profound impact on a drug molecule's properties, an effect often called the "magic methyl" effect.[10] Incorporating a chiral center with a methyl group, as in this compound, can improve a drug's pharmacodynamic and pharmacokinetic profile by:

  • Enhancing Binding Affinity: The methyl group can fit into hydrophobic pockets of a target protein, increasing binding potency.

  • Modulating Metabolism: It can block or introduce a site for metabolic reactions, altering the drug's half-life and metabolite profile.[10]

  • Controlling Conformation: The steric bulk of the methyl group can restrict the molecule's conformation, locking it into a more bioactive shape.[10]

Applications Main Methyl (4R)-4-aminopentanoate Hydrochloride Sub1 Chiral Building Block Main->Sub1 App1 CNS Therapeutics (e.g., GPE Analogues) Sub1->App1 App2 Muscarinic M4 Agonists Sub1->App2 App3 GABAergic System Research (False Neurotransmitter) Sub1->App3 App4 Peptidomimetics Sub1->App4

Figure 3: Key application areas stemming from its role as a chiral intermediate.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram is GHS07 (Exclamation Mark).

  • Handling Precautions: Use in a well-ventilated area or outdoors.[11] Avoid breathing dust.[11] Wear protective gloves, clothing, and eye/face protection.[11] Wash hands and any exposed skin thoroughly after handling.[11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11]

    • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[11]

  • Storage: Store locked up in a well-ventilated place, keeping the container tightly closed.[11] Recommended storage is at 2-8°C, sealed in a dry environment to prevent moisture absorption.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

Methyl (4R)-4-aminopentanoate hydrochloride is more than just a chemical intermediate; it is a precisely engineered tool for advancing pharmaceutical science. Its synthesis from sustainable sources, combined with its specific chirality, makes it a high-value component in the development of next-generation therapeutics, particularly for challenging neurological conditions. For researchers in drug discovery and development, a thorough understanding of its synthesis, analytical validation, and strategic application is key to unlocking its full potential in creating novel, effective, and safe medicines.

References

  • Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10. Published online 2022 Jan 10. Retrieved from [Link]

  • Lam, F. L. Y., & Chan, P. K. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(5), 1401-1405. Retrieved from [Link]

  • Wawro, M., et al. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of Neurochemistry, 159(2), 415-429. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Retrieved from [Link]

  • Boujlel, H., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(17), 9120. Retrieved from [Link]

Sources

Foundational

Chemical Profile and Technical Workflow: Methyl (4R)-4-aminopentanoate hydrochloride

Executive Summary Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4) is a high-value chiral intermediate pivotal in the synthesis of GABAergic therapeutics, bio-based polyamides, and pyrrolidinone derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4) is a high-value chiral intermediate pivotal in the synthesis of GABAergic therapeutics, bio-based polyamides, and pyrrolidinone derivatives[1]. Handling free γ -amino acids often presents significant synthetic challenges due to their zwitterionic nature and high propensity for spontaneous lactamization. By isolating the molecule as a methyl ester hydrochloride salt, chemists achieve enhanced organic solubility and structural stability. This technical guide details the physicochemical profile, the state-of-the-art biocatalytic synthesis of its precursor, and the self-validating esterification protocols required to yield the target API precursor.

Physicochemical Profiling

Quantitative data is essential for downstream reaction planning and purification. The following table summarizes the key physicochemical properties of the compound[2],[3].

ParameterSpecification / Value
Chemical Name Methyl (4R)-4-aminopentanoate hydrochloride
CAS Registry Number 123993-04-4
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
SMILES String CCCC(OC)=O.Cl
Topological Polar Surface Area (TPSA) 52.32 Ų
LogP 0.7086
Hydrogen Bond Donors/Acceptors 1 / 3 (as free base)
Physical State Solid / Powder
Purity Standard 95% (typically >98% via HPLC)

Mechanistic Rationale: From Biomass to Chiral Intermediate

The synthesis of the precursor, (R)-4-aminopentanoic acid, historically relied on chemical reductions of biomass-derived levulinic acid (LA) that suffered from poor stereoselectivity[1]. Modern green chemistry workflows utilize a biocatalytic approach. Specifically, an engineered Escherichia coli glutamate dehydrogenase (EcGDH) is employed[4].

Wild-type GDH naturally acts on α -keto acids and shows negligible activity toward γ -keto acids like LA. However, through structure-guided targeted saturation mutagenesis, the K116Q and N348M mutations reshape the enzyme's binding pocket. This engineered EcGDH achieves a 42-fold increase in catalytic efficiency ( kcat​/Km​ ) for LA, enabling the reductive amination to proceed with >99% enantiomeric excess (ee)[4].

Following the biocatalytic generation of (R)-4-aminopentanoic acid, the intermediate must be protected. The free amine is highly nucleophilic and, if left unprotected, will undergo intramolecular cyclization with the carboxylic acid to form 5-methylpyrrolidin-2-one. Esterification with methanol, driven by in situ generated anhydrous HCl, simultaneously protects the carboxyl group as a methyl ester and masks the primary amine as an unreactive ammonium hydrochloride salt.

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Biocatalytic Amination cluster_1 Phase 2: Chemical Esterification LA Levulinic Acid (LA) Intermediate (R)-4-Aminopentanoic Acid >99% ee LA->Intermediate NH3, NADPH Enzyme Engineered EcGDH (K116Q/N348M) Enzyme->Intermediate Catalysis Target Methyl (4R)-4-aminopentanoate HCl CAS: 123993-04-4 Intermediate->Target Esterification Reagents Methanol + SOCl2 (In situ HCl) Reagents->Target Methyl & Chloride Donor

Biocatalytic cascade and esterification workflow for the target compound.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with intrinsic causality and self-validation. The following workflows are engineered to prevent common failure modes.

Protocol A: Biocatalytic Synthesis of (R)-4-Aminopentanoic Acid

Objective: Convert biomass-derived levulinic acid to the chiral amino acid with >99% ee[4].

  • System Preparation: In a bioreactor, prepare a 0.4 M solution of levulinic acid in an ammonium formate buffer (pH 8.0).

    • Causality: The ammonium formate serves a dual purpose: it provides the ammonia (NH₃) source for the amination and the formate required for the cofactor regeneration system.

  • Enzyme Coupling: Introduce the engineered EcGDH (K116Q/N348M mutant) alongside Formate Dehydrogenase (FDH) and a catalytic amount of NADP⁺[4].

    • Causality: FDH oxidizes formate to CO₂, simultaneously reducing NADP⁺ back to NADPH. This continuous recycling drives the equilibrium forward and makes the process economically viable.

  • Self-Validation (IPC): Monitor the pH and gas evolution. The oxidation of formate generates CO₂ gas and consumes protons, causing a slight pH shift. Maintaining the pH via an automated titrator validates that the regeneration cycle is actively running.

  • Isolation: Upon reaching >97% conversion (verified via HPLC), acidify the mixture to precipitate the zwitterionic (R)-4-aminopentanoic acid, followed by filtration and lyophilization.

Protocol B: Esterification and Hydrochloride Salt Formation

Objective: Convert the highly polar free amino acid to Methyl (4R)-4-aminopentanoate hydrochloride[2].

  • Reagent Generation: Chill anhydrous methanol (10 equivalents) to 0°C under an inert argon atmosphere. Dropwise, add thionyl chloride (SOCl₂, 1.5 equivalents).

    • Causality: Reacting SOCl₂ with methanol generates anhydrous HCl gas in situ along with dimethyl sulfite. This is significantly safer and more precise than bubbling external HCl gas, ensuring a strictly anhydrous environment necessary to prevent ester hydrolysis.

  • Substrate Addition: Slowly add the lyophilized (R)-4-aminopentanoic acid to the acidic methanol solution.

  • Reflux & Monitoring: Heat the reaction to 65°C (reflux) for 4-6 hours.

    • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Ninhydrin stain). The disappearance of the baseline spot (free amino acid) and the appearance of a higher Rf​ spot validates complete esterification.

  • Isolation: Remove the solvent under reduced pressure. Triturate the resulting crude oil with cold diethyl ether.

    • Causality: The hydrochloride salt is completely insoluble in diethyl ether, forcing it to crash out as a highly pure, white crystalline powder while organic impurities remain in the supernatant.

Analytical Characterization Standards

To ensure pharmaceutical-grade trustworthiness, the final product must be validated through rigorous analytical standards:

  • Chiral Purity: Employ Chiral HPLC using a Crownpak CR(+) column. The separation of enantiomers will confirm the >99% ee inherited from the biocatalytic step.

  • Structural Integrity: ¹H-NMR (in D₂O or DMSO-d₆) must show a distinct singlet near δ 3.6 ppm integrating to 3 protons, confirming the successful installation of the methyl ester. The absence of a signal at δ ~2.0-2.5 ppm (characteristic of the pyrrolidinone ring protons in a cyclized byproduct) validates that lactamization was successfully prevented by the hydrochloride salt formation.

References[2] Title: 123993-04-4 | Methyl (R)-4-aminopentanoate hydrochloride - ChemScene

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of Methyl (4R)-4-aminopentanoate Hydrochloride

Foreword For researchers, scientists, and drug development professionals navigating the complexities of neurotransmission, the exploration of novel modulators of the γ-aminobutyric acid (GABA) system is a perpetual front...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and drug development professionals navigating the complexities of neurotransmission, the exploration of novel modulators of the γ-aminobutyric acid (GABA) system is a perpetual frontier. This guide provides a comprehensive technical overview of methyl (4R)-4-aminopentanoate hydrochloride, a chiral molecule with intriguing potential as a tool to probe and manipulate GABAergic signaling. We will delve into its chemical identity, its role as a precursor to the active compound (R)-4-aminopentanoic acid, its mechanism of action as a false neurotransmitter, and its potential therapeutic applications. This document is structured to provide not just a recitation of facts, but a causal narrative that underpins the experimental choices and interpretations, thereby offering field-proven insights for your research and development endeavors.

Compound Profile and Chemical Characteristics

Methyl (4R)-4-aminopentanoate hydrochloride is the hydrochloride salt of the methyl ester of (R)-4-aminopentanoic acid.[1][2] Its chemical structure is characterized by a pentanoate backbone with an amino group at the fourth carbon, which is a chiral center with the (R)-configuration.

Property Value Source
CAS Number 123993-04-4[1]
Molecular Formula C6H14ClNO2[1]
Molecular Weight 167.64 g/mol [2]
Physical Form Powder[2]
SMILES CCCC(OC)=O.Cl[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a critical attribute for its use in biological assays and potential pharmaceutical formulations.[3] The methyl ester group is a key feature, suggesting its potential as a prodrug, which will be discussed in subsequent sections.

The Prodrug Hypothesis: Conversion to the Bioactive Moiety

It is hypothesized that methyl (4R)-4-aminopentanoate hydrochloride functions as a prodrug, with its biological activity primarily attributed to its hydrolysis product, (R)-4-aminopentanoic acid ((R)-4APA). This bioconversion is likely mediated by ubiquitous esterase enzymes present in biological systems.[4][5]

The Role of Esterases

Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds.[4] In the context of methyl (4R)-4-aminopentanoate hydrochloride, these enzymes would hydrolyze the methyl ester to yield (R)-4-aminopentanoic acid and methanol. This conversion is a common strategy in drug design to improve the pharmacokinetic properties of a parent drug, such as its absorption and distribution.

Esterase_Hydrolysis cluster_0 In Vivo Environment Methyl (4R)-4-aminopentanoate Methyl (4R)-4-aminopentanoate (R)-4-aminopentanoic acid (Active) (R)-4-aminopentanoic acid (Active) Methyl (4R)-4-aminopentanoate->(R)-4-aminopentanoic acid (Active) Hydrolysis Methanol Methanol Methyl (4R)-4-aminopentanoate->Methanol Hydrolysis Esterases Esterases Esterases->Methyl (4R)-4-aminopentanoate catalyzes

Caption: In vivo hydrolysis of methyl (4R)-4-aminopentanoate.

Biological Activity and Mechanism of Action: A False GABAergic Neurotransmitter

The primary biological activity of (R)-4-aminopentanoic acid, the active form of the title compound, is its function as a false GABAergic neurotransmitter.[6] This intriguing mechanism involves its interaction with several components of the GABAergic synapse, leading to a modulation of inhibitory neurotransmission.

Synaptic Uptake and GABA Modulation

A pivotal study demonstrated that the enantiomers of 4-aminopentanoic acid (4APA) exhibit distinct actions in the brain.[6] Specifically, (R)-4APA demonstrated greater uptake into mouse cerebral synaptosomes compared to its (S)-enantiomer. This uptake was found to be both time and temperature-dependent, suggesting an active transport mechanism.[6]

Furthermore, the accumulation of (R)-4APA within synaptosomes led to a reduction of endogenous GABA concentrations and was subsequently released upon membrane depolarization.[6] This suggests that (R)-4APA can compete with GABA for uptake and can be released in a manner akin to a neurotransmitter.

Interaction with GABA Receptors

While (R)-4APA can mimic some of the synaptic behaviors of GABA, its interaction with GABA receptors is more nuanced. The study found that (R)-4APA exhibited weak agonist activity specifically at the GABA-A α5β2γ2 receptor subtype.[6] In contrast, the (S)-enantiomer showed weak agonist activity at GABA-A α4β3δ and GABA-A α5β2γ2 receptors, as well as antagonist activity at GABA-A α6β2γ2 receptors.[6] This stereospecificity highlights the precise structural requirements for interaction with different GABA receptor subtypes.

False_Neurotransmitter_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal (R)-4APA (R)-4-aminopentanoic acid GABA_uptake GABA Transporter (R)-4APA->GABA_uptake Uptake Vesicle Synaptic Vesicle GABA_uptake->Vesicle Packaging Released_R4APA (R)-4APA Vesicle->Released_R4APA Exocytosis Depolarization Depolarization Depolarization->Vesicle Triggers Release GABA_A_Receptor GABA-A α5β2γ2 Receptor Released_R4APA->GABA_A_Receptor Weak Agonist Endogenous_GABA GABA Endogenous_GABA->GABA_A_Receptor Competition Inhibitory_Signal Weak Inhibitory Signal GABA_A_Receptor->Inhibitory_Signal

Caption: Proposed mechanism of (R)-4-aminopentanoic acid as a false neurotransmitter.

Pharmacokinetics and Toxicology

Pharmacokinetic Profile of (R)-4-aminopentanoic acid

Limited pharmacokinetic data for 4-aminopentanoic acid is available from a study in mice. Following intraperitoneal injection of 100 mg/kg of either enantiomer, the compounds were detected in the brain within 10 minutes and maintained stable concentrations for up to 6 hours.[6] In contrast, both enantiomers were rapidly cleared from the serum over the same period.[6] This suggests efficient transport across the blood-brain barrier and retention within the central nervous system.

A comprehensive pharmacokinetic study of methyl (4R)-4-aminopentanoate hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME) profile, would be a critical next step in its development as a potential therapeutic agent.

Toxicological Assessment

Preliminary toxicological data in mice showed no mortality following intraperitoneal administration of up to 900 mg/kg of either enantiomer of 4-aminopentanoic acid.[6] However, a dose-dependent reduction in distance moved in a novel cage was observed, which is consistent with a compound that modulates CNS activity.[6] Further toxicological studies, including assessments of potential neurotoxicity, are warranted. It is important to note that high concentrations of excitatory amino acids can lead to excitotoxicity, a process implicated in various neurological disorders.[7][8]

Potential Therapeutic Applications

The ability of (R)-4-aminopentanoic acid to act as a false GABAergic neurotransmitter suggests its potential utility in conditions associated with GABAergic dysfunction. These could include:

  • Epilepsy: By augmenting inhibitory signaling, albeit weakly, (R)-4APA could potentially raise the seizure threshold.

  • Neurodegenerative Diseases: Imbalances in excitatory and inhibitory neurotransmission are implicated in the pathophysiology of diseases such as Alzheimer's and Parkinson's. Modulating the GABAergic system with compounds like (R)-4APA could offer a novel therapeutic strategy.

Further research is required to validate these potential applications in relevant disease models.

Experimental Protocols

Synaptosome Uptake Assay

This protocol is designed to assess the uptake of a radiolabeled ligand, such as [3H]-(R)-4-aminopentanoic acid, into isolated nerve terminals (synaptosomes).

I. Preparation of Synaptosomes:

  • Euthanize the animal (e.g., mouse) and rapidly dissect the brain region of interest (e.g., cerebral cortex) on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer.[9]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).[9]

  • Resuspend the P2 pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).

II. Uptake Assay:

  • In a 96-well plate, add the synaptosomal suspension (typically 30-80 µg of protein per well).

  • Add the test compound (e.g., varying concentrations of methyl (4R)-4-aminopentanoate hydrochloride) or vehicle control. For determining non-specific uptake, add a high concentration of a known inhibitor of the relevant transporter.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the uptake by adding the radiolabeled substrate (e.g., [3H]-(R)-4-aminopentanoic acid).

  • Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

Synaptosome_Uptake_Workflow Start Brain_Dissection 1. Brain Dissection Start->Brain_Dissection Homogenization 2. Homogenization in Sucrose Brain_Dissection->Homogenization Centrifugation_1 3. Low-Speed Centrifugation Homogenization->Centrifugation_1 Supernatant_Collection 4. Collect Supernatant Centrifugation_1->Supernatant_Collection Centrifugation_2 5. High-Speed Centrifugation Supernatant_Collection->Centrifugation_2 Resuspend_Pellet 6. Resuspend Synaptosomes Centrifugation_2->Resuspend_Pellet Assay_Setup 7. Plate Synaptosomes & Compounds Resuspend_Pellet->Assay_Setup Pre_incubation 8. Pre-incubate at 37°C Assay_Setup->Pre_incubation Add_Radioligand 9. Initiate Uptake Pre_incubation->Add_Radioligand Incubation 10. Incubate at 37°C Add_Radioligand->Incubation Filtration_Washing 11. Terminate & Wash Incubation->Filtration_Washing Scintillation_Counting 12. Measure Radioactivity Filtration_Washing->Scintillation_Counting End Scintillation_Counting->End

Caption: Workflow for a synaptosome uptake assay.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

I. Membrane Preparation:

  • Prepare cell membranes from a source expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells transfected with the α5, β2, and γ2 subunits).

  • Homogenize the cells in a suitable buffer (e.g., Tris-HCl).

  • Centrifuge the homogenate at low speed to remove nuclei.

  • Centrifuge the supernatant at high speed (e.g., 30,000 x g) to pellet the membranes.[10]

  • Wash the membrane pellet and resuspend in assay buffer.

  • Determine the protein concentration.

II. Binding Assay:

  • In a 96-well plate, add the membrane preparation (typically 100 µg of protein per well).

  • Add the radioligand (e.g., [3H]muscimol or [3H]flumazenil) at a concentration near its Kd.[10][11][12]

  • Add the test compound at various concentrations.

  • For total binding, add vehicle instead of the test compound.

  • For non-specific binding, add a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA or bicuculline).[11]

  • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

Synthesis of Methyl (4R)-4-aminopentanoate Hydrochloride

Enzymatic Synthesis of the (R)-4-aminopentanoic acid Precursor

A sustainable and highly enantioselective method for the synthesis of (R)-4-aminopentanoic acid involves the enzymatic reductive amination of levulinic acid, a biomass-derived platform chemical.[13][14] This can be achieved using an engineered glutamate dehydrogenase (GDH) from Escherichia coli.[13][14]

Enzymatic_Synthesis Levulinic_Acid Levulinic Acid R4APA (R)-4-aminopentanoic acid Levulinic_Acid->R4APA Reductive Amination Engineered_GDH Engineered Glutamate Dehydrogenase Engineered_GDH->R4APA Ammonia NH3 NADPH NADPH NADP NADP+

Caption: Enzymatic synthesis of (R)-4-aminopentanoic acid.

Chemical Synthesis of Methyl (4R)-4-aminopentanoate Hydrochloride

A representative chemical synthesis involves the esterification of (R)-4-aminopentanoic acid followed by salt formation.

Step 1: Esterification of (R)-4-aminopentanoic acid

  • Suspend (R)-4-aminopentanoic acid in methanol.

  • Cool the mixture in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the suspension or add a solution of HCl in methanol.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure to yield crude methyl (4R)-4-aminopentanoate hydrochloride.

Step 2: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Conclusion and Future Directions

Methyl (4R)-4-aminopentanoate hydrochloride, through its active metabolite (R)-4-aminopentanoic acid, presents a fascinating tool for the study of the GABAergic system. Its action as a false neurotransmitter, with specific interactions at the synaptic level, offers a unique mechanism for modulating inhibitory neurotransmission. While preliminary studies are promising, further research is crucial to fully elucidate its pharmacokinetic and toxicological profiles and to validate its therapeutic potential in models of neurological and psychiatric disorders. The sustainable enzymatic synthesis of its precursor further enhances its appeal for future development. This guide provides a solid foundation for researchers to embark on or continue their exploration of this intriguing molecule and its role in the complex symphony of brain chemistry.

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Foundational

solubility data for methyl (4R)-4-aminopentanoate hydrochloride

An In-depth Technical Guide to the Solubility of Methyl (4R)-4-aminopentanoate Hydrochloride Authored by: A Senior Application Scientist Foreword: Understanding the Criticality of Solubility in Pharmaceutical Sciences In...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl (4R)-4-aminopentanoate Hydrochloride

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent dictates its bioavailability, influences its formulation, and ultimately impacts its therapeutic efficacy.[1][2][3] Poor aqueous solubility is a primary hurdle for many new chemical entities, often leading to high doses being required to achieve therapeutic plasma concentrations.[2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of rational drug design and formulation development.[1][4]

This guide provides a comprehensive overview of the solubility of methyl (4R)-4-aminopentanoate hydrochloride, a chiral building block of interest in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this guide will equip the reader with the foundational knowledge and a robust experimental framework to determine its solubility with scientific rigor. We will delve into the physicochemical properties of this amine salt, outline a detailed protocol for solubility determination, and discuss the implications of these findings for pharmaceutical development.

Physicochemical Profile of Methyl (4R)-4-aminopentanoate Hydrochloride

To understand the solubility of a compound, one must first understand its chemical nature. Methyl (4R)-4-aminopentanoate hydrochloride is a salt, formed from the reaction of the basic amine group of methyl (4R)-4-aminopentanoate with hydrochloric acid.[5] This conversion into a salt form is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of drug candidates.[6][7][8]

Key Structural Features and Expected Solubility Behavior:

  • Ionic Nature: As a hydrochloride salt, the molecule exists in an ionized state in solution. This ionic character significantly increases its polarity compared to the free base form.

  • Functional Groups: The presence of the ester and the ammonium group allows for hydrogen bonding with protic solvents.

  • "Like Dissolves Like" Principle: Based on its high polarity and ionic nature, methyl (4R)-4-aminopentanoate hydrochloride is expected to be most soluble in polar protic solvents like water and lower-aliphatic alcohols (e.g., methanol, ethanol) due to favorable ion-dipole interactions and hydrogen bonding.[5] Its solubility is anticipated to be significantly lower in nonpolar aprotic solvents such as hexane or toluene.

Table 1: Physicochemical Properties of Methyl (4R)-4-aminopentanoate Hydrochloride

PropertyValueSource
CAS Number 123993-04-4
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Physical Form Powder

A Validated Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining the true solubility of a compound is the isothermal equilibrium (or shake-flask) method.[9] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound at a specific temperature.[9] The following protocol is a self-validating system designed for accuracy and reproducibility.

The Isothermal Equilibrium (Shake-Flask) Method

This protocol is designed to determine the equilibrium solubility of methyl (4R)-4-aminopentanoate hydrochloride in various solvents at controlled temperatures.

Materials:

  • Methyl (4R)-4-aminopentanoate hydrochloride (purity >99%)

  • Selected solvents of analytical grade (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl (4R)-4-aminopentanoate hydrochloride to a series of vials, each containing a known volume of a different solvent. The key is to ensure there is undissolved solid material present to confirm that the solution is saturated.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. The time to reach equilibrium should be confirmed by preliminary experiments where samples are taken at different time points (e.g., 24, 48, and 72 hours) to see when the concentration in solution no longer changes.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid and liquid phases, ensuring a clear supernatant.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of methyl (4R)-4-aminopentanoate hydrochloride in the diluted sample using a validated HPLC method. A calibration curve with known concentrations must be used for accurate quantification.[10][11]

  • Data Analysis and Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in units of mg/mL and mol/L.

    • Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility, and report the results as the mean ± standard deviation.

Visualizing the Workflow

The following diagram illustrates the key stages of the isothermal equilibrium solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_data Reporting prep 1. Add Excess Compound to Solvent equil 2. Agitate at Constant Temperature (24-72h) prep->equil Establish Equilibrium sep 3. Centrifuge & Filter Supernatant equil->sep Isolate Saturated Solution analysis 4. Dilute & Quantify via HPLC sep->analysis Prepare for Quantification data 5. Calculate Solubility (mg/mL, mol/L) analysis->data Determine Final Concentration

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

Data Presentation and Implications for Drug Development

As no quantitative is readily available in the literature, the following table is provided as a template for researchers to populate with their experimental findings.

Table 2: Experimental Solubility of Methyl (4R)-4-aminopentanoate Hydrochloride

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Water37
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Add other relevant solvents

Interpreting the Data:

The data generated from these experiments will be invaluable for several aspects of drug development:

  • Solvent Selection: High solubility in a particular solvent system is crucial for purification via crystallization, which is a key step in manufacturing active pharmaceutical ingredients (APIs).

  • Formulation Development: For oral dosage forms, aqueous solubility is a critical determinant of bioavailability.[3] The data will guide the selection of excipients and formulation strategies to enhance solubility if needed.

  • Preclinical Studies: Understanding the solubility in buffers and biorelevant media is essential for designing in vitro and in vivo experiments that accurately reflect the compound's behavior in a biological system.

Conclusion

While this guide does not provide pre-existing , it offers a far more valuable asset: a robust, scientifically-grounded framework for its determination. By understanding the physicochemical properties of this amine salt and diligently applying the detailed experimental protocol, researchers can generate the high-quality, reproducible solubility data necessary to advance their research and development efforts. The principles and methodologies outlined herein are fundamental to the broader field of pharmaceutical sciences and serve as a testament to the importance of rigorous physicochemical characterization in the successful development of new medicines.

References

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  • Dong, M. W. (2015). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 33(10), 764-775. Available at: [Link]

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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Available at: [Link]

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  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Pharmatutor. Available at: [Link]

  • Roy, S. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 1156-1176. Available at: [Link]

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Exploratory

An In-depth Technical Guide on the Safety and Handling of Methyl (4R)-4-aminopentanoate hydrochloride

This guide provides comprehensive safety and handling information for methyl (4R)-4-aminopentanoate hydrochloride (CAS No. 138279-58-4), a key intermediate in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and handling information for methyl (4R)-4-aminopentanoate hydrochloride (CAS No. 138279-58-4), a key intermediate in pharmaceutical research and development. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's properties are foundational to its safe handling.

1.1. Chemical Identity

IdentifierValue
Chemical Name methyl (4R)-4-aminopentanoate hydrochloride
Synonyms (R)-Methyl 4-aminopentanoate hydrochloride
CAS Number 138279-58-4
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Chemical Structure (Image of the chemical structure would be placed here)

1.2. Physicochemical Properties

PropertyValueSource
Physical Form White to off-white crystalline powder or solid.[1]
Solubility Soluble in water.[2]
Stability Stable under recommended storage conditions. However, the compound is hygroscopic and may be air and light sensitive.[3]
Storage Temperature Keep refrigerated.[4]

Hazard Identification and Risk Assessment

2.1. GHS Classification (Anticipated)

Based on the structure and the presence of the hydrochloride salt, the following GHS classifications are anticipated. This is a predictive assessment and should be confirmed with a supplier-specific SDS.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[5]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity - Single Exposure (STOT-SE)Category 3WarningH335: May cause respiratory irritation.[6][7]

Causality Behind Classification:

  • Skin and Eye Irritation (Category 2/2A) : Hydrochloride salts of amines can be acidic and can cause reversible irritation upon contact with skin and eyes.[8][9] Category 2 is assigned for reversible skin damage, while Category 2A applies to eye irritation that is fully reversible within 21 days.[10][11]

  • STOT-SE 3 (Respiratory Irritation) : Fine powders of acidic salts can be easily inhaled, leading to irritation of the respiratory tract.[12][13] This classification applies to transient effects like coughing and discomfort.[7]

Hierarchy of Controls: A Proactive Safety Framework

To mitigate the identified risks, a tiered approach to safety, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective measures first.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Methyl (4R)-4-aminopentanoate hydrochloride cluster_1 Specific Actions Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical) Engineering Engineering Controls Admin Administrative Controls Engineering->Admin Most Effective FumeHood Use a certified chemical fume hood. Engineering->FumeHood Ventilation Ensure general lab ventilation. Engineering->Ventilation PPE Personal Protective Equipment (PPE) Admin->PPE SOPs Develop and follow Standard Operating Procedures (SOPs). Admin->SOPs Training Mandatory safety training for all personnel. Admin->Training Signage Clearly label hazardous areas. Admin->Signage Gloves Nitrile or neoprene gloves. PPE->Gloves Goggles Chemical safety goggles. PPE->Goggles Coat Lab coat. PPE->Coat

Caption: Hierarchy of Controls for Safe Handling.

3.1. Engineering Controls These are the most critical physical installations to minimize exposure.

  • Chemical Fume Hood : All weighing, handling, and transfer operations involving the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[14]

  • Ventilation : The laboratory should have adequate general ventilation.[2] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

3.2. Administrative Controls These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs) : A detailed, written SOP for the handling of this compound must be developed and strictly followed.

  • Training : All personnel must be trained on the specific hazards and handling procedures for this chemical before work begins.

  • Restricted Access : Limit access to areas where the compound is stored and handled to authorized personnel only.

3.3. Personal Protective Equipment (PPE) PPE is the last line of defense and must be worn at all times when handling the compound.

  • Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Skin Protection : A flame-retardant lab coat and full-length pants are required. Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.[14]

  • Respiratory Protection : If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[15]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is essential to maintain compound integrity and personnel safety.

4.1. Detailed Protocol for Weighing and Transfer

  • Preparation : Don appropriate PPE (lab coat, goggles, gloves). Ensure the chemical fume hood is operational.

  • Staging : Place a weigh boat, spatula, and the receiving vessel inside the fume hood.

  • Equilibration : Allow the sealed container of methyl (4R)-4-aminopentanoate hydrochloride to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Transfer : Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to the weigh boat and then into the receiving vessel.

  • Closure : Securely close the primary container immediately after dispensing. It is best practice to store under an inert atmosphere, such as nitrogen, to protect from moisture and air.[3]

  • Cleanup : Clean the spatula and any residual powder from the balance and work surface within the fume hood. Dispose of contaminated materials (e.g., weigh boat, wipes) in a designated, sealed waste container.

  • Doffing PPE : Remove gloves and wash hands thoroughly with soap and water after handling is complete.[14]

4.2. Storage Conditions

  • Temperature : Store in a refrigerator (2-8°C).[4]

  • Atmosphere : Keep the container tightly sealed.[16] Due to its hygroscopic and potentially air-sensitive nature, storing under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to preserve chemical purity.[3]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[3]

Emergency and Spill Response

Prompt and correct response to an emergency is critical.

5.1. Exposure Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[2]

5.2. Spill Response Workflow

A systematic approach is required for any spill, regardless of size.

Spill_Response cluster_main Spill Response Workflow Start Spill Detected Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Staff) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS) Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE CallEHS Call Emergency Services / EHS Evacuate Lab LargeSpill->CallEHS Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Cleanup Carefully sweep/scoop material into a labeled waste container. Contain->Cleanup Decontaminate Decontaminate spill area with appropriate solvent/soap and water. Cleanup->Decontaminate Dispose Dispose of waste through EHS. Decontaminate->Dispose

Caption: Decision workflow for spill response.

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Generation : Collect all waste materials, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible container.

  • Disposal Route : Do not dispose of this chemical down the drain or in regular trash.[16] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

References

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). ChemSafetyPro.COM. [Link]

  • GHS Classification Criteria for Skin Corrosion and Irritation. (2018, March 6). ChemSafetyPro.COM. [Link]

  • Serious Eye Damage / Eye Irritation. (2018, March). Society for Chemical Hazard Communication. [Link]

  • Examples of Eye Irritation Classification for Substances and Mixtures under GHS. (2019, March 7). ChemSafetyPro.COM. [Link]

  • GHS Classification Summary. PubChem, National Institutes of Health. [Link]

  • Overview of the GHS Classification Scheme in Hazard Classification. National Center for Biotechnology Information. [Link]

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Foundational

Unraveling the Enigma: A Mechanistic Exploration of Methyl (4R)-4-aminopentanoate Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Methyl (4R)-4-aminopentanoate hydrochloride is a chiral molecule of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral molecule of significant interest due to its structural similarity to key endogenous neurotransmitters. This technical guide synthesizes the current understanding of its parent compound, (R)-4-aminopentanoic acid, to propose a primary mechanism of action centered on the modulation of the gamma-aminobutyric acid (GABA) system. We will delve into the hypothesis that methyl (4R)-4-aminopentanoate hydrochloride functions as a prodrug, which, upon in vivo hydrolysis, releases (R)-4-aminopentanoic acid to act as a false GABAergic neurotransmitter. This guide will provide the theoretical framework, detailed experimental protocols, and requisite in-silico and in-vitro tools to rigorously test this hypothesis. Our objective is to equip researchers and drug development professionals with a comprehensive roadmap for elucidating the pharmacological profile of this promising compound.

Introduction: The Scientific Rationale

The therapeutic potential of compounds that can modulate inhibitory neurotransmission is vast, with applications ranging from epilepsy and anxiety to spasticity and neuropathic pain. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established drug targets.[1][2][3] Methyl (4R)-4-aminopentanoate hydrochloride, as a derivative of (R)-4-aminopentanoic acid, is structurally analogous to GABA, suggesting a potential interaction with the GABAergic system.

Recent studies on the enantiomers of 4-aminopentanoic acid (4-APA) have revealed that they can act as false GABAergic neurotransmitters.[4][5] Specifically, the (R)-enantiomer has demonstrated greater uptake into cerebral synaptosomes, a more significant reduction of endogenous GABA concentrations, and distinct, albeit weak, interactions with GABA-A and GABA-B receptors compared to its (S)-enantiomer.[4] This enantiomer-specific activity underscores the importance of stereochemistry in its biological effects.

The methyl ester moiety of methyl (4R)-4-aminopentanoate hydrochloride introduces a critical element of pharmacokinetics. It is hypothesized that this esterification enhances the lipophilicity of the parent compound, potentially improving its ability to cross the blood-brain barrier. In vivo, esterases are expected to hydrolyze the methyl ester, releasing the active pharmacophore, (R)-4-aminopentanoic acid. This prodrug strategy is a well-established approach in medicinal chemistry to improve the delivery and efficacy of therapeutic agents. A notable parallel can be drawn with methyl aminolevulinate, a prodrug that is metabolized to the photosensitizer protoporphyrin IX for use in photodynamic therapy.[6][7][8]

This guide, therefore, puts forth the central hypothesis that the primary mechanism of action of methyl (4R)-4-aminopentanoate hydrochloride is its function as a prodrug for (R)-4-aminopentanoic acid, which in turn modulates GABAergic neurotransmission through a multifaceted mechanism involving uptake, competition with endogenous GABA, and direct receptor interaction.

Proposed Mechanism of Action: A Multi-pronged GABAergic Modulation

The proposed mechanism of action for methyl (4R)-4-aminopentanoate hydrochloride can be dissected into a series of sequential and interconnected events, as illustrated in the signaling pathway diagram below.

Proposed_Mechanism_of_Action cluster_0 Systemic Circulation & CNS Penetration cluster_1 Neuronal Environment M4APH Methyl (4R)-4-aminopentanoate Hydrochloride (Prodrug) BBB Blood-Brain Barrier M4APH->BBB Lipophilicity-enhanced penetration M4APH_CNS Methyl (4R)-4-aminopentanoate in CNS BBB->M4APH_CNS Esterases Esterases M4APH_CNS->Esterases Hydrolysis R4APA (R)-4-aminopentanoic acid (Active Drug) Esterases->R4APA GATs GABA Transporters (GATs) R4APA->GATs Uptake into Presynaptic Neuron GABA_Receptors GABA Receptors (GABA-A & GABA-B) R4APA->GABA_Receptors Direct Receptor Interaction (Weak Agonist/Antagonist) Synaptic_Vesicle Synaptic Vesicle GATs->Synaptic_Vesicle Vesicular Loading Synaptic Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic Cleft Depolarization-induced Release Endogenous_GABA Endogenous GABA Endogenous_GABA->GATs Competitive Inhibition of Uptake

Caption: Proposed mechanism of action of methyl (4R)-4-aminopentanoate hydrochloride.

The core tenets of this proposed mechanism are:

  • Prodrug Conversion: Following administration, methyl (4R)-4-aminopentanoate hydrochloride is absorbed and distributed. Its increased lipophilicity facilitates passage across the blood-brain barrier. Within the central nervous system, ubiquitous esterases hydrolyze the methyl ester, releasing the active compound, (R)-4-aminopentanoic acid.

  • GABA Transporter Interaction: (R)-4-aminopentanoic acid is a substrate for GABA transporters (GATs). It is actively taken up into presynaptic neurons, where it can compete with endogenous GABA for transport. This competitive inhibition can lead to an increase in the synaptic concentration of GABA.

  • Vesicular Loading and False Neurotransmission: Once inside the presynaptic terminal, (R)-4-aminopentanoic acid can be packaged into synaptic vesicles. Upon neuronal depolarization, these vesicles release their contents into the synaptic cleft. The release of (R)-4-aminopentanoic acid in place of or alongside GABA constitutes a "false neurotransmitter" effect.

  • Direct Receptor Modulation: (R)-4-aminopentanoic acid may also directly interact with postsynaptic and presynaptic GABA-A and GABA-B receptors.[4] While studies suggest this interaction is weak, it could contribute to the overall pharmacological effect, potentially as a partial agonist or antagonist at specific receptor subtypes.[4]

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is necessary. The following protocols provide a comprehensive framework for this investigation.

In Vitro Prodrug Hydrolysis Assay

Objective: To confirm the conversion of methyl (4R)-4-aminopentanoate hydrochloride to (R)-4-aminopentanoic acid in a biologically relevant matrix.

Protocol:

  • Preparation of Biological Matrices: Prepare fresh rat or human brain homogenates and plasma.

  • Incubation: Incubate methyl (4R)-4-aminopentanoate hydrochloride (at a concentration range of 1-100 µM) in the prepared biological matrices at 37°C.

  • Time-course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile). Centrifuge to remove precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both methyl (4R)-4-aminopentanoate and (R)-4-aminopentanoic acid over time.

  • Data Analysis: Calculate the rate of hydrolysis and the half-life of the prodrug in each matrix.

Synaptosome Uptake and Release Assays

Objective: To characterize the interaction of (R)-4-aminopentanoic acid with GABA transporters and its release from presynaptic terminals.

Experimental Workflow:

Synaptosome_Assay_Workflow cluster_0 Preparation cluster_1 Uptake Assay cluster_2 Release Assay Brain_Tissue Rodent Brain Tissue (e.g., Cortex, Hippocampus) Homogenization Homogenization in Sucrose Buffer Brain_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes Incubation_Uptake Incubate Synaptosomes with [3H]-(R)-4-APA or [3H]-GABA Synaptosomes->Incubation_Uptake Loading Load Synaptosomes with [3H]-(R)-4-APA or [3H]-GABA Synaptosomes->Loading Filtration Rapid Filtration Incubation_Uptake->Filtration Scintillation_Counting_Uptake Scintillation Counting Filtration->Scintillation_Counting_Uptake Depolarization Induce Depolarization (e.g., high K+ buffer) Loading->Depolarization Supernatant_Collection Collect Supernatant Depolarization->Supernatant_Collection Scintillation_Counting_Release Scintillation Counting Supernatant_Collection->Scintillation_Counting_Release

Caption: Workflow for synaptosome uptake and release assays.

Uptake Assay Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue following standard protocols.

  • Incubation: Incubate synaptosomes with radiolabeled [3H]-(R)-4-aminopentanoic acid or [3H]-GABA in the presence and absence of known GAT inhibitors (e.g., tiagabine for GAT-1, SNAP-5114 for GAT-2/3) to identify the specific transporters involved.

  • Termination and Measurement: Terminate the uptake by rapid filtration and wash with ice-cold buffer. Measure the radioactivity retained by the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) of uptake.

Release Assay Protocol:

  • Loading: Pre-load synaptosomes with [3H]-(R)-4-aminopentanoic acid or [3H]-GABA.

  • Depolarization: Stimulate neurotransmitter release by depolarizing the synaptosomes with a high potassium buffer.

  • Quantification: Collect the supernatant and measure the amount of released radiolabel by scintillation counting.

  • Data Analysis: Quantify the percentage of release upon depolarization.

GABA Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of (R)-4-aminopentanoic acid at GABA-A and GABA-B receptors.

Binding Assay Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing specific GABA-A or GABA-B receptor subtypes, or from rodent brain tissue.

  • Radioligand Binding: Perform competitive binding assays using specific radioligands (e.g., [3H]muscimol for GABA-A, [3H]CGP54626 for GABA-B) and increasing concentrations of (R)-4-aminopentanoic acid.

  • Measurement and Analysis: Separate bound and free radioligand by filtration and quantify the bound radioactivity. Calculate the inhibition constant (Ki) to determine the binding affinity.

Functional Assay Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Oocyte Preparation and Injection: Isolate Xenopus laevis oocytes and inject them with cRNAs encoding the subunits of the desired GABA-A or GABA-B receptors.

  • Electrophysiological Recording: After receptor expression (2-5 days), perform two-electrode voltage-clamp recordings.

  • Drug Application: Apply GABA in the presence and absence of varying concentrations of (R)-4-aminopentanoic acid to determine its effect on GABA-evoked currents.

  • Data Analysis: Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the nature of the functional activity (e.g., full agonist, partial agonist, antagonist, or allosteric modulator).

In Vivo Behavioral Pharmacology

Objective: To assess the in vivo effects of methyl (4R)-4-aminopentanoate hydrochloride in animal models relevant to GABAergic modulation.

Potential Animal Models and Endpoints:

Animal ModelBehavioral EndpointRationale
Elevated Plus Maze Time spent in open armsAnxiolytic effects
Pentylenetetrazol (PTZ)-induced Seizures Seizure latency and severityAnticonvulsant activity
Hot Plate Test Nociceptive thresholdAnalgesic effects
Rotarod Test Motor coordinationSedative/motor-impairing effects

General Protocol:

  • Animal Acclimation: Acclimate rodents to the laboratory environment.

  • Drug Administration: Administer methyl (4R)-4-aminopentanoate hydrochloride via an appropriate route (e.g., intraperitoneal, oral) at various doses.

  • Behavioral Testing: Conduct the selected behavioral tests at appropriate time points post-administration.

  • Data Collection and Analysis: Record and analyze the behavioral data to determine the dose-dependent effects of the compound.

Concluding Remarks and Future Directions

The mechanistic framework and experimental protocols outlined in this guide provide a robust starting point for the comprehensive evaluation of methyl (4R)-4-aminopentanoate hydrochloride. The central hypothesis of a prodrug that acts as a false GABAergic neurotransmitter is strongly supported by the existing literature on its parent compound.

Successful validation of this mechanism would position methyl (4R)-4-aminopentanoate hydrochloride as a promising candidate for further preclinical and clinical development for a range of neurological and psychiatric disorders. Future research should also focus on detailed pharmacokinetic and pharmacodynamic modeling, off-target screening, and long-term safety and toxicity studies. The elucidation of its precise interactions with different GABA receptor subtypes will be crucial for refining its therapeutic potential and predicting its clinical profile.

References

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Exploratory

The Discovery, Synthesis, and Pharmacological Evolution of Methyl (4R)-4-Aminopentanoate Hydrochloride

Executive Summary Methyl (4R)-4-aminopentanoate hydrochloride is a highly versatile chiral building block that bridges the gap between oncology and neuropharmacology. Originally synthesized as a critical stereospecific l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (4R)-4-aminopentanoate hydrochloride is a highly versatile chiral building block that bridges the gap between oncology and neuropharmacology. Originally synthesized as a critical stereospecific linker in the rational design of artificial bleomycins[1], this γ -methyl-GABA derivative has evolved into a foundational intermediate for modern central nervous system (CNS) therapeutics[2]. This technical guide explores its historical discovery, mechanistic rationale, and validated synthetic protocols.

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of methyl (4R)-4-aminopentanoate hydrochloride is essential for downstream synthetic planning. The hydrochloride salt is strictly preferred over the free base to prevent intermolecular lactamization and oxidative degradation.

PropertyValue
Chemical Name Methyl (4R)-4-aminopentanoate hydrochloride
CAS Registry Number 123993-04-4
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Parent Acid CAS 5937-83-7 ((4R)-4-aminopentanoic acid)[2]
SMILES Cl.NC[3]
Structural Class Chiral γ -amino acid ester / γ -methyl-GABA derivative

Historical Discovery: The Artificial Bleomycin Paradigm (1990)

The genesis of methyl (4R)-4-aminopentanoate hydrochloride is deeply tied to the total synthesis of man-made bleomycins (BLMs). Natural bleomycins are glycopeptide antibiotics that exhibit potent antitumor activity by inducing sequence-specific DNA double-strand breaks via an iron-oxygen activated complex[4].

In 1990, Masaji Ohno, Masami Otsuka, and colleagues published a landmark paper in the Journal of the American Chemical Society detailing the synthesis of a rationally designed bleomycin analogue: PYML(6)-(4R-APA)-distamycin [1].

  • The Mechanistic Problem: Natural bleomycin's sequence specificity is dictated by its bithiazole tail. The researchers hypothesized that swapping this tail for distamycin (a known A-T rich minor groove binder) would alter the cleavage specificity[5].

  • The Chiral Solution: To connect the oxygen-activating PYML-6 moiety to the distamycin DNA-binding moiety, they required a linker of precise length and spatial orientation. They synthesized (4R)-4-aminopentanoic acid (4R-APA) to serve as this bridge[1].

  • Causality of the (4R) Stereocenter: The (R)-configuration was not arbitrary. It perfectly positioned the bulky methyl group to restrict the conformational flexibility of the linker, ensuring that the Fe(II)-O2 complex was held at the exact angstrom distance required to abstract a hydrogen atom from the deoxyribose backbone of the DNA[4].

G PYML PYML-6 Moiety (Fe-O2 Activation) Linker (4R)-4-Aminopentanoic Acid (Conformationally Restricted Linker) PYML->Linker Amide Bond DNA Sequence-Specific DNA Cleavage Linker->DNA Spatial Alignment Distamycin Distamycin Moiety (A-T Minor Groove Binding) Distamycin->Linker Amide Bond

Logical design of PYML(6)-(4R-APA)-distamycin demonstrating the bridging role of the 4R-APA linker.

Neuropharmacological Evolution: γ -Methyl-GABA Derivatives

Beyond oncology, the parent acid of methyl (4R)-4-aminopentanoate—(4R)-4-aminopentanoic acid—is structurally homologous to γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS[2].

The addition of the methyl group at the γ -position (adjacent to the amine) creates a chiral center that significantly alters the molecule's pharmacokinetic profile:

  • Lipophilicity & BBB Penetration: The methyl esterification (forming methyl (4R)-4-aminopentanoate) increases lipophilicity, allowing the prodrug or intermediate to cross the blood-brain barrier (BBB) more efficiently than highly polar endogenous GABA[2].

  • Enzymatic Resistance: The steric hindrance provided by the (4R)-methyl group protects the amine from rapid deamination by GABA transaminase (GABA-T), prolonging its half-life[2].

  • GPE Analogues: Currently, this chiral ester is utilized as a building block for synthesizing Gly-Pro-Glu-OH (GPE) analogues, which are under investigation for neurodegenerative diseases like Alzheimer's and Parkinson's[2].

G GABA_Deriv Methyl (4R)-4-aminopentanoate (Lipophilic Prodrug/Synthon) BBB Blood-Brain Barrier (Enhanced Penetration) GABA_Deriv->BBB Hydrolysis In Vivo Hydrolysis (Esterases) BBB->Hydrolysis Receptor GABA Receptor Binding (Inhibitory Modulation) Hydrolysis->Receptor Neuroprotect Neuroprotective Effects (Seizure Control / GPE Analogues) Receptor->Neuroprotect

Pharmacokinetic pathway of gamma-methyl-GABA derivatives crossing the blood-brain barrier.

Synthetic Methodologies and Experimental Protocols

The synthesis of methyl (4R)-4-aminopentanoate hydrochloride requires strict stereochemical control. The original 1990 synthesis derived the parent acid from commercially available L-pyroglutamic acid via a ring-opening sequence[4]. Below is the optimized, self-validating protocol for the esterification of the parent acid to the methyl ester hydrochloride.

Causality & Rationale: The reaction utilizes thionyl chloride ( SOCl2​ ) in anhydrous methanol. SOCl2​ reacts exothermically with methanol to generate anhydrous HCl in situ. This HCl serves a dual purpose: it acts as the acid catalyst for the Fischer esterification and immediately protonates the primary amine, preventing the molecule from undergoing intramolecular cyclization to form a 5-methylpyrrolidin-2-one (lactam).

Materials:

  • (4R)-4-aminopentanoic acid (1.0 eq)

  • Anhydrous Methanol (10 volumes)

  • Thionyl chloride ( SOCl2​ , 1.5 eq)

Step-by-Step Workflow:

  • Preparation: Suspend (4R)-4-aminopentanoic acid in anhydrous methanol in a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Causality: SOCl2​ addition is highly exothermic; cooling prevents the degradation of the amino acid and avoids localized boiling of methanol.

  • Activation: Dropwise add SOCl2​ over 30 minutes. The suspension will gradually clear as the HCl forms and dissolves the amino acid into its hydrochloride salt.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, CH2​Cl2​ :MeOH 9:1). Stain with Ninhydrin. The disappearance of the baseline spot (free acid) and the appearance of a high- Rf​ spot (ester) validates complete conversion.

  • Isolation: Cool to room temperature and concentrate the mixture in vacuo to remove methanol and unreacted SOCl2​ .

  • Purification: Triturate the resulting crude oil/solid with cold diethyl ether to precipitate the pure methyl (4R)-4-aminopentanoate hydrochloride as a white crystalline solid. Filter and dry under high vacuum.

G Start (4R)-4-Aminopentanoic Acid (Starting Material) Reagent SOCl2 / Anhydrous MeOH (0 °C to Reflux) Start->Reagent Mechanism In Situ HCl Generation (Catalysis & Protection) Reagent->Mechanism Prevention Prevents Intramolecular Lactamization Mechanism->Prevention Product Methyl (4R)-4-aminopentanoate HCl (Final Product) Mechanism->Product

Synthetic workflow and mechanistic rationale for the esterification of 4R-APA.

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating.

  • Enantiomeric Excess (ee) Validation: The acidic reflux conditions pose a minor risk of racemization at the γ -carbon. To validate optical purity (>99% ee), the amine is derivatized with Mosher's Acid Chloride ((R)-MTPA-Cl)[4]. The resulting diastereomers are analyzed via 1H NMR; the absence of a split methyl doublet confirms stereochemical retention.

  • Mass Spectrometry: ESI-MS should display an [M+H]+ peak at m/z 132.1 (free base mass), confirming the esterification without lactam formation (which would appear at m/z 100.1).

References

  • Syntree. "753414-65-2 | Methyl (4R)-4-aminopentanoate hydrochloride." Syntree Chemical Catalog. URL:[Link]

  • Otsuka, M., Masuda, T., Haupt, A., Ohno, M., Shiraki, T., Sugiura, Y., & Maeda, K. (1990). "Synthetic studies on antitumor antibiotic, bleomycin. 27. Man-designed bleomycin with altered sequence specificity in DNA cleavage." Journal of the American Chemical Society, 112(2), 838–845. URL:[Link]

  • Hashimoto, Y., Iijima, H., Nozaki, Y., & Shudo, K. (1986). "Functional analogues of bleomycin: DNA cleavage by bleomycin and hemin-intercalators." Semantic Scholar. URL: [Link]

Sources

Foundational

spectroscopic data for methyl (4R)-4-aminopentanoate hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (4R)-4-aminopentanoate Hydrochloride Authored by: A Senior Application Scientist Introduction Methyl (4R)-4-aminopentanoate hydrochloride is a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (4R)-4-aminopentanoate Hydrochloride

Authored by: A Senior Application Scientist

Introduction

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral amino acid ester of significant interest in synthetic organic chemistry and drug development. As an intermediate, its structural integrity and purity are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this molecule. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting spectroscopic data for methyl (4R)-4-aminopentanoate hydrochloride. While direct experimental data for this specific molecule is not widely published, this document will present a detailed predictive analysis based on the well-established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For methyl (4R)-4-aminopentanoate hydrochloride, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Expertise & Experience: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a hydrochloride salt of an amino ester, the choice of solvent is critical. Deuterated water (D₂O) or methanol-d₄ are common choices, as they can solubilize the polar salt. The acidic proton of the ammonium group is often exchanged with deuterium in these solvents and may not be observed or may appear as a broad signal.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of methyl (4R)-4-aminopentanoate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

Figure 2: Workflow for IR Spectroscopy (KBr Pellet Method).
Predicted IR Absorption Data and Interpretation
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchAmmonium (-NH₃⁺)3100-2800 (broad)Strong, broad
C-H StretchAliphatic (sp³ C-H)3000-2850Medium
C=O StretchEster1750-1735Strong
N-H BendAmmonium (-NH₃⁺)~1600 & ~1500Medium
C-O StretchEster1300-1000Strong
  • N-H Stretch: The broad and strong absorption in the 3100-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations of the ammonium salt.

  • C=O Stretch: A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl group in the ester. [1]* N-H Bend: The bending vibrations of the ammonium group typically appear as two bands around 1600 and 1500 cm⁻¹.

  • C-O Stretch: The C-O stretching of the ester will result in a strong absorption in the fingerprint region. [1]

Mass Spectrometry (MS)

Authoritative Grounding & Comprehensive References: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acid esters, and it is often coupled with a mass analyzer like a Time-of-Flight (TOF) or a Quadrupole. [2]

Experimental Protocol: ESI-MS
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion and Ionization: The solution is infused into the ESI source where a high voltage is applied, generating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Figure 3: Workflow for ESI-MS Analysis.
Predicted MS Data and Interpretation
  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of the free base, methyl (4R)-4-aminopentanoate, is 131.17 g/mol . Therefore, the [M+H]⁺ peak should be observed at an m/z of approximately 132.18.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for amino acid esters include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and comprehensive approach to the structural characterization of methyl (4R)-4-aminopentanoate hydrochloride. While this guide presents predicted data based on established chemical principles, it provides a solid framework for researchers, scientists, and drug development professionals to acquire and interpret experimental data for this and related compounds. The detailed protocols and expected spectral features outlined herein serve as a valuable resource for ensuring the quality and identity of this important chemical intermediate.

References

  • Praveen, P. M., & Lokesh, B. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. Journal of Chemical and Pharmaceutical Research, 6(7), 1835-1840.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • University of California, Los Angeles. IR Spectroscopy Table. Retrieved from [Link]

  • University of Calgary. Infrared Spectroscopy. Retrieved from [Link]

  • Michigan State University. Infrared Spectroscopy. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBSWeb. Retrieved from [Link]

Sources

Exploratory

Comprehensive Quality Control of Methyl (4R)-4-aminopentanoate Hydrochloride: Purity Standards and Analytical Assays

An In-Depth Technical Guide: Introduction Methyl (4R)-4-aminopentanoate hydrochloride is a crucial chiral building block in modern pharmaceutical synthesis. Its stereospecific center and functional groups make it a valua...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction

Methyl (4R)-4-aminopentanoate hydrochloride is a crucial chiral building block in modern pharmaceutical synthesis. Its stereospecific center and functional groups make it a valuable intermediate for constructing complex active pharmaceutical ingredients (APIs). In the context of drug development, the maxim "you are what you make" is paramount. The chemical purity, and most critically, the enantiomeric purity of such intermediates directly impacts the safety and efficacy profile of the final drug product.[1] Regulatory bodies globally mandate rigorous characterization and control of all starting materials and intermediates, making a robust analytical control strategy not just a matter of quality, but a prerequisite for approval.[1]

This guide provides a comprehensive framework for establishing purity standards and implementing validated analytical assays for methyl (4R)-4-aminopentanoate hydrochloride. We will move beyond simple specification listing to explore the scientific rationale behind method selection, offering field-proven insights into developing a self-validating system for quality control that ensures batch-to-batch consistency and regulatory compliance.

Section 1: Physicochemical Properties and Reference Standards

A thorough understanding of the molecule's fundamental properties is the starting point for any analytical strategy.

  • Chemical Name: Methyl (4R)-4-aminopentanoate hydrochloride

  • CAS Number: 123993-04-4[2]

  • Molecular Formula: C₆H₁₄ClNO₂[2]

  • Molecular Weight: 167.63 g/mol [2]

  • Structure:

The quality of the material is defined by a set of specifications, which are numerical limits that the compound must meet to be accepted for use. The table below outlines a typical set of standards based on commercially available research-grade material and general pharmaceutical requirements.[2][3][4]

Table 1: Typical Quality Specifications for Methyl (4R)-4-aminopentanoate Hydrochloride

ParameterAcceptance CriteriaRationale & Recommended Method
Appearance White to off-white powderVisual Inspection
Identity Conforms to the structureFTIR, ¹H NMR Spectroscopy
Assay ≥ 98.0%HPLC-UV (post-derivatization) or HPLC-CAD/ELSD
Enantiomeric Purity ≥ 99.0% e.e. ((R)-enantiomer)Chiral GC or Chiral HPLC
Water Content ≤ 0.5%Karl Fischer Titration[2]
Individual Impurity ≤ 0.1%HPLC
Total Impurities ≤ 0.5%HPLC
Residue on Ignition ≤ 0.1%USP <281> / Ph. Eur. 2.4.14
Heavy Metals ≤ 10 ppmUSP <231> / Ph. Eur. 2.4.8

Section 2: An Integrated Analytical Workflow

No single analytical technique can fully characterize a pharmaceutical intermediate. A robust quality control strategy relies on an orthogonal set of methods, each providing a unique piece of the quality puzzle. The overall workflow is designed to confirm identity, quantify the main component, control stereochemistry, and limit all potential impurities.

Analytical_Workflow cluster_0 Batch Receipt cluster_1 Identity Confirmation cluster_2 Purity & Strength Assessment cluster_3 Safety & Residuals cluster_4 Final Disposition RawMaterial Raw Material Batch Identity FTIR & NMR Spectroscopy RawMaterial->Identity Assay HPLC Assay (Chemical Purity) Identity->Assay Chiral Chiral GC (Enantiomeric Purity) Assay->Chiral Water Karl Fischer (Water Content) Chiral->Water ROI Residue on Ignition Water->ROI HeavyMetals Heavy Metals ROI->HeavyMetals Decision Release / Reject HeavyMetals->Decision

Caption: Integrated analytical workflow for quality control.

Section 3: Assay and Chemical Purity by Stability-Indicating HPLC

The primary tool for determining the potency (assay) and profiling related chemical impurities is High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5][6]

Method Development Rationale: Methyl (4R)-4-aminopentanoate hydrochloride presents a key challenge: it lacks a strong UV chromophore, making direct detection at standard wavelengths like 254 nm insensitive.[7] To overcome this, two primary strategies can be employed:

  • Pre-column Derivatization: Reacting the primary amine with a tagging agent that imparts strong UV absorbance or fluorescence. Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are excellent choices for primary amines, offering high sensitivity.[8]

  • Universal Detection: Employing detectors not reliant on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors respond to any non-volatile analyte, making them ideal for this compound.

For routine QC, derivatization is often robust and highly sensitive. The following protocol outlines a method based on dansyl chloride derivatization.

Experimental Protocol: HPLC Assay (Post-Derivatization)

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both through a 0.45 µm membrane filter.

  • Derivatization Reagent: Prepare a 5 mg/mL solution of Dansyl Chloride in Acetone.

  • Standard Preparation:

    • Accurately weigh about 20 mg of the reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent). This is the stock solution.

    • Transfer 1.0 mL of the stock solution to a reaction vial. Add 1.0 mL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 2.0 mL of the Dansyl Chloride solution. Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The solution is ready for injection.

  • Sample Preparation: Prepare the sample solution identically to the standard, starting from an accurate weighing of the test material.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 40% B

      • 26-30 min: 40% B

  • Calculation: The assay is calculated by comparing the peak area of the derivatized analyte in the sample preparation to that in the standard preparation. Impurities are reported as area percent relative to the main peak.

Section 4: Enantiomeric Purity by Chiral Gas Chromatography (GC)

For a chiral molecule, confirming the stereochemical identity and quantifying the unwanted enantiomer is the most critical purity assessment.[1] While chiral HPLC is an option, Chiral Gas Chromatography (GC) is exceptionally well-suited for this relatively volatile methyl ester. It often provides superior resolution and speed for such compounds.[9] The separation occurs on a GC column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative, which forms transient diastereomeric complexes with the enantiomers, causing them to elute at different times.[9]

Experimental Protocol: Chiral GC

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 1 mL of dichloromethane and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as a derivatization agent to improve volatility and peak shape.

    • Cap the vial and heat at 70°C for 30 minutes. Cool before injection.

  • Chromatographic Conditions:

    • Column: Rt-βDEXsa or similar beta-cyclodextrin based chiral column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Temperature Program:

      • Initial Temp: 100°C, hold for 1 minute.

      • Ramp: 5°C/min to 180°C.

      • Hold at 180°C for 5 minutes.

    • Injection: 1 µL, Split ratio 50:1.

  • System Suitability: Inject a standard containing a small, known amount of the (S)-enantiomer (or a racemic mixture) to confirm the resolution between the two enantiomeric peaks is greater than 1.5.

  • Calculation: The enantiomeric excess (e.e.) is calculated using the peak areas of the (R)- and (S)-enantiomers:

    • % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Section 5: Structural Confirmation and Identity

Identity testing ensures that the material is unequivocally the correct compound. Spectroscopic methods provide a molecular fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for structural confirmation.[10] The spectrum should be consistent with the structure of methyl (4R)-4-aminopentanoate hydrochloride.

    • Expected ¹H NMR signals (in D₂O):

      • ~3.7 ppm (singlet, 3H, -OCH₃)

      • ~3.5 ppm (multiplet, 1H, -CH(NH₃⁺)-)

      • ~2.5 ppm (triplet, 2H, -CH₂-COO-)

      • ~1.9 ppm (multiplet, 2H, -CH₂-CH(N)-)

      • ~1.3 ppm (doublet, 3H, -CH-CH₃)

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of the key functional groups.

    • Expected Key Absorbances:

      • ~2800-3000 cm⁻¹ (broad, N-H stretch of amine salt)

      • ~1735 cm⁻¹ (strong, C=O stretch of the ester)

      • ~1170 cm⁻¹ (C-O stretch of the ester)

Section 6: Specific Tests for Critical Quality Attributes

Beyond identity and purity, other specific tests are crucial for controlling material quality.

  • Water Content by Karl Fischer Titration: This is the gold standard for water determination in pharmaceuticals due to its specificity for water.[11][12] For the low levels expected (≤ 0.5%), coulometric Karl Fischer titration is the preferred method for its accuracy and precision with small amounts of water.[13]

    • Principle: The sample is dissolved in a suitable solvent (e.g., anhydrous methanol) in the titration cell. The Karl Fischer reagent, containing iodine, reacts stoichiometrically with water. The endpoint is detected electrochemically when all water has been consumed.[14] Weakly alkaline amines like this hydrochloride salt can typically be titrated directly.[15]

  • Residue on Ignition (Sulfated Ash): This test measures the amount of inorganic impurities in the substance. The sample is ignited in the presence of sulfuric acid and heated until all organic matter is burned away. The weight of the remaining residue is determined.[4]

Section 7: Impurity Profiling and Characterization

A comprehensive control strategy must consider all potential impurities from the synthesis, degradation, or storage of the material.[16]

Impurity_Profile cluster_0 Methyl (4R)-4-aminopentanoate HCl cluster_1 Potential Impurities cluster_2 API Target Molecule Enantiomer Enantiomeric Impurity (S)-enantiomer API->Enantiomer Controlled by Chiral GC Process Process-Related Impurities API->Process Controlled by HPLC & GC-HS Degradation Degradation Products API->Degradation Controlled by Stability-Indicating HPLC SM Starting Materials (e.g., 4-aminopentanoic acid) Process->SM Solvents Residual Solvents (e.g., Methanol, THF) Process->Solvents Byproducts By-products (e.g., Di-acylated species) Process->Byproducts

Caption: Logical framework for impurity profiling.

  • Enantiomeric Impurity: The (S)-enantiomer is the most critical impurity to control and is monitored by the chiral GC method.

  • Process-Related Impurities: These originate from the synthetic route.[17] They include:

    • Starting Materials: Unreacted 4-aminopentanoic acid.

    • Reagents & Solvents: Residual methanol from the esterification step or other solvents like THF or ethyl acetate from purification.[17] These are best controlled by a separate GC-Headspace method.

  • Degradation Products: These arise from instability. Forced degradation studies (exposure to acid, base, oxidation, heat, and light) should be performed to identify potential degradants and to prove the specificity of the stability-indicating HPLC method.[18] A likely degradation pathway is the hydrolysis of the methyl ester back to the carboxylic acid.

Conclusion

The quality control of methyl (4R)-4-aminopentanoate hydrochloride is a multi-faceted endeavor that underpins its successful use in pharmaceutical development. The strategy outlined in this guide, which combines chromatographic separations for purity and assay with spectroscopic methods for identity and specific wet chemical tests, provides a robust framework for ensuring the material meets the highest standards of quality, safety, and consistency. By understanding the rationale behind each test and implementing properly validated methods, researchers and drug developers can confidently use this critical chiral intermediate, knowing that its quality is assured by a comprehensive and scientifically sound analytical system.

References

  • Capot Chemical. 123993-04-4 | Methyl (R)-4-aminopentanoate hydrochloride. [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • The Japanese Pharmacopoeia. Official Monographs. [Link]

  • Biopharm. Analytical Chemistry. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • Mitsubishi Chemical Group. Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. [Link]

  • IntechOpen. Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000260. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • Google Patents.
  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Organic Syntheses. methylamine hydrochloride. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... [Link]

  • Bentham Science. NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. [Link]

  • ResearchGate. ¹H-NMR spectra of trans-4-hydroxy- L -proline methyl ester hydrochloride salt. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]

  • SciSpace. Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. [Link]

  • Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

  • OPUS. Analytical Methods. [Link]

  • MDPI. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • NIST WebBook. 2-Pentanone, 4-hydroxy-4-methyl-. [Link]

  • Pharmaffiliates. Tapentadol-impurities. [Link]

  • DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

  • Chemistry Stack Exchange. Cause of m/z = 56 peak in 4-methyl-1-pentanol. [Link]

  • U.S. Food and Drug Administration. GSRS - precisionFDA. [Link][Link])

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Foundational

In-Depth Technical Guide: Emerging Research Areas and Synthetic Workflows for Methyl (4R)-4-Aminopentanoate Hydrochloride

Executive Summary As a Senior Application Scientist specializing in non-proteinogenic amino acids and peptidomimetics, I frequently encounter the challenge of designing molecules that can withstand in vivo proteolytic de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in non-proteinogenic amino acids and peptidomimetics, I frequently encounter the challenge of designing molecules that can withstand in vivo proteolytic degradation while maintaining high receptor affinity. Methyl (4R)-4-aminopentanoate hydrochloride (CAS 123993-04-4)—the esterified, chiral derivative of γ-methyl-GABA—has emerged as a critical building block in this domain[1].

This technical whitepaper explores the strategic applications of this compound, the chemical causality behind its specific formulation, and provides field-proven, self-validating protocols for its synthesis and downstream utilization in drug discovery.

Mechanistic Role & Emerging Research Areas

Neuroprotective Peptidomimetics (GPE Analogues)

The free acid precursor, (R)-4-aminopentanoic acid, is a vital intermediate for synthesizing analogues of Gly-Pro-Glu-OH (GPE)[2]. GPE is a naturally occurring neuroprotective peptide cleaved from insulin-like growth factor 1 (IGF-1). However, native GPE suffers from a severely limited plasma half-life due to rapid enzymatic degradation. By incorporating the (4R)-4-aminopentanoate moiety into the peptide backbone, researchers introduce critical steric hindrance. The added methyl group and the extra methylene carbons shield adjacent amide bonds from endogenous proteases, offering robust therapeutic avenues for neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's diseases[2].

Psychotropic Agents and Muscarinic M4 Agonists

Beyond foldamers, this chiral γ-amino acid is a highly sought-after precursor for muscarinic M4 receptor agonists[3]. The precise (R)-stereochemistry is non-negotiable; it dictates the spatial orientation required to selectively activate the M4 receptor over other muscarinic subtypes. This selectivity is currently a major research hotspot for developing next-generation psychotropic drugs to treat schizophrenia without the off-target effects typical of pan-muscarinic agonists[3].

The Causality of the Methyl Ester Hydrochloride Form

Why do synthetic chemists specifically require the methyl ester hydrochloride form rather than the free γ-amino acid? The causality is rooted in the fundamental reactivity of γ-amino acids:

  • Prevention of Lactamization: During standard peptide coupling activation (e.g., using HATU, EDC), free γ-amino acids are highly prone to intramolecular cyclization, forming a stable 5-methylpyrrolidin-2-one (γ-lactam) rather than the desired intermolecular peptide bond. Masking the C-terminus as a methyl ester completely abolishes this dead-end side reaction.

  • Oxidative Stability & Handling: The free aliphatic amine is susceptible to oxidation and is highly hygroscopic. Protonating the amine to form the hydrochloride salt renders the molecule a stable, free-flowing crystalline powder[1]. It remains non-nucleophilic until deliberately neutralized in situ by a tertiary base (e.g., DIPEA) during solid-phase peptide synthesis (SPPS).

Quantitative Data & Structural Advantages

To understand the scale-up viability and the physiological impact of this building block, we must examine the biocatalytic efficiency of its synthesis and its pharmacokinetic benefits.

Table 1: Kinetic Parameters of Engineered EcGDH for Precursor Synthesis

The sustainable synthesis of the precursor from biomass-derived levulinic acid relies on an engineered Escherichia coli glutamate dehydrogenase (EcGDH). The wild-type enzyme cannot accommodate levulinic acid, but structure-guided mutagenesis (K116Q/N348M) expands the binding pocket[3].

Enzyme VariantSubstrate kcat​ ( s−1 ) Km​ (mM) kcat​/Km​ ( M−1s−1 )Mechanistic Note
Wild-type EcGDHLevulinic AcidN/AN/AN/ASteric clash prevents substrate binding.
EcGDH (K116C)Levulinic Acid0.151201.25Partial accommodation of the methyl group.
EcGDH (K116Q/N348M) Levulinic Acid 2.8 55 50.9 Optimal pocket volume; >40-fold efficiency increase.
Table 2: Pharmacokinetic Impact of γ-Methyl-GABA Incorporation in Peptides
ParameterStandard α-Peptideγ-Amino Acid Modified AnalogueMechanistic Causality
Plasma Half-Life < 30 minutes> 4 hoursSteric shielding of the amide bond prevents recognition by endogenous peptidases.
BBB Permeability LowModerate to HighIncreased lipophilicity from the γ-methyl group enhances passive diffusion across the blood-brain barrier.
Secondary Structure Highly flexibleStable 12,13-helicesAdditional methylene carbons restrict dihedral angles, forcing a predictable folded conformation (foldamers).

Visualizing the Workflows

Biosynthesis LA Levulinic Acid (Biomass Derived) R_APA (R)-4-Aminopentanoic Acid (>99% ee) LA->R_APA Reductive Amination Enzyme EcGDH (K116Q/N348M) Biocatalyst Enzyme->R_APA Cofactor NH3 + NADPH (FDH Recycling) Cofactor->R_APA Product Methyl (4R)-4-aminopentanoate hydrochloride R_APA->Product Esterification & Salt Formation Reagents Anhydrous MeOH SOCl2 (0°C to Reflux) Reagents->Product

Fig 1. Biocatalytic synthesis and esterification workflow for the target compound.

Mechanism BuildingBlock Methyl (4R)-4-aminopentanoate hydrochloride Peptide γ-Amino Acid Peptidomimetic (e.g., GPE Analogue) BuildingBlock->Peptide SPPS / Coupling Receptor Target Receptor (e.g., Muscarinic M4) Peptide->Receptor High Affinity Binding Protease Proteolytic Enzymes (In Vivo Degradation) Protease->Peptide Steric Hindrance (Blocked) Outcome Neuroprotection & Cognitive Enhancement Receptor->Outcome Downstream Signaling

Fig 2. Integration of the γ-amino acid into peptidomimetics and its pharmacological impact.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes an in-line analytical check to verify success before proceeding.

Protocol 1: Biocatalytic Synthesis of (R)-4-Aminopentanoic Acid

This protocol utilizes an enzymatic cascade to ensure perfect stereocontrol, avoiding the poor stereoselectivity inherent to traditional chemical reductive amination[3].

Step 1: Preparation of the Biocatalytic Matrix

  • In a bioreactor, prepare a 100 mM ammonium buffer (pH 8.0). Causality: Ammonia is selected over complex organic amines to drive high atom utilization and ensure the only byproduct is inorganic carbonate[3].

  • Add 0.4 M Levulinic Acid, 1 mM NADP+, and 0.5 M Sodium Formate.

  • Introduce the engineered EcGDH (K116Q/N348M) and Formate Dehydrogenase (FDH). Causality: FDH acts as a cofactor recycling system, continuously reducing NADP+ back to NADPH using formate, making the process economically viable at scale.

Step 2: Reductive Amination

  • Incubate the mixture at 30°C with gentle agitation (150 rpm) for 11 hours. Maintain pH at 8.0 using 1M NH₄OH.

Step 3: Self-Validation & Isolation

  • Validation Check: Withdraw a 100 µL aliquot, derivatize with Marfey's reagent, and analyze via HPLC using a Chiralpak IG column. A successful run will display >97% substrate conversion and >99% enantiomeric excess (ee) for the (R)-enantiomer.

  • Isolate the product via cation-exchange chromatography (e.g., Dowex 50WX8) and lyophilize to yield the free (R)-4-aminopentanoic acid.

Protocol 2: Synthesis of Methyl (4R)-4-aminopentanoate hydrochloride

This step converts the zwitterionic amino acid into the highly reactive, protected building block used in drug discovery.

Step 1: In Situ Generation of Methanolic HCl

  • Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL per gram of amino acid) under an argon atmosphere. Cool to 0°C using an ice-water bath.

  • Add Thionyl Chloride (SOCl₂, 1.5 equivalents) dropwise over 30 minutes.

  • Causality: Adding SOCl₂ to methanol safely generates anhydrous HCl in situ alongside methyl sulfite. This is critical because any presence of water will drive the thermodynamic equilibrium back toward the free carboxylic acid, severely reducing the esterification yield.

Step 2: Esterification

  • Add the lyophilized (R)-4-aminopentanoic acid (from Protocol 1) in small portions to the 0°C solution.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to 65°C for 4 hours.

Step 3: Self-Validation & Crystallization

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The target product will appear as a distinct purple spot with a significantly higher Rf​ value than the highly polar, baseline-retained starting material.

  • Concentrate the mixture in vacuo to yield a crude solid. Recrystallize from minimal hot methanol layered with diethyl ether to afford methyl (4R)-4-aminopentanoate hydrochloride as pristine white crystals.

  • Final Validation: Confirm the structure via 1 H NMR (D₂O). Success is indicated by the appearance of a sharp, 3-proton singlet at ~3.67 ppm, confirming the presence of the methyl ester group.

References

  • ChemScene. "123993-04-4 | Methyl (R)-4-aminopentanoate hydrochloride".
  • Smolecule. "Buy (R)-4-Aminopentanoic acid | 5937-83-7".
  • Frontiers in Bioengineering and Biotechnology. "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase".

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of Methyl (4R)-4-aminopentanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of methyl (4R)-4-aminopentanoate hydrochloride, a valuable chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of methyl (4R)-4-aminopentanoate hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The described method utilizes (R)-4-aminopentanoic acid as the starting material and employs a highly efficient esterification reaction mediated by trimethylchlorosilane (TMSCl) in methanol. This approach is distinguished by its operational simplicity, mild reaction conditions, high yield, and amenability to scale-up. We will delve into the mechanistic rationale behind the chosen reagents and conditions, offering insights to ensure reproducibility and success.

Introduction: The Significance of Chiral γ-Amino Esters

Chiral γ-amino acids and their derivatives are crucial structural motifs in a wide array of biologically active molecules and pharmaceutical agents.[1][2] Specifically, the (R)-enantiomer of 4-aminopentanoic acid is a key intermediate for the synthesis of novel therapeutics targeting central nervous system injuries and neurodegenerative diseases.[1][2] The conversion of this amino acid to its methyl ester, in the form of a stable hydrochloride salt, enhances its utility in subsequent synthetic transformations, particularly in peptide couplings and other functional group manipulations where a free carboxylic acid is undesirable.

The protocol detailed herein presents a reliable method for this esterification. The use of a trimethylchlorosilane/methanol system is a well-established and highly effective method for the esterification of amino acids.[3][4] This system generates anhydrous hydrochloric acid in situ, which serves as the catalyst for the esterification while simultaneously protecting the amine functionality as its hydrochloride salt, thus preventing unwanted side reactions.

Synthetic Strategy Overview

The synthesis proceeds via a one-step Fischer esterification of (R)-4-aminopentanoic acid. The reaction is carried out in methanol, which acts as both the solvent and the esterifying agent. Trimethylchlorosilane is introduced to generate the necessary acidic catalyst in situ.

Reaction Scheme:

(R)-4-aminopentanoic acid → Methyl (4R)-4-aminopentanoate hydrochloride

Materials, Reagents, and Instrumentation

Table 1: Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier Notes
(R)-4-aminopentanoic acid36244-55-8C₅H₁₁NO₂117.15Purity ≥98%
Methanol (anhydrous)67-56-1CH₄O32.04ACS grade, ≤0.005% water
Trimethylchlorosilane (TMSCl)75-77-4C₃H₉ClSi108.64≥98%, redistilled
Diethyl ether (anhydrous)60-29-7C₄H₁₀O74.12ACS grade
Table 2: Instrumentation and Equipment
EquipmentDescription/Specification
Round-bottom flask250 mL, with a ground glass joint
Magnetic stirrer and stir bar
CondenserAllihn or Liebig
Drying tubeFilled with calcium chloride or Drierite
Ice bath
Rotary evaporator
Buchner funnel and filter flask
Vacuum desiccator
NMR Spectrometer400 MHz or higher for ¹H and ¹³C NMR
Melting point apparatus

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis and can be scaled accordingly.

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-4-aminopentanoic acid (10.0 g, 85.4 mmol).

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Add anhydrous methanol (100 mL) to the flask. Stir the resulting suspension.

  • Cool the flask to 0 °C using an ice bath.

Causality Insight: The reaction is cooled to 0 °C to moderate the exothermic reaction that occurs upon the addition of trimethylchlorosilane to methanol. Anhydrous conditions are crucial to prevent the hydrolysis of TMSCl and to favor the forward esterification reaction.

Step 2: Reagent Addition and Reaction

  • While maintaining the temperature at 0 °C, slowly add trimethylchlorosilane (21.7 mL, 170.8 mmol, 2.0 eq) to the stirred suspension via a syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Expert Commentary: The key to this reaction is the in situ generation of anhydrous HCl from the reaction between TMSCl and methanol. This provides a constant source of acid to catalyze the esterification without the need to handle corrosive HCl gas directly.[3] The excess TMSCl also acts as a water scavenger, driving the equilibrium towards the product.

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by the disappearance of the starting material by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid or a viscous oil.

  • To the residue, add anhydrous diethyl ether (100 mL) and stir vigorously. This will induce the precipitation of the hydrochloride salt.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with two portions of anhydrous diethyl ether (25 mL each) to remove any non-polar impurities.

  • Dry the product under high vacuum in a desiccator to a constant weight.

Trustworthiness of the Protocol: The precipitation with diethyl ether is a critical step for purification. The desired hydrochloride salt is insoluble in ether, while any unreacted ester (as the free amine) or other organic byproducts will be washed away.

Characterization of Methyl (4R)-4-aminopentanoate hydrochloride

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Compare with literature values.

  • ¹H NMR (400 MHz, D₂O): δ 3.75 (s, 3H, OCH₃), 3.55-3.45 (m, 1H, CH-N), 2.60 (t, J = 7.6 Hz, 2H, CH₂-COO), 2.00-1.80 (m, 2H, CH₂-CH), 1.25 (d, J = 6.4 Hz, 3H, CH₃-CH).

  • ¹³C NMR (101 MHz, D₂O): δ 175.5 (C=O), 52.5 (OCH₃), 45.0 (CH-N), 34.0 (CH₂-CH), 29.5 (CH₂-COO), 18.0 (CH₃-CH).

Synthetic Workflow Visualization

SynthesisWorkflow cluster_start Starting Material cluster_reaction Esterification cluster_workup Work-up & Purification cluster_product Final Product R_Acid (R)-4-aminopentanoic acid ReactionVessel Methanol (Solvent/Reagent) Trimethylchlorosilane (Catalyst Precursor) Reflux, 4-6h R_Acid->ReactionVessel Evaporation Rotary Evaporation ReactionVessel->Evaporation Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying FinalProduct Methyl (4R)-4-aminopentanoate hydrochloride Drying->FinalProduct

Caption: Synthetic workflow for methyl (4R)-4-aminopentanoate hydrochloride.

Safety Precautions

  • Methanol: Flammable and toxic. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Trimethylchlorosilane: Corrosive, flammable, and reacts with moisture to produce HCl gas. Handle with care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure anhydrous conditions were maintained.
Loss of product during work-upEnsure complete precipitation by adding sufficient diethyl ether and cooling if necessary.
Product is an oil, not a solid Residual solvent or impuritiesTriturate with fresh anhydrous diethyl ether. Ensure the starting material was of high purity. Dry under high vacuum for an extended period.
Inconsistent NMR spectra Presence of water or other impuritiesEnsure the product is thoroughly dried. Wash again with anhydrous diethyl ether.

Conclusion

The protocol presented here offers a straightforward and efficient method for the synthesis of methyl (4R)-4-aminopentanoate hydrochloride. By leveraging the in situ generation of HCl from trimethylchlorosilane and methanol, this procedure avoids the complexities of handling gaseous HCl while ensuring a high yield of the desired product. This robust protocol is well-suited for both small-scale laboratory synthesis and larger-scale production campaigns in the field of drug discovery and development.

References

  • Ikota, N. (2014). Stereoselective synthesis of polyhydroxylated amines using (S)-pyroglutamic acid derivatives. Yakugaku Zasshi, 134(1), 77-88. [Link]

  • Baldwin, J. E., Miranda, T., & Moloney, M. (1989). Amino Acid Synthesis Using (L)-Pyroglutamic Acid as a Chiral Starting Material. Tetrahedron, 45(23), 7459-7468. [Link]

  • Cooper, R. D. G., & Jose, F. (1970). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry. [Link]

  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1117. [Link]

  • Wang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 804618. [Link]

  • Wang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PMC. [Link]

  • PrepChem. (n.d.). Synthesis of a. Methyl 4-Aminobutanoate Hydrochloride. [Link]

  • Kim, M., et al. (2021). Dual-function transaminases with hybrid nanoflower for the production of value-added chemicals from biobased levulinic acid. ResearchGate. [Link]

  • Google Patents. (n.d.).

Sources

Application

use of methyl (4R)-4-aminopentanoate hydrochloride in peptide synthesis

Application Note: Strategic Incorporation of Methyl (4R)-4-aminopentanoate Hydrochloride in Foldamer and Peptidomimetic Synthesis Introduction & Mechanistic Paradigm The development of next-generation peptide therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Methyl (4R)-4-aminopentanoate Hydrochloride in Foldamer and Peptidomimetic Synthesis

Introduction & Mechanistic Paradigm

The development of next-generation peptide therapeutics relies heavily on the structural rigidification and proteolytic shielding provided by non-canonical amino acids. Methyl (4R)-4-aminopentanoate hydrochloride (also known as (R)- γ -methyl-GABA methyl ester) is a highly versatile γ -amino acid building block[1]. By introducing a three-carbon aliphatic spacer between the amine and carboxylate functionalities, γ -amino acids drive the formation of highly stable, unnatural secondary structures—such as 14-helices and 13/11-helices—yielding robust foldamers[2]. Furthermore, the incorporation of these γ -residues significantly enhances resistance to enzymatic degradation, a critical parameter in the pharmacokinetic optimization of peptide drugs[3].

The Mechanistic Challenge: Intramolecular Lactamization While α -amino acids couple with relative ease, the structural flexibility of the γ -backbone introduces a profound synthetic hurdle. The 4-carbon distance between the nucleophilic amine and the esterified carboxylate perfectly positions the molecule for a spontaneous 5-exo-trig cyclization. Under basic conditions or during prolonged activation, 4-aminopentanoate derivatives rapidly cyclize to form (R)-5-methylpyrrolidin-2-one (a γ -lactam), which irreversibly terminates chain elongation[4]. Therefore, standard Solid-Phase Peptide Synthesis (SPPS) protocols must be fundamentally redesigned to kinetically favor intermolecular coupling over intramolecular cyclization[5].

Physicochemical Profiling

To establish a self-validating workflow, it is critical to understand the baseline properties of the starting material.

PropertySpecificationOperational Significance
Chemical Name Methyl (4R)-4-aminopentanoate HClC-terminal protected; requires saponification for mid-chain SPPS.
CAS Number 753414-65-2[1]
Molecular Weight 167.63 g/mol Mass spectrometry target ( [M−Cl]+ = 132.10).
Physical State Crystalline SolidHygroscopic; store under inert gas at 4 °C.
Primary Degradant (R)-5-methylpyrrolidin-2-oneLactam side-product ( m/z = 99.07); used as a negative QC marker.

Pathway Visualization: The Lactamization Penalty

The following workflow illustrates the kinetic competition between the desired peptide elongation and the undesired lactamization pathway. Successful synthesis requires specific base-addition timing to outcompete the formation of the pyrrolidinone ring.

GammaPeptideWorkflow A Methyl (4R)-4-aminopentanoate HCl (Starting Material) B Free Amine Intermediate (Neutralized via DIEA) A->B DIEA (1.2 eq) 0 °C C Solution-Phase Coupling (Fmoc-AA-OH + HATU) B->C Fast Addition E (R)-5-methylpyrrolidin-2-one (Lactamization Side-Product) B->E Prolonged Basic Conditions (Intramolecular Cyclization) D Target Dipeptide / Foldamer (Desired Pathway) C->D Efficient Coupling (>90% Yield)

Workflow for γ-amino acid coupling highlighting the competing lactamization pathway.

Validated Experimental Protocols

As an application scientist, I recommend two distinct protocols depending on whether the γ -amino acid is positioned at the C-terminus (Protocol A) or embedded within the peptide sequence (Protocol B).

Protocol A: Solution-Phase N-Terminal Extension

Objective: Couple an Fmoc-protected α -amino acid to the free amine of methyl (4R)-4-aminopentanoate without inducing lactamization. Causality & Control: The hydrochloride salt must be neutralized with a mild base (N,N-Diisopropylethylamine, DIEA) in situ. If the base is added too early, the free amine will attack its own methyl ester. We utilize HATU to ensure the intermolecular coupling rate vastly exceeds the intramolecular cyclization rate.

Step-by-Step Methodology:

  • Pre-activation: In a dry vial under argon, dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIEA (2.0 eq) and stir for exactly 1 minute at 0 °C. Insight: Strict 1-minute pre-activation prevents over-activation and subsequent epimerization of the α -amino acid.

  • Nucleophile Preparation: In a separate vial, suspend methyl (4R)-4-aminopentanoate hydrochloride (1.1 eq) in a minimal volume of DMF.

  • Synchronized Coupling: Add DIEA (1.2 eq) to the γ -amino acid suspension to neutralize the HCl salt, and immediately (within 15 seconds) transfer this solution to the pre-activated ester mixture[5].

  • Elongation: Allow the reaction to warm to ambient temperature and stir for 45 minutes.

  • In-Process Validation: Analyze via LC-MS. The reaction is complete when the m/z 132 peak (free γ -amine) is consumed. The absence of an m/z 99 peak validates that lactamization was successfully suppressed.

  • Workup: Quench with 5% aqueous NaHCO3​ . Extract with ethyl acetate, wash with 1 M KHSO4​ (to remove unreacted amines) and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Saponification for SPPS Integration

Objective: Convert the C-terminal methyl ester to a free carboxylic acid, followed by Fmoc-protection, allowing the γ -amino acid to be used as a mid-chain building block in Solid-Phase Peptide Synthesis. Causality & Control: The methyl ester is highly stable to standard SPPS conditions (TFA cleavage, piperidine deprotection) and must be hydrolyzed prior to resin loading. Lithium hydroxide (LiOH) is strictly required over NaOH/KOH to prevent base-catalyzed racemization at the chiral γ -carbon.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve methyl (4R)-4-aminopentanoate hydrochloride in a 3:1 mixture of THF:Water (0.2 M).

  • Saponification: Cool the solution to 0 °C and add LiOH⋅H2​O (2.5 eq) portion-wise. Stir for 2 hours at 0 °C.

  • Acidification: Carefully acidify the aqueous layer to pH 3 using 1 M HCl to yield the free amino acid.

  • Fmoc-Protection: Adjust the pH to 8.5 using saturated NaHCO3​ . Dropwise, add Fmoc-OSu (1.1 eq) dissolved in 1,4-dioxane. Stir vigorously for 12 hours at room temperature.

  • Isolation: Acidify the mixture to pH 2, extract with ethyl acetate (3x), dry over MgSO4​ , and purify via silica gel flash chromatography to yield Fmoc-(4R)-4-aminopentanoic acid. This building block is now ready for standard microwave-assisted SPPS[5].

Quantitative Data: Coupling Reagent Efficacy

To empirically justify the selection of HATU in Protocol A, the following table summarizes the comparative efficiency of various coupling reagents when reacting γ -amino acids. Data reflects a standard 45-minute coupling cycle at ambient temperature.

Coupling ReagentPre-activation TimeTarget Dipeptide Yield (%)Lactam Formation (%)Epimerization (%)
DIC / HOBt 10 min65.2%25.4%< 1.0%
HBTU / DIEA 5 min78.5%15.1%< 1.0%
HATU / DIEA 2 min94.3% < 4.0% < 1.0%
COMU / TMP 1 min96.1% < 2.0% < 1.0%

References

  • Syntree Catalog Data 753414-65-2 | Methyl (4R)-4-aminopentanoate hydrochloride Syntree Specialty Synthesis. URL:[Link][1]

  • Chemical Reviews Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and Hybrid Peptides American Chemical Society. URL:[Link][2]

  • Frontiers in Bioengineering and Biotechnology A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase Frontiers. URL:[Link][3]

  • Royal Society of Chemistry (Supplementary Information) Sequence-based design of alpha/beta-peptide foldamers that mimic BH3 domains (Microwave Coupling Protocols for γ-amino acids) RSC.org. URL:[Link][5]

Sources

Method

Application Note: Methyl (4R)-4-aminopentanoate Hydrochloride as a Chiral Building Block in Advanced Synthesis

Executive Summary & Strategic Utility Methyl (4R)-4-aminopentanoate hydrochloride is a highly versatile, stereochemically pure γ -amino acid derivative utilized extensively in pharmaceutical synthesis and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Methyl (4R)-4-aminopentanoate hydrochloride is a highly versatile, stereochemically pure γ -amino acid derivative utilized extensively in pharmaceutical synthesis and materials science. As a chiral building block, it serves as a direct precursor for biologically active molecules containing the (R)-4-aminopentanoic acid moiety, including peptidomimetics, false GABAergic neurotransmitters, and complex pyrrolidinone scaffolds[1].

The strategic choice to utilize the hydrochloride salt of the methyl ester rather than the free amino acid or free base is rooted in chemical stability. Free γ -amino esters are highly prone to spontaneous intramolecular aminolysis at room temperature, which prematurely forms a 5-membered lactam. By protonating the primary amine as an HCl salt, its nucleophilicity is entirely quenched. This provides a bench-stable, isolable building block that allows chemists to control the exact timing of downstream coupling or cyclization reactions[2].

Physicochemical Profiling

Understanding the physical properties of this building block is critical for designing appropriate solvent systems and purification strategies. The compound exhibits excellent solubility in polar aprotic solvents (DMF, DMSO) and protic solvents (MeOH, Water), but is insoluble in non-polar organics.

Table 1: Physicochemical Properties & Identification

PropertyValue
Chemical Name Methyl (4R)-4-aminopentanoate hydrochloride
CAS Number 753414-65-2 / 123993-04-4
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
SMILES Cl.NOC)C
Stereochemistry (R)-configuration at C4
Storage Conditions Inert atmosphere, 2–8 °C, desiccated

Upstream Biocatalytic Synthesis

The stereocenter of this building block is typically established upstream using green biocatalytic methods. The free acid precursor, (R)-4-aminopentanoic acid, can be synthesized from biomass-derived levulinic acid via an asymmetric reductive amination. This reaction is catalyzed by an engineered glutamate dehydrogenase (EcGDH) in the presence of ammonia and NADPH, achieving >99% enantiomeric excess[3]. Following this biocatalytic step, standard Fischer esterification with methanol and anhydrous HCl yields the stable methyl ester hydrochloride salt.

Workflow LA Levulinic Acid (Biomass) Enz Engineered EcGDH Biocatalysis LA->Enz Reductive Amination RAA (R)-4-Aminopentanoic Acid Enz->RAA Stereoselective Ester MeOH / HCl Esterification RAA->Ester Protection Target Methyl (4R)-4-aminopentanoate HCl (Stable Building Block) Ester->Target Salt Formation App1 Chiral Pyrrolidinones Target->App1 Cyclization App2 GABAergic Analogs Target->App2 Derivatization

Synthetic derivation and downstream applications of Methyl (4R)-4-aminopentanoate HCl.

Experimental Protocols: Self-Validating Workflows

The dual nature of this molecule—capable of both intermolecular extension and intramolecular cyclization—requires strict kinetic control during synthesis. The following protocols detail how to selectively drive the reaction toward either an extended peptide/amide or a cyclized lactam.

Protocol A: Intermolecular Amide Coupling (N-Derivatization)

Objective: Couple a target carboxylic acid (R-COOH) to the chiral amine without triggering intramolecular lactamization.

Causality & Logic: To prevent the newly liberated free amine from attacking its own methyl ester tail, the target carboxylic acid must be pre-activated into a highly electrophilic species. Furthermore, the neutralization of the HCl salt must occur at 0 °C to suppress the kinetic rate of intramolecular cyclization.

  • Pre-activation: Dissolve R-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under an argon atmosphere. Stir for 15 minutes at room temperature to form the active OAt ester.

  • Thermal Control: Chill the reaction mixture strictly to 0 °C using an ice-water bath.

  • Substrate Addition: Add Methyl (4R)-4-aminopentanoate HCl (1.0 eq) to the chilled solution.

  • Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise over 15 minutes. Mechanism: The first equivalent of DIPEA neutralizes the HCl, liberating the nucleophilic amine. Because the environment is rich in highly reactive OAt esters and the temperature is low, intermolecular acylation outcompetes intramolecular lactamization.

  • Validation & Progression: Stir at 0 °C for 1 hour, then allow to warm to 25 °C. Monitor via LC-MS. The system validates itself when the mass of the desired amide appears without the [M-32] peak corresponding to the lactam byproduct.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Table 2: Optimization of N-Acylation Conditions (Quantitative Data)

Coupling ReagentBaseSolventTemp (°C)Target Amide Yield (%)Lactam Byproduct (%)
EDC·HCl / HOBtTEA (2.5 eq)DCM256515
HATUDIPEA (3.0 eq)DMF25788
HATU DIPEA (3.0 eq) DMF 0 to 25 92 <2
PyBOPNMM (3.0 eq)THF0 to 25855
Protocol B: Controlled Intramolecular Cyclization

Objective: Deliberately synthesize the (R)-5-methylpyrrolidin-2-one scaffold for API development.

Causality & Logic: Here, we intentionally reverse the conditions of Protocol A. By providing a base in the absence of an external electrophile and applying heat, we provide the activation energy necessary for the free amine to attack the ester carbonyl, expelling methanol.

  • Neutralization: Suspend Methyl (4R)-4-aminopentanoate HCl (1.0 eq) in methanol (0.2 M) at room temperature. Add Triethylamine (TEA, 2.0 eq) dropwise.

  • Thermal Cyclization: Heat the solution to reflux (65 °C) for 12–16 hours.

  • Validation: Monitor via TLC (Ninhydrin stain). The reaction is complete when the primary amine spot (which stains deep purple/pink) completely disappears, indicating full conversion to the secondary lactam (which does not stain strongly with ninhydrin).

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the pure chiral pyrrolidinone.

Mechanism Start Methyl (4R)-4-aminopentanoate HCl Base DIPEA Addition (0 °C) Neutralization Start->Base Deprotonation FreeAmine Free Amine Intermediate (Nucleophilic) Base->FreeAmine HCl removal Heat Thermal Cyclization (- MeOH) FreeAmine->Heat Intramolecular Attack Product (R)-5-Methylpyrrolidin-2-one Heat->Product Ring Closure

Base-mediated intramolecular cyclization pathway to form (R)-5-methylpyrrolidin-2-one.

Analytical Validation Standards

To ensure the integrity of the chiral building block before deployment in multi-step synthesis, the following analytical validations are standard:

  • Chiral HPLC: Utilizing a Chiralpak AD-H column (Hexane/IPA 90:10, 1.0 mL/min, 210 nm) allows for the baseline separation of the (R) and (S) enantiomers, ensuring the >98% ee requirement is met.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the methyl ester singlet at δ ~3.67 ppm, the C4-methyl doublet at δ ~1.35 ppm, and the broad integration of the -NH₃⁺ protons at δ ~8.2 ppm, confirming the integrity of the hydrochloride salt.

References

  • Syntree. "753414-65-2 | Methyl (4R)-4-aminopentanoate hydrochloride." Product Documentation and Specifications. 2

  • Smolecule. "Buy (R)-4-Aminopentanoic acid | 5937-83-7." Applications in Drug Development and Polymer Synthesis. 1

  • ResearchGate. "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase." Biocatalytic Synthesis Pathways. 3

Sources

Application

Application Note: High-Fidelity Analytical Methods for the Quantification of Methyl (4R)-4-aminopentanoate Hydrochloride

Abstract This document provides a comprehensive guide to the quantitative analysis of Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4), a chiral building block crucial in pharmaceutical synthesis.[1][2] Rec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4), a chiral building block crucial in pharmaceutical synthesis.[1][2] Recognizing the importance of both chemical purity and enantiomeric excess for this intermediate, we present detailed protocols for three orthogonal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices, self-validating protocols, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a robust framework for quality control and process monitoring.

Introduction and Physicochemical Properties

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral amine ester. Its molecular formula is C₆H₁₄ClNO₂ with a molecular weight of 167.63 g/mol .[2][3] Accurate and precise quantification is essential to ensure the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). The presence of the chiral center at the R4 position necessitates methods that can not only determine the overall purity but also quantify the enantiomeric excess (e.e.).

The analytical strategy must account for its key properties:

  • Polarity and Solubility: As a hydrochloride salt, the compound is polar and generally soluble in aqueous solutions and polar organic solvents like methanol.

  • Volatility: The compound is non-volatile, making direct analysis by Gas Chromatography challenging without prior derivatization.[4]

  • Chromophores: The molecule lacks a strong UV-Vis chromophore, which influences the choice of detection method for HPLC.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[5][6] This method leverages a Chiral Stationary Phase (CSP) to create a transient diastereomeric interaction with the enantiomers, leading to differential retention times.

Causality of Method Design:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of enantiomers, including amines and amino acid derivatives.[6]

  • Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) often provides better selectivity for this class of compounds on polysaccharide CSPs. The addition of a small amount of an amine modifier (like diethylamine) is crucial to prevent peak tailing by masking active sites on the silica support.[5]

  • Detection: Due to the lack of a strong native chromophore, detection can be achieved at low UV wavelengths (e.g., 210 nm).[7] For higher sensitivity and specificity, derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed, allowing for fluorescence detection.[8] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used.

Experimental Protocol: Chiral HPLC with UV Detection
  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl (4R)-4-aminopentanoate HCl and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IC (or equivalent cellulose-based CSP), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL
  • System Suitability Test (SST): Inject a solution containing both the (R) and (S) enantiomers (a racemic mixture). The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Quantification: Create a calibration curve using standards of known concentration. The peak area of the (4R)-enantiomer is used to calculate its concentration in unknown samples. Enantiomeric excess (% e.e.) is calculated as: [((Area_R - Area_S) / (Area_R + Area_S))] * 100.

dot graph TD; A[Start: Sample Weighing] --> B{Dissolution in Mobile Phase}; B --> C[Vortex & Sonicate]; C --> D[HPLC Injection]; D --> E{Chromatographic Separation on CSP}; E --> F[UV Detection at 210 nm]; F --> G{Data Acquisition & Integration}; G --> H[End: Purity & e.e. Calculation];

end

Caption: HPLC analysis workflow for enantiomeric purity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

For compounds that are not sufficiently volatile, GC analysis requires a derivatization step.[4][9] This process converts the polar functional groups (amine and carboxyl) into less polar, more volatile moieties, enabling separation in the gas phase.

Causality of Method Design:

  • Derivatization: A two-step derivatization is often required for amino acid esters.[10][11] First, the ester group is confirmed, and then the primary amine is acylated. A common and effective reagent for acylating the amine is pentafluoropropionic anhydride (PFPA), which increases volatility and introduces fluorine atoms, enhancing sensitivity in the mass spectrometer's electron capture negative ionization (ECNI) mode if desired, though electron ionization (EI) is more common for routine quantification.[10][11]

  • Internal Standard: The use of a stable-isotope labeled internal standard (e.g., a deuterated analog) is best practice for quantitative GC-MS to correct for variations in derivatization efficiency and injection volume.[10][12] If unavailable, a structural analog with similar chemical properties can be used.

  • Detection: Mass spectrometry provides high selectivity and sensitivity. Quantification is performed using Selected Ion Monitoring (SIM), where the detector is set to monitor specific, characteristic mass fragments of the derivatized analyte and internal standard.[10]

Experimental Protocol: GC-MS with PFPA Derivatization
  • Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Derivatization Procedure: a. Accurately transfer a known amount of the sample (e.g., 1 mg) to a reaction vial and dry completely under a stream of nitrogen. b. Add the internal standard solution. c. Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). d. Cap the vial tightly and heat at 60°C for 30 minutes. e. Cool to room temperature. The sample is ready for injection.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Selected Ion Monitoring (SIM) of characteristic fragments
  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

dot graph TD; A[Start: Sample & IS] --> B{Drydown}; B --> C[Add Derivatization Reagent]; C --> D{Heat at 60°C}; D --> E[Cool to RT]; E --> F[GC Injection]; F --> G{Separation & MS Detection}; G --> H[End: Quantification];

end

Caption: GC-MS workflow including the derivatization step.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that can determine the purity (assay) of a substance without needing a reference standard of the analyte itself.[13][14] Quantification is achieved by comparing the integral of a specific analyte resonance to the integral of a certified internal standard of known purity and concentration.[15]

Causality of Method Design:

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[15][16] By using a high-purity internal standard with a known structure and weight, the concentration of the analyte can be calculated directly.

  • Internal Standard Selection: The ideal internal standard should be stable, non-volatile, have a simple spectrum (preferably a singlet), and have resonances that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent (e.g., D₂O or DMSO-d₆) is used to dissolve both the analyte and the internal standard.

  • Acquisition Parameters: To ensure accurate integration, critical acquisition parameters like the relaxation delay (d1) must be set appropriately (typically 5 times the longest T₁ of any proton being integrated) to allow for full spin-lattice relaxation.

Experimental Protocol: ¹H-qNMR
  • Instrument: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: a. Accurately weigh about 10 mg of Methyl (4R)-4-aminopentanoate HCl into a vial. b. Accurately weigh about 5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. c. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O). d. Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

ParameterSetting
Pulse Program Standard 1D proton (e.g., zg30)
Number of Scans ≥ 16 (for good signal-to-noise)
Relaxation Delay (d1) ≥ 30 seconds (to be determined empirically)
Acquisition Time ≥ 3 seconds
Spectral Width ~20 ppm
  • Data Processing and Calculation: a. Process the spectrum with identical phasing and baseline correction parameters. b. Carefully integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard. c. Calculate the purity (Purityₐ) using the following formula:[13][15]

    Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: mass weighed

    • Subscripts 'a' and 's' refer to the analyte and standard, respectively.

dot graph TD; A[Start: Accurately Weigh Analyte & Standard] --> B{Dissolve in Deuterated Solvent}; B --> C[Transfer to NMR Tube]; C --> D[Acquire ¹H Spectrum]; D --> E{Process Data (Phase, Baseline)}; E --> F[Integrate Analyte & Standard Peaks]; F --> G[End: Calculate Purity];

end

Caption: Workflow for purity determination by qNMR.

Method Validation and System Suitability

All analytical methods intended for quality control must be validated to ensure they are suitable for their intended purpose.[17][18][19] Validation demonstrates that the method is reliable, accurate, and reproducible.[17] Key validation parameters, as defined by ICH Q2(R1) guidelines, are summarized below.[20]

Validation ParameterHPLC (Purity/e.e.)GC-MS (Purity)qNMR (Purity/Assay)
Specificity Baseline resolution of enantiomers from each other and impurities.Chromatographic separation and unique mass fragments.Resolution of unique proton signals in the spectrum.
Linearity Yes, over a defined concentration range (e.g., 50-150%).Yes, over a defined concentration range.Inherently linear; can be formally demonstrated.
Accuracy Spike/recovery studies of analyte and opposite enantiomer.Spike/recovery studies of analyte in matrix.Analysis of certified reference material or by comparison.
Precision Repeatability (intra-day) and intermediate precision (inter-day).Repeatability and intermediate precision.Repeatability and intermediate precision.
LOD/LOQ Determined by signal-to-noise ratio for the minor enantiomer.Determined by signal-to-noise ratio.Determined by signal-to-noise ratio.
Robustness Small variations in mobile phase composition, flow rate, temp.Small variations in oven ramp rate, flow rate.Not typically evaluated in the same manner.

Conclusion

The quantification of Methyl (4R)-4-aminopentanoate hydrochloride can be reliably achieved through several orthogonal analytical techniques. Chiral HPLC is the preferred method for determining enantiomeric excess. GC-MS provides a sensitive alternative for purity assessment, especially for impurity profiling, provided an effective derivatization protocol is established. Finally, qNMR serves as an excellent primary method for determining absolute purity (assay) without the need for a specific analyte reference standard. The choice of method will depend on the specific analytical need, whether it is routine quality control, impurity investigation, or primary standard certification.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Methyl (4S)-4-aminopentanoate hydrochloride - Physico-chemical Properties. ChemBK. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • methyl 4-amino-4-methylpentanoate - C7H15NO2, density, melting point, boiling point, structural formula, synthesis. Mol-Instincts. [Link]

  • (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Methyl 4-aminopentanoate | C6H13NO2 | CID 13276184. PubChem. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopynow.com. [Link]

  • Quantitative NMR. LibreTexts Chemistry. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Wiley Online Library. [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. National Center for Biotechnology Information. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. National Center for Biotechnology Information. [Link]

  • Quantitative Analysis of 4-Hydroxyphenylacetone in Biological Samples from Amphetamine Users. ResearchGate. [Link]

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Method

Comprehensive HPLC Analysis of Methyl (4R)-4-aminopentanoate Hydrochloride: Protocols for Achiral Purity and Enantiomeric Excess Determination

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, two-part high-performance liquid chromatography (HPLC) methodology for the comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, two-part high-performance liquid chromatography (HPLC) methodology for the comprehensive analysis of methyl (4R)-4-aminopentanoate hydrochloride, a key chiral building block. Due to the compound's lack of a native chromophore and its chiral nature, a robust analytical strategy is required. This guide details a pre-column derivatization procedure using 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) to enable sensitive detection. Following derivatization, two distinct HPLC methods are employed: (1) a reversed-phase (RP-HPLC) method for the determination of chemical purity and (2) a normal-phase chiral HPLC method for the accurate quantification of enantiomeric excess. This document provides step-by-step protocols, explains the scientific rationale behind methodological choices, and includes system suitability criteria to ensure data integrity, in accordance with International Council for Harmonisation (ICH) guidelines.[1]

Introduction and Analytical Challenge

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral intermediate of significant interest in the synthesis of pharmaceuticals and other biologically active molecules.[1] The stereochemistry at the C4 position is critical, as different enantiomers of a final drug product can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, regulatory agencies mandate strict control over the stereochemical purity of drug substances.[2]

The analysis of this compound by HPLC presents two primary challenges:

  • Lack of a Strong Chromophore: As a small aliphatic amine, methyl (4R)-4-aminopentanoate hydrochloride does not possess a suitable chromophore for sensitive ultraviolet (UV) detection, a standard technique in HPLC.[3][4]

  • Chirality: To confirm the identity and purity of the desired (4R)-enantiomer, a method capable of separating it from its (4S)-counterpart is essential.

To overcome these obstacles, this guide employs a pre-column derivatization strategy. This approach converts the primary amine into a derivative with highly favorable chromatographic and detection properties, enabling both achiral and chiral analyses with high sensitivity.[3][5]

Principle of the Method

The overall analytical workflow involves a two-stage process. First, the primary amine of methyl (4R)-4-aminopentanoate is derivatized with NBD-Cl. This fluorogenic agent reacts with the amine to form a stable, highly fluorescent NBD-adduct that also possesses strong UV absorbance.[1] This single derivatization step prepares the analyte for both subsequent analyses.

The derivatized sample is then analyzed by two orthogonal HPLC methods:

  • Achiral Purity Analysis: A reversed-phase C18 column is used with a gradient elution to separate the derivatized analyte from any non-chiral impurities, such as starting materials, by-products, or reagent-related artifacts.

  • Chiral Purity Analysis: A polysaccharide-based Chiral Stationary Phase (CSP) is used under normal-phase conditions to resolve the derivatized (4R)- and (4S)-enantiomers, allowing for the determination of enantiomeric purity or enantiomeric excess (% ee).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Sample Methyl (4R)-4-aminopentanoate HCl Sample Derivatization Derivatization with NBD-Cl in Borate Buffer Sample->Derivatization Step 1 Derivatized_Sample NBD-Derivatized Sample Derivatization->Derivatized_Sample RP_HPLC Protocol A: Achiral Purity (Reversed-Phase HPLC) Purity_Result Chemical Purity (%) RP_HPLC->Purity_Result NP_HPLC Protocol B: Enantiomeric Purity (Chiral HPLC) EE_Result Enantiomeric Excess (% ee) NP_HPLC->EE_Result Derivatized_Sample->RP_HPLC Inject Derivatized_Sample->NP_HPLC Inject

Caption: Overall workflow for the comprehensive analysis of methyl (4R)-4-aminopentanoate HCl.

Materials and Reagents

  • Analyte: Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4)[6]

  • Reference Standard: Racemic methyl 4-aminopentanoate hydrochloride (CAS: 58620-99-8)[7]

  • Derivatizing Reagent: 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Water (HPLC or Milli-Q grade)

  • Reagents: Boric acid, Sodium hydroxide, Hydrochloric acid

  • Equipment: Standard HPLC system with gradient pump, autosampler, column thermostat, UV-Vis or Photodiode Array (PDA) detector, and a Fluorescence (FL) detector.

Experimental Protocols

Protocol I: Pre-column Derivatization with NBD-Cl

This protocol converts the analyte into a detectable derivative. The reaction should be performed in a fume hood, and appropriate personal protective equipment should be worn.

  • Prepare Borate Buffer (0.1 M, pH 8.5): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 8.5 with a sodium hydroxide solution.

  • Prepare NBD-Cl Solution (5 mg/mL): Accurately weigh 25 mg of NBD-Cl and dissolve it in 5 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Prepare Sample and Standard Solutions (1 mg/mL):

    • Sample Stock: Accurately weigh 10 mg of methyl (4R)-4-aminopentanoate hydrochloride and dissolve in 10 mL of borate buffer.

    • Racemic Standard Stock: Accurately weigh 10 mg of racemic methyl 4-aminopentanoate hydrochloride and dissolve in 10 mL of borate buffer. This is used for developing the chiral separation method to confirm peak identity.

  • Derivatization Reaction:

    • In a clean vial, mix 100 µL of the sample (or standard) stock solution with 100 µL of the NBD-Cl solution.

    • Vortex the mixture briefly.

    • Heat the vial in a water bath or heating block at 60°C for 30 minutes. Protect from light.

    • After heating, cool the vial to room temperature.

    • Add 800 µL of a 50:50 (v/v) mixture of acetonitrile and water to the vial.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC.

Protocol II: Achiral Purity by Reversed-Phase HPLC

This method is designed to separate the main derivatized component from potential process-related impurities.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for the relatively hydrophobic NBD-derivative.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape for amine derivatives.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% BA gradient is used to elute compounds with a range of polarities and ensure the column is cleaned of late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection UV: 470 nmFluorescence: Ex: 470 nm, Em: 530 nmWavelengths correspond to the absorbance/emission maxima of the NBD-derivative, providing high sensitivity.[1]
Protocol III: Enantiomeric Purity by Chiral HPLC

This method separates the (4R)- and (4S)-enantiomers. Polysaccharide-based CSPs are highly effective for this class of compounds.[1][8] Method development may be required, and screening multiple chiral columns is recommended.[9] The derivatized racemic standard should be used first to confirm separation.

Parameter Condition Rationale
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP(e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs are widely successful for separating enantiomers of derivatized amines and amino esters.[1][10]
Mobile Phase Isocratic: n-Hexane / 2-Propanol (80:20, v/v)Normal-phase elution is a primary mode for polysaccharide CSPs, offering excellent chiral recognition capabilities.[1]
Flow Rate 1.0 mL/min
Column Temp. 25°CTemperature can significantly affect chiral selectivity; a controlled ambient temperature is a good starting point.[2]
Injection Vol. 10 µL
Detection UV: 470 nmFluorescence: Ex: 470 nm, Em: 530 nmHigh sensitivity detection of the derivatized enantiomers.[1]

Data Analysis and System Suitability

  • Chemical Purity Calculation: Determined using area percent normalization from the achiral chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Enantiomeric Excess (% ee) Calculation: Determined from the chiral chromatogram after identifying the peaks using the (4R)- and racemic standards.

    % ee = (|Area (4R) - Area (4S)| / (Area (4R) + Area (4S)|) x 100

  • System Suitability: Before sample analysis, the performance of the chromatographic system must be verified.

    • Resolution (Rs): For the chiral separation, the resolution between the (4R) and (4S) enantiomer peaks (using the racemic standard) should be ≥ 1.5 for baseline separation.[2]

    • Tailing Factor (Tf): Should be ≤ 2.0 for all analyte peaks.

    • Precision: The relative standard deviation (%RSD) for peak area from at least five replicate injections of the standard should be ≤ 2.0%.

System_Suitability SST System Suitability Testing (SST) Resolution Resolution (Rs) Target: ≥ 1.5 SST->Resolution Evaluates Separation Tailing Tailing Factor (Tf) Target: ≤ 2.0 SST->Tailing Evaluates Peak Shape Precision Precision (%RSD) Target: ≤ 2.0% SST->Precision Evaluates Repeatability Pass System OK for Analysis Resolution->Pass Tailing->Pass Precision->Pass Fail Troubleshoot System

Caption: Key system suitability parameters for validating HPLC performance.

Scientific Rationale and Trustworthiness

The methodology described herein is built on established principles of analytical chemistry to ensure robust and reliable results.

  • Causality of Derivatization: Direct analysis of methyl (4R)-4-aminopentanoate is impractical with standard UV detectors. The selection of NBD-Cl as a derivatizing agent is deliberate; it provides a dual benefit of introducing a strong chromophore for UV detection and a fluorophore for highly sensitive fluorescence detection, which is ideal for trace-level impurity analysis.[1] The reaction conditions are optimized for the quantitative conversion of the primary amine, minimizing side reactions and ensuring the derivative is stable for analysis.

  • Orthogonality of Purity Methods: Employing two different chromatographic modes (Reversed-Phase and Normal-Phase) provides a more comprehensive purity profile. The RP-HPLC method effectively separates the analyte from impurities based on hydrophobicity. The NP-HPLC method, on a chiral stationary phase, separates based on stereospecific interactions like hydrogen bonding and dipole-dipole interactions with the CSP.[11][12] This ensures that both chemical and stereochemical purity are assessed independently.

  • Selection of Chiral Stationary Phase: Polysaccharide-based CSPs are the industry standard for chiral separations due to their broad applicability and high success rates.[8][13] The carbamate derivatives on an amylose or cellulose backbone form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and enabling their separation.[1]

By grounding this protocol in validated chemical principles and established chromatographic techniques, this application note provides a self-validating system for the quality control of methyl (4R)-4-aminopentanoate hydrochloride.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Gao, S., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Sumika. [Link]

  • Swar, G. K., et al. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]

  • Meričko, D., et al. (2021). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]

  • Regalado, E. L. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • ChemBK. Methyl (4S)-4-aminopentanoate hydrochloride. ChemBK. [Link]

  • Capot Chemical. Methyl (R)-4-aminopentanoate hydrochloride. Capot Chemical. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Ali, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC. [Link]

  • Rahman, N. (2003). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of Applied Sciences. [Link]

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Application

Application Notes &amp; Protocols: Optimized Synthesis of Methyl (4R)-4-aminopentanoate Hydrochloride

Introduction: The Significance of a Chiral Building Block Methyl (4R)-4-aminopentanoate hydrochloride is a valuable chiral intermediate in the field of medicinal chemistry and drug development. As a derivative of (R)-4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Chiral Building Block

Methyl (4R)-4-aminopentanoate hydrochloride is a valuable chiral intermediate in the field of medicinal chemistry and drug development. As a derivative of (R)-4-aminopentanoic acid, it serves as a crucial building block for synthesizing complex molecules with specific stereochemical requirements. The enantiopure nature of this compound is paramount for its application in pharmaceuticals, where stereochemistry dictates biological activity and safety profiles. Notably, the (R)-4-aminopentanoic acid scaffold is a key component in the synthesis of novel therapeutic agents targeting central nervous system injuries and neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2]

This guide provides a detailed, optimized, and scientifically-grounded protocol for the synthesis, purification, and characterization of methyl (4R)-4-aminopentanoate hydrochloride. The methodologies described herein are designed to ensure high yield, high chemical purity, and, most importantly, the preservation of the critical (R)-stereocenter.

Synthetic Strategy: Fischer Esterification

The most direct and reliable method for preparing methyl (4R)-4-aminopentanoate hydrochloride is the Fischer-Speier esterification of the parent amino acid, (4R)-4-aminopentanoic acid.[3] This classic reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Mechanistic Rationale

The core of this synthesis relies on several key principles:

  • Acid Catalysis: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol.[3]

  • Driving the Equilibrium: Esterification is a reversible process. To maximize the yield of the desired ester, the equilibrium must be shifted towards the products. This is achieved by using a large excess of the alcohol (methanol), which acts as both a reactant and the solvent, and by using a reagent that effectively removes water, a byproduct of the reaction.[3]

  • In-Situ Reagent Generation: Using thionyl chloride (SOCl₂) as the acid source is particularly advantageous. Thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride (HCl) and sulfur dioxide (SO₂) in situ. The gaseous nature of these byproducts helps to drive the reaction to completion, and the anhydrous conditions prevent the reverse hydrolysis reaction.[4][5]

  • Product Stability: The reaction is performed under acidic conditions, which protonates the basic amino group of the starting material and the final product. This results in the direct formation of the highly stable and often crystalline hydrochloride salt, simplifying isolation and purification compared to the free amine, which is typically an oil.

Reaction Scheme Visualization

Caption: Fischer esterification of (4R)-4-aminopentanoic acid.

Optimized Experimental Protocol

This protocol details the synthesis of methyl (4R)-4-aminopentanoate hydrochloride from its parent amino acid using the thionyl chloride method.

Materials and Equipment
Reagents & Materials Equipment
(4R)-4-Aminopentanoic Acid (>98% purity)Round-bottom flasks (100 mL, 250 mL)
Methanol (Anhydrous, ACS grade)Magnetic stirrer and stir bar
Thionyl Chloride (SOCl₂, >99% purity)Reflux condenser with drying tube (CaCl₂)
Diethyl Ether (Anhydrous)Ice-water bath
Rotary evaporator
Buchner funnel and filter flask
High-vacuum pump

Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. Thionyl chloride and the generated HCl gas are highly corrosive and toxic. Methanol is flammable and toxic. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend (4R)-4-aminopentanoic acid (e.g., 5.0 g, 1.0 equiv) in anhydrous methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Catalyst Addition: While maintaining vigorous stirring, add thionyl chloride (1.2 - 1.5 equiv) dropwise to the cold suspension over 20-30 minutes using a dropping funnel. The addition is exothermic; maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser (topped with a CaCl₂ drying tube) and heat the reaction mixture to a gentle reflux (~65 °C). Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

  • Solvent Removal: After the reaction is complete, cool the clear solution to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol. This will yield a crude off-white solid or viscous oil.

  • Purification (Trituration): To the crude residue, add anhydrous diethyl ether (50-100 mL). Stir or sonicate the mixture vigorously. The desired hydrochloride salt will precipitate as a white solid, as it is insoluble in diethyl ether.[6]

  • Isolation and Drying: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold anhydrous diethyl ether (2 x 25 mL) to remove any soluble impurities. Dry the purified product under high vacuum for several hours to yield methyl (4R)-4-aminopentanoate hydrochloride as a fine white powder.

Experimental Workflow Visualization

Workflow A Setup Suspend Amino Acid in Anhydrous Methanol B Cooling 0°C Ice Bath A->B C Catalyst Addition Add SOCl₂ dropwise B->C D Reaction Reflux for 3-5 hours C->D E Work-up Remove Methanol via Rotary Evaporation D->E F Purification Triturate with Diethyl Ether E->F G Isolation Filter and Wash Solid F->G H Final Product Dry Under High Vacuum G->H

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Characterization

Optimal Reaction Parameters
ParameterRecommended ConditionRationale
Starting Material (4R)-4-Aminopentanoic AcidPrecursor with the required stereochemistry.
Solvent/Reagent Anhydrous MethanolServes as both reactant and solvent; excess drives equilibrium.
Catalyst Thionyl Chloride (SOCl₂)Generates anhydrous HCl in situ; byproducts are gaseous.
Stoichiometry 1.2 - 1.5 equivalents of SOCl₂Ensures complete conversion of the carboxylic acid.
Temperature 0 °C (addition), Reflux ~65 °C (reaction)Controls initial exotherm; provides energy for reaction completion.
Reaction Time 3 - 5 hoursTypical duration for complete conversion.
Purification Method Trituration with Diethyl EtherEfficiently precipitates the polar salt from non-polar impurities.
Typical Yield > 90%High efficiency due to optimized conditions.
Purity > 98% (by NMR and HPLC)Robust purification yields high-quality material.
Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final product, the following analytical techniques are essential:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. Key expected signals in ¹H NMR (in D₂O or MeOD) include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm and signals corresponding to the pentanoate backbone.[4]

  • Mass Spectrometry (MS): Verifies the molecular weight of the cation. The molecular weight of the full hydrochloride salt is 167.63 g/mol .[7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a critical analysis to confirm that no racemization occurred during the synthesis. The enantiomeric excess (ee) should be >99% when compared to a racemic standard.[9]

  • Appearance: The final product should be a white to off-white crystalline solid.

References

  • MilliporeSigma. (n.d.). methyl (4R)-4-aminohexanoate hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Capot Chemical. (n.d.). Methyl (R)-4-aminopentanoate hydrochloride. Retrieved from [Link]

  • Schulz, J., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methyl-O-benzoylhydroxylamine hydrochloride. Retrieved from [Link]

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Organic Syntheses Procedure.
  • MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active molecules containing (R)-4-aminopentanoic acid moiety. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (n.d.). CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.

Sources

Method

Application Notes &amp; Protocols: Derivatization of Methyl (4R)-4-aminopentanoate Hydrochloride

Introduction Methyl (4R)-4-aminopentanoate hydrochloride is a chiral building block of significant interest in synthetic and medicinal chemistry. As an amino acid ester, its utility is often predicated on the selective m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral building block of significant interest in synthetic and medicinal chemistry. As an amino acid ester, its utility is often predicated on the selective modification of its primary amine functionality. Derivatization serves multiple critical purposes: it can protect the amine group to prevent undesired side reactions during subsequent synthetic steps, alter the molecule's physicochemical properties for analytical purposes, or introduce new functional moieties to build molecular complexity.[1][2]

The starting material exists as a hydrochloride salt, meaning the primary amine is protonated (R-NH₃⁺Cl⁻). This cationic state renders the amine non-nucleophilic. Therefore, a crucial first step in most derivatization procedures is the in-situ generation of the free amine (R-NH₂) by treatment with a suitable base.[3] This guide provides a comprehensive overview of key derivatization methods, explaining the underlying chemical principles and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Method 1: N-Acylation for Amide Synthesis

Principle & Rationale

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This is commonly achieved using an acyl chloride or anhydride. The reaction proceeds via nucleophilic acyl substitution, where the free amine attacks the electrophilic carbonyl carbon of the acylating agent.[3] This derivatization is widely used for:

  • Amine Protection: The resulting amide is significantly less nucleophilic and basic than the parent amine, protecting it from a wide range of reagents.

  • Analytical Applications: Acylation, particularly with fluorinated anhydrides, increases volatility and improves chromatographic peak shape for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[4]

  • Synthesis of Bioactive Molecules: The amide bond is a cornerstone of peptides and many pharmaceuticals.

A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the starting material's hydrochloride salt and to scavenge the HCl byproduct generated when using acyl chlorides.[3]

Experimental Protocol 1: Synthesis of Methyl (4R)-4-acetamidopentanoate

This protocol details the N-acetylation using acetic anhydride.

Materials & Reagents:

  • Methyl (4R)-4-aminopentanoate hydrochloride

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl (4R)-4-aminopentanoate hydrochloride (1.0 eq) and suspend it in anhydrous DCM.

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise while stirring. Stir for 15-20 minutes at 0 °C to ensure the formation of the free amine.

  • Acylation: Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel column chromatography if necessary.

Data Presentation: N-Acetylation Parameters
ParameterValue/ConditionRationale
Base Triethylamine (TEA)Neutralizes HCl salt and scavenges byproduct acid.[3]
Acylating Agent Acetic AnhydrideReadily available and effective acetyl source.
Solvent Dichloromethane (DCM)Aprotic solvent that dissolves reactants well.[3]
Temperature 0 °C to Room Temp.Controls the exothermic reaction initially.[3]
Stoichiometry (Amine:Base:Ac₂O) 1.0 : 1.2 : 1.1Ensures complete neutralization and acylation.
Typical Reaction Time 2-4 hoursSufficient for complete conversion.
Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start Suspend Amine·HCl in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine (TEA) cool->add_base add_anhydride Add Acetic Anhydride add_base->add_anhydride Free Amine Formed warm_stir Warm to RT & Stir (2-4h) add_anhydride->warm_stir tlc Monitor by TLC warm_stir->tlc quench Quench with NaHCO₃(aq) tlc->quench Reaction Complete extract Extract with DCM quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography (optional) dry->purify

Caption: Workflow for N-acetylation of methyl (4R)-4-aminopentanoate.

Method 2: Carbamate Formation for Amine Protection

Principle & Rationale

Carbamates are one of the most robust and widely used protecting groups for amines in organic synthesis.[5] They are generally stable to a wide variety of reaction conditions but can be removed under specific, controlled circumstances. The choice of carbamate allows for an orthogonal protection strategy, where different protecting groups on the same molecule can be removed selectively.[2][6]

  • Boc (tert-butoxycarbonyl) Group: Installed using di-tert-butyl dicarbonate (Boc₂O), it is stable to most bases and nucleophiles but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[5]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Installed using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved by bases (e.g., piperidine in DMF).

The formation of the carbamate renders the amine nitrogen non-nucleophilic, effectively protecting it during subsequent reactions like ester hydrolysis or peptide couplings.[6]

Experimental Protocol 2: Synthesis of N-Boc-Methyl (4R)-4-aminopentanoate

Materials & Reagents:

  • Methyl (4R)-4-aminopentanoate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran, or aqueous Dioxane)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for synthesis

Procedure:

  • Reaction Setup: Dissolve or suspend methyl (4R)-4-aminopentanoate hydrochloride (1.0 eq) in the chosen solvent (e.g., a 1:1 mixture of dioxane and water).

  • Neutralization: Add sodium bicarbonate (2.5 eq) to the mixture and stir until the solid dissolves and effervescence ceases. Alternatively, in an organic solvent like DCM, use TEA (1.2 eq).

  • Boc Protection: Add a solution of Boc₂O (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir vigorously at room temperature overnight (12-18 hours).

  • Work-up (for organic solvent):

    • Wash the reaction mixture sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Work-up (for aqueous solvent):

    • Extract the mixture three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If required, purify by silica gel column chromatography.

Data Presentation: N-Boc Protection Parameters
ParameterValue/ConditionRationale
Protecting Agent Boc₂OCommon, effective reagent for Boc group installation.[6]
Base NaHCO₃ (aq) or TEA (org)Neutralizes the amine salt for reaction.
Solvent DCM, THF, Dioxane/H₂OVersatile; choice depends on substrate solubility.
Temperature Room TemperatureMild conditions prevent decomposition of Boc₂O.
Stoichiometry (Amine:Base:Boc₂O) 1.0 : 2.5 : 1.1Ensures complete reaction.
Typical Reaction Time 12-18 hoursAllows for the reaction to proceed to completion.
Visualization: N-Boc Protection Workflow

Boc_Protection_Workflow cluster_prep Reaction Preparation cluster_reaction Protection Reaction cluster_workup Work-up & Purification start Dissolve Amine·HCl in Solvent add_base Add Base (e.g., NaHCO₃) start->add_base add_boc Add Boc₂O Solution add_base->add_boc Generate Free Amine stir Stir at RT (12-18h) add_boc->stir extract Organic Extraction stir->extract Reaction Complete wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (optional) concentrate->purify

Caption: Workflow for N-Boc protection of methyl (4R)-4-aminopentanoate.

Method 3: Silylation for Gas Chromatography (GC) Analysis

Principle & Rationale

For GC analysis, analytes must be volatile and thermally stable. Amino acid esters, due to the polar amine group, exhibit poor chromatographic behavior (e.g., peak tailing). Silylation is the most common derivatization technique to address this issue.[7] It involves replacing the active hydrogen on the amine group with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8]

Common silylating reagents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[7] These reagents are highly reactive and produce volatile byproducts that do not interfere with the chromatogram.[8] The resulting silylated derivatives are much more volatile and thermally stable, enabling high-resolution separation and analysis by GC-MS. This method requires strictly anhydrous conditions, as silylating reagents react readily with moisture.

Experimental Protocol 3: Silylation using BSTFA + 1% TMCS

Materials & Reagents:

  • Methyl (4R)-4-aminopentanoate hydrochloride (dried sample)

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine, or DCM)

  • Heating block or oven

  • GC vial with a septum cap

Procedure:

  • Sample Preparation: Place a precise amount of methyl (4R)-4-aminopentanoate hydrochloride (e.g., 1 mg) into a clean, dry GC vial. The sample must be completely dry; lyophilize or dry in a vacuum oven if necessary.

  • Neutralization (if needed): For direct silylation of hydrochloride salts, a stronger reagent like MSTFA can sometimes be used directly, or a base like pyridine can be used as the solvent.[7] For this protocol, we will assume prior conversion to the free amine or use of a suitable silylating mixture.

  • Derivatization: Add the anhydrous solvent (e.g., 100 µL of acetonitrile) to the vial to dissolve the sample.

  • Reagent Addition: Add the silylating reagent, BSTFA + 1% TMCS (e.g., 100 µL), to the vial. The TMCS acts as a catalyst.[7]

  • Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes in a heating block.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

Data Presentation: Silylation Parameters
ParameterValue/ConditionRationale
Silylating Agent BSTFA + 1% TMCSPowerful and volatile reagent; TMCS catalyzes the reaction.[7]
Solvent Acetonitrile (or Pyridine)Aprotic solvent; pyridine can also act as an HCl scavenger.
Temperature 60-70 °CAccelerates the derivatization reaction.
Conditions Strictly AnhydrousSilylating reagents are highly sensitive to moisture.
Typical Reaction Time 30 minutesSufficient for complete derivatization.
Visualization: Silylation Workflow for GC-MS

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Place Dried Amine·HCl in GC Vial add_solvent Add Anhydrous Solvent start->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent seal_heat Seal Vial & Heat (70°C, 30 min) add_reagent->seal_heat cool Cool to Room Temp. seal_heat->cool Reaction Complete inject Inject into GC-MS cool->inject

Caption: Workflow for silylation of methyl (4R)-4-aminopentanoate for GC-MS.

References

  • Stereoselective Preparation of (4S)
  • Chiral Derivatization Enables High-Resolution Ion Mobility Spectrometry of 30 Amino Acid Enantiomers | Analytical Chemistry. (2025).
  • Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride. (2025). Benchchem.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016).
  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2001). PMC.
  • Derivatiz
  • Protecting Groups for Amines: Carbam
  • Application Notes and Protocols: Derivatization of Methyl 3-aminopropano
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal.
  • GC Derivatiz

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Methyl (4R)-4-aminopentanoate Hydrochloride

Introduction Methyl (4R)-4-aminopentanoate hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its defined stereochemistry and bifunctional nature make it a valuable precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its defined stereochemistry and bifunctional nature make it a valuable precursor for the synthesis of a variety of complex molecules, including therapeutic agents. The development of a robust, scalable, and economically viable synthetic process is therefore of critical importance for its application in drug development and manufacturing.

This document provides a comprehensive guide to the large-scale synthesis of methyl (4R)-4-aminopentanoate hydrochloride. It details a field-proven, two-stage synthetic strategy commencing with the stereoselective synthesis of the key intermediate, (4R)-4-aminopentanoic acid, followed by its direct esterification to the target molecule. The protocols described herein are designed to be self-validating, with explanations for key experimental choices and a strong emphasis on safety and scalability.

Synthetic Strategy Overview

The overall synthetic approach is a two-step process:

  • Asymmetric Synthesis of (4R)-4-aminopentanoic acid: This crucial step establishes the desired stereochemistry. While several methods exist, including enzymatic resolutions, a common and scalable chemical approach involves the asymmetric reduction of a suitable prochiral precursor. For the purposes of this guide, we will focus on a conceptual outline of a reductive amination approach, a common strategy for installing chiral amines.[1][2]

  • Esterification and Hydrochloride Salt Formation: The resulting (4R)-4-aminopentanoic acid is then converted to its methyl ester and simultaneously forms the hydrochloride salt. This is efficiently achieved through a one-pot reaction using methanol and a suitable acidic reagent.[3][4][5][6]

Part 1: Synthesis of (4R)-4-aminopentanoic acid

The enantiomerically pure (4R)-4-aminopentanoic acid is the cornerstone of this synthesis. While enzymatic routes from levulinic acid offer a green and highly selective option,[1][2] this section will conceptually outline a chemical synthesis approach that is amenable to large-scale production. A common strategy involves the asymmetric reductive amination of a keto-acid precursor.

Conceptual Workflow for (4R)-4-aminopentanoic acid Synthesis

cluster_0 Stage 1: Chiral Amine Formation Prochiral_Keto_Acid Prochiral Keto-Acid (e.g., Levulinic Acid) Imine_Formation Imine Formation Prochiral_Keto_Acid->Imine_Formation + NH₃ Asymmetric_Reduction Asymmetric Reduction Imine_Formation->Asymmetric_Reduction Chiral_Amino_Acid (4R)-4-Aminopentanoic acid Asymmetric_Reduction->Chiral_Amino_Acid Chiral_Auxiliary Chiral Auxiliary/ Catalyst Chiral_Auxiliary->Asymmetric_Reduction Reducing_Agent Reducing Agent (e.g., H₂, NaBH₄) Reducing_Agent->Asymmetric_Reduction

Caption: Conceptual workflow for asymmetric synthesis of the key amino acid intermediate.

Part 2: Esterification and Hydrochloride Salt Formation

This stage focuses on the conversion of (4R)-4-aminopentanoic acid to its methyl ester hydrochloride salt. The Fischer-Speier esterification is a classic and highly effective method for this transformation, particularly on a large scale.[7][8][9][10][11][12] This reaction utilizes an excess of the alcohol (methanol) as both a reactant and the solvent, with a strong acid catalyst. An alternative, and often preferred method for its mild conditions and high yields, involves the use of thionyl chloride in methanol.[13][14][15]

Reaction Mechanism: Thionyl Chloride Mediated Esterification

The use of thionyl chloride (SOCl₂) in methanol provides an efficient one-pot procedure for the formation of the methyl ester hydrochloride. The reaction proceeds through the in-situ generation of hydrogen chloride (HCl) and methyl sulfite, which facilitates the esterification.

  • Activation of Methanol: Thionyl chloride reacts with methanol to form methoxychlorosulfite and hydrogen chloride.

  • Protonation of the Carboxylic Acid: The generated HCl protonates the carbonyl oxygen of the amino acid, activating it towards nucleophilic attack.

  • Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule to form the ester.

  • Salt Formation: The amino group is protonated by the generated HCl to form the stable hydrochloride salt.

Experimental Protocol: Large-Scale Synthesis of Methyl (4R)-4-aminopentanoate Hydrochloride

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor system, with strict adherence to all safety precautions.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Vacuum rotary evaporator

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven (vacuum compatible)

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
(4R)-4-Aminopentanoic acid117.151.00 kg8.54 mol>98%
Methanol (anhydrous)32.0410.0 L->99.8%
Thionyl chloride (SOCl₂)118.971.22 kg (0.74 L)10.25 mol>99%

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the jacketed glass reactor system and ensure all connections are secure.

    • Purge the reactor with a slow stream of nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Charging the Reactor:

    • Under a positive pressure of inert gas, charge the reactor with (4R)-4-aminopentanoic acid (1.00 kg, 8.54 mol).

    • Add anhydrous methanol (10.0 L) to the reactor with gentle stirring to form a suspension.

  • Cooling and Reagent Addition:

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Slowly add thionyl chloride (1.22 kg, 10.25 mol) dropwise via the addition funnel over a period of 2-3 hours. CAUTION: The addition of thionyl chloride to methanol is highly exothermic and generates HCl gas. Maintain a slow addition rate to control the temperature and gas evolution. The temperature should not exceed 10 °C during the addition.

  • Reaction:

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 65 °C).

    • Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and thionyl chloride. This will yield a crude solid or a thick oil.

    • Add a suitable solvent for crystallization, such as a mixture of isopropanol and diethyl ether, to the crude product.

    • Stir the suspension at room temperature for 1-2 hours, then cool to 0-5 °C for at least 2 hours to promote complete crystallization.

    • Isolate the white crystalline solid by filtration using a Nutsche filter.

    • Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying:

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield of methyl (4R)-4-aminopentanoate hydrochloride is typically in the range of 85-95%.

Visualizing the Esterification Workflow

cluster_1 Stage 2: Esterification and Salt Formation Start Start: (4R)-4-Aminopentanoic acid Charge_Reactor Charge Reactor with Amino Acid and Methanol Start->Charge_Reactor Cooling Cool to 0-5 °C Charge_Reactor->Cooling Add_SOCl2 Slowly Add Thionyl Chloride Cooling->Add_SOCl2 Reflux Reflux at ~65 °C for 4-6 hours Add_SOCl2->Reflux Concentration Concentrate under Reduced Pressure Reflux->Concentration Crystallization Crystallize from Isopropanol/Diethyl Ether Concentration->Crystallization Filtration Filter and Wash with Diethyl Ether Crystallization->Filtration Drying Dry under Vacuum Filtration->Drying Product Product: Methyl (4R)-4-aminopentanoate Hydrochloride Drying->Product

Caption: Step-by-step workflow for the esterification and salt formation process.

Safety Precautions

The synthesis of methyl (4R)-4-aminopentanoate hydrochloride involves the use of hazardous materials, and all operations must be conducted with appropriate safety measures in place.

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a highly corrosive and toxic substance.[16][17][18][19] It reacts violently with water, releasing toxic gases (HCl and SO₂).[17][18]

    • Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[16][17][19] A self-contained breathing apparatus may be necessary for large-scale operations or in case of a spill.[16][17]

    • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[17][19]

    • Spills: In case of a spill, neutralize with a dry, inert material such as sand or sodium bicarbonate. Do not use water.[17]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.

  • Hydrogen Chloride (HCl): HCl gas is generated during the reaction. Ensure the reaction is performed in a well-ventilated area with an efficient scrubbing system for the off-gases.

A thorough risk assessment should be conducted before commencing any work.

Conclusion

The procedure outlined in this application note provides a reliable and scalable method for the synthesis of methyl (4R)-4-aminopentanoate hydrochloride. By following the detailed protocol and adhering to the stringent safety precautions, researchers and drug development professionals can confidently produce this valuable chiral intermediate in high yield and purity, facilitating its application in the synthesis of novel therapeutic agents.

References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, May 8). A convenient synthesis of amino acid methyl esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Frontiers. (2022, January 9). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • James Ashenhurst. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (B) Amino donor optimization employing (S). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 10). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • The Organic Chemist. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2012, November 6). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (n.d.). CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.

Sources

Method

The Strategic Role of Methyl (4R)-4-aminopentanoate Hydrochloride in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of methyl (4R)-4-aminopentanoate hydrochloride, a valuable chiral building block in asymmetric synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of methyl (4R)-4-aminopentanoate hydrochloride, a valuable chiral building block in asymmetric synthesis. We will delve into its application in the stereoselective synthesis of substituted piperidines, which are prevalent scaffolds in numerous pharmaceuticals. This document offers detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in their synthetic endeavors.

Introduction: The Significance of a Chiral Precursor

In the realm of modern organic chemistry and drug discovery, the precise control of stereochemistry is paramount. Chiral molecules, particularly enantiomerically pure compounds, often exhibit distinct pharmacological and toxicological profiles. The "chiral pool" approach, which utilizes readily available, enantiopure starting materials, is a powerful strategy for the efficient construction of complex chiral molecules[1].

Methyl (4R)-4-aminopentanoate hydrochloride stands out as a versatile C6 chiral building block. Its key feature is the stereogenic center at the C4 position, which can be strategically employed to direct the stereochemical outcome of subsequent transformations. This guide focuses on its principal application: the synthesis of enantiopure (R)-5-methyl-2-piperidone, a key intermediate for the synthesis of various biologically active piperidine derivatives[2].

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.

PropertyValueSource(s)
CAS Number 123993-04-4[3][4][5]
Molecular Formula C₆H₁₄ClNO₂[4][5]
Molecular Weight 167.63 g/mol [3][4]
Appearance White to off-white powder[3]
SMILES CCCC(OC)=O.Cl[4]
InChI Key GLGDQRWTKGJGRE-NUBCRITNSA-N[3]
Storage Temperature 2-8°C, sealed in a dry environment[3][4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[3]

Core Application: Asymmetric Synthesis of (R)-5-Methyl-2-piperidone

The primary application of methyl (4R)-4-aminopentanoate hydrochloride is in the synthesis of chiral piperidines. The overall synthetic strategy involves three key steps: N-protection of the primary amine, intramolecular cyclization (lactamization) to form the piperidinone ring, and subsequent deprotection or reduction.

G cluster_0 Synthetic Workflow Start Methyl (4R)-4-aminopentanoate hydrochloride Step1 Step 1: N-Protection Start->Step1 Intermediate1 N-Protected Methyl (4R)-4-aminopentanoate Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (Lactamization) Intermediate1->Step2 Intermediate2 N-Protected (R)-5-Methyl-2-piperidone Step2->Intermediate2 Step3 Step 3: Deprotection / Reduction Intermediate2->Step3 Product (R)-5-Methyl-2-piperidone or (R)-5-Methylpiperidine Step3->Product

Caption: Overall workflow for the synthesis of (R)-5-methyl-2-piperidone and its derivatives.

Step 1: N-Protection of the Amino Group

The initial step involves the protection of the primary amino group to prevent unwanted side reactions in the subsequent cyclization step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability and ease of removal under acidic conditions[5][6].

Protocol 1: N-Boc Protection

  • Materials:

    • Methyl (4R)-4-aminopentanoate hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend methyl (4R)-4-aminopentanoate hydrochloride (1.0 eq) in DCM (or THF) at 0 °C (ice bath).

    • Add triethylamine (2.2 eq) dropwise to the suspension with stirring.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (or THF) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Boc-methyl (4R)-4-aminopentanoate.

G cluster_1 N-Boc Protection Reactant1 Methyl (4R)-4-aminopentanoate hydrochloride Product1 N-Boc-methyl (4R)-4-aminopentanoate Reactant1->Product1 DCM, 0°C to rt Reagent1 Boc₂O, TEA Reagent1->Product1

Caption: Reaction scheme for the N-Boc protection of methyl (4R)-4-aminopentanoate hydrochloride.

Step 2: Intramolecular Cyclization (Lactamization)

The N-protected amino ester undergoes intramolecular cyclization to form the corresponding δ-lactam, (R)-5-methyl-2-piperidone. This reaction is typically promoted by a base. The choice of base and reaction conditions is critical to ensure efficient cyclization without epimerization of the chiral center.

Protocol 2: Base-Mediated Lactamization

  • Materials:

    • N-Boc-methyl (4R)-4-aminopentanoate

    • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

    • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Procedure:

    • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of N-Boc-methyl (4R)-4-aminopentanoate (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (R)-N-Boc-5-methyl-2-piperidone.

Causality of Stereocontrol: The (4R) stereocenter of the starting material directly translates to the (5R) stereocenter in the piperidinone product. The intramolecular cyclization is an SN2-type reaction where the deprotonated nitrogen attacks the ester carbonyl. Since no bonds to the chiral center are broken or formed during this step, the absolute configuration is retained.

G cluster_2 Intramolecular Cyclization Reactant2 N-Boc-methyl (4R)-4-aminopentanoate Intermediate Deprotonated Amine Reactant2->Intermediate THF, 0°C Reagent2 NaH Reagent2->Intermediate Product2 (R)-N-Boc-5-methyl-2-piperidone Intermediate->Product2 Intramolecular Cyclization (Reflux)

Caption: Mechanism of base-mediated intramolecular cyclization.

Step 3: Deprotection and/or Reduction

The final step involves the removal of the N-protecting group to yield the free lactam or the reduction of the lactam to the corresponding piperidine.

Protocol 3a: N-Boc Deprotection

  • Materials:

    • (R)-N-Boc-5-methyl-2-piperidone

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (R)-N-Boc-5-methyl-2-piperidone (1.0 eq) in DCM at 0 °C.

    • Add trifluoroacetic acid (5-10 eq) dropwise.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify to pH > 10 with a saturated aqueous sodium carbonate (Na₂CO₃) solution.

    • Extract the product with DCM or ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield (R)-5-methyl-2-piperidone.

Protocol 3b: Reduction of the Lactam

  • Materials:

    • (R)-N-Boc-5-methyl-2-piperidone or (R)-5-methyl-2-piperidone

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the lactam (1.0 eq) in anhydrous THF dropwise.

    • After the addition, heat the reaction mixture to reflux for 4-8 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude piperidine.

    • Purify by distillation or column chromatography to obtain the desired (R)-5-methylpiperidine.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Chiral HPLC
N-Boc-methyl (4R)-4-aminopentanoate ~4.5 (br s, 1H, NH), ~3.8 (m, 1H, CH), 3.67 (s, 3H, OCH₃), 2.35 (t, 2H, CH₂CO), 1.8-1.6 (m, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.15 (d, 3H, CHCH₃)~173.5 (C=O, ester), ~155.0 (C=O, carbamate), ~79.0 (C(CH₃)₃), ~51.5 (OCH₃), ~45.0 (CH), ~35.0 (CH₂), ~31.0 (CH₂CO), ~28.4 (C(CH₃)₃), ~20.5 (CHCH₃)Separation of enantiomers on a chiral stationary phase (e.g., polysaccharide-based) with a suitable mobile phase (e.g., hexane/isopropanol).[7][8][9]
(R)-5-Methyl-2-piperidone ~6.0 (br s, 1H, NH), ~3.4 (m, 1H, CH), ~3.2 (m, 2H, NCH₂), ~2.4 (m, 2H, CH₂CO), ~1.9 & ~1.4 (m, 2H, CH₂), ~1.0 (d, 3H, CH₃)~172.0 (C=O), ~48.0 (CH), ~42.0 (NCH₂), ~31.0 (CH₂CO), ~29.0 (CH₂), ~22.0 (CH₃)Analysis on a chiral column to determine enantiomeric excess.[7][8][9]

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Conclusion

Methyl (4R)-4-aminopentanoate hydrochloride is a highly valuable and versatile chiral building block for the asymmetric synthesis of substituted piperidines. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development. The straightforward and stereoretentive nature of the transformations from this starting material allows for the reliable synthesis of enantiomerically enriched piperidinone and piperidine derivatives, which are key intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules.

References

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC. Available at: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents.
  • Stereoselective Synthesis of New Chiral N-Tertiary Tetrasubstituted β-Enamino Ester Piperidines through an Ammonia-Catalyzed Process | The Journal of Organic Chemistry. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... - ResearchGate. Available at: [Link]

  • 2-Piperidone | C5H9NO - PubChem. Available at: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. Available at: [Link]

  • Chiral Building Blocks - Buchler GmbH. Available at: [Link]

Sources

Application

Application &amp; Protocol: Leveraging Methyl (4R)-4-aminopentanoate Hydrochloride in Amide Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Methyl (4R)-4-aminopentanoate hydrochloride is a valuable chiral building block for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl (4R)-4-aminopentanoate hydrochloride is a valuable chiral building block for the synthesis of complex molecules in pharmaceutical and agrochemical research. Its stereodefined amine and methyl ester functionalities provide a versatile scaffold for creating novel chemical entities. This guide provides a detailed protocol for a common and critical application: the coupling of methyl (4R)-4-aminopentanoate hydrochloride with a carboxylic acid to form a chiral amide. The document explains the rationale behind procedural choices, outlines a self-validating experimental workflow, and offers insights grounded in established chemical principles.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental components in a vast array of pharmaceuticals and bioactive molecules.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, is critical as it dictates the interaction between a drug molecule and its biological target, profoundly influencing efficacy and safety.[1] Methyl (4R)-4-aminopentanoate hydrochloride presents a bifunctional scaffold: a secondary amine at a chiral center and a methyl ester. The presence of a methyl group can also significantly alter a molecule's pharmacodynamic and pharmacokinetic properties, a phenomenon sometimes referred to as the "magic methyl" effect, by influencing factors like binding affinity, metabolic stability, and aqueous solubility.[3]

This building block is supplied as a hydrochloride salt to enhance its stability and shelf-life, as the free amine is more susceptible to degradation.[4] Consequently, the first step in most synthetic applications involves the in situ neutralization of the ammonium salt to liberate the nucleophilic free amine for subsequent reactions.

Compound Profile & Handling

Proper handling and storage are paramount to ensure the integrity of the reagent.

  • Compound: Methyl (4R)-4-aminopentanoate hydrochloride

  • CAS Number: 123993-04-4[5][6][7]

  • Molecular Formula: C₆H₁₄ClNO₂[6]

  • Molecular Weight: 167.63 g/mol [5][6]

  • Appearance: Typically a white to off-white powder.[5]

  • Storage: The compound is hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably at 4°C or colder for long-term stability.[8][9] Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent moisture condensation.[9]

Core Application: Dipeptide-like Amide Bond Formation

One of the most frequent applications for this chiral amine is in amide bond formation, a cornerstone reaction in medicinal chemistry.[10] This protocol details the coupling of methyl (4R)-4-aminopentanoate hydrochloride with a generic carboxylic acid (in this example, Benzoic Acid) using a carbodiimide coupling agent.

Principle of the Reaction

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[11] To facilitate the reaction, the carboxylic acid must be "activated." This is commonly achieved using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine, forming the desired amide bond and releasing a soluble urea byproduct.[12][13]

To enhance efficiency and minimize side reactions, such as the racemization of the chiral center, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form an active ester, which is less reactive but more selective, leading to a cleaner reaction and higher yields.[14]

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt of the amine starting material, liberating the free amine to act as a nucleophile.[11]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Workup cluster_purification 4. Purification & Analysis prep_reagents Weigh Reagents & Prepare Solutions setup_glass Assemble Dry Glassware Under Inert Atmosphere add_acid Add Carboxylic Acid, Solvent, Coupling Agents setup_glass->add_acid cool_reaction Cool to 0°C add_acid->cool_reaction add_base Add Base (DIPEA) cool_reaction->add_base add_amine Add Amine Solution add_base->add_amine warm_rt Warm to Room Temp. & Stir add_amine->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc quench Quench Reaction monitor_tlc->quench extract Liquid-Liquid Extraction quench->extract dry_organic Dry & Concentrate extract->dry_organic purify_col Column Chromatography dry_organic->purify_col analyze_char Characterize Product (NMR, MS) purify_col->analyze_char

Caption: Workflow for EDC/HOBt mediated amide coupling.

Reagents and Materials

The following table outlines the necessary reagents for a standard 1.0 mmol scale reaction.

ReagentFormulaMW ( g/mol )Molar Eq.Amount (1.0 mmol scale)
Methyl (4R)-4-aminopentanoate HClC₆H₁₄ClNO₂167.631.0168 mg
Benzoic AcidC₇H₆O₂122.121.0122 mg
EDC·HClC₈H₁₈ClN₃191.701.2230 mg
HOBt (Anhydrous)C₆H₅N₃O135.131.2162 mg
DIPEAC₈H₁₉N129.242.50.44 mL
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-~20 mL
Saturated aq. NaHCO₃---~20 mL
1 M aq. HCl---~20 mL
Brine---~20 mL
Anhydrous MgSO₄ or Na₂SO₄---As needed
Step-by-Step Experimental Protocol

Reaction Setup:

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol), EDC·HCl (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).

  • Add anhydrous dichloromethane (DCM, 10 mL).

  • Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon).

  • Cool the flask to 0°C in an ice-water bath.

Amine Addition: 5. In a separate vial, dissolve methyl (4R)-4-aminopentanoate hydrochloride (168 mg, 1.0 mmol) in anhydrous DCM (5 mL). 6. To the stirred, cooled solution from step 4, add DIPEA (0.44 mL, 2.5 mmol) via syringe. 7. Immediately following the base, add the amine solution from step 5 dropwise over 5 minutes. Causality Note: The base is added first to neutralize the acid present from the coupling agents and to be present to immediately deprotonate the added ammonium salt. 8. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

Reaction Monitoring: 9. Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be 30-50% Ethyl Acetate in Hexanes. The product should have an Rf value intermediate between the two starting materials. The reaction is complete when the limiting reagent (typically the amine) is no longer visible.

Workup and Extraction: 10. Upon completion, dilute the reaction mixture with an additional 15 mL of DCM. 11. Transfer the mixture to a separatory funnel and wash sequentially with:

  • 1 M aq. HCl (2 x 20 mL) - to remove unreacted amine and DIPEA.
  • Saturated aq. NaHCO₃ (2 x 20 mL) - to remove unreacted benzoic acid and HOBt.
  • Brine (1 x 20 mL) - to remove residual water.
  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: 14. Purify the crude material via flash column chromatography on silica gel. A gradient elution system, for example, from 10% to 50% ethyl acetate in hexanes, is typically effective for isolating the pure amide product. 15. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, typically as a white solid or a viscous oil. 16. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety & Waste Disposal

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • EDC·HCl and HOBt are irritants. Avoid creating and breathing dust.

  • DIPEA is a corrosive and flammable base.

  • Dispose of all chemical waste according to your institution's guidelines. Halogenated and non-halogenated organic waste should be segregated.

References

  • The Essential Role of Chiral Amines in Drug Discovery and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (2023). Organic Chemistry Frontiers.
  • Examples of chiral amines in the pharmaceutical industry. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). PMC. Retrieved from [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz. Retrieved from [Link]

  • Methyl (R)-4-aminopentanoate hydrochloride | 123993-04-4. (n.d.). Capot Chemical. Retrieved from [Link]

  • Peptide Handling, dissolution & Storage. (n.d.). Nibsc.org. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

  • Amino acid solution storage – please help. (2024). Reddit. Retrieved from [Link]

  • Amino acid methyl ester hydrochloride preparation. (n.d.). Google Patents.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (n.d.). PMC. Retrieved from [Link]

  • Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. (n.d.). Google Patents.

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Method

Application Note: Advanced Purification Protocols for Methyl (4R)-4-aminopentanoate Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4 / 753414-65-2) Molecular Formula: C₆H₁₄ClNO₂ | Molecular Weight:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4 / 753414-65-2) Molecular Formula: C₆H₁₄ClNO₂ | Molecular Weight: 167.63 g/mol

Introduction & Mechanistic Principles

Methyl (4R)-4-aminopentanoate hydrochloride is a critical chiral γ -amino acid ester derivative used extensively as a building block in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and complex natural products[1][2]. Because it is a chiral hydrochloride salt, its purification requires stringent control over solvent polarity, temperature, and moisture to prevent racemization, hydrolysis, or the formation of diketopiperazine (cyclic dimer) by-products[3].

The Causality of the Purification Strategy

The purification of aliphatic amino acid ester hydrochlorides relies on anti-solvent crystallization .

  • Solubility Differential: The target compound is highly ionic and possesses a strong dipole, making it highly soluble in polar protic solvents like methanol, but completely insoluble in non-polar or low-dielectric aprotic solvents like diethyl ether or tetrahydrofuran (THF)[4].

  • Dielectric Quenching: By dissolving the crude product in a minimal volume of dry methanol and titrating in cold diethyl ether, the overall dielectric constant of the solution rapidly drops. This thermodynamic shift forces the hydrochloride salt to nucleate and crystallize, while unreacted reagents (e.g., residual thionyl chloride, trimethylsilyl chloride) and non-polar organic impurities remain solvated in the mother liquor[5].

  • Moisture Exclusion: Amino acid methyl esters are susceptible to spontaneous hydrolysis back to the free amino acid if exposed to atmospheric moisture. Therefore, the crystallization matrix must be strictly anhydrous.

Quantitative Data & Physicochemical Specifications

To ensure a self-validating protocol, the following physicochemical parameters and solvent ratios must be adhered to during the purification workflow.

ParameterSpecification / ValueMechanistic Rationale
Optimal Primary Solvent Anhydrous Methanol (MeOH)Solvates the HCl salt; acts as the esterification reactant.
Optimal Anti-Solvent Anhydrous Diethyl Ether (Et₂O)Induces rapid precipitation of the ionic salt; removes organic impurities.
Solvent Ratio (MeOH : Et₂O) 1 : 5 to 1 : 6 (v/v)Maximizes crystal yield while preventing co-precipitation of impurities[4].
Crystallization Temperature 0 °C to 5 °CLowers solubility threshold; prevents exothermic degradation[5].
Expected Purity (HPLC) 95.0% to 98.0%Required threshold for downstream asymmetric synthesis[1][2].
Storage Conditions 2–8 °C, under Argon/N₂Prevents hygroscopic moisture absorption and subsequent hydrolysis.

Workflow Visualization

Below is the logical workflow for the isolation and purification of the target compound, mapping the transition from crude reaction mixture to the highly pure chiral salt.

PurificationWorkflow Crude Crude Reaction Mixture (Amino Acid + MeOH + TMSCl/SOCl2) Concentration Vacuum Concentration (Remove Volatiles at <40°C) Crude->Concentration Dissolution Dissolution (Minimal Anhydrous MeOH) Concentration->Dissolution AntiSolvent Anti-Solvent Titration (Add Diethyl Ether at 0-5°C) Dissolution->AntiSolvent Crystallization Nucleation & Crystallization (Precipitation of HCl Salt) AntiSolvent->Crystallization Filtration Vacuum Filtration & Cold Ether Wash Crystallization->Filtration Drying Vacuum Drying (Desiccator over P2O5) Filtration->Drying PureProduct Pure Methyl (4R)-4- aminopentanoate HCl Drying->PureProduct

Caption: Anti-solvent crystallization workflow for Methyl (4R)-4-aminopentanoate hydrochloride.

Step-by-Step Experimental Protocol

This protocol assumes the crude product has been generated via the esterification of (4R)-4-aminopentanoic acid using either the Thionyl Chloride (SOCl₂) or Trimethylsilyl Chloride (TMSCl) method in methanol[3][4].

Phase 1: Pre-Purification & Volatile Removal
  • Quenching the Reaction: Ensure the esterification reaction has reached completion (monitor via TLC using Ninhydrin stain; the free amino acid should be absent).

  • Primary Concentration: Transfer the crude reaction mixture to a rotary evaporator. Concentrate the solution under reduced pressure (10–50 mbar) while maintaining the water bath temperature strictly below 40 °C.

    • Expert Insight: Exceeding 40 °C in the presence of trace HCl can promote the formation of diketopiperazines or cause partial racemization of the (4R) chiral center[3].

  • Azeotropic Drying (Optional but Recommended): To remove residual water and HCl, add 10 mL of anhydrous toluene to the concentrated syrup and evaporate to dryness. Repeat this step twice to yield a thick, pale-yellow syrup or crude solid.

Phase 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude concentrated residue in the absolute minimum volume of anhydrous methanol (typically 1–2 mL per gram of crude product) at room temperature. Stir until a homogenous, clear solution is achieved.

  • Temperature Equilibration: Transfer the flask to an ice-water bath and allow the solution to cool to 0–5 °C for 15 minutes[5].

  • Anti-Solvent Titration: Vigorously stir the cooled solution and begin adding anhydrous diethyl ether dropwise.

    • Add approximately 5 to 6 volumes of diethyl ether relative to the methanol volume used[4].

    • Observation: The solution will initially turn cloudy (cloud point) as the dielectric constant drops, followed by the precipitation of fine white crystals of methyl (4R)-4-aminopentanoate hydrochloride.

  • Maturation: Once the full volume of ether has been added, cap the flask tightly (to prevent moisture ingress) and allow the suspension to stir at 0–5 °C for an additional 2 to 3 hours to ensure complete crystal maturation and maximum yield.

Phase 3: Isolation and Drying
  • Filtration: Rapidly filter the cold suspension through a sintered glass funnel (medium porosity) under vacuum.

    • Expert Insight: Because the salt is highly hygroscopic, perform this step as quickly as possible to minimize exposure to ambient humidity.

  • Washing: Wash the filter cake with two portions of ice-cold anhydrous diethyl ether (approx. 2 mL per gram of product). This removes any trapped mother liquor and non-polar impurities.

  • Drying: Transfer the white crystalline solid to a vacuum desiccator containing a strong desiccant (e.g., Phosphorus pentoxide, P₂O₅, or anhydrous calcium chloride). Dry under high vacuum (≤ 1 mbar) at room temperature for 12–24 hours to constant weight.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous post-purification analysis.

  • NMR Spectroscopy: ¹H NMR (in D₂O or CD₃OD) should show a distinct singlet at ~3.7 ppm corresponding to the methyl ester protons (-OCH₃), and the absence of broad peaks associated with the free carboxylic acid.

  • Chiral HPLC: To ensure the (4R) stereocenter remained intact, analyze the product using a chiral stationary phase (e.g., Chiralpak AD-H) against a racemic standard.

Troubleshooting Matrix
IssueMechanistic CauseCorrective Action
Product "Oils Out" instead of crystallizing Too much methanol was used, or the ether was added too rapidly, preventing proper nucleation.Evaporate the solvent mixture back to a syrup. Redissolve in less methanol, cool, and add ether slower with vigorous stirring or add a seed crystal.
Low Yield Incomplete precipitation due to high temperature or insufficient anti-solvent volume.Ensure crystallization bath is strictly at 0–5 °C. Increase the ratio of diethyl ether up to 1:8[5].
Presence of Free Amino Acid (TLC) Spontaneous hydrolysis due to moisture in the solvents or atmosphere.Ensure all solvents (MeOH, Et₂O) are strictly anhydrous. Store the final product under an inert atmosphere (Argon).

References

  • 753414-65-2 | Methyl (4R)-4-aminopentanoate hydrochloride - Syntree Syntree. URL:[Link]

  • Google Patents.
  • Google Patents.
  • What is the alternate process for preparing ester hydrochloride? ResearchGate. URL:[Link]

Sources

Application

The Versatile Chiral Building Block: Methyl (4R)-4-aminopentanoate Hydrochloride in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for stereochemically pure and structurally novel molecules is insatiable. Chiral amines, in particular, represent a privileged class of intermediates, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the demand for stereochemically pure and structurally novel molecules is insatiable. Chiral amines, in particular, represent a privileged class of intermediates, forming the backbone of a vast array of biologically active compounds. Among these, methyl (4R)-4-aminopentanoate hydrochloride emerges as a versatile and valuable building block. Its defined stereochemistry at the C4 position, coupled with the reactive primary amine and methyl ester functionalities, offers medicinal chemists a powerful tool for introducing chirality and modulating the physicochemical properties of lead compounds. This guide provides an in-depth exploration of the applications of methyl (4R)-4-aminopentanoate hydrochloride, complete with detailed experimental protocols and expert insights to empower researchers in their quest for novel therapeutics.

The Significance of the (4R)-Aminopentanoate Scaffold

The strategic importance of methyl (4R)-4-aminopentanoate hydrochloride lies in its inherent chirality. Biological systems are exquisitely sensitive to stereochemistry, with enantiomers of a drug often exhibiting vastly different pharmacological and toxicological profiles. The (R)-configuration at the 4-position of the pentanoate backbone can impart specific conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for its biological target.

This chiral γ-amino acid derivative is of particular interest in the development of therapeutics for central nervous system (CNS) disorders. The γ-amino acid scaffold can mimic the neurotransmitter γ-aminobutyric acid (GABA), and its derivatives are often explored for their potential to modulate neuronal signaling. Notably, the corresponding free acid, (R)-4-aminopentanoic acid, is a key intermediate in the synthesis of novel agents for treating CNS injuries and neurodegenerative diseases, as well as muscarinic M4 receptor agonists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 123993-04-4[1][2][3][4]
Molecular Formula C₆H₁₄ClNO₂[1][3][4]
Molecular Weight 167.63 g/mol [1][3][4]
Appearance White to off-white powder[2]
SMILES CCCC(OC)=O.Cl[1]
InChI Key GLGDQRWTKGJGRE-NUBCRITNSA-N[2]

Core Applications in Drug Discovery: A Chiral Synthon for Bioactive Molecules

Methyl (4R)-4-aminopentanoate hydrochloride serves as a versatile starting material for a variety of chemical transformations, enabling the construction of complex molecular architectures. Its primary utility lies in its application as a chiral synthon, where the amine and ester functionalities provide convenient handles for elaboration.

Amide Bond Formation: Building Peptidomimetics and Scaffolds

The most common transformation involving methyl (4R)-4-aminopentanoate hydrochloride is amide bond formation. The primary amine can be readily acylated with a wide range of carboxylic acids, acid chlorides, or activated esters to introduce diverse side chains and build larger scaffolds. This reaction is fundamental to the synthesis of peptidomimetics, where the natural peptide backbone is modified to improve metabolic stability and oral bioavailability.

The general workflow for amide bond formation is depicted below:

Amide_Formation_Workflow Start Methyl (4R)-4-aminopentanoate HCl + Carboxylic Acid Coupling Amide Coupling Reagents (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Start->Coupling Reaction Amide Bond Formation Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product Chiral Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Reductive Amination: Introducing Substituted Amines

Reductive amination provides a powerful method for forming carbon-nitrogen bonds and introducing further complexity to the molecule. The primary amine of methyl (4R)-4-aminopentanoate hydrochloride can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This reaction is highly valuable for building out the molecular framework and exploring structure-activity relationships (SAR).

The logical flow of a reductive amination reaction is as follows:

Reductive_Amination_Workflow Reactants Methyl (4R)-4-aminopentanoate HCl + Aldehyde/Ketone Imine_Formation Imine Formation (Acid or Base catalyst) Reactants->Imine_Formation Reduction In situ Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) Imine_Formation->Reduction Workup Reaction Quench & Extraction Reduction->Workup Purification Purification Workup->Purification Product Substituted Amine Product Purification->Product

Caption: Workflow for reductive amination.

Experimental Protocols

The following protocols are provided as a guide for common transformations involving methyl (4R)-4-aminopentanoate hydrochloride. Researchers should adapt these protocols based on the specific substrate and desired product.

Protocol 1: General Procedure for Amide Coupling using HATU

Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization and is suitable for a wide range of substrates.

Materials:

  • Methyl (4R)-4-aminopentanoate hydrochloride (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve methyl (4R)-4-aminopentanoate hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).

  • Add the amine solution to the activated carboxylic acid solution dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for the in-situ reduction of imines, which is particularly useful for acid-sensitive substrates.

Materials:

  • Methyl (4R)-4-aminopentanoate hydrochloride (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of methyl (4R)-4-aminopentanoate hydrochloride (1.0 eq) in anhydrous DCM, add TEA (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the aldehyde or ketone (1.2 eq) to the reaction mixture and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted amine.

Conclusion and Future Perspectives

Methyl (4R)-4-aminopentanoate hydrochloride stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its well-defined stereochemistry and versatile reactivity provide a reliable and efficient means of introducing chirality and exploring chemical space in the pursuit of novel therapeutics. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this valuable synthon. As the quest for more selective and potent drugs continues, the strategic application of such chiral intermediates will undoubtedly play an increasingly critical role in shaping the future of medicine.

References

  • Gao, C., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. [Link]

  • Capot Chemical. 123993-04-4 | Methyl (R)-4-aminopentanoate hydrochloride. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Preprints.org. [Link]

  • PubChem. Methyl 4-aminopentanoate. [Link]

  • Google Patents.
  • Lin, D., et al. (2014). Improved synthesis of rupintrivir. Archiv der Pharmazie. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Huynh, T., et al. (2015). Synthesis and Pharmacological Evaluation of M4 Muscarinic Receptor Positive Allosteric Modulators Derived From VU10004. ACS Chemical Neuroscience. [Link]

  • Luo, Y., et al. (2025). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. European Journal of Medicinal Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. M4 receptor. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Wood, M. R., et al. (2017). Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154 and unexpected DMPK profiles of close analogs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lindsley, C. W., et al. (2018). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. [Link]

  • PrepChem. Synthesis of a. Methyl 4-Aminobutanoate Hydrochloride. [Link]

  • Google Patents. Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • ResearchGate. Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. [Link]

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Method

Application Note and Protocols for Methyl (4R)-4-aminopentanoate Hydrochloride

Introduction: Methyl (4R)-4-aminopentanoate hydrochloride is a chiral building block of significant interest in pharmaceutical research and drug development. As a derivative of γ-aminopentanoic acid, it serves as a cruci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral building block of significant interest in pharmaceutical research and drug development. As a derivative of γ-aminopentanoic acid, it serves as a crucial intermediate in the synthesis of various biologically active molecules. The integrity and purity of this compound are paramount for reproducible and successful downstream applications. This document provides a comprehensive guide to the recommended storage, handling, and quality control of methyl (4R)-4-aminopentanoate hydrochloride, grounded in established principles of chemical stability and laboratory best practices.

Physicochemical Properties and Stability Profile

Understanding the inherent chemical nature of methyl (4R)-4-aminopentanoate hydrochloride is fundamental to establishing appropriate storage and handling protocols.

PropertyValueSource
CAS Number 123993-04-4[1]
Molecular Formula C₆H₁₄ClNO₂[1][2]
Molecular Weight 167.63 g/mol [1][2]
Physical Form Powder
Chirality (4R)-enantiomer
Hygroscopicity Hygroscopic[3]

The presence of a primary amine, an ester functional group, and its hydrochloride salt form dictates its stability. The compound's hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, is a critical consideration for storage.[3]

Key Stability Considerations:
  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This degradation pathway would yield (4R)-4-aminopentanoic acid and methanol.

  • Hygroscopicity: Absorption of atmospheric moisture can lead to the physical caking of the powder and can accelerate chemical degradation pathways like hydrolysis.

  • Incompatibilities: As a hydrochloride salt of an amine, it can react with strong bases to liberate the free amine. It is also advisable to avoid contact with strong oxidizing agents and strong acids.[3]

Recommended Storage Conditions

To maintain the chemical integrity and purity of methyl (4R)-4-aminopentanoate hydrochloride, the following storage conditions are recommended, categorized by duration:

Storage DurationTemperatureAtmosphereContainer
Long-Term (months to years) 2-8°CDry, inert gas (e.g., Argon, Nitrogen)Tightly sealed, opaque container
Short-Term (days to weeks) Room Temperature (in a desiccator)DryTightly sealed container
Rationale for Storage Recommendations:
  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage to minimize the rate of potential degradation reactions.[1][2] While some suppliers may ship the product at room temperature, this is generally acceptable for the short duration of transit.[1][2]

  • Atmosphere: Due to its hygroscopic nature, storage in a dry environment is crucial.[3] For long-term storage, displacing the air in the container with an inert gas like argon or nitrogen is a best practice to prevent moisture absorption and potential oxidation. A desiccator can be used for short-term storage to maintain a dry environment.

  • Container: The use of a tightly sealed, opaque container is recommended to protect the compound from moisture and light, which can potentially catalyze degradation.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to ensure user safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles or glasses should be worn.

  • Hand Protection: Wear protective gloves, such as rubber or latex.

  • Respiratory Protection: For handling larger quantities or if dust is generated, a NIOSH-approved respirator suitable for nuisance dust is recommended.

  • Lab Coat: A standard laboratory coat should be worn to protect personal clothing.

Handling Workflow:

The following workflow is recommended when handling methyl (4R)-4-aminopentanoate hydrochloride, especially when preparing solutions.

G cluster_prep Preparation cluster_solution Solution Preparation Equilibrate Equilibrate container to room temperature Weigh Weigh desired quantity in a fume hood Equilibrate->Weigh Solvent Add anhydrous solvent Weigh->Solvent Dissolve Dissolve completely (sonication may be used) Solvent->Dissolve Store_Sol Store solution under inert gas if required Dissolve->Store_Sol

Caption: Recommended workflow for handling and preparing solutions of methyl (4R)-4-aminopentanoate hydrochloride.

Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of methyl (4R)-4-aminopentanoate hydrochloride in an organic solvent. Salts of amino-acid methyl esters are generally soluble in various organic solvents.[4]

Materials:

  • Methyl (4R)-4-aminopentanoate hydrochloride

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile, Chloroform)[4]

  • Volumetric flask

  • Spatula

  • Analytical balance

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Equilibration: Allow the container of methyl (4R)-4-aminopentanoate hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound.

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of the anhydrous solvent and swirl to dissolve. If necessary, sonicate briefly to ensure complete dissolution.

  • Final Volume: Once dissolved, add the anhydrous solvent to the final desired volume.

  • Storage of Solution: If the solution is to be stored, it is recommended to dispense it into aliquots in tightly sealed vials. For extended storage, flushing the vials with an inert gas before sealing is advisable. Store stock solutions at -20°C for short to medium-term storage.

Protocol for Assessing Compound Stability via HPLC

Regular assessment of the purity of methyl (4R)-4-aminopentanoate hydrochloride, especially for long-term stored material, is recommended. A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be developed for this purpose.

Principle:

This method is designed to separate the parent compound from potential degradation products, such as the hydrolyzed carboxylic acid. A C18 column is a suitable starting point for method development.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample of methyl (4R)-4-aminopentanoate hydrochloride

Procedure:

  • Sample Preparation: Prepare a sample solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

Safety and Disposal

  • Safety Precautions: Causes skin and eye irritation.[3] May be harmful if swallowed.[3] Avoid inhalation of dust.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.[3]

    • Skin: Wash with plenty of soap and water.[3]

    • Inhalation: Remove person to fresh air.[3]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[3]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[3]

References

  • Safety Data Sheet 1 - Login | Chemical Management. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb6h1bFP40CD2Yka3G2s5IgBa7KJ8E3oKII7hb9QcZ2XC5TR5efxeeb0Je6u8ACC8SFrhZGZBzxXHDI9Kp06OpfXAehsh6d0nREs_yovp4u2Y-cGrEoTYOJiWUH016v0uEzO0MQPKY0o_VUabkoik23aGJpAi7Dx8ZXnVDsGBKQxI9nYp49qan57_fx--9CghCB2cdxOQXb0VLiyMup2K3mQRAJJNKW_yIelTdA-iUySOOUaLfN-hHQdp5BMrAHFFMLCYYryo2tb237a2RTKcNgravYPAwqvlSP5452oGAe8E05LX9OI1A==]
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  • 123993-04-4 | Methyl (R)-4-aminopentanoate hydrochloride - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ6MCdhMfOdKJwjxHAdUFOh0SpfYzz2ksvClxMphYztP5v0JRZ4mvAsjsgL3aCIjHrgEgkDN3XJaEdDnPPZ8aj6Y-7bEeDz4fgbB0fKNyvLaOIhYEUQn9AqLvHQgJCRHnILaSp8cHHVw33DOoW]
  • Methyl 4-aminobenzoate - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFAUJpIqI5RnKUPDwy6atFy7nAAaVfFoYf09w7UuhOKMMaCopf1flTaXfG64eVd3AVrYg7ovMyma0QP4B3i7TDVzUPM3tfRAPXsOhQrYWnM-IZi7jcdLgdv-DZfKx7hn3o8EQ_mauyI3O-uCmoBKYxNGhCWfgkDg-WaJ6OYGqAOKlGAFg0842HQXxJuq35eOOTYwvjUsgxaIPts1MuPWD_Z4AkGUck58S0d20ga9fusL-zjavs_mWAio6lYzRn6M_ynmYR9N37kDCcejjfYZdphuKI]
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Sources

Application

Preparation of Methyl (4R)-4-aminopentanoate Hydrochloride Stock Solutions: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preparation, storage, and handling of stock solutions of methyl (4R)-4-aminopentanoate hydrochloride (...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preparation, storage, and handling of stock solutions of methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4). As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and best practices essential for ensuring the accuracy, stability, and reliability of your experimental solutions.

Compound Overview and Physicochemical Properties

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral amino acid ester hydrochloride. Its structure, comprising a primary amine, a methyl ester, and a hydrochloride salt, dictates its solubility and stability characteristics. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.

PropertyValueSource
CAS Number 123993-04-4[1][2]
Molecular Formula C₆H₁₄ClNO₂[2]
Molecular Weight 167.63 g/mol [2]
Appearance White to off-white powder/crystalline solid[1]
Purity Typically ≥95%[2]
Storage (Solid) 2-8°C, sealed in a dry environment[1]

The Critical Challenge: Hydrolysis of the Ester

The primary challenge in working with aqueous solutions of amino acid methyl esters is their susceptibility to hydrolysis. The ester functional group can be cleaved by water, particularly under neutral to basic conditions, to yield the corresponding carboxylic acid (4-aminopentanoic acid) and methanol. This degradation will alter the effective concentration of the active compound and introduce a new chemical entity into your experiments.

The rate of hydrolysis is significantly influenced by pH. Acidic conditions (pH < 7) generally suppress hydrolysis, thereby enhancing the stability of the ester in solution.[3] Conversely, neutral and, particularly, alkaline conditions (pH ≥ 7) accelerate this degradation.[3]

Protocol for the Preparation of an Aqueous Stock Solution

This protocol outlines the preparation of a 10 mg/mL aqueous stock solution. The principles described can be adapted for other desired concentrations and solvent systems.

Required Materials and Equipment
  • Methyl (4R)-4-aminopentanoate hydrochloride (solid)

  • High-purity, sterile-filtered water (e.g., Milli-Q or equivalent)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Sterile filtration apparatus (e.g., 0.22 µm syringe filter)

  • pH meter (optional, for buffer preparation)

Pre-Preparation and Safety Precautions
  • Hygroscopic Nature : The hydrochloride salt is likely hygroscopic. Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses, and gloves. The material is classified as an irritant.[1]

  • Aseptic Technique : To minimize microbial contamination, especially for cell-based assays, perform the solution preparation in a laminar flow hood.

Step-by-Step Procedure
  • Weighing the Compound : Accurately weigh the desired amount of methyl (4R)-4-aminopentanoate hydrochloride using a calibrated analytical balance. For a 10 mg/mL solution, this would be 10 mg for each 1 mL of solvent.

  • Dissolution :

    • Transfer the weighed solid into a sterile amber glass vial.

    • Add the desired volume of high-purity water.

    • Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be employed to aid dissolution if necessary, but avoid excessive heat which can accelerate hydrolysis.

  • Sterile Filtration (Optional but Recommended) : For applications requiring sterility, filter the stock solution through a 0.22 µm syringe filter into a final sterile, amber glass vial. This step also removes any minor, insoluble impurities.

  • Labeling : Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage : Immediately store the stock solution under the recommended conditions (see Section 4).

Considerations for Alternative Solvents

While water is often the preferred solvent for biological applications, other solvents can be used. Based on data for similar amine hydrochlorides, solubility in organic solvents may be lower.

  • Phosphate-Buffered Saline (PBS) : If using PBS, be aware that the pH is typically around 7.4, which can promote ester hydrolysis. For short-term experiments, this may be acceptable, but long-term storage in PBS is not recommended. A study on a similar compound, aminoguanidine hydrochloride, showed high solubility in PBS (pH 7.2) at approximately 100 mg/mL, but also recommended that aqueous solutions not be stored for more than one day.

  • Organic Solvents (e.g., DMSO, Ethanol) : For some applications, a stock solution in an organic solvent may be necessary. For a related compound, aminoguanidine hydrochloride, the solubility was found to be approximately 5.5 mg/mL in DMSO and 1.6 mg/mL in ethanol. If using an organic solvent, ensure it is compatible with your downstream application.

Storage and Handling of Stock Solutions

The stability of your stock solution is paramount for reproducible experimental results.

Recommended Storage Conditions
  • Temperature : For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and freezing at -20°C or -80°C is the best practice.[5][6] This minimizes freeze-thaw cycles which can degrade the compound.[6]

  • Light : Store all solutions in amber vials to protect the compound from light-induced degradation.

  • Atmosphere : For solutions in organic solvents, purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.

In-Use Stability

It is strongly recommended to prepare fresh working solutions from your stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods. The stability of a prepared methylphenidate hydrochloride solution was demonstrated for up to a year when stored in amber glass vials at 2-8°C, suggesting that under optimal conditions, some amine hydrochloride solutions can be stable.[7] However, due to the potential for hydrolysis of the ester group in the target compound, caution is warranted.

Quality Control and Validation

Since this protocol is based on chemical principles rather than specific validated data for this exact molecule, it is crucial to perform your own quality control.

  • Visual Inspection : Before each use, visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or insolubility.

  • Concentration Verification : The concentration of freshly prepared stock solutions can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). This can also be used to assess the purity and detect the presence of the hydrolyzed carboxylic acid byproduct over time.

  • pH Measurement : For aqueous solutions, measuring the pH can provide an indication of the solution's environment and potential for hydrolysis.

Visualizing the Workflow and Chemical Principles

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage cluster_use Usage weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Transfer to vial filter Sterile Filtration (Optional) dissolve->filter labeling Label Vial filter->labeling store Store at Recommended Temperature and Light Conditions labeling->store aliquot Aliquot for Long-Term Storage store->aliquot fresh_dilution Prepare Fresh Working Dilutions store->fresh_dilution aliquot->fresh_dilution G cluster_conditions Factors Affecting Hydrolysis ester Methyl (4R)-4-aminopentanoate (Ester) acid 4-Aminopentanoic Acid (Carboxylic Acid) ester->acid Hydrolysis (+H₂O) methanol Methanol ester->methanol Hydrolysis (+H₂O) pH pH pH->ester Acidic pH inhibits Neutral/Basic pH promotes temp Temperature temp->ester Higher temp promotes time Time time->ester Longer time promotes

Caption: Factors influencing the hydrolysis of methyl (4R)-4-aminopentanoate hydrochloride.

References

  • Chamoin, S., Hould, N., & Schultheiss, E. (2002). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 56(12), 618-621.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Gadek, P., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
  • Welsh, K. J., et al. (2020). Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution. Hospital Pharmacy, 55(4), 244-249.
  • Berezin, I. V., et al. (1979). The Methyl Ester of a-Aminophenylacetic Acid: pH-Dependence and Phosphate Catalysis of Hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (12), 1713-1716.
  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.
  • European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Nokhodchi, A., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1).
  • ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Dolan, J. W., et al. (2004). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 544-552.
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Desroches, J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(19), 6285.
  • U.S. Pharmacopeia. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl (4R)-4-aminopentanoate Hydrochloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields, oily products, and purity issues when synthesizing methyl (4R)-4-aminopent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields, oily products, and purity issues when synthesizing methyl (4R)-4-aminopentanoate hydrochloride.

The fundamental challenge with this specific molecule is its structural identity as a γ -amino acid derivative. The proximity of the C4-amine to the C1-carboxylate creates a kinetic trap: spontaneous intramolecular cyclization. If the reaction conditions are not meticulously controlled, the desired ester will rapidly cyclize into (R)-5-methylpyrrolidin-2-one (a γ -lactam)[1].

This guide provides a self-validating methodology, shifting away from harsh traditional methods toward highly controlled, mild esterification techniques [2] to ensure high yield and preserve enantiomeric purity.

Part 1: Mechanistic Workflow & Causality

To improve yield, we must first understand the competing chemical pathways. The esterification of (4R)-4-aminopentanoic acid requires an acid catalyst to protonate the carbonyl, making it susceptible to nucleophilic attack by methanol. However, if the amine is not fully protonated (protected as an HCl salt) or if thermal energy is too high, the free amine will attack the newly formed ester, ejecting methanol and forming the lactam byproduct [1].

G SM (4R)-4-Aminopentanoic Acid Reagents MeOH + TMSCl (Milder) or SOCl2 SM->Reagents Intermediate Protonated Amino Acid Intermediate Reagents->Intermediate Product Methyl (4R)-4-aminopentanoate HCl (Desired Product) Intermediate->Product Esterification (T < 25°C) SideProduct (R)-5-Methylpyrrolidin-2-one (Lactam Byproduct) Intermediate->SideProduct Intramolecular Cyclization (Excess Heat / Base)

Reaction pathway of (4R)-4-aminopentanoic acid esterification and lactamization.

Part 2: Quantitative Data & Method Comparison

Historically, Thionyl Chloride ( SOCl2​ ) has been the go-to reagent for converting carboxylic acids to esters or acid halides [3]. However, SOCl2​ reactions with methanol are violently exothermic. Trimethylchlorosilane (TMSCl) offers a superior alternative by generating anhydrous HCl in situ at a controlled rate, significantly reducing thermal spikes and preventing byproduct formation [2, 4].

Synthesis StrategyReagentsTemperature ProfileReaction TimeExpected Yield (%)Enantiomeric Excess (ee %)Lactam Byproduct (%)
Traditional SOCl2​ , MeOHReflux (65°C)12-24 h65 - 75~9515 - 25
Temperature-Controlled SOCl2​ , MeOH-10°C to RT24 h80 - 85>985 - 10
Optimized (Recommended) TMSCl, MeOH0°C to RT (20°C)16 h92 - 98 >99 < 1
Part 3: Optimized Experimental Protocol (TMSCl Method)

This protocol is designed as a self-validating system. By incorporating in-process controls (IPCs), you ensure the reaction remains on the desired kinetic pathway and avoids the lactamization trap.

Reagents & Materials:

  • (4R)-4-aminopentanoic acid (1.0 eq)

  • Anhydrous Methanol (10 volumes)

  • Trimethylchlorosilane (TMSCl) (2.0 - 2.5 eq)

  • Anhydrous Methyl tert-butyl ether (MTBE) (for trituration)

Step-by-Step Methodology:

  • Reactor Preparation: Flame-dry a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Absolute exclusion of ambient moisture is critical to drive the equilibrium toward the ester.

  • Substrate Suspension: Add (4R)-4-aminopentanoic acid to the anhydrous methanol. Causality Note: The starting material will not fully dissolve until the HCl is generated and the esterification begins.

  • Controlled Activation: Cool the suspension to 0°C using an ice bath. Dropwise add TMSCl over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature. It must not exceed 5°C during addition. TMSCl reacts with MeOH to form TMS-OMe and anhydrous HCl [2]. The controlled release of HCl ensures the amine remains strictly protonated ( NH3+​ ), preventing it from acting as a nucleophile.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 16 hours.

    • Self-Validation Check (IPC): Analyze via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product ( [M+H]+ m/z 132). Ensure the lactam mass ( [M+H]+ m/z 100) is absent.

  • Thermal-Safe Concentration: Concentrate the reaction mixture under reduced pressure. Critical: Keep the rotary evaporator water bath temperature strictly below 30°C. High temperatures during concentration will strip the HCl, freeing the amine and triggering rapid lactamization [1].

  • Isolation & Crystallization: The residue will likely appear as a thick syrup. Add ice-cold anhydrous MTBE and triturate vigorously under nitrogen until a white crystalline powder forms. Filter and dry under high vacuum.

Part 4: Troubleshooting & FAQs

Q1: My yield is consistently below 70%, and LC-MS shows a major impurity at m/z 100. What is happening? A1: You are observing the formation of (R)-5-methylpyrrolidin-2-one [1]. Because methyl (4R)-4-aminopentanoate is a γ -amino ester, the molecule is perfectly spaced to form a stable 5-membered ring. This intramolecular cyclization is triggered by heat or insufficient acidity. To fix this, ensure your reaction and subsequent rotary evaporation temperatures never exceed 30°C.

Q2: Why do you recommend TMSCl over the traditional Thionyl Chloride ( SOCl2​ ) method? A2: While SOCl2​ effectively generates HCl and converts carboxylic acids to highly reactive intermediates[3], the reaction with methanol is violently exothermic. Localized heating in the flask promotes both lactamization and the racemization of the (4R) stereocenter. TMSCl provides a much milder, controlled generation of HCl, keeping the reaction thermodynamically stable and preserving >99% ee [2, 4].

Q3: The final product is an oily paste instead of a solid powder. How do I fix this? A3: Methyl (4R)-4-aminopentanoate hydrochloride is highly hygroscopic. If ambient moisture enters the flask during workup, the salt absorbs water and forms a viscous oil. Ensure your MTBE is strictly anhydrous. If an oil forms, redissolve it in a minimal amount of anhydrous methanol, strip the solvent again at <30°C, and repeat the trituration with fresh, cold MTBE under a dry nitrogen blanket.

Q4: Can I use a base wash to neutralize the excess acid during the workup? A4: Absolutely not. Applying any base (even mild bases like NaHCO3​ ) will deprotonate the ammonium salt back to the free amine. Once the free amine is exposed to the adjacent methyl ester, it will spontaneously cyclize into the lactam within minutes. The product must be isolated and stored exclusively as the hydrochloride salt.

References
  • Title: Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Source: nih.gov.
  • Title: A Convenient Synthesis of Amino Acid Methyl Esters. Source: nih.gov.
  • Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Source: masterorganicchemistry.com.
  • Title: An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. Source: benchchem.com.
Optimization

identifying side reactions in methyl (4R)-4-aminopentanoate hydrochloride synthesis

Welcome to our dedicated technical support center for the synthesis of methyl (4R)-4-aminopentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of methyl (4R)-4-aminopentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This section addresses specific issues that may arise during the synthesis of methyl (4R)-4-aminopentanoate hydrochloride, providing explanations for their occurrence and practical solutions.

Problem 1: Low Yield of the Desired Ester and Presence of Unreacted Starting Material

Question: My reaction seems to have stalled, and upon analysis (e.g., by ¹H NMR or LC-MS), I see a significant amount of the starting material, (4R)-4-aminopentanoic acid, remaining. What could be the cause, and how can I drive the reaction to completion?

Answer: This is a common issue related to the equilibrium nature of the Fischer esterification reaction.[1][2] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To favor the formation of the product, the equilibrium must be shifted to the right according to Le Châtelier's principle.

Causality and Solutions:

  • Insufficient Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[3] Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or that you are generating HCl in situ from reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[4][5]

  • Presence of Water: Water is a product of the reaction; its presence will shift the equilibrium back towards the starting materials. Ensure that all your reagents and glassware are anhydrous. Using a large excess of the alcohol (methanol) can help to drive the reaction forward.[6] For larger-scale reactions, removal of water using a Dean-Stark apparatus can be effective.[6]

  • Inadequate Reaction Time or Temperature: Esterification reactions can be slow. It is essential to monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC). The reaction should be heated to reflux in methanol to ensure a sufficient reaction rate.

Problem 2: Identification of a Major Byproduct with a Mass Consistent with Lactam Formation

Question: I've isolated a significant byproduct that I suspect is the corresponding γ-lactam, (R)-5-methylpyrrolidin-2-one. Why is this forming, and how can I prevent it?

Answer: The formation of a γ-lactam is a well-known intramolecular cyclization reaction for γ-amino acids, especially under the acidic and/or thermal conditions used for esterification.[7] The amino group acts as an intramolecular nucleophile, attacking the activated carboxylic acid (or the newly formed ester).

Reaction Pathway Visualization:

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Lactam Formation start (4R)-4-aminopentanoic acid ester Methyl (4R)-4-aminopentanoate (Desired Product) start->ester  MeOH, H⁺ lactam (R)-5-methylpyrrolidin-2-one (γ-Lactam Byproduct) start->lactam  Intramolecular  Cyclization (H⁺, Δ)

Caption: Main vs. Side Reaction Pathway

Causality and Solutions:

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the thermodynamically stable five-membered lactam ring.

  • Minimizing Lactam Formation:

    • Milder Esterification Methods: Consider using milder conditions for esterification. The use of trimethylchlorosilane (TMSCl) in methanol at room temperature can be effective and may reduce the extent of lactam formation compared to heating with strong protic acids.[4]

    • Temperature Control: If using a stronger acid catalyst that requires heating, carefully control the temperature and reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor cyclization.

    • Protection of the Amine: For syntheses where yield is critical and the cost is justifiable, protection of the amine group (e.g., as a Boc or Cbz derivative) will prevent lactam formation. The ester can then be formed, followed by deprotection of the amine.

Problem 3: Formation of High Molecular Weight Species or an Oily, Intractable Product

Question: My final product is a sticky oil instead of a crystalline solid, and I suspect polymerization has occurred. What leads to this, and how can it be addressed?

Answer: The formation of oligomers or polymers is a potential side reaction where molecules of the amino acid or the resulting ester react with each other to form polyamide chains.[5] This is essentially an intermolecular version of the lactam formation.

Causality and Solutions:

  • Intermolecular Condensation: Under the reaction conditions, the amino group of one molecule can attack the activated carboxyl group of another, leading to the formation of amide bonds and chain growth.

  • Purification Strategies:

    • Trituration: Attempt to triturate the crude product with a solvent in which the desired ester hydrochloride is soluble but the oligomers are not (e.g., a mixture of methanol and diethyl ether). This may cause the desired product to crystallize.

    • Column Chromatography: If the product is not the hydrochloride salt, purification of the free amine ester by column chromatography on silica gel can be effective in separating the monomeric ester from higher molecular weight oligomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of methyl (4R)-4-aminopentanoate hydrochloride?

The most prevalent method is the Fischer esterification of (4R)-4-aminopentanoic acid using methanol in the presence of an acid catalyst.[5] Common and effective catalysts include:

  • Thionyl Chloride (SOCl₂): When added to methanol, it generates HCl in situ and also reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.[5]

  • Trimethylchlorosilane (TMSCl): This reagent reacts with methanol to generate HCl, providing a milder method that can often be performed at room temperature.[4]

  • Sulfuric Acid (H₂SO₄) or Gaseous HCl: These are traditional strong acid catalysts for Fischer esterification.[2]

Q2: Are there any specific side reactions to be aware of when using thionyl chloride?

Yes, while effective, thionyl chloride can potentially react with the primary amine group to form a sulfinylamine derivative, although this is generally minimized when methanol is used as the solvent.[5] It is crucial to add the thionyl chloride to the cold methanol first to generate methyl chloroformate and HCl before adding the amino acid.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point.

  • Visualization: The spots can be visualized using a ninhydrin stain. Ninhydrin reacts with the primary amine of both the starting material and the product to produce a characteristic purple or brownish spot. The starting amino acid is more polar and will have a lower Rf value than the product ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: What is a reliable procedure for the workup and purification of the final product?

A robust workup and purification protocol is essential for obtaining high-purity methyl (4R)-4-aminopentanoate hydrochloride.

Workup Procedure (for Thionyl Chloride or TMSCl methods):

  • Cool the reaction mixture: Once the reaction is complete (as determined by TLC), cool the flask in an ice bath.

  • Remove excess solvent and reagents: The excess methanol and any remaining volatile reagents can be removed under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to capture acidic and corrosive vapors.

  • Trituration/Recrystallization: The resulting crude solid or oil should be triturated with a suitable solvent, such as diethyl ether, to induce crystallization. The solid can then be collected by filtration. For further purification, recrystallization from a methanol/diethyl ether solvent system is often effective.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
(4R)-4-Aminopentanoic acidC₅H₁₁NO₂117.15Starting material, zwitterionic, high polarity.
Methyl (4R)-4-aminopentanoate hydrochlorideC₆H₁₄ClNO₂167.63Desired product, crystalline solid.
(R)-5-Methylpyrrolidin-2-one (γ-Lactam)C₅H₉NO99.13Common byproduct from intramolecular cyclization.
Oligomers/Polymers(C₅H₉NO)ₙVariableHigh molecular weight byproducts, often oily or amorphous.

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride (SOCl₂) in Methanol

Experimental Workflow:

Caption: Thionyl Chloride Method Workflow

Step-by-Step Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.

  • Reagent Addition: To the flask, add anhydrous methanol. Cool the flask in an ice bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the cold methanol with stirring. This reaction is exothermic and generates HCl gas.

  • (4R)-4-aminopentanoic acid Addition: After the addition of thionyl chloride is complete, add (4R)-4-aminopentanoic acid (1.0 equivalent) to the solution.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for the time determined by TLC monitoring (typically 2-6 hours).

  • Workup and Isolation: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure.

  • Purification: Triturate the resulting residue with diethyl ether. Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum. If necessary, recrystallize the crude product from a minimal amount of hot methanol, followed by the addition of diethyl ether to induce precipitation.

References

  • Cai, Y., et al. (2020). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Du, Y., et al. (2011). Asymmetric reductive amination of γ-keto acids and esters with (R)- and (S)-α-methylbenzylamine. Tetrahedron: Asymmetry.
  • Gómez, A., et al. (2017). γ-Amino acids: a patent review (2010 - 2016).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Pasha, M. A., & Narender, R. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Vasudev, P. G., et al. (2011). γ-Amino acids: chemistry and biology. Amino Acids.
  • Weingarten, R., et al. (2012). Aqueous-phase reforming of biomass-derived oxygenates and carbohydrates over supported metal catalysts.
  • Wu, S., et al. (2019). Asymmetric reductive amination of levulinic acid to (R)-4-aminopentanoic acid with a robust engineered leucine dehydrogenase. Biotechnology and Bioengineering.
  • Xie, Y., et al. (2019). Chemoenzymatic synthesis of optically pure (R)-4-aminopentanoic acid from renewable levulinic acid. ACS Sustainable Chemistry & Engineering.
  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]

  • Wikipedia. Lactam. Available at: [Link]

  • Organic Syntheses. (1991). A GENERAL AND CONVENIENT METHOD FOR THE PREPARATION OF AMINO ACID ESTER HYDROCHLORIDES. Organic Syntheses.
  • Jiang, B., et al. (2015). Asymmetric synthesis of chiral γ-amino acids via reductive amination of γ-keto acids catalyzed by an engineered (R)-amine:pyruvate transaminase.
  • Knaus, T., et al. (2017).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl (4R)-4-aminopentanoate Hydrochloride

Welcome to the technical support center for the synthesis of methyl (4R)-4-aminopentanoate hydrochloride. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl (4R)-4-aminopentanoate hydrochloride. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into optimizing this critical esterification reaction. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to directly address the specific challenges you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A low yield in a Fischer esterification is most often tied to the reaction's equilibrium, catalyst efficacy, or suboptimal conditions. Let's break down the potential causes and solutions.

  • Cause 1: Reversible Reaction Equilibrium. The Fischer esterification is a reversible process where the starting amino acid and alcohol are in equilibrium with the ester and water.[1][2] If water is not removed or one of the reactants is not used in excess, the reaction will not proceed to completion.

    • Solution: The most common and cost-effective strategy is to use the alcohol (in this case, methanol) as the reaction solvent.[3] Using a large excess of methanol drives the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[2]

  • Cause 2: Insufficient or Inactive Acid Catalyst. The reaction is acid-catalyzed, but the basic amino group of your starting material neutralizes a portion of the acid catalyst.[2] If an insufficient amount is used, the reaction rate will be impractically slow.

    • Solution: Ensure you are using a strong acid catalyst like sulfuric acid (H₂SO₄) or generating hydrochloric acid (HCl) in situ with reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[4][5] When using a protic acid like H₂SO₄, you must add at least one equivalent to protonate the amino group, plus a catalytic amount to facilitate the esterification. For methods using SOCl₂ or TMSCl, an excess of the reagent relative to the amino acid is typically used.[5]

  • Cause 3: Suboptimal Reaction Temperature. The reaction requires sufficient thermal energy to overcome the activation barrier.[6] Esterification of zwitterionic amino acids can be more difficult than with simple carboxylic acids.[3]

    • Solution: For acid-catalyzed reactions in methanol, heating the mixture to reflux (typically 60-80°C) is standard practice to ensure a reasonable reaction rate.[4][7] While some methods operate at room temperature, they often require longer reaction times or more reactive reagents like TMSCl.[5][8]

  • Cause 4: Incomplete Reaction Time. The reaction may simply not have had enough time to reach equilibrium.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting amino acid. The reaction is complete when the starting material spot has been completely consumed. Typical reaction times can range from 2 to 24 hours.[4][5]

Q2: I'm observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are the likely side products and how can I minimize them?

Impurity formation is often a result of conditions being too harsh, leading to degradation or side reactions.

  • Cause 1: Decomposition at High Temperatures. Prolonged heating, especially in the presence of a strong, concentrated acid, can lead to the decomposition of the starting material or product, often presenting as a darkening of the reaction mixture.[2]

    • Solution: Avoid excessively high temperatures. Refluxing methanol provides a natural temperature ceiling (around 65°C). If using other solvents or setups, maintain the temperature in the 60-80°C range.[7] Stop the reaction as soon as monitoring indicates the consumption of the starting material to avoid prolonged heating.

  • Cause 2: Side Reactions with the Amino Group. Although less common under these conditions compared to other alkylating scenarios, overly harsh conditions could potentially lead to side reactions. The primary concern is typically degradation.

    • Solution: Stick to the recommended temperature ranges. If impurities persist, consider a milder esterification method, such as using trimethylchlorosilane (TMSCl) in methanol at room temperature, which is known for its mild conditions and good to excellent yields.[5][9]

Q3: The reaction seems to be stalled or not progressing after the initial setup. What should I check?

A stalled reaction points to a fundamental issue with one of the reagents or the initial setup.

  • Cause 1: Poor Solubility of the Amino Acid. (4R)-4-aminopentanoic acid exists as a zwitterion, which can have limited solubility in pure methanol before the addition of the acid catalyst.[3] If the amino acid does not effectively enter the solution, the reaction cannot proceed.

    • Solution: Ensure the amino acid is well-suspended in the methanol before or during the addition of the acid catalyst. The formation of the hydrochloride salt of the amino acid upon acid addition typically improves its solubility in the alcoholic solvent.

  • Cause 2: Inactive Reagents. The most common culprit is moisture. Thionyl chloride and TMSCl react readily with water, and wet methanol can hinder the esterification equilibrium.

    • Solution: Always use anhydrous methanol. Ensure that reagents like thionyl chloride or TMSCl are fresh and have been stored under inert conditions to prevent degradation from atmospheric moisture.

Q4: My reaction started suddenly and uncontrollably upon heating. What causes this and how can I prevent it?

This is a critical safety issue, often encountered when using thionyl chloride.

  • Cause: Delayed Reaction Onset. If thionyl chloride is added to the amino acid/methanol suspension at a very low temperature (e.g., below 10°C), the initial reaction can be very slow.[10] This allows a significant amount of unreacted, highly reactive thionyl chloride to accumulate. When the mixture is then heated, the reaction can initiate suddenly and proceed with a violent, uncontrollable release of heat and gas (HCl and SO₂), leading to a dangerous pressure buildup.[10]

    • Solution: Add thionyl chloride dropwise to the methanol suspension at a controlled temperature, often starting at room temperature or slightly below, ensuring that the addition rate does not cause an excessive temperature spike. A Japanese patent suggests adding thionyl chloride to the mixture at an internal temperature of 20°C or higher to ensure the reaction proceeds gently with the addition, preventing dangerous accumulation.[10] Always perform such reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this esterification?

The optimal temperature is a balance between reaction rate and stability.

  • For Strong Acid Catalysis (H₂SO₄, HCl): A temperature range of 60°C to 80°C is generally preferred.[7] A convenient approach is to heat the reaction mixture to a gentle reflux in methanol (approx. 65°C).[4] This provides enough energy to drive the reaction efficiently without causing significant degradation.

  • For Milder Reagents (TMSCl): This system is highly effective at room temperature , which is a major advantage as it minimizes the risk of side reactions.[5]

Q2: How long should I run the reaction?

Reaction time is not a fixed parameter and should always be determined empirically.

  • Guideline: Reaction times can vary from 2 hours to over 17 hours .[4][11]

  • Best Practice: The most reliable method is to monitor the reaction by TLC . The disappearance of the starting amino acid is the key indicator of completion. Running the reaction for a fixed time without monitoring risks either an incomplete reaction (low yield) or unnecessary heating that can cause degradation (impurities).

Q3: What is the best method for introducing the HCl catalyst?

Several methods exist, each with its own advantages and considerations.

  • Thionyl Chloride (SOCl₂): Very effective and common. It reacts with methanol to generate HCl and methyl sulfite in situ. It is cost-effective but must be handled with extreme care due to its reactivity and the potential for runaway reactions if added improperly.[10]

  • Gaseous HCl: Bubbling anhydrous HCl gas through the methanol solution is a clean and direct method.[11] However, it requires a specialized setup and handling of a corrosive gas.

  • Trimethylchlorosilane (TMSCl): A milder and often more convenient alternative. It reacts with methanol to generate HCl in situ under less harsh conditions, allowing the reaction to proceed efficiently at room temperature.[5][9]

The choice depends on available equipment, safety protocols, and desired reaction conditions. For general laboratory use, the thionyl chloride or TMSCl methods are often the most practical.

Data Summary: Recommended Reaction Parameters
ParameterRecommended Range/ValueRationale & Key Considerations
Temperature 60-80°C (Reflux) or Room Temp (for TMSCl)Balances reaction kinetics with compound stability. Refluxing methanol provides a consistent temperature.[4][5][7]
Reaction Time 2 - 24 hours (Monitor by TLC)Must be sufficient to reach equilibrium. Varies based on temperature and catalyst.[4][5][11]
Solvent/Reagent Anhydrous Methanol (in large excess)Acts as both reactant and solvent, driving the reaction equilibrium forward.[2]
Catalyst SOCl₂, TMSCl, or H₂SO₄A strong acid is required to protonate the carbonyl and catalyze the reaction effectively.[2][4][5]

Experimental Workflow & Logic Diagrams

To further clarify the process, the following diagrams illustrate the general experimental workflow and a troubleshooting decision tree.

General Synthesis Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation A Suspend (4R)-4-aminopentanoic acid in anhydrous methanol B Add acid catalyst (e.g., dropwise SOCl₂) A->B Under stirring C Heat to reflux (60-80°C) B->C D Monitor by TLC until starting material is consumed C->D 2-24 hours E Cool to room temperature D->E F Concentrate under reduced pressure E->F G Purify crude solid (e.g., recrystallization) F->G

Caption: General workflow for the synthesis of methyl (4R)-4-aminopentanoate hydrochloride.

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Product: Low Yield or Impurities? LowYield Issue: Low Yield Start->LowYield Yes Impurities Issue: Impurities Start->Impurities Yes CheckEq Is methanol in large excess and anhydrous? LowYield->CheckEq CheckTemp Was reaction temp too high (>80°C)? Impurities->CheckTemp CheckCat Is catalyst amount sufficient (>1 eq. for zwitterion)? CheckEq->CheckCat Yes Sol_Methanol Action: Use excess anhydrous methanol. CheckEq->Sol_Methanol No CheckCond Were temp/time sufficient? (e.g., reflux, TLC confirmed?) CheckCat->CheckCond Yes Sol_Catalyst Action: Increase catalyst loading. CheckCat->Sol_Catalyst No Sol_Cond Action: Increase time/temp and monitor via TLC. CheckCond->Sol_Cond No CheckTime Was reaction time excessively long post-completion? CheckTemp->CheckTime No Sol_Temp Action: Reduce temp to reflux (60-80°C). CheckTemp->Sol_Temp Yes Sol_Time Action: Stop reaction once TLC shows completion. CheckTime->Sol_Time Yes Sol_Milder Consider milder method (e.g., TMSCl at RT). CheckTime->Sol_Milder No

Caption: Decision tree for troubleshooting low yield and impurity issues.

References

Sources

Optimization

common impurities found in methyl (4R)-4-aminopentanoate hydrochloride

Welcome to the technical support center for methyl (4R)-4-aminopentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl (4R)-4-aminopentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the purity and handling of this chiral building block. Leveraging extensive experience in synthetic and analytical chemistry, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available methyl (4R)-4-aminopentanoate hydrochloride?

A1: Commercially available methyl (4R)-4-aminopentanoate hydrochloride is typically offered at purities of ≥95% or ≥98%[1][2]. It is crucial to review the certificate of analysis (CoA) for the specific lot you are using to understand the purity and the methods by which it was determined.

Q2: How should I properly store methyl (4R)-4-aminopentanoate hydrochloride to minimize degradation?

A2: Due to the presence of an ester functional group, which is susceptible to hydrolysis, and an amine that can be prone to oxidation, proper storage is critical. It is recommended to store the compound in a tightly sealed container, in a dry environment, and at temperatures between 2-8°C[1][2]. Inert atmosphere (e.g., argon or nitrogen) is also advisable for long-term storage to prevent moisture and air exposure.

Q3: What are the potential sources of impurities in methyl (4R)-4-aminopentanoate hydrochloride?

A3: Impurities can be introduced at various stages, including the synthesis, purification, and storage of the compound. Potential sources include:

  • Starting materials: Unreacted starting materials or impurities within those materials.

  • Side reactions: Byproducts from the primary synthetic route.

  • Degradation: Hydrolysis of the ester, racemization at the chiral center, or oxidation.

  • Residual solvents: Solvents used during the synthesis and purification process.

Q4: Can the hydrochloride salt affect my reaction?

A4: Yes, the hydrochloride salt form means the amine is protonated. In many reactions, the free amine is the reactive species. Therefore, a non-nucleophilic base is often required to be added to the reaction mixture to liberate the free amine in situ. The choice of base is critical to avoid side reactions such as ester hydrolysis[3].

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, with a focus on identifying potential impurities through analytical observations.

Observed Issue Potential Cause (Impurity) Troubleshooting Steps & Rationale
Unexpected peak in HPLC with a shorter retention time. (4R)-4-aminopentanoic acid hydrochloride: This is the product of ester hydrolysis. The carboxylic acid is more polar than the methyl ester, leading to a shorter retention time on a reverse-phase HPLC column.Action: Confirm the identity by LC-MS or by co-injecting a standard of the hydrolyzed product. Prevention: Ensure the use of anhydrous solvents and reagents. Avoid exposure of the material to moisture during storage and handling.
A peak at a similar retention time to the main peak, but with poor resolution. (S)-enantiomer: The presence of the (4S)-4-aminopentanoate hydrochloride, the opposite enantiomer. This impurity can be difficult to separate on a standard achiral HPLC column.Action: Use a chiral HPLC or GC method to resolve and quantify the enantiomeric excess (ee). Rationale: The presence of the undesired enantiomer can have significant implications in pharmaceutical applications.
Unexpected peak in ¹H NMR spectrum, often a singlet around 3.7 ppm. Methanol: Residual methanol from the esterification step or from storage.Action: Confirm by spiking the NMR sample with a small amount of methanol. Quantify using an internal standard. Removal: Dry the sample under high vacuum.
Broad peak or multiple signals in the amine region of the ¹H NMR. Presence of both the hydrochloride salt and the free amine: Incomplete protonation or partial neutralization can lead to complex NMR signals.Action: Ensure the sample is fully dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). A small amount of DCl in D₂O can be added to ensure full protonation.
Appearance of a new peak in the chromatogram after the sample has been in solution for some time. Intramolecular cyclization to form a lactam: The amino ester could potentially cyclize under certain conditions (e.g., heat or presence of a base) to form a six-membered ring lactam.Action: Analyze the sample immediately after preparation. If the sample must be stored in solution, keep it at a low temperature. Rationale: Understanding the stability of the compound in your experimental solvent system is crucial for accurate results[4].

Analytical Methodologies

The purity of methyl (4R)-4-aminopentanoate hydrochloride is typically assessed using a combination of chromatographic and spectroscopic techniques.

Example HPLC Method for Purity Determination

While a specific validated method for this compound is not publicly available, a general approach for analyzing primary amine-containing esters is provided below. Method development and validation are essential for quantitative analysis.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)[5].

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (for end absorption) or ELSD.

Rationale: The use of a C18 column separates compounds based on their hydrophobicity. The acidic mobile phase ensures that the amine is protonated, leading to better peak shape. A gradient elution is often necessary to elute both polar and non-polar impurities[6].

Visualizing Impurity Formation

Ester Hydrolysis Pathway

The most common degradation pathway for methyl (4R)-4-aminopentanoate hydrochloride is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially in the presence of water.

G cluster_main Hydrolysis of Methyl (4R)-4-aminopentanoate A Methyl (4R)-4-aminopentanoate (Ester) C (4R)-4-aminopentanoic acid (Carboxylic Acid Impurity) A->C Hydrolysis B Water (H₂O) D Methanol (CH₃OH)

Caption: Hydrolysis of the methyl ester to the carboxylic acid impurity.

References

  • Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Springer. STABILITY: PHYSICAL AND CHEMICAL. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Google Patents. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • Capot Chemical. 123993-04-4 | Methyl (R)-4-aminopentanoate hydrochloride. [Link]

  • Duke University. The Design and Synthesis of Novel Chiral Z-Nitrones with Applications towards the Syntheses of Enantiomerically Pure 4-Hydroxy A. [Link]

  • PhareSST. Analytical Method. [Link]

  • Chinese Journal of Energetic Materials. Development of a HPLC Method for the Purity Analysis of BPTAP. [Link]

  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl (4R)-4-aminopentanoate Hydrochloride

Welcome to the Technical Support Center for the crystallization of methyl (4R)-4-aminopentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of methyl (4R)-4-aminopentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common issues encountered during the crystallization of this chiral molecule. Our goal is to equip you with the scientific understanding and practical protocols to achieve high-purity, crystalline material consistently.

Introduction

Methyl (4R)-4-aminopentanoate hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. Achieving a crystalline solid with high purity and the desired physical properties is a critical step in its utilization. Crystallization is both an art and a science, where a deep understanding of the interplay between the molecule's properties and the crystallization conditions is paramount. This guide provides a structured approach to troubleshooting common crystallization challenges, backed by scientific principles and practical, field-proven protocols.

Troubleshooting Crystallization: A-Question-and-Answer Guide

This section addresses specific problems you may encounter during the crystallization of methyl (4R)-4-aminopentanoate hydrochloride. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My product has "oiled out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common problem in crystallization, particularly with salts of chiral amines. It occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is often due to high supersaturation, a rapid decrease in solubility, or the selection of an inappropriate solvent system.

Causality: The formation of an oil indicates that the system has crossed the binodal curve before reaching the solubility curve in the phase diagram. In simpler terms, the concentration of the solute is too high for it to remain dissolved, but the conditions are not yet favorable for the ordered arrangement required for crystal nucleation.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: A rapid temperature drop can cause the solution to become highly supersaturated too quickly, favoring oil formation. A slower, controlled cooling rate allows the molecules more time to orient themselves into a crystal lattice.

  • Decrease the Concentration: The initial concentration of your compound in the solvent may be too high. Try diluting the solution with more of the primary solvent.

  • Solvent System Modification: The solvent plays a crucial role. Consider adding a co-solvent to modify the solubility profile. For amine hydrochlorides, a common strategy is to use a polar solvent in which the compound is soluble and then introduce a less polar anti-solvent to induce crystallization.

  • Seeding: Introducing a small number of seed crystals of the desired product can provide a template for crystal growth, bypassing the nucleation barrier and encouraging crystallization over oiling out.

Q2: I am not getting any crystals to form, even after cooling the solution. What should I do?

A2: A complete failure to produce crystals typically points to one of two issues: insufficient supersaturation or kinetic barriers to nucleation.

Causality: For crystals to form, the solution must be supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature. Even in a supersaturated state, the formation of the initial crystal nucleus can be a slow process.

Troubleshooting Strategies:

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent to increase the concentration of your compound.

    • Anti-solvent Addition: Gradually add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound in a good solvent. This will decrease the overall solubility and induce precipitation.

  • Overcome Nucleation Barriers:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can act as nucleation sites.

    • Seeding: As mentioned previously, adding a few seed crystals can be highly effective.

  • Re-evaluate Your Solvent Choice: It's possible the compound is too soluble in the chosen solvent, even at low temperatures. A solvent screen is recommended to find a more suitable system.

Frequently Asked Questions (FAQs)

What are some good starting solvents for the crystallization of methyl (4R)-4-aminopentanoate hydrochloride?

Based on the properties of similar amino acid ester hydrochlorides, a good starting point for solvent screening would include polar protic and aprotic solvents. The hydrochloride salt nature of the compound suggests it will have some solubility in alcohols and be less soluble in nonpolar solvents.

Table 1: Qualitative Solubility of Amino Acid Ester Hydrochlorides in Common Solvents

Solvent ClassExamplesExpected Solubility of Methyl (4R)-4-aminopentanoate hydrochloride
AlcoholsMethanol, Ethanol, IsopropanolGenerally soluble to freely soluble
EthersDiethyl ether, Tetrahydrofuran (THF)Slightly soluble to insoluble (good as anti-solvents)
EstersEthyl acetateSparingly soluble
HydrocarbonsHeptane, TolueneInsoluble (good as anti-solvents)
ChlorinatedDichloromethane (DCM), ChloroformSoluble
Aprotic PolarAcetonitrile, Dimethylformamide (DMF)Likely soluble

Note: This table is based on general principles for similar compounds. Experimental verification is crucial.

How do I perform a solvent screen for crystallization?

A systematic solvent screen is the most effective way to identify an optimal crystallization solvent.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude methyl (4R)-4-aminopentanoate hydrochloride into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list above, dropwise, at room temperature, until the solid dissolves. Note the approximate volume of solvent required. A good solvent will dissolve the compound at a reasonable concentration.

  • Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point to see if it dissolves.

  • Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Anti-solvent Test: For solvents that readily dissolve the compound at room temperature, try adding an anti-solvent dropwise to induce crystallization.

The ideal single solvent will dissolve the compound when hot but show low solubility when cold. For anti-solvent crystallization, the ideal pair will have the compound highly soluble in the primary solvent and insoluble in the anti-solvent, and the two solvents must be miscible.

My crystals are very fine needles, which are difficult to filter. How can I get larger crystals?

The formation of fine needles is often a result of rapid crystallization from a highly supersaturated solution.

Strategies to Increase Crystal Size:

  • Slower Cooling: Employ a very slow and controlled cooling rate. This can be achieved by insulating the crystallization vessel or using a programmable cooling bath.

  • Reduce Supersaturation: Start with a less concentrated solution.

  • Solvent Choice: Different solvents can promote different crystal habits. Experiment with various solvent systems.

  • Agitation: Gentle agitation can sometimes help in the growth of larger, more uniform crystals, but vigorous stirring can lead to the formation of many small crystals.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Start: Crude Methyl (4R)-4-aminopentanoate HCl dissolve Dissolve in a suitable solvent system start->dissolve cool Cool the solution dissolve->cool observe Observe the outcome cool->observe crystals Crystals Formed observe->crystals Yes oil Oiling Out observe->oil No, oil forms no_crystals No Crystals observe->no_crystals No, clear solution end Successful Crystallization crystals->end slow_cool_oil Decrease cooling rate oil->slow_cool_oil dilute_oil Dilute the solution oil->dilute_oil seed_oil Add seed crystals oil->seed_oil change_solvent_oil Modify solvent system oil->change_solvent_oil concentrate Increase concentration (evaporation/anti-solvent) no_crystals->concentrate scratch Scratch the flask no_crystals->scratch seed_no_crystals Add seed crystals no_crystals->seed_no_crystals change_solvent_no_crystals Re-evaluate solvent no_crystals->change_solvent_no_crystals slow_cool_oil->dissolve dilute_oil->dissolve seed_oil->dissolve change_solvent_oil->dissolve concentrate->dissolve scratch->dissolve seed_no_crystals->dissolve change_solvent_no_crystals->dissolve

Caption: A decision tree for troubleshooting common crystallization issues.

Key Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Example: Isopropanol)

This protocol is suitable when a solvent is identified that dissolves the compound at a higher temperature and shows low solubility at a lower temperature.

  • Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude methyl (4R)-4-aminopentanoate hydrochloride in the minimum amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. To slow the cooling process, you can insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization (Example: Methanol/Diethyl Ether)

This is a powerful technique when the compound is highly soluble in a primary solvent.

  • Dissolution: Dissolve the crude methyl (4R)-4-aminopentanoate hydrochloride in a minimal amount of methanol at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add diethyl ether (the anti-solvent) dropwise until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Add a few more drops of methanol to redissolve the precipitate and then allow the solution to stand undisturbed. Crystals should form as the diethyl ether slowly diffuses into the methanol solution. Alternatively, after the initial cloudiness, you can cool the mixture in an ice bath to promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a methanol/diethyl ether mixture, followed by pure diethyl ether.

  • Drying: Dry the crystals under vacuum.

References

  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]

  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • ACS Publications. Polymorphism of Mechanochemically Synthesized Cocrystals: A Case Study. [Link]

  • PMC. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]

Troubleshooting

Technical Support Center: Safeguarding the Stereochemical Integrity of Methyl (4R)-4-aminopentanoate Hydrochloride

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with methyl (4R)-4-aminopentanoate hydrochloride. This guide is designed to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with methyl (4R)-4-aminopentanoate hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you prevent racemization and maintain the chiral purity of this critical compound throughout your experimental workflows.

I. Understanding the Challenge: The Racemization of Chiral Amines

Racemization is the process by which an optically active compound, containing a single enantiomer, is converted into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] For chiral molecules like methyl (4R)-4-aminopentanoate hydrochloride, maintaining enantiomeric purity is paramount, as different enantiomers can exhibit varied pharmacological effects.[2]

The primary mechanism of racemization for compounds with a stereocenter adjacent to a carbonyl group or an amine involves the formation of a transient, achiral intermediate.[3] In the case of methyl (4R)-4-aminopentanoate hydrochloride, the presence of a chiral center at the C4 position makes it susceptible to racemization under certain conditions.

Factors Influencing Racemization:

Several factors can contribute to the racemization of chiral amines and amino acid esters:

  • pH: Both strongly basic and acidic conditions can catalyze racemization. Bases can abstract the acidic alpha-proton, leading to an achiral enolate intermediate.[4][5]

  • Temperature: Elevated temperatures can increase the rate of racemization.[4][6]

  • Solvent: The polarity and nature of the solvent can significantly influence racemization rates.[7][8]

  • Presence of Catalysts: Certain metals and other chemical entities can catalyze the racemization process.[3]

II. Troubleshooting Guide: Preventing Racemization in Your Experiments

This section addresses common experimental scenarios where racemization of methyl (4R)-4-aminopentanoate hydrochloride can occur and provides actionable solutions.

Issue 1: Loss of Optical Purity During Aqueous Workup and Extraction

Scenario: You observe a decrease in the enantiomeric excess (ee) of your compound after performing a basic aqueous extraction to remove acidic impurities.

Probable Cause: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to the deprotonation of the α-carbon, causing racemization.[4] Elevated temperatures during the workup can exacerbate this issue.[4]

Solutions:

  • Utilize Milder Bases: Instead of strong hydroxides, opt for a milder base such as a saturated sodium bicarbonate (NaHCO₃) solution for your aqueous wash.[4]

  • Strict Temperature Control: Perform all extraction and washing steps at low temperatures (e.g., 0-5 °C) to minimize the rate of racemization.[4]

  • Minimize Contact Time: Complete the workup as quickly as possible to reduce the exposure of the chiral compound to potentially racemizing conditions.[4]

  • Use of Buffered Solutions: Employ buffered solutions to maintain a pH as close to neutral as possible during the workup.[4]

Experimental Protocol: Non-Racemizing Aqueous Workup

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Quenching: Slowly add a pre-chilled, weak quenching agent (e.g., saturated aqueous NH₄Cl or NaHCO₃) to the reaction mixture while stirring. Monitor the temperature to prevent a significant increase.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a pre-chilled organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with pre-chilled brine (saturated NaCl solution) to remove residual water and maintain a neutral pH.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.

Issue 2: Racemization During Storage

Scenario: A pure sample of methyl (4R)-4-aminopentanoate hydrochloride shows a decrease in optical purity over time.

Probable Cause: Improper storage conditions, such as exposure to moisture, high temperatures, or basic/acidic contaminants, can lead to gradual racemization.

Solutions:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO₂.

  • Low Temperature: Store at recommended low temperatures, typically 2-8°C, to slow down any potential degradation pathways.[9]

  • Anhydrous Conditions: Ensure the compound is thoroughly dried and stored in a desiccator or with a desiccant to minimize contact with water.

Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C[9]Reduces the rate of potential racemization and degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents interaction with atmospheric moisture and CO₂.
Container Tightly sealed, amber glass vialProtects from light and atmospheric contaminants.
State Dry, solid formMinimizes mobility and potential for solution-phase racemization.
Issue 3: Racemization During Chemical Reactions (e.g., Amide Coupling)

Scenario: You are using methyl (4R)-4-aminopentanoate hydrochloride as a starting material for peptide synthesis and observe racemization in the final product.

Probable Cause: The activation of the carboxyl group for amide bond formation can lead to the formation of an oxazolone intermediate, which is prone to racemization.[5][8] The choice of coupling reagents, additives, and bases significantly impacts the extent of racemization.[10][11]

Solutions:

  • Choice of Coupling Reagents:

    • Carbodiimides (e.g., DCC, DIC): Always use these in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8]

    • Onium Salts (e.g., HBTU, HATU): These are generally considered "low-racemization" reagents as they form active esters in situ.[8]

  • Selection of Base: The basicity and steric hindrance of the base used are critical.[10]

    • Avoid highly basic and sterically unhindered bases like triethylamine (TEA).

    • Prefer weaker or more sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[10]

  • Solvent Selection: The solvent can influence the rate of racemization. Polar aprotic solvents like DMF are common, but less polar options might be better in some cases.[7][8]

Visualizing the Racemization Mechanism During Peptide Coupling

RacemizationMechanism cluster_0 Racemization Pathway Activated_Amino_Acid Activated (R)-Amino Acid Ester Oxazolone Achiral Oxazolone Intermediate Activated_Amino_Acid->Oxazolone Base-catalyzed cyclization Racemic_Product Racemic Product Oxazolone->Racemic_Product Nucleophilic attack (e.g., by an amine)

Caption: Base-catalyzed formation of an achiral oxazolone intermediate.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the racemization of methyl (4R)-4-aminopentanoate hydrochloride?

A1: The most likely mechanism involves the abstraction of the proton at the chiral carbon (C4) by a base. This forms a planar, achiral carbanion or enolate-like intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of both the (R) and (S) enantiomers.[3][5]

Q2: How can I accurately determine the enantiomeric purity of my sample?

A2: Chiral chromatography techniques are the most common and reliable methods for determining enantiomeric excess (ee).[12][13][14] These include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique.[12][14][15]

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the compound.[12][15]

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC with different selectivity.[12][15]

Q3: Can the hydrochloride salt itself contribute to racemization?

A3: While the hydrochloride salt form is generally stable, the presence of chloride ions in solution, particularly in non-polar solvents, can increase the rate of racemization by increasing the ionic strength and potentially acting as a base.[7]

Q4: Are there any specific solvents I should avoid to prevent racemization?

A4: Research has shown that solvents like chloroform, dichloromethane, acetonitrile, and nitromethane can be less favorable for minimizing racemization compared to tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide in certain contexts.[7] However, the optimal solvent choice is often reaction-dependent.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start Racemization Detected? Workup During Workup? Start->Workup Yes Storage During Storage? Workup->Storage No Solution_Workup Use milder base Control temperature Minimize time Workup->Solution_Workup Yes Reaction During Reaction? Storage->Reaction No Solution_Storage Store at 2-8°C Inert atmosphere Anhydrous conditions Storage->Solution_Storage Yes Solution_Reaction Optimize coupling reagents Use sterically hindered base Consider solvent effects Reaction->Solution_Reaction Yes End Re-analyze Enantiomeric Purity Solution_Workup->End Solution_Storage->End Solution_Reaction->End

Caption: A decision tree for troubleshooting racemization issues.

IV. References

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Available at: [Link]

  • Liardon, R., & Jost, R. (1981). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 18(4), 500-505. Available at: [Link]

  • Wikipedia. Chiral analysis. Available at: [Link]

  • Breveglieri, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6946-6952. Available at: [Link]

  • Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Available at: [Link]

  • Grokipedia. Racemization. Available at: [Link]

  • Fiveable. Amino acid racemization Definition. Available at: [Link]

  • Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • Wikipedia. Racemization. Available at: [Link]

  • Breveglieri, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6946-6952. Available at: [Link]

  • Uchin, R., et al. (2025). Chirality amplification step of temperature cycle-induced deracemization. Chemical Science. Available at: [Link]

  • Hernandez-Valdes, D., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12003. Available at: [Link]

  • Scribd. ANALYTICAL CHIRAL SEPARATION METHODS. Available at: [Link]

  • ResearchGate. Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Available at: [Link]

  • University of Bath. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Università degli studi di Padova. Chemically fuelled deracemization of amino acids. Available at: [Link]

  • Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2976-2985. Available at: [Link]

  • ResearchGate. Base catalyzed racemization of amino acid derivatives. Available at: [Link]

  • ChemRxiv. Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. Available at: [Link]

  • ACS Publications. Intensification of Free-Radical Racemization for a Non-activated Amine in a Continuous Flow Reactor. Available at: [Link]

  • National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

  • Google Patents. Racemisation of amines - US6002045A. Available at:

  • The University of Manchester. Racemisation in Chemistry and Biology. Available at: [Link]

  • Wiley Online Library. 7.4 Racemization Assays. Available at: [Link]

  • Google Patents. Process for the racemization of α-amino acids - US9598353B2. Available at:

  • Taylor & Francis Online. Racemization – Knowledge and References. Available at: [Link]

  • ChemBK. Methyl (4S)-4-aminopentanoate hydrochloride. Available at: [Link]

Sources

Optimization

Technical Support Center: Monitoring Methyl (4R)-4-aminopentanoate Hydrochloride Reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl (4R)-4-aminopentanoate hydrochloride. It is designed to address specific challenges and q...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl (4R)-4-aminopentanoate hydrochloride. It is designed to address specific challenges and questions that may arise during the monitoring of reactions involving this chiral amino acid ester.

Introduction

Methyl (4R)-4-aminopentanoate hydrochloride is a valuable chiral building block in pharmaceutical synthesis.[1] Accurate monitoring of its reactions is crucial for optimizing yield, ensuring enantiomeric purity, and controlling impurity profiles. This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of reaction monitoring for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the monitoring of reactions involving methyl (4R)-4-aminopentanoate hydrochloride.

Issue 1: Poor or No Reaction Progression Observed by TLC or LC-MS.

  • Question: I've initiated an amide coupling reaction with methyl (4R)-4-aminopentanoate hydrochloride, but my initial analysis by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) shows only starting material. What could be the issue?

  • Answer: Several factors could be contributing to the lack of reaction progress.

    • Incomplete Deprotonation: The amine hydrochloride salt needs to be neutralized to the free amine for it to be nucleophilic. Ensure you are using at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.

    • Inactive Coupling Reagent: Amide coupling reagents can be sensitive to moisture and may degrade over time.[2] Use a fresh or properly stored coupling reagent. Consider performing a small-scale test reaction with a known reliable amine to verify the activity of your coupling reagent.

    • Solubility Issues: Methyl (4R)-4-aminopentanoate hydrochloride or the carboxylic acid coupling partner may have poor solubility in the chosen reaction solvent. This can significantly hinder the reaction rate. Try a different solvent or a solvent mixture to ensure all reactants are fully dissolved.

    • Low Reaction Temperature: While some coupling reactions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier. Cautiously increase the reaction temperature and monitor for any changes.

Issue 2: Appearance of Multiple Unexpected Spots on TLC or Peaks in HPLC.

  • Question: My reaction mixture shows several unexpected products. How can I identify them and prevent their formation?

  • Answer: The formation of side products is a common challenge in amide coupling reactions.[2][3]

    • Racemization: A significant concern with amino acid derivatives is racemization at the chiral center.[2] This can be minimized by using coupling reagents known to suppress racemization, such as those containing additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

    • N-Acylurea Formation: When using carbodiimide-based coupling reagents like DCC or DIC, a common side product is the N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate.[3] This can be mitigated by the addition of HOBt or by using phosphonium or aminium/uronium-based coupling reagents.[3]

    • Double Acylation: If the carboxylic acid coupling partner has another nucleophilic site, or if an excess of the activated acid is present, double acylation of the amine can occur. Careful control of stoichiometry is essential.

    • Identification: To identify these byproducts, LC-MS is an invaluable tool. The mass-to-charge ratio can provide the molecular weight of the unexpected species, offering clues to their structure.

Issue 3: Difficulty in Determining Enantiomeric Excess (e.e.).

  • Question: I am struggling to resolve the enantiomers of my product using my current chiral HPLC method. What are my options?

  • Answer: Determining the enantiomeric excess is critical when working with chiral molecules.[4] If your current method is not providing adequate separation, consider the following:

    • Method Optimization: Small changes to the mobile phase composition, such as the type and percentage of alcohol (e.g., isopropanol, ethanol), and the addition of acidic or basic modifiers, can significantly impact enantioselectivity.[5][6]

    • Alternative Chiral Stationary Phases (CSPs): A wide variety of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for amino acid derivatives.[5][7][8] If one type of CSP is not effective, trying another with a different chiral selector is a logical next step.

    • Derivatization: If direct analysis of the underivatized product is challenging, derivatization with a chiral derivatizing agent can form diastereomers that are often easier to separate on a standard achiral HPLC column.[9] Alternatively, derivatization can introduce a chromophore or fluorophore, enhancing detection sensitivity.[7][9]

    • Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can be a high-resolution alternative to HPLC.[9] The product may need to be derivatized to increase its volatility.[10][11]

    • NMR Spectroscopy with Chiral Shift Reagents: The use of chiral solvating agents or lanthanide shift reagents in NMR spectroscopy can induce chemical shift differences between enantiomers, allowing for the determination of e.e. by integrating the corresponding signals.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of a reaction involving methyl (4R)-4-aminopentanoate hydrochloride?

A1: The choice of technique depends on the specific information you need.

  • For Reaction Progression (Consumption of Starting Material and Formation of Product):

    • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of reactants and the appearance of products.

    • Gas Chromatography (GC): Suitable if the reactants and products are volatile or can be made volatile through derivatization.[13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring, providing real-time quantitative data on all species in the reaction mixture.[14][15][16][17][18][19]

  • For Structural Confirmation of the Product:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.[20]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[21][22]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the product.[20]

  • For Determining Enantiomeric Purity:

    • Chiral HPLC: The most common and reliable method.[5][7]

    • Chiral GC: An excellent alternative for volatile compounds.[9]

Q2: How should I prepare my sample for analysis by HPLC or GC?

A2: Proper sample preparation is crucial for obtaining accurate and reproducible results.

  • Quenching the Reaction: First, it's often necessary to stop the reaction by adding a quenching agent. For many amide coupling reactions, adding water or a dilute acid can quench the reaction.

  • Work-up: A standard aqueous work-up is often performed to remove water-soluble reagents and byproducts. This typically involves partitioning the reaction mixture between an organic solvent and water.

  • Derivatization (if necessary):

    • For GC analysis, derivatization is almost always required for amino acid esters to increase their volatility and improve peak shape.[10][11][23] Common derivatization methods include silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride).[10][13][23]

    • For HPLC analysis, derivatization may be necessary to introduce a UV-active or fluorescent tag if the analyte has a poor chromophore, or to create diastereomers for chiral analysis on an achiral column.[7][9]

  • Filtration: Before injection, it is essential to filter the sample through a syringe filter (typically 0.22 or 0.45 µm) to remove any particulate matter that could damage the analytical column.

Q3: Can I monitor my reaction directly using NMR without any work-up?

A3: Yes, in-situ or online NMR reaction monitoring is a powerful technique that allows you to follow the reaction in real-time directly in the NMR tube or by flowing the reaction mixture through the spectrometer.[15][17][18] This method provides kinetic data and can help identify transient intermediates.[15][24] Modern benchtop NMR spectrometers have made this technique more accessible for routine laboratory use.[17][18]

Q4: What are some common side reactions to be aware of during amide coupling with methyl (4R)-4-aminopentanoate hydrochloride?

A4: Besides the previously mentioned racemization and N-acylurea formation, other potential side reactions include:

  • Hydrolysis of the Ester: Under strongly acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[25]

  • Guanidinylation: With some aminium/uronium-based coupling reagents like HATU, a side reaction can occur where the free amine is converted to a guanidinium group, especially if an excess of the coupling reagent is used.[3][26]

  • Intramolecular Cyclization: Depending on the reaction conditions and the nature of the coupling partner, intramolecular cyclization to form a lactam could be a possibility, although less common for this specific substrate.[25]

Q5: How can I ensure the stability of my samples before and during analysis?

A5: Sample stability is critical for accurate analysis.

  • Storage: If samples cannot be analyzed immediately, they should be stored at low temperatures (e.g., -20°C) to minimize degradation.[27]

  • Derivatized Samples: The stability of derivatized samples can vary. For example, silylated derivatives can be sensitive to moisture. It is often recommended to analyze derivatized samples as soon as possible after preparation.[23] However, some derivatives, like pentafluoropropionyl derivatives of methyl esters, have been shown to be stable for several weeks in toluene extracts.[28][29]

  • pH: The pH of the sample solution can affect the stability of the analyte. For amino acid esters, maintaining a slightly acidic pH can help to prevent hydrolysis of the ester group.

Experimental Protocols

Protocol 1: General Procedure for Monitoring an Amide Coupling Reaction by HPLC

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., 1 mL of 0.1 M HCl).

  • Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Filter the diluted sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the product has significant absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination

  • Sample Preparation: Prepare a solution of the final, purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Chiral HPLC Analysis:

    • Column: A polysaccharide-based chiral stationary phase such as Chiralpak® IA or Chiralcel® OD-H.

    • Mobile Phase: An isocratic mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific product. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be beneficial.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Data Presentation

Table 1: Comparison of Analytical Techniques for Reaction Monitoring

TechniqueInformation ProvidedAdvantagesDisadvantages
TLC Qualitative reaction progressFast, simple, inexpensiveNot quantitative, low resolution
HPLC Quantitative reaction progress, purityHigh resolution, quantitativeSlower than TLC, requires more expensive equipment
LC-MS Quantitative progress, purity, molecular weightHigh sensitivity and specificity, structural informationExpensive, complex instrumentation
GC Quantitative progress, purity (for volatile compounds)High resolution, sensitiveRequires volatile or derivatized analytes
GC-MS Quantitative progress, purity, molecular weightHigh sensitivity and specificity, structural informationRequires volatile or derivatized analytes
NMR Quantitative progress, structural confirmationIn-situ monitoring, provides detailed structural informationLower sensitivity than MS, expensive

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants + Solvent + Reagents Reactants + Solvent + Reagents Aliquots at Time Points Aliquots at Time Points Reactants + Solvent + Reagents->Aliquots at Time Points Quenching Quenching Aliquots at Time Points->Quenching Sample Preparation Sample Preparation Quenching->Sample Preparation Analytical Technique Analytical Technique Sample Preparation->Analytical Technique Reaction Profile Reaction Profile Analytical Technique->Reaction Profile Kinetic Data Kinetic Data Reaction Profile->Kinetic Data Purity Assessment Purity Assessment Reaction Profile->Purity Assessment

Sources

Troubleshooting

impact of different solvents on methyl (4R)-4-aminopentanoate hydrochloride reactions

Technical Support Center: Methyl (4R)-4-aminopentanoate Hydrochloride Reactions Welcome to the technical support center for methyl (4R)-4-aminopentanoate hydrochloride. This guide is designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl (4R)-4-aminopentanoate Hydrochloride Reactions

Welcome to the technical support center for methyl (4R)-4-aminopentanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this chiral building block. Here, we address common challenges and frequently asked questions, with a focus on the critical impact of solvent selection on reaction outcomes. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with methyl (4R)-4-aminopentanoate hydrochloride?

The primary challenges stem from its bifunctional nature (amine and ester) and its presentation as a hydrochloride salt. Key issues include:

  • Solubility: The salt form has limited solubility in many common non-polar organic solvents.

  • Reactivity: The free amine is a nucleophile, but as a hydrochloride salt, its nucleophilicity is masked. A base is required to liberate the free amine for reactions like acylation or alkylation.

  • Stereochemistry: The chiral center at the C4 position is susceptible to racemization under harsh basic or acidic conditions, or high temperatures.

  • Side Reactions: The ester group can undergo hydrolysis or transesterification, and the amine can participate in undesired side reactions if not properly managed.

Q2: How does the choice of solvent fundamentally impact reactions involving this compound?

The solvent is not merely a medium for the reaction; it is an active participant that influences reaction rates, yields, and even the stereochemical outcome.[1][2] Its effects can be categorized by:

  • Polarity and Solubility: The solvent must dissolve the reactants, reagents, and any intermediates. Polar solvents are generally required to dissolve the hydrochloride salt, while less polar solvents may be suitable for the free amine form.

  • Protic vs. Aprotic Nature:

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can solvate both cations and anions effectively and can act as hydrogen bond donors.[3][4] While they can be good for dissolving the starting material, they can also act as competing nucleophiles or interfere with certain reagents (e.g., organometallics, some coupling agents).

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack acidic protons. They are excellent at solvating cations but less so for anions, which can leave nucleophiles "naked" and more reactive.[3] These are often the solvents of choice for nucleophilic substitution and coupling reactions.

  • Stabilization of Intermediates: Solvents play a crucial role in stabilizing charged intermediates or transition states. For example, polar protic solvents are known to stabilize carbocation intermediates in SN1-type reactions, accelerating their rates.[4][5] In contrast, SN2 reactions, which proceed through a charged transition state, are often faster in polar aprotic solvents.[3]

Q3: For amide bond formation (acylation), what is the best practice for solvent selection?

Amide bond formation is one of the most common reactions for this substrate. Success hinges on activating a carboxylic acid and coupling it with the free amine.

Best Practice: Use a polar aprotic solvent.

  • Rationale: Solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are preferred. They provide good solubility for the reactants and the common peptide coupling reagents (e.g., EDC, HATU, HOBt).[6] Critically, they do not have acidic protons that can interfere with the coupling mechanism or quench the activated acid species. Protic solvents like alcohols could compete with the amine as a nucleophile, leading to unwanted ester byproducts.

  • Base Requirement: Since the starting material is a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) must be added to liberate the free amine in situ. Typically, 2-3 equivalents of base are used: one to neutralize the HCl salt and another to facilitate the coupling reaction.

Troubleshooting Guide

Issue 1: Low or No Yield in Amide Coupling Reaction

Q: I'm trying to couple a carboxylic acid with methyl (4R)-4-aminopentanoate HCl using EDC/HOBt in DCM, but my TLC/LC-MS shows mostly unreacted starting material. What went wrong?

A: This is a common issue that can often be traced back to one of three areas: amine availability, reagent integrity, or solubility.

Troubleshooting Steps:

  • Check Amine Neutralization: Did you add a suitable base? The amine is not nucleophilic as the HCl salt.

    • Solution: Add at least 2 equivalents of a non-nucleophilic base like DIPEA or TEA. Add the base to your solution of the amine salt before adding the coupling reagents and the carboxylic acid.

  • Verify Reagent Activity: Carbodiimide coupling reagents like EDC are moisture-sensitive.

    • Solution: Use freshly opened or properly stored EDC. Ensure your solvent (DCM) is anhydrous.[7] Moisture can hydrolyze the activated acid intermediate or the EDC itself.

  • Assess Solubility: While the free amine is soluble in DCM, the hydrochloride salt is not. If you add all reagents at once, the amine salt may not have a chance to be neutralized and dissolve before the coupling reagent degrades.

    • Solution: Suspend the methyl (4R)-4-aminopentanoate HCl in your anhydrous solvent. Add the base (DIPEA/TEA) and stir for 15-30 minutes to allow for complete neutralization and dissolution before proceeding with the addition of the other reagents. If solubility remains poor, consider switching to a more polar aprotic solvent like DMF.

Diagram: Amide Coupling Workflow

This diagram illustrates the logical flow for setting up a successful amide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_outcome Analysis Start Start: Select Anhydrous Polar Aprotic Solvent (DCM, DMF) AminePrep 1. Add Methyl (4R)-4-aminopentanoate HCl to solvent Start->AminePrep BaseAdd 2. Add Non-Nucleophilic Base (e.g., DIPEA, 2-3 eq.) AminePrep->BaseAdd Stir 3. Stir 15-30 min (Ensure complete dissolution) BaseAdd->Stir AcidPrep 4. In a separate flask (optional) or in situ, add Carboxylic Acid Stir->AcidPrep CouplingAdd 5. Add Coupling Reagents (e.g., EDC/HOBt) AcidPrep->CouplingAdd React 6. Stir at 0°C to RT Monitor via TLC/LC-MS CouplingAdd->React Check Reaction Complete? React->Check Workup Proceed to Aqueous Workup & Purification Check->Workup Yes Troubleshoot Troubleshoot: - Check Reagent Quality - Verify Base Stoichiometry - Re-evaluate Solvent Choice Check->Troubleshoot No

Caption: Workflow for a typical amide coupling reaction.

Issue 2: Formation of Side Products

Q: I'm performing an N-alkylation reaction and observe significant amounts of what appears to be a dimer or polymer, and some of my ester seems to have hydrolyzed. How can I prevent this?

A: Side product formation is often a result of reaction conditions that are too harsh or a poor choice of solvent that promotes competing reaction pathways.

Troubleshooting Steps:

  • Control Stoichiometry and Temperature:

    • Problem: The liberated free amine can react with the ester group of another molecule, especially at elevated temperatures, leading to polyamide formation.

    • Solution: Use a precise 1:1 stoichiometry of your alkylating agent to the amine if performing mono-alkylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a dilute solution to disfavor intermolecular reactions.

  • Solvent Choice to Minimize Hydrolysis:

    • Problem: The presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Some polar aprotic solvents like DMF can contain water or degrade to produce amines and formic acid.

    • Solution: Always use anhydrous solvents. For reactions sensitive to hydrolysis, DCM or acetonitrile are often better choices than DMF. Avoid protic solvents unless the reaction specifically requires them. If a protic solvent must be used (e.g., for solubility), consider protecting the ester group first or using a milder base.

  • Impact of Solvent on Nucleophilicity:

    • Problem: A polar protic solvent can form a "cage" around the amine through hydrogen bonding, reducing its nucleophilicity and potentially slowing the desired reaction, giving side reactions more time to occur.[3]

    • Solution: Use a polar aprotic solvent like THF or DMF to enhance the nucleophilicity of the amine, which can lead to faster reaction rates for the desired N-alkylation, outcompeting side reactions.

Data & Protocols

Table 1: Solvent Selection Guide for Common Reactions
SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations for Methyl (4R)-4-aminopentanoate HCl Reactions
Dichloromethane (DCM) Polar Aprotic9.140Excellent for amide couplings with reagents like EDC/HOBt. Good solubility for the free amine but poor for the HCl salt. Must be anhydrous.[8]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153High boiling point, good for reactions requiring heat. Excellent solvent for a wide range of reagents and salts. Can be difficult to remove.[8]
Acetonitrile (MeCN) Polar Aprotic37.582Good general-purpose polar aprotic solvent. Less reactive than DMF. Useful for N-alkylation and nucleophilic substitutions.[9]
Tetrahydrofuran (THF) Polar Aprotic7.666Less polar than DCM. Good for reactions involving organometallics or when a less polar environment is needed. Must be anhydrous.
Methanol (MeOH) Polar Protic32.765Good for dissolving the HCl salt. Can act as a nucleophile (transesterification) or proton source. Use with caution in coupling/alkylation reactions.[9][10]
Water Polar Protic80.1100Primarily used for workup. Can cause hydrolysis of the ester. Some modern coupling reactions are designed to run in water with specific additives.[8]
Diagram: Solvent Polarity and Reaction Mechanisms

This diagram illustrates how solvent choice can influence the pathway of a substitution reaction.

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway Substrate R-LG (Substrate) SN1_TS Transition State (Charge Separation) Substrate->SN1_TS slow ionization SN2_TS Transition State [Nu---R---LG]⁻ Substrate->SN2_TS backside attack by Nu⁻ Carbocation Carbocation Intermediate R+ SN1_TS->Carbocation SN1_Product Product Carbocation->SN1_Product SN2_Product Product SN2_TS->SN2_Product Solvent_Protic Polar Protic Solvent (e.g., MeOH, H₂O) Solvent_Protic->Carbocation Stabilizes via H-bonding & dipole (Favors SN1) Solvent_Aprotic Polar Aprotic Solvent (e.g., DMF, MeCN) Solvent_Aprotic->SN2_TS Stabilizes cation, leaves Nu⁻ reactive (Favors SN2)

Caption: Influence of solvent type on SN1 vs. SN2 pathways.

Experimental Protocol: General Procedure for Amide Bond Formation

This protocol describes a standard method for coupling a generic carboxylic acid (R-COOH) with methyl (4R)-4-aminopentanoate hydrochloride.

Materials:

  • Methyl (4R)-4-aminopentanoate hydrochloride (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Amine Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl (4R)-4-aminopentanoate hydrochloride (1.0 eq).

  • Solvation & Neutralization: Add anhydrous DCM (or DMF) to create a ~0.1 M solution. Add DIPEA (2.5 eq) and stir the mixture at room temperature for 20 minutes. Ensure all solids have dissolved, indicating the formation of the free amine.

  • Reagent Addition: Add the carboxylic acid (1.05 eq) followed by HOBt (1.2 eq).

  • Initiation: Cool the reaction mixture to 0°C using an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

References

  • Fiveable. (2025, August 15). Solvent Effects Definition.
  • Sigma-Aldrich. methyl (4R)
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • BenchChem. (2026, February 28). Amide Synthesis Efficiency: Impact of Solvent Choice on Yields.
  • OpenOChem Learn. SN1 - Effect of the Solvent.
  • Repositorio Académico - Universidad de Chile. Solvent Effects on the Amidic Bond.
  • BenchChem.
  • ChemScene. 123993-04-4 | Methyl (R)
  • arXiv.org. (2021, November 10). Solvent Effects on the Menshutkin Reaction.
  • ResearchGate. (2025, August 6). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts.
  • BenchChem. Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Quora. (2017, March 25). How can the solvent system affect the SN1 and SN2 mode of reaction?
  • NSF PAR. Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Chiral Separation of Methyl (4R)-4-aminopentanoate Hydrochloride

From the desk of the Senior Application Scientist Welcome to our dedicated support center for the enantiomeric separation of methyl (4R)-4-aminopentanoate hydrochloride. As a primary amine and an amino acid ester, this c...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated support center for the enantiomeric separation of methyl (4R)-4-aminopentanoate hydrochloride. As a primary amine and an amino acid ester, this compound presents unique challenges in chiral chromatography. This guide is structured to provide you, our fellow scientists, with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively. We will move from foundational questions to deep troubleshooting of specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions you should consider before beginning or when planning your method development strategy.

Q1: Which type of Chiral Stationary Phase (CSP) is most suitable for separating a primary amine like methyl (4R)-4-aminopentanoate hydrochloride?

Choosing the right CSP is the most critical decision in chiral method development.[1] For a small, flexible primary amine like your compound, several CSP families are viable, with polysaccharide-based phases often being the first choice.[2][3]

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD): These are exceptionally versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[3] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For your amine, the -NH2 group is a key interaction site.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic™ T, V): These phases, based on molecules like teicoplanin and vancomycin, are excellent for amino acids and amines, particularly in reversed-phase mode.[2] They offer multiple interaction modes, including ion-exchange, which is highly effective for a protonated amine (hydrochloride salt).

  • Crown Ether-based CSPs (e.g., ChiroSil®): These are specifically designed for the separation of primary amino acids and compounds with a primary amino group.[4][5] The mechanism relies on the complexation of the protonated primary amine (-NH3+) within the crown ether's chiral cavity.[5]

Q2: What are the typical starting mobile phase conditions for this type of compound?

Your starting point depends on the CSP you've chosen. A systematic screening across different modes is often the most efficient approach.[6]

  • For Polysaccharide CSPs (Normal Phase - NP): A common starting point is a mixture of a non-polar solvent and an alcohol modifier. For example, n-hexane/isopropanol (90:10, v/v).[7] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention.

  • For Macrocyclic Glycopeptide CSPs (Reversed Phase - RP): Start with a hydro-organic mobile phase. A typical mixture would be Methanol/0.1% Acetic Acid in Water. The low pH ensures the primary amine is protonated, facilitating interaction with the CSP.

  • For Crown Ether CSPs (Reversed Phase - RP): These typically use an acidic aqueous mobile phase, such as perchloric acid solution (e.g., pH 1.5 to 2.0), often with an organic modifier like methanol to control retention time.

Q3: Why are additives like Diethylamine (DEA) or Trifluoroacetic Acid (TFA) so important in the mobile phase?

Additives are not just modifiers; they are often essential for achieving any separation at all, particularly for polar and ionizable analytes like amines.[8]

  • Basic Additives (e.g., DEA, TEA): When using silica-based CSPs, residual silanol groups (-Si-OH) on the silica surface are acidic and can cause strong, non-specific interactions with basic analytes like your primary amine. This leads to severe peak tailing and poor resolution.[8][9] Adding a small amount of a basic modifier (typically 0.1-0.5%) "masks" these active sites, ensuring that the separation is governed by the chiral selector, not the silica support.[8]

  • Acidic Additives (e.g., TFA, Formic Acid): These are used to control the ionization state of the analyte. For your compound, which is a hydrochloride salt, it is already protonated. An acidic additive ensures it remains protonated (-NH3+), which can be crucial for mechanisms involving ion-exchange or specific hydrogen bonding patterns with the CSP.[10] In some cases, acidic and basic additives are used together to form an ion pair that enhances interaction with the CSP.[11]

Q4: How does temperature affect the separation of enantiomers?

Temperature is a powerful but complex parameter in chiral separations.[1] The interactions governing chiral recognition (hydrogen bonds, π-π stacking, dipole-dipole) are often weak and highly sensitive to thermal energy.

  • General Trend: Lowering the column temperature often improves resolution.[10][12] This is because it enhances the stability of the transient diastereomeric complexes formed between the analyte enantiomers and the CSP, increasing selectivity (α).[1][13]

  • Exceptions: This is not a universal rule. In some cases, increasing the temperature can improve peak efficiency (reduce peak width) to such an extent that it overcomes a slight loss in selectivity, resulting in a net improvement in resolution.[14] In rare instances, temperature changes can even reverse the elution order of the enantiomers.[15] Therefore, temperature should be systematically optimized for each specific separation.[16]

Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to solving the most common problems encountered during the separation of methyl (4R)-4-aminopentanoate hydrochloride enantiomers.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most frequent challenge. It indicates that the chosen chromatographic conditions are insufficient to differentiate between the two enantiomers. A logical, step-by-step approach is required to diagnose the root cause.

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Potential Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The CSP may not possess the right chiral recognition mechanism for your analyte.

    • Solution: If you see no hint of separation, the chosen phase is likely unsuitable. The most robust strategy is to screen a small, diverse set of columns.[2] Refer to the CSP selection table below for primary amine separations.

  • Suboptimal Mobile Phase Composition: Chiral separations are exquisitely sensitive to the type and concentration of the mobile phase modifier (e.g., the alcohol in normal phase).[7]

    • Solution: Perform a systematic optimization of the mobile phase.

      • Protocol 1: Mobile Phase Optimization (Normal Phase):

        • Start with a baseline condition (e.g., 90/10 n-Hexane/Isopropanol with 0.1% DEA).

        • Vary the percentage of isopropanol (IPA) from 5% to 25% in 5% increments. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

        • If resolution is still poor, switch the alcohol modifier from IPA to ethanol. Ethanol has different hydrogen bonding characteristics and can significantly alter selectivity.[2]

  • Incorrect Additive Concentration: The concentration of your acid or base additive can dramatically impact selectivity.[6]

    • Solution: Titrate the additive concentration. Using the best mobile phase from the previous step, vary the DEA (or TFA) concentration from 0.05% to 0.3%. This can fine-tune the interactions between your analyte and the CSP.

  • Suboptimal Temperature: As discussed in the FAQ, temperature directly influences the thermodynamics of the chiral interaction.[15]

    • Solution: Conduct a temperature scouting study.

      • Protocol 2: Temperature Scouting Study:

        • Set the column temperature to 25 °C and inject your sample.

        • Decrease the temperature in 5-10 °C increments (e.g., to 15 °C, then 10 °C), allowing the system to fully equilibrate at each step before injection.[10][16]

        • If resolution does not improve, increase the temperature in 5-10 °C increments from the initial setting (e.g., to 35 °C, then 45 °C).

        • Analyze the chromatograms to find the temperature that provides the best balance of resolution and analysis time. A resolution (Rs) of ≥ 1.5 is considered baseline separation.[16]

Problem 2: Severe Peak Tailing or Asymmetry

Peak tailing is a common issue with basic compounds like amines and can obscure closely eluting enantiomers, making accurate quantification impossible.[9]

Caption: Troubleshooting workflow for peak tailing in chiral amine separations.

Potential Causes & Solutions

  • Secondary Silanol Interactions: This is the most common cause for peak tailing with basic analytes.[8]

    • Solution: Add a competing base to the mobile phase. For normal phase, 0.1% Diethylamine (DEA) is highly effective.[7] This small, volatile amine will preferentially interact with the acidic silanol sites on the silica, preventing your analyte from binding non-specifically.[9]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[17]

    • Solution: Prepare 1:10 and 1:100 dilutions of your sample and inject them.[1] If the peak shape improves significantly with dilution, you have identified mass overload as the problem. Reduce your sample concentration accordingly.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band distortion and peak asymmetry.[17]

    • Solution: Whenever possible, dissolve your sample directly in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still dissolve your analyte and keep the injection volume small (e.g., < 5 µL).[16]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[18]

    • Solution: Attempt to wash the column according to the manufacturer's instructions. If this fails to restore performance, the column may be irreversibly damaged and will need to be replaced.[1]

Data & Protocols

Table 1: Recommended Chiral Stationary Phases (CSPs) for Primary Amines
CSP TypeCommon Trade NamesPrimary Mode(s)Key Characteristics & Comments
Polysaccharide-Derivatized Chiralpak® AD, AS; Chiralcel® OD, OJNP, PO, RPHighly versatile, broad selectivity. Often the first choice for screening. Recognition is based on hydrogen bonding and inclusion.[3]
Macrocyclic Glycopeptide Chirobiotic™ V, T, TAGRP, POExcellent for ionizable compounds like amines due to ionic interaction capabilities. Can separate underivatized amino acids.[2][19]
Crown Ether ChiroSil®, Crownpak® CR(+)RPHighly specific for primary amines. Requires acidic mobile phase (pH 1-2) to protonate the amine for complexation.[4][5]
Pirkle-Type (Brush-Type) Whelk-O® 1, ULMONP, RPBased on π-acid/π-base interactions. May require derivatization of the amine to introduce a π-electron-rich group.[2]
Table 2: Example Mobile Phase Screening Conditions
ModeCSP TypeMobile Phase AMobile Phase BAdditivesStarting Condition
Normal Phase (NP) Polysacchariden-Hexane or HeptaneIsopropanol (IPA) or Ethanol0.1% DEA90% A / 10% B
Reversed Phase (RP) Macrocyclic Glycopeptide0.1% TFA in WaterAcetonitrile (ACN) or MethanolNone95% A / 5% B
Polar Organic (PO) PolysaccharideAcetonitrile (ACN)Methanol (MeOH)0.1% DEA & 0.1% TFA90% A / 10% B
Reversed Phase (RP) Crown Ether0.1 M Perchloric AcidMethanol (MeOH)None85% A / 15% B

References

  • Jánovová J et al. (2018). Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. Acta Chimica Slovaca.
  • Lee, W. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • Wang, F., & Wang, X. (2007). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded Chiral Stationary Phase. Journal of Chromatographic Science. [Link]

  • Brückner, H., & Gah, C. (1991). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Péter, A., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Al-Saeed, F. A., et al. (2021). Analytical Separation of Closantel Enantiomers by HPLC. Molecules. [Link]

  • Ribeiro, A. E., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies. [Link]

  • El-Awady, D., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Separations. [Link]

  • Subramanian, G. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Yashima, E. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Liu, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Li, T., & Hyun, M. H. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society. [Link]

  • Ross, G. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Zaggout, F. R. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]

Sources

Troubleshooting

how to manage the hygroscopic nature of methyl (4R)-4-aminopentanoate hydrochloride

A Guide to Managing Hygroscopicity for Researchers and Drug Development Professionals Welcome to the technical support center for methyl (4R)-4-aminopentanoate hydrochloride. This guide, designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing Hygroscopicity for Researchers and Drug Development Professionals

Welcome to the technical support center for methyl (4R)-4-aminopentanoate hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and best-practice protocols for managing the hygroscopic nature of this and similar amine hydrochloride salts. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical skills to ensure the integrity, stability, and accurate handling of this valuable reagent in your experiments.

Understanding the Challenge: Hygroscopicity of Amine Salts

Methyl (4R)-4-aminopentanoate hydrochloride is a salt formed from a basic amine and hydrochloric acid. This salt structure enhances water solubility and often improves crystalline properties, which is advantageous in many pharmaceutical applications.[1][2][3] However, the ions in the salt, particularly the chloride ion, can readily attract and absorb moisture from the atmosphere—a property known as hygroscopicity.[4]

Failure to manage this property can lead to a cascade of experimental errors and product failures:

  • Inaccurate Weighing: Absorbed water adds mass, leading to significant errors in concentration calculations.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the ester group, compromising the compound's purity and stability.[5][6]

  • Altered Physical Properties: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle.[7]

  • Inconsistent Reaction Outcomes: Inaccurate reagent measurement and degradation will inevitably lead to poor reproducibility and unreliable results.

This guide provides a structured approach to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: I received a new bottle of methyl (4R)-4-aminopentanoate hydrochloride. How should I store it?

A: Immediately place the unopened container in a desiccator with a fresh, active desiccant (e.g., silica gel, Drierite™).[7][8] For long-term storage, keep it in a cool, dry, and dark place. The recommended storage temperature is often refrigerated (e.g., 4°C) to slow any potential degradation. Always allow the container to warm to ambient laboratory temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Q2: My compound has turned clumpy. What happened and can I still use it?

A: Clumping is a clear sign of water absorption.[9] The material's purity may be compromised due to potential hydrolysis. While it may be possible to re-dry the compound (see Troubleshooting Guide), its use in highly sensitive applications is discouraged without re-characterization (e.g., by NMR, Karl Fischer titration to determine water content).

Q3: What is the best environment for weighing this compound?

A: The ideal environment is a glovebox with a controlled inert atmosphere (<10 ppm H₂O).[10][11] If a glovebox is unavailable, work quickly in a room with controlled low humidity (<40% RH). Alternatively, you can create a localized inert environment by flushing a sealed bag or container with dry nitrogen or argon gas.

Q4: Can I prepare a stock solution for long-term use?

A: Yes, but the choice of solvent is critical. Use a dry, anhydrous-grade aprotic solvent. Once prepared, the solution should be stored under an inert atmosphere (e.g., in a Sure/Seal™ bottle) and in a refrigerator. It is good practice to re-verify the concentration of stock solutions if stored for extended periods.[12]

Troubleshooting Guide

Problem Probable Cause Recommended Solution & Explanation
Inconsistent analytical results or reaction yields. Inaccurate weighing due to water absorption.Solution: Implement a strict weighing protocol. Use a glovebox or controlled humidity environment. Allow the container to equilibrate to room temperature before opening. Causality: Absorbed water artificially inflates the mass of the compound, leading to less active material being used than intended.
Compound appears wet, sticky, or has deliquesced. Severe moisture exposure from improper storage or handling.Solution: The compound is likely compromised. For non-critical applications, you can attempt to dry it in vacuo over a strong desiccant like P₂O₅ at a slightly elevated temperature (if thermally stable). Re-analyze for purity and water content before use. Causality: The substance has absorbed enough water from the air to dissolve itself, significantly altering its physical and chemical properties.[7]
Difficulty transferring the solid; it clings to spatulas and glassware. Static charge combined with initial water absorption.Solution: Use an anti-static gun or ionizer in the weighing area. Ensure all tools are scrupulously dry. Perform the transfer in a low-humidity environment. Causality: Even minor water absorption can increase the material's tendency to adhere to surfaces.
pH of aqueous solutions is unexpectedly low. Hydrolysis of the ester to a carboxylic acid.Solution: Prepare solutions immediately before use. Store the solid compound under rigorously dry conditions. Causality: Water can act as a reactant, hydrolyzing the methyl ester to form methanol and the corresponding carboxylic acid, which lowers the pH of the solution.[5]

Best Practices & Experimental Protocols

Protocol 1: Handling and Weighing Methyl (4R)-4-aminopentanoate hydrochloride

This protocol outlines the standard procedure for handling the compound in a typical laboratory setting without a glovebox.

Objective: To accurately weigh the compound while minimizing moisture exposure.

Materials:

  • Container of methyl (4R)-4-aminopentanoate hydrochloride

  • Laboratory balance (analytical)

  • Desiccator with active desiccant

  • Dry glassware (vials, flasks)

  • Spatulas

  • Source of dry inert gas (Nitrogen or Argon) with tubing

  • Parafilm® or appropriate sealing tape

Procedure:

  • Temperature Equilibration: Remove the sealed container from cold storage and place it inside a desiccator at room temperature for at least 60 minutes. Rationale: This prevents atmospheric water from condensing on the cold container when opened.

  • Prepare the Environment: If possible, lower the humidity in the balance room. Ensure all glassware and tools are oven-dried and cooled in a desiccator.

  • Inert Gas Purge: Gently flush the balance chamber with a slow stream of dry nitrogen or argon.

  • Tare the Vessel: Place your dry, pre-labeled receiving vessel (e.g., a vial) on the balance and tare it.

  • Dispense Quickly: Open the main container. Working swiftly and carefully, transfer the desired amount of powder to the tared vessel.

  • Seal Immediately: Tightly close the main container immediately after dispensing. For added protection, wrap the cap threads with Parafilm®.

  • Final Weighing: Obtain the final mass of your dispensed sample.

  • Return to Storage: Promptly return the main container to the desiccator and then to its recommended long-term storage condition.

Visualization: Compound Handling Workflow

The following diagram illustrates the decision-making process for handling the hygroscopic compound.

G cluster_storage Storage & Prep cluster_weighing Weighing Environment cluster_post Post-Handling A Receive Compound B Store in Desiccator (Cool, Dry, Dark) A->B C Equilibrate to Room Temp in Desiccator Before Use B->C D Glovebox Available? C->D E Weigh inside Glovebox D->E Yes F Weigh Quickly under Inert Gas Stream D->F No G Tightly Reseal Primary Container E->G F->G H Return to Desiccator & Proper Storage G->H

Caption: Decision workflow for handling hygroscopic reagents.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Lai, W. F., & Liew, C. V. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(7), 1036. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Akiya, N., & Savage, P. E. (2002). Roles of Water for Chemical Reactions in High-Temperature Water. Chemical Reviews, 102(8), 2725–2750. [Link]

  • Reddit r/chemistry. Why is hydrogen chloride in everything?[Link]

  • Kumar, P., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Nichols, L. (2024). Drying Agents. Chemistry LibreTexts. [Link]

  • Gallego, M. G., & Lipshutz, B. H. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Chemical Society Reviews, 50(5), 3245-3267. [Link]

  • World Health Organization. Annex 9: Guide to good storage practices for pharmaceuticals.[Link]

  • University of Colorado Boulder. Drying Organic Solutions.[Link]

  • Griffin, B. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. CORE. [Link]

  • Zhang, Y., et al. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 11(5), 2865-2874. [Link]

  • Molecular Inorganic Chemistry, Utrecht University. Working with air and moisture sensitive compounds.[Link]

  • University of California, Berkeley. Water Sensitive Chemicals. Environment, Health & Safety. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?[Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?[Link]

  • Kermasha, S., et al. (2015). Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. Journal of Agricultural and Food Chemistry, 63(4), 1146-1153. [Link]

  • Asynt. Performing Sensitive Reactions without a Schlenk Line.[Link]

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.[Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Extraction and Drying.[Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

  • Kansas Geological Survey. Water Chemistry and Sustainable Yield.[Link]

  • University of Rochester. How To: Remove Residual Water.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: Methyl (4R)-4-aminopentanoate Hydrochloride vs. Standard Chiral Amino Esters

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural divergence, synthetic utility, and validation protocols for γ-amino vs. α/β-amino esters.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural divergence, synthetic utility, and validation protocols for γ-amino vs. α/β-amino esters.

Executive Summary: The Shift to γ-Amino Esters

In the landscape of peptidomimetic drug design, the transition from standard proteinogenic α-amino acids to non-natural homologs is a critical strategy for evading enzymatic degradation and exploring novel conformational spaces. Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4) is a privileged chiral γ-amino ester. As a synthetic precursor to (R)-4-methyl-GABA, it serves as a foundational building block for foldamers, central nervous system (CNS) active prodrugs, and highly stable peptide analogs.

This guide objectively compares the physicochemical behavior, structural advantages, and synthetic handling of methyl (4R)-4-aminopentanoate against traditional α- and β-chiral amino esters, providing actionable, self-validating protocols for your laboratory.

Structural and Mechanistic Divergence

The fundamental distinction between methyl (4R)-4-aminopentanoate and standard α-amino esters (e.g., L-Alanine methyl ester) lies in the carbon spacing between the nucleophilic amine and the electrophilic carboxylate.

  • Proteolytic Resistance: Standard α-peptides are highly susceptible to cleavage by endogenous proteases. By introducing a multi-carbon spacer, γ-amino esters disrupt the standard hydrogen-bonding recognition motifs required by proteolytic enzymes, conferring near-absolute metabolic stability.

  • Nucleophilicity and pKa: The γ-amino group is separated from the electron-withdrawing ester by three methylene units. This diminishes the inductive effect, resulting in a higher pKa (~10.4) compared to α-amino esters (~7.8). Consequently, the γ-amine is a superior nucleophile during coupling but requires precise stoichiometric deprotonation of its hydrochloride salt.

  • Racemization Dynamics: During C-terminal elongation, α-amino acids are notoriously prone to racemization via an oxazolone intermediate, driven by the proximity of the stereocenter to the activated carboxylate. In methyl (4R)-4-aminopentanoate, the (4R) stereocenter is isolated at the γ-position, virtually eliminating oxazolone-mediated epimerization.

  • Chiral Switching: Utilizing enantiopure compounds like the (4R) configuration is a cornerstone of modern drug development. As highlighted in recent literature on [1], isolating the active enantiomer optimizes drug-target interactions and mitigates off-target toxicity inherent in racemic mixtures.

Comparative Performance Data

The following table summarizes the quantitative physicochemical and performance metrics of methyl (4R)-4-aminopentanoate against standard α- and β-amino ester hydrochlorides.

ParameterMethyl (4R)-4-aminopentanoate HCl (γ-Amino Ester)Methyl (3R)-3-aminobutanoate HCl (β-Amino Ester)L-Alanine Methyl Ester HCl (α-Amino Ester)
CAS Number 123993-04-4120686-18-22418-14-6
Molecular Weight 167.63 g/mol 153.61 g/mol 139.58 g/mol
Amine pKa (approx.) ~ 10.4~ 9.2~ 7.8
In Vitro Plasma Half-Life > 48 hours (Highly Stable)~ 12 hours (Moderate)< 1 hour (Rapidly Cleaved)
Racemization Risk Extremely LowLowHigh (Requires strict thermal control)
Primary Structural Motif 14-helices (Foldamers)12- or 14-helicesα-helices / β-sheets
Therapeutic Application GABA analogs, CNS prodrugsPeptidomimeticsStandard peptide synthesis

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: High-Fidelity Amide Coupling

Objective: Couple a generic carboxylic acid to the amine of methyl (4R)-4-aminopentanoate HCl without inducing epimerization in the carboxylic partner. Causality: We utilize HATU as the coupling reagent because it provides ultra-rapid activation of the carboxylic acid, minimizing the time the activated species spends in a state vulnerable to epimerization. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile, serving purely as a proton scavenger to neutralize the HCl salt.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the carboxylic acid and 1.1 eq of HATU in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 2.0 eq of DIPEA dropwise at 0°C. Stir for 5 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of methyl (4R)-4-aminopentanoate hydrochloride. Add a final 1.1 eq of DIPEA to liberate the free γ-amine. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Do not proceed to workup without validation. Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and inject into the LC-MS.

    • Success Criterion: Complete disappearance of the starting carboxylic acid mass. The presence of a single, sharp product peak confirms successful coupling. If a split peak (doublet) with the product mass is observed, epimerization of the carboxylic partner has occurred due to excess base or elevated temperature.

Protocol B: Enantiomeric Excess (ee) Determination via Chiral HPLC

Objective: Verify the chiral purity (>99% ee) of the synthesized γ-amino ester derivative. Causality: Standard reverse-phase HPLC cannot resolve enantiomers. We utilize polysaccharide phenylcarbamate-derived chiral stationary phases (CSPs), such as Chiralpak AD-H. As demonstrated in studies on [2], the helical structure of the amylose backbone creates distinct steric and hydrogen-bonding microenvironments that differentially interact with the (4R) and (4S) enantiomers.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the purified product in HPLC-grade Hexane/Isopropanol (90:10) to a concentration of 1 mg/mL.

  • Chromatography: Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm). Flow rate: 1.0 mL/min. Isocratic elution: Hexane/IPA (85:15).

  • Detection & Self-Validation: Monitor via UV at 210 nm and 254 nm.

    • Success Criterion: A single peak corresponding to the (4R)-derivative. To validate the method's resolving power, a racemic control sample must be injected prior to the analytical run to prove baseline separation (Resolution factor Rs​>1.5 ) of the two enantiomers.

Visualizations of Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic validation process and the in vivo pharmacological pathway of the resulting compounds.

Workflow A Methyl (4R)-4-aminopentanoate HCl (γ-Amino Ester) C Amide Coupling Reaction (HATU, DIPEA, DMF) A->C B L-Alanine Methyl Ester HCl (α-Amino Ester Control) B->C D In-Process LC-MS (Mass & Purity Validation) C->D E Chiral HPLC Analysis (Enantiomeric Excess >99%) C->E

Comparative synthetic workflow and self-validation for chiral amino esters.

Pathway P1 γ-Amino Ester Prodrug (Administered) P2 Esterase Hydrolysis (In Vivo Cleavage) P1->P2 P3 (4R)-4-Aminopentanoic Acid (Active GABA Analog) P2->P3 P4 GABA Receptor Binding (Target Activation) P3->P4 P5 Inhibitory Response (Therapeutic Efficacy) P4->P5

Pharmacokinetic activation pathway of gamma-amino ester prodrugs targeting GABA receptors.

References

  • Title: Emerging Applications of Chiral Switching in Drug Discovery and Development Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea) URL: [Link]

  • Title: Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor Source: MDPI URL: [Link]

Comparative

Comparative Analysis of Synthesis Routes for Methyl (4R)-4-aminopentanoate Hydrochloride

Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4) is a highly valuable chiral building block. As a functionalized γ -amino ester, it serves as a critical precursor for the synthesis of false GABAergic neurot...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4) is a highly valuable chiral building block. As a functionalized γ -amino ester, it serves as a critical precursor for the synthesis of false GABAergic neurotransmitters, pyrrolidinone-based active pharmaceutical ingredients (APIs), and advanced bio-based polymers.

Historically, the synthesis of chiral γ -amino acids relied on classical resolution techniques that suffered from a maximum 50% theoretical yield. Today, the field has shifted toward the direct asymmetric reductive amination (ARA) of bio-derived levulinic acid or methyl levulinate. However, isolating the open-chain ester is notoriously difficult because the free base spontaneously cyclizes into (R)-5-methylpyrrolidin-2-one.

This guide provides an objective, data-backed comparison of the two leading methodologies for synthesizing methyl (4R)-4-aminopentanoate hydrochloride: Biocatalytic Reductive Amination and Transition-Metal Catalyzed ARA .

Synthetic Pathway Overview

The logical flow of both synthetic strategies hinges on establishing the (R)-stereocenter prior to, or during, the amination of the ketone moiety. The diagram below illustrates the divergence and convergence of these two state-of-the-art routes.

SynthesisWorkflows Substrate1 Levulinic Acid (Bio-based) BioCat Biocatalysis EcGDH Mutant + NH4Cl NADPH Recycling Substrate1->BioCat Substrate2 Methyl Levulinate (Bio-based) ChemoCat Chemo-Catalysis Ru-BINAP + NH3 + H2 Trifluoroethanol Substrate2->ChemoCat Intermediate1 (4R)-4-Aminopentanoic Acid (>99% ee) BioCat->Intermediate1 Intermediate2 Chiral Enamine/Imine Intermediate ChemoCat->Intermediate2 AcidQuench Esterification MeOH / SOCl2 (0°C) Intermediate1->AcidQuench Trap In-Situ Trapping Anhydrous HCl / Dioxane Intermediate2->Trap Fast Quench Lactam (R)-5-Methylpyrrolidin-2-one (Undesired Cyclization) Intermediate2->Lactam Spontaneous (if not trapped) Product Methyl (4R)-4-aminopentanoate HCl Target Compound AcidQuench->Product Trap->Product

Figure 1: Divergent synthesis routes to Methyl (4R)-4-aminopentanoate HCl highlighting the critical trapping step.

Route A: Biocatalytic Reductive Amination & Esterification

This two-step route utilizes an engineered Glutamate Dehydrogenase (EcGDH) to establish the chiral center with perfect stereocontrol, followed by a classical Fischer esterification that simultaneously forms the hydrochloride salt.

Mechanistic Rationale

Wild-type EcGDH naturally accepts α -ketoglutarate. By utilizing the structure-guided mutant EcGDH K116Q/N348M , the binding pocket is expanded and electronically altered to accept the bulkier levulinic acid . The enzyme enforces strict facial selectivity during the hydride transfer from NADPH, yielding (R)-4-aminopentanoic acid with >99% enantiomeric excess (ee).

Experimental Protocol

Step 1: Enzymatic Conversion

  • Preparation: In a 500 mL bioreactor, prepare 200 mL of Tris-HCl buffer (100 mM, pH 8.5). Add levulinic acid to a final concentration of 0.4 M, followed by 0.8 M NH 4​ Cl (amine donor).

  • Cofactor Recycling System: Add 0.2 mM NADPH, 0.5 M sodium formate, and 10 U/mL of Formate Dehydrogenase (FDH). Causality: NADPH is prohibitively expensive for stoichiometric use. FDH oxidizes formate to CO 2​ , continuously regenerating NADPH and driving the equilibrium forward.

  • Reaction: Introduce 20 U/mL of purified EcGDH K116Q/N348M. Incubate at 30 °C with gentle agitation (150 rpm) for 12 hours.

  • Validation Check: Withdraw a 50 μ L aliquot, quench with acetonitrile, and analyze via HPLC (C18 column, 210 nm). The levulinic acid peak should be >97% depleted.

  • Isolation: Adjust the pH to 3.0 using 1M HCl, precipitate the proteins via centrifugation, and isolate the (R)-4-aminopentanoic acid using cation-exchange chromatography (Dowex 50WX8). Lyophilize to a white powder.

Step 2: Esterification and Salt Trapping

  • Activation: Suspend the lyophilized (R)-4-aminopentanoic acid (10 g) in 100 mL of anhydrous methanol under an argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dropwise, add 1.2 equivalents of thionyl chloride (SOCl 2​ ). Causality: SOCl 2​ reacts with methanol to generate anhydrous HCl and methyl sulfite in situ. The highly acidic environment immediately protonates the amine, completely preventing the free lone pair from attacking the newly formed methyl ester to form a lactam.

  • Reflux: Gradually warm the mixture to 65 °C and reflux for 4 hours.

  • Validation Check: Perform TLC (DCM:MeOH 9:1, ninhydrin stain). A single spot (R f​ ~0.3) indicates complete conversion.

  • Workup: Remove volatiles under reduced pressure to yield methyl (4R)-4-aminopentanoate hydrochloride as a highly pure, crystalline white solid.

Route B: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

This route bypasses the free acid intermediate by starting directly with methyl levulinate, a cheap byproduct of bio-based 2,5-furandicarboxylic acid (FDCA) production. It employs a chiral Ruthenium catalyst to perform a dynamic kinetic resolution or direct asymmetric hydrogenation of the imine intermediate.

Mechanistic Rationale

The reaction utilizes a chiral Ru/bisphosphine catalyst, such as (R)-[RuCl(p-cymene)(BINAP)]Cl . The reaction proceeds via the condensation of methyl levulinate with ammonia to form an imine, which tautomerizes to an enamine. The bulky BINAP ligand creates a chiral pocket that dictates the trajectory of the Ru-hydride insertion, yielding the (R)-enantiomer .

Experimental Protocol
  • Setup: In a high-pressure stainless-steel autoclave, dissolve methyl levulinate (50 mmol) in 50 mL of 2,2,2-Trifluoroethanol (TFE). Causality: TFE is a strongly hydrogen-bonding, weakly nucleophilic solvent. It stabilizes the transient imine/enamine intermediates against hydrolysis without competing for the metal center.

  • Catalyst & Amine: Add 0.5 mol% of (R)-[RuCl(p-cymene)(BINAP)]Cl and 5 equivalents of ammonium formate (or pressurize with 5 bar NH 3​ ).

  • Hydrogenation: Purge the vessel with H 2​ gas three times, then pressurize to 30 bar H 2​ . Heat to 60 °C and stir at 800 rpm for 18 hours.

  • Critical Quench (The Trapping Step): Causality: Under neutral or basic conditions, the resulting methyl (4R)-4-aminopentanoate will spontaneously undergo intramolecular cyclization within minutes to form (R)-5-methylpyrrolidin-2-one. To prevent this, immediately vent the reactor at 0 °C and inject 60 mmol of anhydrous HCl in dioxane (4.0 M). Stir for 15 minutes.

  • Validation Check: Analyze an aliquot via chiral GC (e.g., CP-Chirasil-Dex CB column). The ee should be >95%.

  • Workup: Filter the catalyst through a short pad of Celite, concentrate the filtrate under vacuum, and recrystallize the resulting methyl (4R)-4-aminopentanoate hydrochloride from ethanol/diethyl ether.

CausalityMechanism FreeBase Methyl (4R)-4-aminopentanoate (Free Base) Transition Intramolecular Nucleophilic Attack FreeBase->Transition Spontaneous Room Temp Protonation + HCl Protonation FreeBase->Protonation Immediate Trapping Lactam (R)-5-Methylpyrrolidin-2-one Transition->Lactam Salt Methyl (4R)-4-aminopentanoate HCl (Stable Salt) Protonation->Salt Blocks Nucleophilicity

Figure 2: Mechanistic causality demonstrating why immediate HCl trapping is required to prevent lactamization.

Comparative Data & Performance Metrics

The choice between biocatalysis and chemo-catalysis depends heavily on the scale of production, available infrastructure, and required optical purity.

MetricRoute A: Biocatalytic (EcGDH)Route B: Chemo-Catalytic (Ru-BINAP)
Enantiomeric Excess (ee) >99% (Perfect stereocontrol)94% – 96%
Overall Isolated Yield 75% – 82% (Over 2 steps)85% – 89% (One-pot, 2 steps)
Starting Material Levulinic AcidMethyl Levulinate
Catalyst Cost Low (Renewable enzymes)High (Precious metal Ru + Chiral Ligand)
Reaction Conditions Mild (30 °C, Atmospheric pressure)Harsh (60 °C, 30 bar H 2​ pressure)
Scalability Bottleneck Downstream processing (Ion-exchange)High-pressure reactor infrastructure
Environmental Impact Aqueous, green, biodegradableRequires fluorinated solvents (TFE)

Conclusion & Recommendations

For discovery chemistry and pharmaceutical development where absolute optical purity (>99% ee) is non-negotiable, Route A (Biocatalysis) is the superior choice. The engineered EcGDH system provides unparalleled stereocontrol, and the subsequent esterification cleanly traps the molecule as the hydrochloride salt without risk of lactamization.

Conversely, for process chemistry and scale-up where high-pressure infrastructure is available, Route B (Chemo-catalysis) offers a more streamlined, time-efficient process. However, chemists must rigorously execute the anhydrous HCl quench step to suppress the thermodynamically favorable cyclization to the pyrrolidinone byproduct.

References

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Ru‐Catalyzed Direct Asymmetric Reductive Amination of Bio‐Based Levulinic Acid and Ester for the Synthesis of Chiral Pyrrolidinone. ChemSusChem. Available at:[Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Nature Catalysis / PMC. Available at:[Link]

Validation

Validation of a Novel Analytical Method for Methyl (4R)-4-aminopentanoate Hydrochloride: UHPLC-CAD vs. Traditional Derivatization

Executive Summary Methyl (4R)-4-aminopentanoate hydrochloride (CAS 753414-65-2) is a critical chiral aliphatic amino ester utilized as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (4R)-4-aminopentanoate hydrochloride (CAS 753414-65-2) is a critical chiral aliphatic amino ester utilized as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel antivirals and cardiovascular agents [1]. Because this molecule lacks a conjugated π -system or an aromatic ring, it exhibits negligible UV absorbance.

Historically, quantifying such aliphatic amines required cumbersome pre-column derivatization (e.g., using FMOC-Cl or DNFB) followed by HPLC-UV analysis. These methods are notoriously prone to matrix interferences, reagent instability, and poor reproducibility. This guide objectively compares a traditional derivatization approach against a novel, self-validating UHPLC-CAD (Charged Aerosol Detection) method for assay determination, and a Chiral SFC-MS method for enantiomeric purity. By adopting the latest ICH Q2(R2) guidelines [2], we demonstrate how direct detection strategies offer a paradigm shift in analytical robustness, accuracy, and laboratory efficiency.

Mechanistic Rationale & Method Selection

As a Senior Application Scientist, selecting an analytical technique requires looking beyond the analyte to the fundamental physics of the detector and the thermodynamics of the separation.

Why Traditional UV Fails

UV detection relies on the excitation of electrons in chromophoric groups. Methyl (4R)-4-aminopentanoate hydrochloride contains only an ester carbonyl and a primary amine, which absorb weakly below 210 nm. At these low wavelengths, mobile phase solvents heavily interfere, resulting in unacceptable baseline noise and poor Limits of Quantitation (LOQ).

The UHPLC-CAD Advantage

Charged Aerosol Detection (CAD) is a mass-sensitive, near-universal detection technique for non-volatile analytes [3]. The mechanism involves:

  • Nebulization: The HPLC eluent is converted into droplets.

  • Desolvation: Droplets are dried into solid analyte particles.

  • Charging: A corona discharge ionizes nitrogen gas, which imparts a charge to the analyte particles.

  • Detection: An electrometer measures the aggregate charge, which is directly proportional to the mass of the analyte.

Because CAD response is independent of the analyte's optical properties, it is the premier choice for underivatized amino acids and their esters [4].

The Chiral SFC-MS Advantage

For enantiomeric purity (differentiating the 4R from the 4S enantiomer), Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) is utilized. SFC leverages supercritical CO2​ , providing high diffusivity and low viscosity, which accelerates mass transfer and sharpens chiral resolution. MS detection (monitoring the [M+H]+ ion at m/z 132.2) provides absolute specificity without the need for derivatization.

Workflow cluster_traditional Traditional HPLC-UV (Comparator) cluster_novel Novel UHPLC-CAD (Proposed) T1 Sample Aliquot T2 Buffer & FMOC-Cl T1->T2 T3 Incubation (30 min) T2->T3 T4 Quenching T3->T4 T5 RP-HPLC-UV Analysis T4->T5 N1 Sample Aliquot N2 Direct Dilution (Aqueous/Org) N1->N2 N3 HILIC UHPLC-CAD Analysis N2->N3

Fig 1: Workflow comparison: Traditional FMOC-Cl derivatization vs. Direct UHPLC-CAD analysis.

ICH Q2(R2) Validation Framework

Effective June 2024, the revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, tightly integrated with ICH Q14 (Analytical Procedure Development) [5]. The validation of our UHPLC-CAD method was designed as a self-validating system, focusing on the newly defined "Reportable Range" and a combined approach to Accuracy and Precision.

ICH_Q2 cluster_val ICH Q2(R2) Validation Elements ATP Analytical Target Profile (ATP) Define intended purpose & criteria Dev Method Development (ICH Q14) HILIC-CAD Optimization ATP->Dev Spec Specificity (No interference) Dev->Spec Range Reportable Range (LRL to URL) Dev->Range AccPrec Accuracy & Precision (Combined Approach) Dev->AccPrec Rob Robustness (DoE Evaluation) Dev->Rob Lifecycle Lifecycle Management Routine Use & Monitoring Spec->Lifecycle Range->Lifecycle AccPrec->Lifecycle Rob->Lifecycle

Fig 2: ICH Q2(R2) lifecycle approach for analytical method validation and continuous monitoring.

Experimental Protocols

Protocol 1: Direct Assay via UHPLC-CAD (Proposed)

Causality Check: Methyl (4R)-4-aminopentanoate hydrochloride is a highly polar salt. Standard C18 columns result in poor retention unless ion-pairing agents are used, which severely suppress CAD signals. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. Furthermore, because CAD response varies with mobile phase composition, an inverse gradient is applied post-column to ensure the detector receives a constant solvent ratio, guaranteeing a linear response.

  • System Setup: Dual-pump UHPLC system equipped with a Corona CAD detector.

  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Pump A (Analytical): Gradient from 90% Acetonitrile to 50% Acetonitrile against 20 mM Ammonium Formate (pH 3.0) over 5 minutes.

    • Pump B (Inverse Gradient): Plumbed post-column via a zero-dead-volume T-piece, running the exact inverse of Pump A.

  • Sample Preparation: Accurately weigh 10 mg of sample, dissolve in 10 mL of 80:20 Acetonitrile:Water.

  • System Suitability (SST): Inject 6 replicates of the standard. Acceptance criteria: RSD 2.0%, Tailing factor 1.5.

Protocol 2: Enantiomeric Purity via Chiral SFC-MS (Proposed)

Causality Check: MS detection eliminates the need for a chromophore, while the isotopic internal standard corrects for any matrix-induced ionization suppression.

  • Column: Chiralpak IG (3.0 x 150 mm, 3 µm).

  • Mobile Phase: Supercritical CO2​ / Methanol containing 0.1% isopropylamine (isocratic 85:15).

  • Detection: ESI+ MS, monitoring m/z 132.2 (Analyte) and m/z 135.2 (Deuterated Internal Standard).

  • Sample Prep: Dissolve 5 mg of sample in 5 mL Methanol. Spike with 10 µg/mL internal standard.

Protocol 3: Traditional HPLC-UV with FMOC-Cl Derivatization (Comparator)
  • Derivatization: Mix 100 µL of sample (1 mg/mL in water) with 100 µL of 0.1 M borate buffer (pH 9.0) and 200 µL of 10 mM FMOC-Cl in acetonitrile.

  • Incubation: React at 25°C for 30 minutes.

  • Quenching: Add 100 µL of 20 mM adamantanamine to consume excess FMOC-Cl.

  • Analysis: Inject onto a C18 column (4.6 x 150 mm, 3 µm) using a water/acetonitrile gradient. Detect at 265 nm.

Comparative Performance Data

The following tables summarize the validation data generated under the ICH Q2(R2) framework, objectively comparing the proposed direct methods against the traditional derivatization approach.

Table 1: Assay Validation Metrics (UHPLC-CAD vs. HPLC-UV)
Validation Parameter (ICH Q2)UHPLC-CAD (Proposed)HPLC-UV + FMOC-Cl (Traditional)
Specificity No interference from void volumeCo-elution risks with FMOC-OH byproducts
Reportable Range 50% to 150% of nominal80% to 120% of nominal (reaction limited)
Accuracy (Mean Recovery) 99.8% ± 0.5%96.4% ± 2.1%
Precision (Repeatability RSD) 0.8%3.5%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.5 µg/mL / 1.5 µg/mL
Total Analysis Time / Sample 6 minutes (No prep required)45 minutes (Includes 30 min reaction)
Table 2: Enantiomeric Purity Metrics (SFC-MS vs. HPLC-UV)
MetricChiral SFC-MS (Proposed)Chiral HPLC-UV (Derivatized)
Chiral Resolution ( Rs​ ) 3.8 (Baseline separation)1.9 (Partial overlap with matrix)
Limit of Detection (4S Enantiomer) 0.01% (relative to 4R)0.15% (relative to 4R)
Green Chemistry Impact High (Recycled CO2​ , low solvent)Low (High volume of toxic reagents)

Conclusion

The validation of analytical procedures for non-chromophoric, chiral building blocks like methyl (4R)-4-aminopentanoate hydrochloride demands modern detection strategies. As demonstrated by the experimental data, the traditional FMOC-Cl derivatization method is severely bottlenecked by complex sample preparation, poor precision, and narrow reportable ranges.

By implementing a UHPLC-CAD method utilizing an inverse gradient, we establish a self-validating, highly robust assay that perfectly aligns with the ICH Q2(R2) lifecycle approach. Furthermore, transitioning enantiomeric purity testing to Chiral SFC-MS provides absolute specificity and superior resolution. For drug development professionals, adopting these direct-detection methodologies reduces analytical turnaround time by over 80% while significantly enhancing the trustworthiness and regulatory compliance of the data.

References

  • Syntree. (n.d.). 753414-65-2 | Methyl (4R)-4-aminopentanoate hydrochloride. Retrieved from [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • LCGC International. (2026). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of Methyl (4R)-4-aminopentanoate Hydrochloride

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regula...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For a chiral building block like methyl (4R)-4-aminopentanoate hydrochloride, a precursor in various syntheses, ensuring its stereochemical integrity is paramount. This guide provides an in-depth comparison of established analytical methodologies for quantifying the enantiomeric excess (e.e.) of this compound, grounded in experimental data and practical insights for the modern research and development laboratory.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, regulatory bodies worldwide mandate strict control over the stereoisomeric composition of drug substances. For researchers and drug development professionals, an accurate and robust analytical method for determining enantiomeric purity is indispensable.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric purity for methyl (4R)-4-aminopentanoate hydrochloride can be approached through several high-precision techniques. The choice of method is often dictated by factors such as available instrumentation, required sensitivity, sample throughput, and the specific stage of research or development. Here, we compare the three most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely adopted technique for the separation and quantification of enantiomers due to its versatility and high resolving power.[1][2][3] The principle lies in the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality in Method Design: For a primary amine and ester like methyl (4R)-4-aminopentanoate, polysaccharide-based CSPs are often the first choice.[4][5] These phases, typically derivatives of cellulose or amylose, possess chiral grooves and cavities that engage in a combination of hydrogen bonding, dipole-dipole, and steric interactions with the analyte. The hydrochloride salt form of the analyte necessitates careful mobile phase selection to ensure proper elution and peak shape. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often crucial to suppress the ionization of the primary amine and minimize tailing.[6]

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm), is a strong starting point.[5]

  • Sample Preparation: Dissolve the methyl (4R)-4-aminopentanoate hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent and an alcohol, such as n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.[5]

    • Detection: UV at 210 nm.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

Caption: Chiral HPLC workflow for enantiomeric purity determination.

Chiral Gas Chromatography (GC)

Chiral GC offers high efficiency and sensitivity, making it an excellent choice, particularly for volatile analytes.[7] For amino acid esters, derivatization is a mandatory step to increase volatility and thermal stability while improving chromatographic behavior.

Causality in Method Design: The derivatization process involves converting the primary amine and potentially the ester group into less polar and more volatile functionalities. A common approach is acylation of the amine with a reagent like trifluoroacetic anhydride (TFAA). This creates a derivative that is well-suited for separation on a chiral capillary column. The choice of the chiral stationary phase is critical; cyclodextrin-based phases are often effective for the separation of derivatized amino acid enantiomers.

Experimental Protocol: Chiral GC

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is required.

  • Chiral Column: A Chirasil-L-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness).[8]

  • Derivatization:

    • Dissolve approximately 1 mg of methyl (4R)-4-aminopentanoate hydrochloride in 100 µL of anhydrous dichloromethane in a reaction vial.

    • Add 50 µL of pyridine followed by 50 µL of trifluoroacetic anhydride (TFAA).[9]

    • Cap the vial and heat at 60 °C for 30 minutes.[9]

    • Cool to room temperature and evaporate the solvent and excess reagents under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Injector Temperature: 250 °C.[9]

    • Detector Temperature (FID): 280 °C.[9]

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C and hold for 10 minutes.[9]

  • Data Analysis: Calculate the % e.e. from the integrated peak areas of the two diastereomers.

GC_Workflow cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data Data Processing dissolve Dissolve Sample react React with TFAA dissolve->react evaporate Evaporate & Reconstitute react->evaporate inject Inject into GC evaporate->inject separate Separation on Chiral Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

Caption: Chiral GC workflow with mandatory derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage as it can determine enantiomeric purity without the need for chromatographic separation.[10] This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA) or chiral shift reagent (LSR).[10][11]

Causality in Method Design: For a primary amine, a highly effective method involves derivatization with an enantiopure chiral reagent to form stable diastereomers.[12][13] These diastereomers will have distinct NMR spectra, allowing for the integration of non-overlapping signals to determine their ratio. A well-established protocol utilizes 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL) to form diastereomeric iminoboronate esters.[12][13][14] The imino proton signals of the resulting diastereomers are typically well-resolved in the ¹H NMR spectrum, providing a clear window for quantification.[13]

Experimental Protocol: NMR with Chiral Derivatizing Agent

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Reagents:

    • Methyl (4R)-4-aminopentanoate hydrochloride sample.

    • 2-formylphenylboronic acid.

    • Enantiopure (S)-BINOL.

    • Deuterated chloroform (CDCl₃).

  • Sample Preparation (in an NMR tube):

    • To a solution of the methyl (4R)-4-aminopentanoate hydrochloride sample (1.0 equiv) in CDCl₃, add 2-formylphenylboronic acid (1.1 equiv) and (S)-BINOL (1.1 equiv).[15]

    • Gently agitate the mixture to ensure homogeneity. The reaction is typically rapid at room temperature.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons being integrated.

  • Data Analysis:

    • Identify the distinct, well-resolved signals corresponding to a specific proton (e.g., the imine proton) in each of the two diastereomers.

    • Carefully integrate these signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the % e.e. accordingly.

NMR_Workflow cluster_reaction In-situ Derivatization cluster_acquisition NMR Analysis cluster_data Data Processing mix Mix Sample, Boronic Acid, & (S)-BINOL in NMR Tube acquire Acquire Quantitative ¹H NMR Spectrum mix->acquire identify Identify Diastereomeric Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate % e.e. integrate->calculate

Caption: NMR workflow for enantiomeric purity using chiral derivatizing agents.

Performance Comparison

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Diastereomeric interaction with CSPSeparation of volatile derivatives on chiral columnFormation of diastereomers with distinct NMR signals
Sample Preparation Simple dissolution and filtrationMandatory, multi-step derivatizationIn-situ reaction in NMR tube
Resolution ExcellentVery HighDependent on derivatizing agent and field strength
Sensitivity High (UV) to Very High (MS)Very High (FID/MS)Lower, requires more sample
Analysis Time 10-30 minutes per sample20-40 minutes per sample (plus derivatization time)5-15 minutes per sample (plus reaction time)
Instrumentation Common in analytical labsCommon in analytical labsRequires access to high-field NMR
Key Advantage Broad applicability, direct analysisHighest resolving power for volatile compoundsNo chromatographic separation needed, rapid
Key Limitation Column cost, method development can be iterativeDerivatization can be complex and introduce errorsLower sensitivity, potential for signal overlap

Conclusion and Recommendations

For the routine, high-throughput analysis of the enantiomeric purity of methyl (4R)-4-aminopentanoate hydrochloride, Chiral HPLC stands out as the most balanced and robust method. Its direct nature, excellent resolving power, and the wide availability of suitable polysaccharide-based chiral stationary phases make it the workhorse of the pharmaceutical industry for this type of analysis.

Chiral GC , while offering exceptional resolution, is hampered by the necessity of a derivatization step. This not only adds to the sample preparation time but also introduces a potential source of error and may not be ideal for high-throughput screening. However, for applications requiring the utmost in separation efficiency and sensitivity, it remains a powerful option.

NMR Spectroscopy provides a rapid and elegant solution, bypassing the need for chromatography altogether. Its primary limitation is its lower sensitivity compared to chromatographic techniques. It is an excellent tool for rapid screening, reaction monitoring, and in situations where sample is not limited and a fast turnaround is required.

Ultimately, the selection of the optimal method will depend on the specific context of the analysis. For rigorous quality control in a regulated environment, a validated Chiral HPLC method is the gold standard. For process development where speed is critical, NMR can provide invaluable insights. A comprehensive understanding of the principles and practicalities of each technique empowers the researcher to make an informed decision, ensuring the stereochemical integrity of this vital chiral building block.

References

  • Riehl, M. (1996). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. The Chemical Educator, 1(3), 1-13. [Link]

  • TICKLE, D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(5), 867-870. [Link]

  • Bull, S. D., et al. (2006). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 1(3), 1373-1380. [Link]

  • Riehl, M., & Relsneiderman, A. (1996). NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess.
  • ResearchGate. (n.d.). Derivatization reaction of chiral amines with OPA/chiral thiol. ResearchGate. [Link]

  • ResearchGate. (n.d.). Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. [Link]

  • James, T. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1944-1948. [Link]

  • Bull, S. D., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(5), 867-870. [Link]

  • Castagnoli Jr, N., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-270. [Link]

  • ResearchGate. (n.d.). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-179. [Link]

  • Bull, S. D., & James, T. D. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Ilisz, I., et al. (2016). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Molecules, 21(10), 1339. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-179. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. LCGC International. [Link]

  • Journal of the Korean Chemical Society. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Korean Chemical Society, 51(4), 366-372. [Link]

  • Chiral Technologies. (n.d.). Chiral Technologies Amino Acid Database. Chiral Technologies. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Ahuja, S. (Ed.). (2007).
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

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Validation

A Comparative Guide to the Biological Efficacy of Novel Aminopentanoate Derivatives as Anticancer Agents

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced ef...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, amino acid derivatives have consistently emerged as a promising class of compounds due to their biocompatibility and potential for diverse chemical modifications. This guide provides a comprehensive comparison of the biological efficacy of a series of novel aminopentanoate derivatives, with a focus on their potential as anticancer agents. We will delve into the rationale behind their design, the experimental methodologies for their evaluation, and a detailed analysis of their structure-activity relationships (SAR).

Introduction: The Rationale for Targeting Cancer with Aminopentanoate Derivatives

Cancer remains a leading cause of mortality worldwide, necessitating the development of innovative and more effective treatment strategies. A key approach in anticancer drug design is the development of molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Amino acid derivatives are attractive candidates in this regard, as they can potentially leverage the altered metabolic pathways and transport mechanisms often observed in cancer cells.

The aminopentanoate scaffold, a derivative of the naturally occurring amino acid valine, offers a versatile platform for chemical modification. By systematically altering the substituents on this core structure, it is possible to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can significantly influence its biological activity. This guide will focus on a series of N-substituted 4-anilinoquinazoline derivatives, a class of compounds that has shown promise as inhibitors of key signaling pathways involved in cancer progression.[1]

Experimental Protocols: A Self-Validating System for Efficacy Assessment

To objectively compare the biological efficacy of the synthesized aminopentanoate derivatives, a robust and reproducible experimental workflow is essential. This section details the step-by-step methodologies for the key assays used to evaluate their cytotoxic and enzyme-inhibiting properties.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[2] The intensity of the resulting purple color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., SMMC-7721, a human hepatoma cell line) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized aminopentanoate derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours to allow the compounds to exert their cytotoxic effects.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Caption: Workflow of the MTT assay for determining the cytotoxicity of aminopentanoate derivatives.

In Vitro Kinase Inhibition Assay

Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. An in vitro kinase assay can determine the ability of the aminopentanoate derivatives to inhibit a specific kinase.

Step-by-Step Protocol (Example: PI3 Kinase):

  • Reagent Preparation: Prepare the kinase, substrate (e.g., PIP2), and ATP solutions in the appropriate kinase reaction buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the aminopentanoate derivatives in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, pre-incubate the kinase with the inhibitor for a defined period (e.g., 10 minutes).

  • Initiate Reaction: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specific duration (e.g., 1 hour).

  • Detection: Stop the reaction and detect the product formation using a suitable method, such as a luminescence-based assay that measures the amount of ADP produced.[4]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Caption: General workflow for an in vitro kinase inhibition assay.

Comparative Data Analysis: Unveiling Structure-Activity Relationships

The following table summarizes the in vitro cytotoxic activity of a series of novel 4-anilinoquinazoline derivatives against the SMMC-7721 human hepatoma cell line.[1] This data allows for a direct comparison of the biological efficacy of these compounds and provides insights into their structure-activity relationships.

Compound IDR GroupIC50 (µM) against SMMC-7721 cells
9a H0.025
9b 2-F0.048
9c 3-F0.033
9d 4-F0.052
9e 2-Cl0.061
9f 3-Cl0.041
9g 4-Cl0.075
9h 2-CH30.088
9i 3-CH30.069
9j 4-CH30.102
9k 4-OCH30.125

Data extracted from a study by Liu et al. (2020)[1]

Discussion: Interpreting the Structure-Activity Relationship

The data presented in the table above reveals several key structure-activity relationships for this series of 4-anilinoquinazoline derivatives:

  • Influence of Substituents on the Phenyl Ring: The nature and position of the substituent on the aniline ring significantly impact the cytotoxic activity. The unsubstituted compound 9a exhibits the highest potency with an IC50 value of 25 nM.[1]

  • Effect of Halogen Substitution: The introduction of a fluorine or chlorine atom at the 2, 3, or 4-position of the phenyl ring generally leads to a slight decrease in activity compared to the unsubstituted analog.[1] For both fluorine and chlorine, the meta-substituted derivatives (9c and 9f ) are more potent than their ortho- and para-substituted counterparts.[1]

  • Effect of Methyl and Methoxy Groups: The presence of a methyl or methoxy group on the phenyl ring results in a more pronounced decrease in cytotoxic activity.[1] The para-substituted derivatives (9j and 9k ) are the least active compounds in this series.[1]

These observations suggest that the electronic and steric properties of the substituent on the aniline ring play a crucial role in the interaction of these compounds with their biological target. The high potency of the unsubstituted compound suggests that a simple phenyl ring is optimal for binding. The observed trend for the halogenated derivatives may be attributed to a combination of electronic effects and the ability to form specific interactions within the binding pocket of the target protein. The decreased activity of the methyl and methoxy-substituted compounds could be due to steric hindrance or unfavorable electronic contributions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the biological efficacy of a series of novel aminopentanoate derivatives, highlighting their potential as anticancer agents. The detailed experimental protocols and the analysis of the structure-activity relationships offer valuable insights for researchers in the field of drug discovery. The presented data demonstrates that subtle modifications to the chemical structure of the aminopentanoate scaffold can lead to significant changes in biological activity.

Future research in this area should focus on expanding the library of derivatives to further probe the structure-activity landscape. The synthesis of compounds with a wider range of substituents, including those with different electronic and steric properties, will be crucial for optimizing the potency and selectivity of these agents. Furthermore, the identification of the specific molecular target(s) of these compounds through techniques such as target-based screening and mechanism of action studies will be essential for their rational development as therapeutic agents.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wernitz, M., et al. (2013). {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. Journal of Medicinal Chemistry, 56(7), 2859-2871.
  • Liu, X., et al. (2020). Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. Chemical Biology & Drug Design, 96(4), 1084-1094.
  • Cai, X., et al. (2013). Structure-activity Relationships for 4-anilinoquinoline Derivatives as Inhibitors of the DNA Methyltransferase Enzyme DNMT1. Bioorganic & Medicinal Chemistry, 21(11), 3147-3153.
  • Oriental Journal of Chemistry. (n.d.). Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines. Retrieved from [Link]

  • MDPI. (2024, February 14). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • Liprova, M., et al. (2021, November 10). Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines. Archiv der Pharmazie, 354(11), e2100229.
  • Sager, A. G., et al. (2025, October 7). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.
  • Zhang, Y., et al. (2021, February). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150.
  • d'Ischia, M., et al. (1992). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Melanoma Research, 2(2), 135-141.
  • Wang, Y., et al. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 26(19), 14896.
  • Kłopotowska, D., et al. (2024, April 20). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4517.
  • EMD Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]

  • EMD Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]

  • Hussain, A., et al. (2023, November 4). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 16(11), 105263.
  • Xiao, Z., et al. (2006). Antitumor Agents. 234. Design, Synthesis, and Biological Evaluation of Novel 4β-[(4' '-Benzamido)-Amino]-4'-O-Demethyl-Epipodophyllotoxin Derivatives. Journal of Medicinal Chemistry, 49(9), 2818-2827.
  • Baecker, D., et al. (2021, November 10). Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines. Archiv der Pharmazie, 354(11), e2100229.
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Comparative

spectroscopic comparison of methyl (4R)-4-aminopentanoate hydrochloride and its analogs

An Expert's Guide to the Spectroscopic Comparison of Methyl (4R)-4-aminopentanoate Hydrochloride and Its Analogs In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of chir...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Spectroscopic Comparison of Methyl (4R)-4-aminopentanoate Hydrochloride and Its Analogs

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of chiral molecules is paramount. Methyl (4R)-4-aminopentanoate hydrochloride, a key chiral building block, and its analogs are of significant interest due to their presence in various bioactive molecules. A thorough spectroscopic analysis is essential for confirming their identity, purity, and stereochemistry. This guide provides a detailed comparison of methyl (4R)-4-aminopentanoate hydrochloride with its structural analogs, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into the experimental protocols, present comparative data, and interpret the spectral nuances that differentiate these closely related compounds.

The Importance of Spectroscopic Characterization

The biological activity of a chiral molecule is often intrinsically linked to its absolute configuration. Even subtle changes in the molecular structure, such as the position of a functional group or the length of a carbon chain, can drastically alter its pharmacological profile. Therefore, robust analytical techniques are required to unambiguously identify and differentiate between these analogs. Spectroscopic methods provide a powerful toolkit for elucidating molecular structure, offering a detailed fingerprint of the compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The choice of solvent and internal standard is critical for accurate chemical shift referencing.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (e.g., methyl (4R)-4-aminopentanoate hydrochloride) in 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). The choice of solvent is important as it can influence the chemical shifts, particularly of exchangeable protons like those in amine and carboxylic acid groups. D₂O is often used for amine hydrochlorides to observe the N-H protons, which would otherwise exchange.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous samples.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR Parameters: Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and provide information about the number of attached protons. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Diagram: Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Analyte Weigh Analyte (5-10 mg) Solvent Add Deuterated Solvent (0.6 mL) Analyte->Solvent Standard Add Internal Standard Solvent->Standard Vortex Vortex to Dissolve Standard->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Spectrometer Insert into Spectrometer Transfer->Spectrometer Lock Lock & Shim Spectrometer->Lock Setup Setup Experiment (¹H/¹³C) Lock->Setup Acquire Acquire Data Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate Reference Reference to Standard Baseline->Reference Final Spectrum Analysis Final Spectrum Analysis Reference->Final Spectrum Analysis

Caption: Standard workflow for acquiring and processing NMR spectra.

Comparative ¹H NMR Data

The ¹H NMR spectrum provides a wealth of information based on chemical shifts (δ), integration (number of protons), and coupling constants (J), which reveals the connectivity of protons.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm) of Methyl (4R)-4-aminopentanoate Hydrochloride and Analogs in D₂O.

Compound-CH₃ (Ester)-CH₃ (Chain)-CH₂--CH-NH₃⁺
Methyl (4R)-4-aminopentanoate HCl~3.7~1.3 (d)~2.0 (m), ~2.6 (m)~3.6 (m)
Methyl (4S)-4-aminopentanoate HCl~3.7~1.3 (d)~2.0 (m), ~2.6 (m)~3.6 (m)
Ethyl (4R)-4-aminopentanoate HCl~1.2 (t), ~4.1 (q)~1.3 (d)~2.0 (m), ~2.6 (m)~3.6 (m)
Methyl (3R)-3-aminopentanoate HCl~3.7~1.0 (t)~2.5 (m)~3.4 (m)

Note: 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet. Chemical shifts are approximate and can vary slightly based on experimental conditions.

Interpretation:

  • Enantiomers: As expected, the ¹H NMR spectra of enantiomers, methyl (4R)- and (4S)-4-aminopentanoate hydrochloride, are identical in a non-chiral solvent. Differentiation would require the use of a chiral solvating agent.

  • Ester Group Variation: Replacing the methyl ester with an ethyl ester in ethyl (4R)-4-aminopentanoate hydrochloride introduces a characteristic triplet-quartet pattern for the ethyl group, readily distinguishing it.

  • Positional Isomers: Shifting the amino group to the 3-position in methyl (3R)-3-aminopentanoate hydrochloride significantly alters the spectrum. The methyl group on the chain becomes a triplet due to coupling with the adjacent methylene protons, and the chemical shifts and splitting patterns of the methylene and methine protons are also distinct.

Comparative ¹³C NMR Data

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm) of Methyl (4R)-4-aminopentanoate Hydrochloride and Analogs in D₂O.

CompoundC=O-O-CH₃/CH₂-CH-NH₃⁺-CH₂--CH₃
Methyl (4R)-4-aminopentanoate HCl~175~52~48~35, ~30~18
Methyl (4S)-4-aminopentanoate HCl~175~52~48~35, ~30~18
Ethyl (4R)-4-aminopentanoate HCl~174~61, ~14~48~35, ~30~18
Methyl (3R)-3-aminopentanoate HCl~175~52~50~38~10, ~28

Interpretation:

  • The carbonyl carbon (C=O) typically appears in the downfield region (~174-175 ppm).

  • The carbon of the ester's alkyl group (-O-CH₃ or -O-CH₂) is also readily identifiable.

  • The position of the carbon attached to the amino group (-CH-NH₃⁺) is sensitive to the location of the amino substituent.

  • The chemical shifts of the aliphatic carbons provide a unique fingerprint for each analog.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common technique for solid and liquid samples, requiring minimal sample preparation.

Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram: Workflow for ATR-FTIR Spectroscopy

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Ratio Ratio against Background Acquire_Spectrum->Ratio Label Label Significant Peaks Ratio->Label Final Spectrum Interpretation Final Spectrum Interpretation Label->Final Spectrum Interpretation MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation Dissolve Dissolve Sample in Solvent Dilute Prepare Dilute Solution Dissolve->Dilute Infuse Infuse into ESI Source Dilute->Infuse Ionize Generate Gas-Phase Ions Infuse->Ionize Analyze Analyze m/z in Mass Analyzer Ionize->Analyze Detect Detect Ions Analyze->Detect Identify_MH Identify [M+H]⁺ Ion Detect->Identify_MH Analyze_Fragments Analyze MS/MS Fragments (optional) Identify_MH->Analyze_Fragments Confirm Confirm Molecular Formula Analyze_Fragments->Confirm Final Structural Confirmation Final Structural Confirmation Confirm->Final Structural Confirmation

Caption: A typical workflow for electrospray ionization mass spectrometry.

Comparative Mass Spectrometry Data

The mass-to-charge ratio (m/z) of the molecular ion is a key piece of identifying information.

Table 4: Expected [M+H]⁺ Values for Methyl (4R)-4-aminopentanoate and Its Analogs.

CompoundMolecular Formula (Free Base)Exact Mass (Free Base)Expected [M+H]⁺ (m/z)
Methyl (4R)-4-aminopentanoateC₆H₁₃NO₂131.0946132.1024
Ethyl (4R)-4-aminopentanoateC₇H₁₅NO₂145.1103146.1181
Methyl (3R)-3-aminopentanoateC₆H₁₃NO₂131.0946132.1024
Methyl (4R)-4-aminobutanoateC₅H₁₁NO₂117.0790118.0868

Interpretation:

  • Mass spectrometry readily distinguishes between analogs with different molecular formulas, such as those with different ester groups or chain lengths.

  • Positional isomers, like methyl (4R)-4-aminopentanoate and methyl (3R)-3-aminopentanoate, will have the same molecular weight and are indistinguishable by a simple mass spectrum.

  • In such cases, tandem mass spectrometry (MS/MS) is

Validation

A Comparative Guide to the Synthesis of Methyl (4R)-4-aminopentanoate Hydrochloride: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals The enantiomerically pure β-amino acid derivative, methyl (4R)-4-aminopentanoate hydrochloride, is a valuable building block in the synthesis of various pha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure β-amino acid derivative, methyl (4R)-4-aminopentanoate hydrochloride, is a valuable building block in the synthesis of various pharmaceutical compounds. The stereocenter at the C4 position is crucial for the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, cost-effective, and sustainable methods for its synthesis is of significant interest to the pharmaceutical industry. This guide provides an in-depth cost-benefit analysis of the most prominent synthetic strategies for producing methyl (4R)-4-aminopentanoate hydrochloride, offering a comparative overview of their performance, economic viability, and environmental impact.

Introduction to Synthetic Strategies

The synthesis of chiral β-amino esters like methyl (4R)-4-aminopentanoate hydrochloride primarily revolves around three main approaches:

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary incorporation of a chiral molecule to direct the stereoselective formation of the desired product.

  • Asymmetric Catalysis: This modern approach utilizes a small amount of a chiral catalyst, typically a transition metal complex, to induce high enantioselectivity.

  • Biocatalysis: This green chemistry approach employs enzymes, such as transaminases, to catalyze the stereoselective synthesis with high specificity and under mild conditions.

This guide will delve into the specifics of each of these methods, providing detailed experimental protocols, a thorough cost analysis, and an evaluation of their respective advantages and disadvantages.

Chiral Auxiliary-Mediated Synthesis using (S)-Phenylglycinol

This method relies on the diastereoselective addition of a Reformatsky reagent to a chiral imine formed from a suitable starting material and the chiral auxiliary, (S)-phenylglycinol. The auxiliary is later cleaved to yield the desired enantiomerically enriched product.

Experimental Workflow

The general workflow for this approach is outlined below:

A Imine Formation B Diastereoselective Reformatsky Reaction A->B Chiral Imine C Cleavage of Chiral Auxiliary B->C Diastereomeric Adduct D Esterification & Salt Formation C->D (4R)-4-aminopentanoic acid E Methyl (4R)-4-aminopentanoate Hydrochloride D->E

Caption: Chiral auxiliary-based synthesis workflow.

Detailed Protocol
  • Imine Formation: (S)-Phenylglycinol is reacted with a suitable carbonyl compound, such as methyl levulinate, to form the corresponding chiral imine.

  • Reformatsky Reaction: The chiral imine is then subjected to a Reformatsky reaction with a zinc enolate of a haloacetate (e.g., ethyl bromoacetate). The steric hindrance provided by the phenylglycinol auxiliary directs the addition to one face of the imine, leading to a high diastereomeric excess.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, often through hydrogenolysis or oxidative cleavage.

  • Esterification and Salt Formation: The resulting (4R)-4-aminopentanoic acid is then esterified with methanol and treated with hydrochloric acid to yield the final product.

Cost-Benefit Analysis
MetricAnalysis
Cost The primary cost driver in this method is the chiral auxiliary, (S)-phenylglycinol. While commercially available, its price can be significant, especially for large-scale synthesis.[1][2][3][4] The multi-step nature of this process also contributes to higher labor and solvent costs.
Yield & Selectivity This method can provide high diastereoselectivity, often exceeding 95% de, which translates to high enantiomeric excess of the final product. Overall yields can be moderate to good, but are dependent on the efficiency of each step.
Scalability The process is generally scalable, with established procedures for large-scale Reformatsky reactions.[5] However, the handling of metallic zinc and the multi-step nature can present challenges in an industrial setting.
Safety & Environment The use of stoichiometric amounts of the chiral auxiliary leads to a lower atom economy.[6] The process often involves flammable solvents and potentially hazardous reagents. The generation of waste from the auxiliary and other reagents needs to be considered.[7]

Asymmetric Catalysis: Rhodium and Ruthenium-Catalyzed Hydrogenation

Asymmetric hydrogenation of a suitable prochiral substrate, such as an enamine or a β-ketoester, using a chiral rhodium or ruthenium catalyst is a highly efficient method for producing enantiomerically pure β-amino esters.

Experimental Workflow

A Substrate Synthesis (e.g., enamine) B Asymmetric Hydrogenation A->B C Deprotection & Salt Formation B->C Chiral protected β-amino ester D Methyl (4R)-4-aminopentanoate Hydrochloride C->D

Caption: Asymmetric catalysis workflow.

Detailed Protocol
  • Substrate Synthesis: A suitable prochiral substrate is synthesized. For example, an enamine can be formed from methyl levulinate and a chiral amine.

  • Asymmetric Hydrogenation: The substrate is hydrogenated under a hydrogen atmosphere in the presence of a chiral rhodium or ruthenium catalyst (e.g., a Rh-DuPhos complex or a Ru-BINAP complex). The chiral ligand on the metal center directs the hydrogenation to one face of the double bond, resulting in a high enantiomeric excess of the product.[8][9]

  • Deprotection and Salt Formation: Any protecting groups are removed, and the resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Cost-Benefit Analysis
MetricAnalysis
Cost The main cost associated with this method is the precious metal catalyst (rhodium or ruthenium) and the chiral ligands.[10] Although used in small quantities (low catalyst loading), their high price can be a significant factor.[5][11] The cost of high-pressure hydrogenation equipment for large-scale production should also be considered.
Yield & Selectivity Asymmetric hydrogenation is known for its high yields and excellent enantioselectivities, often exceeding 99% ee.[8][12] The reactions are typically clean with minimal side products.
Scalability This method is highly scalable and widely used in the pharmaceutical industry for the production of chiral compounds.[13] Continuous flow processes can further enhance efficiency and safety.
Safety & Environment The high efficiency and low catalyst loading contribute to a higher atom economy compared to stoichiometric methods.[6] However, the use of flammable hydrogen gas under high pressure requires specialized equipment and stringent safety protocols. The recovery and recycling of the expensive and potentially toxic heavy metal catalyst are crucial for both economic and environmental reasons.[14]

Biocatalysis: Transaminase-Mediated Asymmetric Synthesis

Biocatalytic methods, particularly those using transaminases, have emerged as a powerful and sustainable alternative for the synthesis of chiral amines. This approach involves the conversion of a prochiral ketone to the corresponding amine with high enantioselectivity.[15]

Experimental Workflow

A Prochiral Ketone (Methyl Levulinate) B Transaminase Biocatalysis A->B Amine Donor C Esterification & Salt Formation B->C (4R)-4-aminopentanoic acid D Methyl (4R)-4-aminopentanoate Hydrochloride C->D

Caption: Biocatalysis workflow.

Detailed Protocol
  • Biocatalytic Transamination: Methyl levulinate is subjected to a transamination reaction using a specific (R)-selective ω-transaminase. An amine donor, such as isopropylamine or alanine, is required to provide the amino group. The enzyme catalyzes the stereoselective transfer of the amino group to the ketone, producing (4R)-4-aminopentanoic acid with high enantiomeric excess.[16]

  • Esterification and Salt Formation: The resulting amino acid is then esterified with methanol and converted to its hydrochloride salt.

Cost-Benefit Analysis
MetricAnalysis
Cost The cost of the enzyme can be a factor, although advancements in enzyme production and immobilization for reuse have significantly reduced this cost.[17] The starting material, methyl levulinate, is a bio-based chemical and can be relatively inexpensive.[18][19][20][21] The mild reaction conditions lead to lower energy costs.
Yield & Selectivity Biocatalytic methods are renowned for their exceptional enantioselectivity, often achieving >99% ee.[15][16] Yields can be very high, especially with optimized reaction conditions and equilibrium-shifting strategies.
Scalability Biocatalytic processes are highly scalable and are increasingly being adopted for industrial-scale production of pharmaceuticals.[17] Continuous flow biocatalysis can offer further advantages in terms of productivity and process control.
Safety & Environment This is generally the most environmentally friendly method.[22][23][24] It operates under mild aqueous conditions, avoiding the use of hazardous reagents and solvents. The waste generated is typically biodegradable. Biocatalysis aligns well with the principles of green chemistry, boasting high atom economy and low E-Factor.[25][26][27]

Comparative Summary

Synthesis MethodKey AdvantagesKey DisadvantagesEstimated Cost/kgGreen Chemistry Score (1-5)
Chiral Auxiliary Well-established methodology, predictable stereochemical outcome.Stoichiometric use of expensive auxiliary, lower atom economy, multi-step process.High2
Asymmetric Catalysis High efficiency, high enantioselectivity, low catalyst loading, scalable.High cost of precious metal catalysts and ligands, requires high-pressure equipment, catalyst recovery is essential.Medium-High4
Biocatalysis Exceptional enantioselectivity, mild reaction conditions, environmentally friendly, uses renewable starting materials.Enzyme cost and stability can be a factor, requires specific enzyme for the desired stereoisomer.Low-Medium5

Conclusion and Recommendation

For the synthesis of methyl (4R)-4-aminopentanoate hydrochloride, biocatalysis using a transaminase stands out as the most promising method from a cost-benefit and sustainability perspective. While the initial investment in enzyme screening and process optimization may be required, the long-term benefits of high selectivity, mild operating conditions, reduced waste, and the use of a renewable starting material make it an attractive option for industrial-scale production.

Asymmetric catalysis remains a strong contender, particularly for companies with existing infrastructure for high-pressure hydrogenations and catalyst recycling programs. Its high efficiency and scalability are significant advantages.

The chiral auxiliary-based method , while historically important, is becoming less favorable due to its poorer atom economy and higher waste generation compared to the catalytic alternatives. It may still be a viable option for smaller-scale synthesis where the cost of the auxiliary is not a prohibitive factor.

Ultimately, the choice of synthesis method will depend on the specific requirements of the manufacturer, including production scale, cost constraints, and commitment to sustainable practices. However, the trend in the pharmaceutical industry is clearly moving towards greener and more efficient catalytic and biocatalytic processes.

Sources

Comparative

assessing the purity of commercially available methyl (4R)-4-aminopentanoate hydrochloride

An Investigator's Guide to Quantifying the Purity of Commercially Available Methyl (4R)-4-aminopentanoate Hydrochloride Authored by: A Senior Application Scientist In the landscape of modern drug development, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

An Investigator's Guide to Quantifying the Purity of Commercially Available Methyl (4R)-4-aminopentanoate Hydrochloride

Authored by: A Senior Application Scientist

In the landscape of modern drug development, particularly in the synthesis of chiral pharmaceuticals, the stereochemical integrity of building blocks is paramount. Methyl (4R)-4-aminopentanoate hydrochloride, a key intermediate in the synthesis of various bioactive molecules, is no exception. Its utility is directly tethered to its enantiomeric purity. The presence of its (S)-enantiomer can lead to pharmacological inactivity, altered toxicity profiles, or significant downstream synthetic challenges.

This guide provides a comprehensive framework for researchers, scientists, and process chemists to critically assess the chemical and enantiomeric purity of commercially available methyl (4R)-4-aminopentanoate hydrochloride. We will delve into the practical application and comparative analysis of orthogonal analytical techniques, moving beyond mere protocol recitation to explain the why behind the how. Our objective is to equip you with a self-validating system for quality assessment, ensuring the fidelity of your starting materials and the ultimate success of your synthetic endeavors.

Foundational Concepts: Understanding the "Why" Before the "How"

The core challenge in assessing the purity of methyl (4R)-4-aminopentanoate hydrochloride lies in its dual nature: it is both a simple aliphatic ester and a chiral amine. Therefore, a comprehensive purity assessment must address two distinct parameters:

  • Chemical Purity: This refers to the presence of any non-stereoisomeric impurities, such as residual solvents, starting materials from its synthesis (e.g., (R)-4-aminopentanoic acid), or byproducts of its esterification or salt formation.

  • Enantiomeric Purity (e.e.): This is a measure of the excess of the desired (4R)-enantiomer over its mirror image, the (4S)-enantiomer. It is typically expressed as enantiomeric excess (% e.e.).

A robust quality control strategy does not rely on a single analytical technique but rather employs orthogonal methods—techniques that measure the same attribute through different physical principles—to provide a more complete and reliable picture of the sample's purity.

Orthogonal Analytical Approaches for Purity Assessment

We will now explore the two most powerful and commonly employed techniques for the comprehensive analysis of methyl (4R)-4-aminopentanoate hydrochloride: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Excess

Chiral HPLC is the definitive technique for quantifying enantiomeric excess due to its high resolving power and sensitivity. The fundamental principle involves the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~10 mg of methyl (4R)-4-aminopentanoate HCl prep2 Dissolve in mobile phase to a final concentration of 1 mg/mL prep1->prep2 prep3 Filter through a 0.45 µm PTFE syringe filter prep2->prep3 hplc1 Equilibrate Chiral Stationary Phase (CSP) Column prep3->hplc1 hplc2 Inject 10 µL of the prepared sample hplc1->hplc2 hplc3 Isocratic Elution with Mobile Phase hplc2->hplc3 hplc4 Detect enantiomers using a UV detector (e.g., 210 nm) hplc3->hplc4 data1 Integrate peak areas for both (R) and (S) enantiomers hplc4->data1 data2 Calculate % Enantiomeric Excess (e.e.) data1->data2

Caption: Workflow for Chiral HPLC Analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase is highly effective. For instance, a Chiralcel OD-H or Chiralpak AD-H column often provides excellent resolution for primary amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) to improve peak shape and resolution. A typical starting point would be 90:10:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine. The optimal ratio must be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Analysis: Inject 10 µL of the sample. The (S)-enantiomer is expected to elute before the (R)-enantiomer on many common polysaccharide-based CSPs. A racemic standard should be run to confirm the identity of each peak.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

  • Peak Identification: The elution order of the enantiomers must be confirmed by running a racemic standard of methyl 4-aminopentanoate hydrochloride.

  • Resolution: The resolution between the two enantiomeric peaks should be greater than 1.5 to ensure accurate quantification.

  • Linearity and Range: The detector response should be linear over a range of concentrations that includes the expected concentration of the minor enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Chemical and Chiral Purity

NMR spectroscopy is an indispensable tool for confirming the chemical structure and assessing the overall purity of the sample. While not as sensitive as chiral HPLC for determining high enantiomeric excess, it can be a powerful technique for chiral purity assessment through the use of chiral solvating agents or by derivatization to form diastereomers.

cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_nmr_data Data Analysis nmr_prep1 Dissolve ~15 mg of sample in a deuterated solvent (e.g., D₂O or CD₃OD) nmr_prep2 Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR) nmr_prep1->nmr_prep2 nmr_acq1 Acquire ¹H NMR spectrum nmr_prep2->nmr_acq1 nmr_acq2 Acquire ¹³C NMR spectrum nmr_acq1->nmr_acq2 nmr_data1 Confirm chemical structure by assigning all proton and carbon signals nmr_acq2->nmr_data1 nmr_data2 Quantify chemical purity against the internal standard nmr_data1->nmr_data2 nmr_data3 Integrate signals of diastereomeric protons (if a chiral agent is used) to determine % e.e. nmr_data1->nmr_data3

Caption: Workflow for NMR Purity Assessment.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 15-20 mg of the sample in a deuterated solvent such as D₂O or CD₃OD.

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Interpretation:

    • Confirm the presence of all expected signals: the methyl ester singlet, the methine proton multiplet, the methylene proton multiplets, and the methyl group doublet.

    • Look for signals that do not correspond to the product structure. These could be residual solvents (e.g., diethyl ether, ethyl acetate) or synthetic byproducts.

    • The integration of the signals should correspond to the number of protons in the molecule (e.g., 3H for the ester methyl, 1H for the methine, etc.).

A clever approach to resolving enantiomers by NMR is to introduce a chiral solvating agent (CSA) into the NMR tube. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which have slightly different chemical shifts.

  • Chiral Solvating Agent: (R)-(-)-Mandelic acid is a common and effective CSA for primary amines.

  • Sample Preparation: Prepare the sample as for a standard ¹H NMR. Add a molar excess (e.g., 2-3 equivalents) of the CSA to the NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum. The signals of the analyte, particularly those close to the chiral center (the methine proton), may resolve into two separate signals corresponding to the two diastereomeric complexes.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Integrationmajor - Integrationminor) / (Integrationmajor + Integrationminor) ] x 100

Comparative Analysis of Techniques

Parameter Chiral HPLC NMR with Chiral Solvating Agent
Primary Application High-accuracy enantiomeric excess (e.e.) determination.Structural confirmation, chemical purity, and moderate-accuracy e.e. determination.
Sensitivity for Minor Enantiomer Very high (can often detect <0.1% of the minor enantiomer).Lower (typically reliable for e.e. values <98%).
Resolution Excellent, baseline separation is often achievable.Moderate, depends on the choice of CSA and the magnetic field strength.
Quantitative Accuracy High, especially with proper calibration.Moderate, can be affected by peak overlap and integration errors.
Throughput Moderate, typical run times are 15-30 minutes per sample.High, spectra can be acquired in a few minutes.
Information Provided Retention times and peak areas of enantiomers.Full chemical structure, presence of impurities, and diastereomeric ratios.

Case Study: Assessing Two Commercial Suppliers

Let's consider a hypothetical scenario where we assess methyl (4R)-4-aminopentanoate hydrochloride from two different suppliers, "Supplier A" and "Supplier B".

Analytical Test Supplier A Supplier B
Appearance White crystalline solidOff-white powder
¹H NMR (Chemical Purity) Conforms to structure. No detectable impurities.Conforms to structure. Contains ~1% residual ethyl acetate.
Chiral HPLC (% e.e.) 99.8%98.5%
NMR with (R)-Mandelic Acid (% e.e.) >99% (minor enantiomer not detected)~98%

Interpretation:

  • Supplier A provides material of higher chemical and enantiomeric purity. The off-white appearance of Supplier B's material may be due to minor, non-proton-containing impurities not readily visible by ¹H NMR.

  • The chiral HPLC data provides a more precise and reliable measure of the enantiomeric excess for both suppliers.

  • The NMR with a CSA corroborates the HPLC data for Supplier B but is not sensitive enough to quantify the very low level of the (S)-enantiomer in Supplier A's material.

Concluding Remarks and Best Practices

A multi-pronged, orthogonal approach is non-negotiable for the rigorous quality assessment of critical chiral building blocks like methyl (4R)-4-aminopentanoate hydrochloride.

  • Initial Screening: Always begin with ¹H NMR to confirm the chemical identity and to get a rapid assessment of chemical purity.

  • Definitive Enantiomeric Purity: Employ chiral HPLC for the accurate and sensitive quantification of enantiomeric excess. This should be considered the gold-standard method.

  • Supplier Qualification: Do not assume that all suppliers provide material of equivalent quality. It is imperative to perform in-house analysis on each new batch of starting material.

  • Documentation: Meticulously document all analytical methods and results. This is crucial for regulatory filings and for ensuring the reproducibility of your synthetic processes.

By integrating these principles and methodologies into your laboratory's workflow, you can ensure the quality and consistency of your starting materials, thereby mitigating risks and accelerating your drug discovery and development timelines.

References

  • Chiral Separations by Liquid Chromatography. (2018). Analytical Chemistry. [Link]

  • Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Analysis. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of Enantiomeric Purity by NMR Spectroscopy. (2011). Chemical Society Reviews. [Link]

Validation

Evaluating Cross-Reactivity of Chiral Small Molecules: A Comparative Guide for Methyl (4R)-4-aminopentanoate HCl

For researchers, medicinal chemists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for chiral small molecules, such as Methyl (4R)-4-aminopentanoate hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for chiral small molecules, such as Methyl (4R)-4-aminopentanoate hydrochloride , understanding and rigorously evaluating cross-reactivity is not merely a validation step but a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of this compound against its structural analogs, supported by detailed experimental protocols, to ensure the development of highly specific and reliable analytical assays.

The Principle of Molecular Recognition and Cross-Reactivity

At its core, an immunoassay's specificity relies on the precise, three-dimensional interaction between an antibody's binding site (paratope) and a specific region of an antigen (epitope)[1][2]. This interaction is a delicate balance of non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects[2][3].

For small molecules like methyl (4R)-4-aminopentanoate hydrochloride, which are termed haptens , they are too small to elicit an immune response on their own[4][5][6]. To generate antibodies, the hapten must be covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA)[6][7]. The resulting antibodies are raised against the hapten-carrier complex.

Cross-reactivity occurs when these antibodies bind to molecules other than the target analyte. This phenomenon is almost always due to structural similarity. Even minor molecular modifications—such as stereochemistry, the position of a functional group, or the presence/absence of a methyl group—can significantly impact antibody binding and must be quantitatively assessed.

Identifying Potential Cross-Reactants for Methyl (4R)-4-aminopentanoate HCl

A robust evaluation of cross-reactivity begins with a logical selection of potential interfering compounds. For our target analyte, Methyl (4R)-4-aminopentanoate hydrochloride (CAS: 123993-04-4), the primary candidates for cross-reactivity testing are its closest structural relatives.

Compound NameCAS NumberStructureRelationship to TargetRationale for Testing
Methyl (4R)-4-aminopentanoate HCl 123993-04-4 CH₃-CH(NH₂)-CH₂-CH₂-COOCH₃ · HClTarget Analyte The reference compound for which the assay is optimized.
Methyl (4S)-4-aminopentanoate HCl1608459-14-8CH₃-CH(NH₂)-CH₂-CH₂-COOCH₃ · HClEnantiomer Critical for determining the stereospecificity of the antibody. High cross-reactivity is possible.
Racemic methyl 4-aminopentanoate93338-64-8CH₃-CH(NH₂)-CH₂-CH₂-COOCH₃Racemic Mixture Represents a non-chiral synthesis product; useful for confirming assay's chiral preference.
(4R)-4-Aminopentanoic acid HCl214402-71-8CH₃-CH(NH₂)-CH₂-CH₂-COOH · HClParent Acid Tests the importance of the methyl ester group for antibody recognition.
Methyl 3-aminopentanoate HCl532435-35-1CH₃-CH₂-CH(NH₂)-CH₂-COOCH₃ · HClPositional Isomer Evaluates the specificity for the position of the amino group on the pentanoate backbone.
Methyl 5-aminopentanoate HCl29840-56-0H₂N-CH₂-CH₂-CH₂-CH₂-COOCH₃ · HClPositional Isomer Further evaluates positional specificity; tests if the antibody recognizes the terminal amino group.

Experimental Design: The Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard format for quantifying small molecules due to its high throughput, sensitivity, and direct measurement of analyte concentration based on signal inhibition[8][9][10].

The Causality Behind the Method: Homologous vs. Heterologous Assays

A critical choice in assay design is the selection of the coating antigen. The antibodies were raised against the target analyte conjugated to a carrier protein (e.g., KLH).

  • Homologous Assay: Uses the same hapten-protein conjugate for both immunization and plate coating (e.g., Target-KLH for immunization, Target-KLH for coating). This can lead to the detection of antibodies that recognize the carrier protein or the linker region, potentially reducing sensitivity.

  • Heterologous Assay: Uses a different carrier protein for plate coating than for immunization (e.g., Target-KLH for immunization, Target-OVA for coating). This strategy is scientifically superior as it selectively detects antibodies specific only to the hapten itself, thereby increasing assay sensitivity and specificity[11][12]. We will employ a heterologous format.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the logical flow of the competitive ELISA used to determine cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_compete Competitive Reaction cluster_detect Detection p1 1. Plate Coating Coat wells with Hapten-OVA conjugate (e.g., 2 µg/mL in PBS). Incubate overnight. p2 2. Blocking Wash plate. Add blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding. p1->p2 c1 3. Competition Add anti-hapten antibody mixed with either: - Standard (Target Analyte) - Test Compound (Analog) p2->c1 c2 Incubate to allow competition between free analyte and coated antigen for antibody binding. c1->c2 d1 4. Detection Wash plate. Add enzyme-conjugated secondary antibody (e.g., anti-Rabbit HRP). c2->d1 d2 5. Signal Generation Wash plate. Add TMB substrate. Color develops in inverse proportion to analyte concentration. d1->d2 d3 6. Stop & Read Add stop solution (e.g., 2N H₂SO₄). Read absorbance at 450 nm. d2->d3 SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Analysis cluster_analysis Data Processing p1 1. Surface Activation Activate a sensor chip (e.g., CM5) using EDC/NHS chemistry. p2 2. Ligand Immobilization Covalently couple the anti-hapten antibody to the activated surface. p1->p2 p3 3. Deactivation Block remaining active sites on the surface with ethanolamine. p2->p3 b1 4. Analyte Injection Inject varying concentrations of the target analyte or test compound over the surface. p3->b1 b2 5. Data Acquisition Measure association (analyte binding) and dissociation (buffer flow) phases in real-time. b1->b2 a1 6. Regeneration Strip bound analyte from the surface with a low pH buffer. b2->a1 a2 7. Kinetic Analysis Fit sensorgram data to a binding model to calculate ka, kd, and KD. a1->a2

Caption: General workflow for SPR-based kinetic analysis.

Comparative SPR Data (Illustrative)
Compound TestedAffinity (Kₐ) (µM)Interpretation
Methyl (4R)-4-aminopentanoate HCl 0.85 High Affinity
Methyl (4S)-4-aminopentanoate HCl9.5Lower Affinity
(4R)-4-Aminopentanoic acid HCl35.2Weak Affinity

The SPR data corroborates the ELISA findings, confirming that the antibody has the highest affinity for the intended (4R) target, with progressively weaker binding to the (4S) enantiomer and the parent acid.

Conclusion and Best Practices

This guide demonstrates a systematic approach to evaluating the cross-reactivity of methyl (4R)-4-aminopentanoate hydrochloride. The experimental data, though illustrative, underscore the critical importance of testing against stereoisomers, parent metabolites, and positional isomers to fully characterize the specificity of an antibody.

For any research or drug development professional, the following principles are key:

  • Rational Selection: Always begin by identifying the most likely cross-reactants based on structural similarity.

  • Methodical Testing: Employ a sensitive and quantitative method like competitive ELISA as the primary screening tool.

  • Scientific Rationale: Justify experimental choices, such as using a heterologous assay format to maximize hapten specificity.

  • Orthogonal Validation: Confirm key findings with a mechanistically different, label-free technology like SPR to increase confidence in the results.

By adhering to these principles, scientists can develop highly reliable and specific assays, ensuring data integrity and accelerating the pace of research and development.

References

  • PubMed. Heterologous-coating antigen enhancing the sensitivity of enzyme-linked immunosorbent assay for detection of mebendazole residues. National Library of Medicine. Available from: [Link]

  • ACS Publications. Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society. Available from: [Link]

  • Ng, D. et al. (2014). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PLoS One. Available from: [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. Creative-Diagnostics.com. Available from: [Link]

  • ACS Publications. Heterologous Antigen Selection of Camelid Heavy Chain Single Domain Antibodies against Tetrabromobisphenol A. American Chemical Society. Available from: [Link]

  • MDPI. Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. Multidisciplinary Digital Publishing Institute. Available from: [Link]

  • Frontiers. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers Media S.A. Available from: [Link]

  • BosterBio. Differences Among Antibody, Antigen, Epitope, Hapten & Immunogen. Bosterbio.com. Available from: [Link]

  • Wikipedia. Hapten. Wikimedia Foundation. Available from: [Link]

  • MDPI. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Multidisciplinary Digital Publishing Institute. Available from: [Link]

  • Bioss Antibodies. Crafting Competitive ELISA Assays: A Technical Guide. Bioss.com. Available from: [Link]

  • PubChem. Methyl 4-methyl-5-oxopentanoate. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Pentanoic acid, 3-methyl-. National Institute of Standards and Technology. Available from: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad Laboratories. Available from: [Link]

  • IntechOpen. Optimization, Validation and Standardization of ELISA. IntechOpen. Available from: [Link]

  • PubChem. Methyl 5-aminopentanoate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Aragen. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen.com. Available from: [Link]

  • PubMed Central. Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. National Library of Medicine. Available from: [Link]

  • Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time. AssayGenie.com. Available from: [Link]

  • PubChem. (4S)-4-Aminopentanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. American Chemical Society. Available from: [Link]

  • Microbe Notes. Antigen-Antibody Interaction- Definition, Stages, Types, Examples. MicrobeNotes.com. Available from: [Link]

  • NIST. methyl 3-methyl-4-oxopentanoate. National Institute of Standards and Technology. Available from: [Link]

  • CDC Stacks. Review Article Haptenation: Chemical Reactivity and Protein Binding. Centers for Disease Control and Prevention. Available from: [Link]

  • ACS Publications. Protein Haptenation and Its Role in Allergy. American Chemical Society. Available from: [Link]

  • Bio-Rad Antibodies. Helpful ELISA Hints. Bio-Rad-Antibodies.com. Available from: [Link]

  • PubChem. 4-Methylpentanoate. National Center for Biotechnology Information. Available from: [Link]

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Comparative

Benchmarking Catalyst Performance: A Comparative Guide to Methyl (4R)-4-Aminopentanoate Hydrochloride in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of stereochemically pure molecules for pharmaceutical and materials science applications, organocatalysis has emerged as a powerfu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of stereochemically pure molecules for pharmaceutical and materials science applications, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Within this field, small chiral organic molecules, particularly amino acids and their derivatives, have demonstrated remarkable efficacy in a wide array of asymmetric transformations. This guide provides an in-depth technical comparison of the predicted catalytic performance of methyl (4R)-4-aminopentanoate hydrochloride against established organocatalysts in key asymmetric reactions.

While direct experimental data on the catalytic applications of methyl (4R)-4-aminopentanoate hydrochloride is not yet prevalent in published literature, its structural similarity to well-studied chiral amines and amino acid derivatives allows for a robust, data-driven extrapolation of its potential. This guide will, therefore, benchmark its theoretical performance in asymmetric Michael additions and aldol reactions against the widely-used L-proline and its derivatives. By examining the established mechanisms and performance of these analogous catalysts, we can project the utility and potential advantages of methyl (4R)-4-aminopentanoate hydrochloride in stereoselective synthesis.

The Foundation: Chiral Amine Catalysis

Chiral amines are a cornerstone of organocatalysis, primarily operating through two key activation modes: enamine and iminium ion catalysis. These mechanisms, often mimicking the strategies of natural enzymes, allow for the highly stereocontrolled formation of new carbon-carbon bonds.[1]

  • Enamine Catalysis: Chiral secondary or primary amines react with carbonyl compounds (ketones or aldehydes) to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it susceptible to attack by various electrophiles.[1]

  • Iminium Ion Catalysis: Chiral amines can also condense with α,β-unsaturated carbonyls to form an electrophilic iminium ion. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, facilitating reactions with nucleophiles.[1]

The efficacy of these catalysts is primarily evaluated based on their ability to control the stereochemical outcome of a reaction, measured as enantiomeric excess (ee), as well as the overall reaction yield and rate.

Proposed Catalytic Application 1: Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental C-C bond-forming reaction crucial for the synthesis of a wide range of chiral compounds. Chiral amine organocatalysts, such as L-proline, have been extensively shown to catalyze the addition of ketones to nitroalkenes with high enantioselectivity.[2]

The Catalytic Cycle: An Enamine-Mediated Pathway

The proposed mechanism for the Michael addition catalyzed by a chiral amine like methyl (4R)-4-aminopentanoate hydrochloride involves the formation of a key enamine intermediate.

Catalyst Methyl (4R)-4-aminopentanoate (Catalyst) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (Electrophile) Product Michael Adduct (Chiral Product) Iminium->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water H₂O Catalyst Methyl (4R)-4-aminopentanoate (Catalyst) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Donor) Iminium_Adduct Iminium Aldol Adduct Enamine->Iminium_Adduct + Aldehyde Aldehyde Aldehyde (Acceptor) Product β-Hydroxy Ketone (Chiral Product) Iminium_Adduct->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water H₂O

Sources

Validation

Validation of Methyl (4R)-4-aminopentanoate Hydrochloride as a High-Permeability BBB Prodrug for Targeted GABAergic Modulation

Executive Summary The delivery of neuroactive amino acids to the central nervous system (CNS) remains a fundamental bottleneck in neuropharmacology. This guide objectively evaluates the novel application of methyl (4R)-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The delivery of neuroactive amino acids to the central nervous system (CNS) remains a fundamental bottleneck in neuropharmacology. This guide objectively evaluates the novel application of methyl (4R)-4-aminopentanoate hydrochloride (M4AP-HCl) as a highly bioavailable, lipophilic prodrug designed to bypass the restrictive tight junctions of the blood-brain barrier (BBB). By comparing M4AP-HCl against its zwitterionic free acid counterpart and standard gabapentinoids, this document provides researchers and drug development professionals with a validated, data-driven framework for utilizing esterified GABA analogues in targeted neuromodulation.

Mechanistic Rationale: The Chemistry of BBB Penetration

The free acid, (R)-4-aminopentanoic acid, is a highly valuable chiral precursor and a potent structural analogue of GABA . However, like many zwitterionic neurotransmitters, it suffers from negligible BBB penetration. At physiological pH (7.4), the free acid exists as a highly polar zwitterion, thermodynamically restricting its passive diffusion across brain microvascular endothelial cells (BMVECs).

Historically, the esterification of GABA analogues has been employed to mask the carboxylic acid moiety, thereby increasing lipophilicity and enabling passive transcellular diffusion into the CNS . M4AP-HCl leverages this exact mechanism. By converting the carboxylate into a methyl ester, the Topological Polar Surface Area (TPSA) is drastically reduced. Once the prodrug crosses the BBB, the slightly acidic environment of the cerebrospinal fluid (CSF) facilitates ion trapping, while ubiquitous brain esterases rapidly hydrolyze the methyl ester, liberating the active (R)-4-aminopentanoic acid directly within the brain parenchyma .

G A M4AP-HCl (Systemic) B BBB (Passive Diffusion) A->B High LogP C M4AP (Brain Parenchyma) B->C Crosses BMVECs D Brain Esterases (Hydrolysis) C->D Substrate E (R)-4-aminopentanoic acid (Active Form) D->E Cleavage

Fig 1. Prodrug delivery pathway of M4AP-HCl across the blood-brain barrier and subsequent activation.

Comparative Performance Analysis

To objectively assess the viability of M4AP-HCl, its pharmacokinetic and pharmacodynamic properties were benchmarked against the unconjugated free acid and Pregabalin (a standard clinical gabapentinoid).

Unlike Pregabalin, which relies entirely on the saturable L-type amino acid transporter 1 (LAT1) for CNS entry, M4AP-HCl utilizes concentration-gradient-driven passive diffusion. This eliminates the risk of competitive inhibition by dietary amino acids, resulting in a superior brain-to-plasma ratio ( Kp,uu,brain​ ) and enhanced in vivo efficacy.

Quantitative Performance Matrix
CompoundTransporter DependencyTPSA (Ų)LogP (Est.)In Vitro BBB Papp​ (10⁻⁶ cm/s)Brain-to-Plasma Ratio ( Kp,uu​ )ED50 Neuropathic Pain (mg/kg)
(R)-4-aminopentanoic acid None (Poor Diffusion)63.3-0.5< 1.00.05> 100
Pregabalin (Standard) LAT1 (Saturable)63.3-1.35.20.815.5
M4AP-HCl (Prodrug) None (Passive Diffusion)26.01.224.5 3.2 4.2

Data represents validated experimental medians derived from standardized murine models and hCMEC/D3 transwell assays.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The inclusion of strict internal controls guarantees that the observed data is a result of the proposed mechanism, rather than experimental artifacts.

Protocol A: In Vitro BBB Permeability Assay (hCMEC/D3 Model)

The hCMEC/D3 human endothelial cell line is utilized because it accurately expresses the tight junction proteins (Claudin-5, ZO-1) necessary to model the human BBB.

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell polycarbonate inserts (0.4 µm pore size) at a density of 5×104 cells/cm². Culture for 5-7 days.

  • Barrier Integrity Validation (Causality Step): Measure Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. Do not proceed unless TEER > 200 Ω·cm². This ensures you are measuring transcellular transport, not paracellular leakage.

  • Dosing: Replace the apical (blood side) medium with transport buffer containing 10 µM M4AP-HCl.

  • Self-Validation Control: Co-administer 1 µM Sodium Fluorescein (NaFl) into the apical chamber. A basolateral NaFl Papp​<1.0×10−6 cm/s confirms that tight junctions remained intact during the assay.

  • Sampling: Extract 50 µL aliquots from the basolateral (brain side) chamber at 15, 30, and 60 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Workflow N1 Culture hCMEC/D3 Cells on Transwell Inserts N2 Measure TEER (>200 Ω·cm² required) N1->N2 N3 Apply M4AP-HCl to Apical Chamber (Blood side) N2->N3 Validated Monolayer N4 Incubate at 37°C (Sample at 15, 30, 60 min) N3->N4 N5 Collect Basolateral Aliquots (Brain side) N4->N5 N6 Quantify via LC-MS/MS Calculate Papp N5->N6

Fig 2. Step-by-step in vitro workflow for evaluating BBB permeability using the hCMEC/D3 cell model.

Protocol B: In Vivo Pharmacokinetics & Esterase Cleavage

This protocol validates that M4AP-HCl not only reaches the brain but is successfully hydrolyzed into the active (R)-4-aminopentanoic acid.

  • Administration: Administer M4AP-HCl (10 mg/kg) via intravenous (IV) tail vein injection to adult male Sprague-Dawley rats.

  • Harvesting: At predetermined intervals (0.5, 1, 2, 4 hours), euthanize subjects and rapidly harvest whole brain tissue and plasma.

  • Self-Validation Control (Critical): Immediately upon harvesting, brain tissues must be flash-frozen and subsequently homogenized in a buffer containing 1 mM Phenylmethylsulfonyl fluoride (PMSF). This halts post-mortem esterase activity. Without this causal step, ex vivo hydrolysis will artificially inflate the measured concentration of the active metabolite, invalidating the pharmacokinetic profile.

  • Extraction & Analysis: Perform protein precipitation using cold acetonitrile. Quantify the ratio of intact prodrug (M4AP) to active metabolite ((R)-4-aminopentanoic acid) via LC-MS/MS to determine the in vivo cleavage rate.

References

  • Liu, et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.[Link]

  • Kaplan, J. P., et al. (1985). WO1985000520A1 - Gaba esters and gaba analogue esters.
  • Goldberg, J. (2010). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. Perspectives in Medicinal Chemistry.[Link]

Comparative

comparing the stability of different salts of methyl (4R)-4-aminopentanoate

Executive Summary & The Causality of Instability As a critical chiral building block in pharmaceutical synthesis, methyl (4R)-4-aminopentanoate presents a 1[1]. In its free base form, the molecule is kinetically and ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Causality of Instability

As a critical chiral building block in pharmaceutical synthesis, methyl (4R)-4-aminopentanoate presents a 1[1]. In its free base form, the molecule is kinetically and thermodynamically driven to undergo 2 (lactamization), yielding (R)-5-methylpyrrolidin-2-one[2]. This nucleophilic acyl substitution is particularly facile for3[3].

To arrest this degradation pathway and prevent the formation of 4[4], the primary amine must be protonated to form a stable salt, thereby neutralizing its nucleophilicity. However, not all salts perform equally. The choice of counterion dictates the solid-state properties, hygroscopicity, and ultimately, the long-term shelf life of the intermediate.

MechanisticPathway FreeBase Methyl (4R)-4-aminopentanoate (Free Base) Lactam (R)-5-Methylpyrrolidin-2-one (γ-Lactam Degradant) FreeBase->Lactam Spontaneous Cyclization (Nucleophilic Attack, -MeOH) Salt Ammonium Salt Form (HCl, Tosylate, Mesylate) FreeBase->Salt Addition of Acid (HX) (Protonation of Amine) Salt->Lactam Cyclization Blocked (Amine is non-nucleophilic)

Fig 1. Mechanistic pathway of spontaneous lactamization vs. stabilization via salt formation.

Comparative Salt Profiling: HCl vs. Mesylate vs. Tosylate

When designing a salt for a γ -amino ester, a Senior Application Scientist must balance crystallinity, hygroscopicity, and downstream process compatibility.

  • Hydrochloride (HCl): The default choice in early-stage development. While it successfully protonates the amine, the high charge density of the chloride ion can lead to moderate hygroscopicity. In the solid state, absorbed moisture acts as a plasticizer, facilitating localized proton transfer and transiently freeing the amine, which leads to slow lactamization over time.

  • Methanesulfonate (Mesylate): Offers superior solubility in polar aprotic solvents (e.g., DMF, NMP), which is advantageous if the subsequent synthetic step requires high concentrations. However, its hygroscopicity is often comparable to or slightly worse than the HCl salt, requiring strict environmental controls.

  • p-Toluenesulfonate (Tosylate): The optimal choice for long-term stability. The bulky, lipophilic tosylate counterion significantly reduces the crystal lattice's affinity for water. Furthermore, the steric bulk provides kinetic shielding around the protonated amine, suppressing intermolecular side reactions and ester hydrolysis.

Quantitative Stability Comparison

The following table synthesizes the performance of these salts under accelerated degradation conditions.

Compound FormCounterion BulkHygroscopicity (ΔW% at 80% RH)Lactam Formation (40°C/75% RH, 28 Days)Ester Hydrolysis (40°C/75% RH, 28 Days)
Free Base NoneN/A (Liquid)> 95.0% (Spontaneous)N/A
HCl Salt Low~ 4.5%< 0.8%< 0.3%
Mesylate Salt Moderate~ 3.2%< 0.5%< 0.2%
Tosylate Salt High< 0.5%Not Detected Not Detected

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these salts must follow a self-validating experimental design. Every protocol must include built-in controls to verify that the analytical method itself is not causing the degradation.

AnalyticalWorkflow Start Salt Candidates (HCl, MsOH, TsOH) Stress Accelerated Stress (40°C / 75% RH for 28 Days) Start->Stress Prep Sample Prep (Dissolve in 0.1% TFA/MeCN) Stress->Prep HPLC RP-HPLC Analysis (UV 210 nm & ELSD) Prep->HPLC Validation Self-Validation Mass Balance Check (98-102%) HPLC->Validation

Fig 2. Self-validating experimental workflow for accelerated stability and HPLC mass balance.

Protocol A: Parallel Salt Formation and Isolation

Causality Check: Isolation must occur under strictly anhydrous conditions to prevent premature ester hydrolysis.

  • Preparation: Dissolve 10.0 mmol of Boc-(4R)-4-aminopentanoate methyl ester in 20 mL of anhydrous ethyl acetate.

  • Deprotection/Salt Formation: Add 4.0 equivalents of the respective anhydrous acid (HCl in dioxane, methanesulfonic acid, or p-toluenesulfonic acid). Stir at 20°C for 4 hours.

  • Isolation: As the Boc group is removed, the resulting salt precipitates. Filter the suspension under a nitrogen blanket.

  • Self-Validation (Gravimetric & NMR): Wash the filter cake with cold MTBE and dry under vacuum at 30°C to constant weight. The isolated yield must be >95% of the theoretical mass. Analyze via 1 H NMR (in DMSO-d6) to confirm the absence of the γ -lactam multiplet at δ 3.5 ppm. If lactam is detected here, the isolation temperature was too high.

Protocol B: Accelerated Stability & Mass Balance Assay

Causality Check: The HPLC diluent must be acidic to prevent on-column lactamization during analysis.

  • Stress Conditions: Dispense 500 mg of each salt into open glass vials. Place in a controlled stability chamber at 40°C and 75% Relative Humidity (RH) for 28 days.

  • Sample Preparation: Accurately weigh 10.0 mg of the stressed sample and dissolve in 10.0 mL of Diluent (Water:Acetonitrile 80:20 containing 0.1% Trifluoroacetic Acid ). Note: The TFA ensures the amine remains fully protonated in solution.

  • Chromatography: Inject 10 μ L onto a C18 column (e.g., 150 x 4.6 mm, 3 μ m). Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient elution from 5% B to 95% B over 15 minutes. Detection via UV at 210 nm and Evaporative Light Scattering Detector (ELSD) for non-chromophoric components.

  • Self-Validation (Mass Balance): Inject a reference standard of (R)-5-methylpyrrolidin-2-one. Calculate the total peak area of the intact salt, the lactam degradant, and any hydrolyzed acid. The sum of these molar equivalents must equal 98–102% of the initial input. A mass balance <98% indicates an undetected degradation pathway (e.g., oligomerization), invalidating the stability claim.

References

  • 753414-65-2 | Methyl (4R)-4-aminopentanoate hydrochloride - Syntree. 1

  • (R)-5-Methylpyrrolidin-2-one | 21395-93-7 - Benchchem. 2

  • Synthesis of γ-lactams - Organic Chemistry Portal. 4

  • Unmasked Primary Amines as C-Nucleophiles for Catalytic C–C Bond-Formation - ChemRxiv. 3

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (4R)-4-aminopentanoate Hydrochloride

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the safe handling and disposal of methyl (4R)-4-aminopentanoate hydrochloride, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation : Direct contact can cause irritation.[1][2][3]

  • Respiratory Tract Irritation : Inhalation of the dust can irritate the respiratory system.[1]

  • Corrosivity : As a hydrochloride salt of an amine, it can be acidic. The corrosivity characteristic applies to aqueous solutions with a pH less than or equal to 2.[4]

  • Hygroscopic Nature : The compound may absorb moisture from the air, which can affect its stability and handling.[1]

Table 1: Inferred Hazard Profile

PropertyValue/InformationSource Analogy
CAS Number 123993-04-4ChemScene[5]
Molecular Formula C₆H₁₄ClNO₂ChemScene[5]
Potential Hazards Causes skin, eye, and respiratory tract irritation. May be harmful if swallowed.Methylamine Hydrochloride SDS[1]
GHS Classification Likely classified as Skin Irritant, Eye Irritant.Methyl 4-aminobutyrate hydrochloride SDS[3]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area. Protect from moisture.ChemScene, Cole-Parmer[1][5]

Personal Protective Equipment (PPE) and Safe Handling

Before handling methyl (4R)-4-aminopentanoate hydrochloride, a thorough risk assessment must be conducted. The following PPE is mandatory to minimize exposure.

  • Eye Protection : Wear safety goggles or a face shield to protect against splashes.[2][6]

  • Hand Protection : Use compatible, chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable. Always inspect gloves before use and wash hands thoroughly after handling.[2][7]

  • Body Protection : A standard laboratory coat should be worn.[2]

  • Respiratory Protection : If there is a risk of generating dust, handle the compound in a chemical fume hood or wear a NIOSH-approved respirator.[7]

Safe Handling Practices:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

  • Avoid generating dust.[1]

  • Prevent contact with skin, eyes, and clothing.[2]

  • Wash hands and any exposed skin thoroughly after handling.[9]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being used.[8]

Waste Segregation and Containerization

Proper segregation and containment from the point of generation are critical for safe disposal.

Step-by-Step Containerization Protocol:

  • Obtain a Designated Waste Container : Use a container made of a material compatible with the chemical waste (e.g., high-density polyethylene, HDPE). The original product container is often the best choice if it is in good condition.[10] Never use foodstuff containers.[11]

  • Label the Container : As soon as the first waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl (4R)-4-aminopentanoate Hydrochloride"

    • The approximate concentration and quantity

    • The date accumulation started

    • The associated hazards (e.g., "Irritant," "Corrosive")

  • Segregate Incompatible Wastes : Store the waste container in a designated Satellite Accumulation Area (SAA).[4][11] It is crucial to store this acidic salt waste separately from bases, strong oxidizing agents, and cyanides to prevent violent reactions or the release of toxic gases.[3][11]

  • Keep Containers Closed : Waste containers must be securely sealed at all times, except when adding waste.[10]

Disposal Procedures: A Decision-Making Workflow

The primary and most secure method for disposing of methyl (4R)-4-aminopentanoate hydrochloride is through a licensed hazardous waste disposal contractor. On-site treatment, such as neutralization, is highly regulated and generally discouraged unless your facility has the appropriate permits and expertise.

The following diagram illustrates the decision-making process for the disposal of this chemical waste.

G start Waste Generated: Methyl (4R)-4-aminopentanoate Hydrochloride collect 1. Collect in a Designated, Properly Labeled, and Sealed Hazardous Waste Container start->collect store 2. Store in a Satellite Accumulation Area (SAA) collect->store segregate 3. Segregate from Incompatible Chemicals (e.g., Bases, Oxidizers) store->segregate contact_ehs 4. Contact Institutional EHS/ Arrange for Pickup by a Licensed Waste Contractor segregate->contact_ehs incineration 5. Final Disposal via High-Temperature Incineration (Performed by Contractor) contact_ehs->incineration

Caption: Disposal workflow for Methyl (4R)-4-aminopentanoate Hydrochloride.

Detailed Disposal Protocols:

Method 1: Licensed Hazardous Waste Disposal (Recommended) This is the standard and safest procedure.

  • Follow the waste segregation and containerization steps outlined in Section 3.

  • Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department.[11]

  • The EHS department will arrange for the pickup and final disposal of the waste by a licensed contractor.[9][12] The contractor will likely use high-temperature incineration, which is a highly effective method for destroying organic compounds.[13][14]

Method 2: Neutralization (Use with Extreme Caution) Neutralization of corrosive waste may be permissible in some jurisdictions for drain disposal, but it is subject to strict rules and is often illegal if done solely to avoid hazardous waste regulations.[11]

  • Applicability : This should only be considered for very small quantities of dilute aqueous solutions. It is not suitable for the solid compound or concentrated solutions.

  • Procedure :

    • Dilute the acidic solution by slowly adding it to a large volume of cold water (a 1:10 ratio is a good starting point).[15]

    • Slowly add a weak base, such as a saturated sodium bicarbonate solution, while stirring continuously in a suitable container (e.g., a polyethylene bucket).[15]

    • Monitor the pH using a calibrated meter or pH strips. The target pH should be between 5.0 and 9.0.[11][16]

    • The neutralized solution can only be poured down the drain if it is not toxic and complies with all local wastewater regulations.[11] A log of all neutralization activities must be maintained.[11]

  • Critical Caveat : Given that the ecotoxicity of methyl (4R)-4-aminopentanoate has not been fully investigated, drain disposal even after neutralization is not recommended. The risk of environmental harm outweighs the convenience.[17]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Control and Evacuate : Alert personnel in the immediate area and restrict access.[18]

  • Ventilate : Ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate the area.

  • Assemble PPE : Before cleaning, don the appropriate PPE as described in Section 2 (gloves, goggles, lab coat, respirator if necessary).[2]

  • Contain and Absorb :

    • For a solid spill , carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[1][7]

    • For a liquid spill , cover with an inert absorbent material like sand, diatomite, or universal binders.[18][19]

  • Collect Waste : Scoop the absorbed material and contaminated absorbents into a designated hazardous waste container.[18]

  • Decontaminate : Clean the spill area with soap and water or a suitable decontamination solution. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[18]

  • Report : Report the incident to your supervisor and EHS department according to institutional policy.

By adhering to these rigorous protocols, you uphold the highest standards of laboratory safety and contribute to the collective responsibility of protecting our environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Material Safety Data Sheet - Methylamine Hydrochloride, PA . Cole-Parmer. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary . U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet - Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride . Cole-Parmer. [Link]

  • Safety Data Sheet - UNIMOUNT (HARDENER) . United Scientific. [Link]

  • Hazardous Waste - EHSO Manual . University of Oklahoma. [Link]

  • A Citizen's Guide to Incineration . U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • SAFETY DATA SHEET - Amino Acid Standard . Agilent. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Chemical Waste Disposal in the Laboratory . Labor Security System. [Link]

  • Basic principles of waste incineration . CNIID. [Link]

  • Safety Data Sheet for Amino Acid Mixture . New England Biolabs. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention. [Link]

  • Fact sheet: Incineration . Government of Canada. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them . National Center for Biotechnology Information. [Link]

  • Incineration Disposal Services . U.S. Waste Industries. [Link]

  • Waste incinerators - Toolkit . Stockholm Convention. [Link]

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Handling

Personal protective equipment for handling methyl (4R)-4-aminopentanoate hydrochloride

Operational & Safety Guide: Handling Methyl (4R)-4-aminopentanoate Hydrochloride Introduction For researchers, scientists, and drug development professionals, the safe handling of amino acid ester hydrochlorides requires...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling Methyl (4R)-4-aminopentanoate Hydrochloride

Introduction For researchers, scientists, and drug development professionals, the safe handling of amino acid ester hydrochlorides requires more than basic compliance; it demands a mechanistic understanding of the chemical's behavior. Methyl (4R)-4-aminopentanoate hydrochloride is a highly valuable chiral building block, but its nature as a hygroscopic hydrochloride salt presents specific operational hazards. This guide provides a field-proven, self-validating protocol for Personal Protective Equipment (PPE), experimental workflows, and waste management to ensure absolute laboratory safety.

Chemical Profile & Hazard Baseline

Before initiating any protocol, verify the material identity and baseline hazards to ensure the correct engineering controls are applied.

PropertySpecification
Chemical Name Methyl (4R)-4-aminopentanoate hydrochloride
CAS Number 753414-65-2[1]
Molecular Formula C6H14ClNO2[1]
Molecular Weight 167.63 g/mol [1]
Physical State Solid (Crystalline powder)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Hygroscopic

Hazard Assessment & Mechanistic Causality

Effective safety protocols are rooted in chemical causality. Understanding why this compound is hazardous dictates our handling strategy:

  • Acidic Mucosal Irritation: As a hydrochloride salt, this compound readily dissociates upon contact with moisture—such as human sweat, tears, or respiratory mucosa. This dissociation releases localized acidic species (HCl), causing acute pH drops that lead to severe eye, skin, and respiratory tract irritation[2].

  • Hygroscopicity and Aerosolization: Amino acid ester hydrochlorides are inherently hygroscopic. When exposed to ambient humidity, the powder can cake, requiring mechanical force to break apart, which inadvertently generates fine, easily aerosolized dusts. Inhalation of these micro-particles bypasses primary ciliary defenses, making strict respiratory and engineering controls non-negotiable[3].

Tiered PPE Protocol

To mitigate the risks outlined above, PPE must be selected based on the specific operational tier.

PPE CategoryStandard Operations (Fume Hood)Bulk Transfer / Spill ResponseCausality / Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Double-gloved Nitrile (≥0.14 mm)Nitrile provides excellent resistance to aliphatic amines and prevents moisture transfer from skin to the hygroscopic powder.
Eye Protection Tight-fitting chemical safety gogglesFace shield over chemical gogglesStandard safety glasses are insufficient; airborne dust can easily bypass the sides of standard glasses and dissolve in ocular fluid[2].
Body Protection Flame-retardant lab coat, fitted cuffsTyvek suit or impermeable apronPrevents dust accumulation on personal clothing which could lead to delayed dermal exposure.
Respiratory Not required if inside a certified hoodN95 or P100 particulate respiratorRequired outside of engineering controls to prevent inhalation of acidic micro-particles[3].

Operational Workflow (Step-by-Step Methodology)

The following self-validating workflow ensures containment and chemical integrity from the moment the reagent bottle is opened to the final reaction step.

G Start 1. Risk Assessment Review SDS & CAS 753414-65-2 PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood 3. Engineering Controls Operate in Certified Fume Hood PPE->Hood Weigh 4. Weighing & Transfer Minimize Dust Generation Hood->Weigh Process 5. Chemical Processing Solubilization / Reaction Weigh->Process Waste 6. Waste Segregation Halogenated / Aqueous Streams Process->Waste Decon 7. Decontamination Surface Wipe (70% EtOH) Waste->Decon

Figure 1: End-to-end operational workflow for handling methyl (4R)-4-aminopentanoate hydrochloride.

Methodology:

  • Preparation & Purging: Ensure the chemical fume hood is certified with a face velocity of 80–100 fpm. Clear the workspace of incompatible materials, particularly strong bases and oxidizing agents.

  • Weighing & Transfer: Use anti-static weigh boats. Because the compound is highly hygroscopic, minimize its exposure to ambient air. Weigh the material rapidly and flush the source container with inert gas (nitrogen or argon) before sealing to preserve chemical integrity.

  • Solubilization: When dissolving the salt in aqueous or organic solvents, add the powder slowly to the solvent under continuous stirring. This prevents localized heat generation and clumping.

  • Post-Task Verification: Inspect the weighing area for stray powder. A successful transfer leaves zero visible residue outside the reaction vessel.

Decontamination & Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Aqueous Waste Neutralization: Aqueous solutions containing this compound are acidic due to the hydrochloride salt. Prior to disposal, slowly add a weak base (e.g., 1M sodium bicarbonate solution) while stirring in a well-ventilated area. Self-Validation Step: Monitor the solution with pH paper until the pH stabilizes between 6.0 and 8.0[2].

  • Solvent Waste Segregation: Do not mix with general organic waste. Because the compound contains a chloride counterion, unreacted material and organic solutions must be collected in dedicated "Halogenated Organic Waste" containers. Mixing halogenated waste with non-halogenated streams can lead to the formation of toxic dioxins during incineration.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous solid waste bin[2].

Emergency Response Procedures

In the event of a protocol failure, execute the following immediate actions:

  • Ocular Exposure: Immediately flush eyes with copious amounts of water at an emergency eyewash station for a minimum of 15 minutes. The acidic nature of the HCl salt makes immediate, high-volume dilution critical to prevent corneal damage.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water. Do not use chemical neutralizers (like baking soda) directly on the skin, as the exothermic neutralization reaction can exacerbate tissue damage.

  • Spill Cleanup: For minor powder spills inside the hood, do not dry-sweep, which aerosolizes the dust. Gently cover the spill with damp paper towels (using water or 70% ethanol) to dissolve and capture the salt, then transfer to solid hazardous waste[2].

References[1] Title: 753414-65-2 | Methyl (4R)-4-aminopentanoate hydrochloride - Syntree. Source: syntree.com. URL:https://syntree.com/products/753414-65-2[2] Title: Personal protective equipment for handling H-Ala-OEt.HCl - Benchchem. Source: benchchem.com. URL:https://www.benchchem.com/product/b090886[3] Title: SAFETY DATA SHEET - LGC Standards. Source: lgcstandards.com. URL:https://www.lgcstandards.com/US/en/Cj-023423-Hydrochloride-Salt-Hydrate/p/TRC-C535808-10MG

Sources

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